molecular formula C10H13IN2O6 B15582465 2'-O-Methyl-5-iodouridine

2'-O-Methyl-5-iodouridine

Numéro de catalogue: B15582465
Poids moléculaire: 384.12 g/mol
Clé InChI: PLVDDNNLEWFJNQ-AZRUVXNYSA-N
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Description

2'-O-Methyl-5-iodouridine is a useful research compound. Its molecular formula is C10H13IN2O6 and its molecular weight is 384.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H13IN2O6

Poids moléculaire

384.12 g/mol

Nom IUPAC

1-[(2S,3S,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m0/s1

Clé InChI

PLVDDNNLEWFJNQ-AZRUVXNYSA-N

Origine du produit

United States

Foundational & Exploratory

2'-O-Methyl-5-iodouridine synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2'-O-Methyl-5-iodouridine

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside that serves as a critical building block and intermediate in the synthesis of therapeutic oligonucleotides, antiviral drugs, and molecular probes.[1][2] The 2'-O-methylation of the ribose sugar enhances metabolic stability against nuclease degradation and increases binding affinity to target RNA sequences.[3][4] The iodine atom at the C5 position of the uracil (B121893) base is a versatile functional group, enabling further chemical modifications and serving as a key precursor for various cross-coupling reactions.[1][5]

This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations tailored for researchers and professionals in medicinal chemistry and drug development.

Core Synthesis Methodologies

The synthesis of this compound can be approached via two main strategies:

  • Direct Iodination of 2'-O-Methyluridine: This is the most direct approach, involving the electrophilic iodination at the C5 position of pre-synthesized or commercially available 2'-O-methyluridine. Recent advancements have led to highly efficient and environmentally friendly "green chemistry" protocols for this transformation.[2]

  • Multi-Step Synthesis from Uridine (B1682114): This pathway begins with the more readily available starting material, uridine. The synthesis involves a sequence of protection, methylation, iodination, and deprotection steps. A common route involves the initial 2'-O-methylation of uridine, followed by protection of the 3' and 5' hydroxyl groups, iodination, and final deprotection.[1] An alternative approach of first iodinating uridine and then attempting methylation is generally avoided due to the instability of 5-iodouridine (B31010) under certain methylation conditions.[1]

This guide will focus on a highly efficient direct iodination protocol and outline the key steps of the multi-step synthesis route.

Experimental Protocol: Direct Iodination of 2'-O-Methyluridine

This protocol is adapted from a solvent-free, mechanical grinding method that offers high yields and environmental advantages.[2]

Materials and Reagents:

Procedure:

  • In a mortar, combine 2'-O-Methyluridine, solid Iodine (I₂), and a nitrate salt such as Silver Nitrate (AgNO₃). A few drops of acetonitrile are added to facilitate mixing.

  • The reaction mixture is ground together using a pestle for approximately 20-30 minutes. The reaction is exothermic, and the mixture will form a violet-colored tacky solid.

  • The completion of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, a saturated solution of sodium thiosulfate (approx. 5 mL) is added to the mortar to quench any unreacted iodine. This will cause the violet color to disappear.

  • The resulting solid is separated, washed again with a saturated solution of sodium thiosulfate (5 mL), filtered, and finally washed with cold water.

  • The crude product is purified by silica gel column chromatography using a dichloromethane:methanol solvent system to yield this compound as an off-white solid.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Direct Iodination Protocol

Starting MaterialKey ReagentsReaction TimePurification MethodReported YieldReference
2'-O-MethyluridineI₂, AgNO₃20-30 minSilica Gel Chromatography98%[2]

Table 2: Spectroscopic Data for this compound [2]

AnalysisData
¹H NMR (300 MHz, DMSO-d₆)δ 11.69 (s, 1H), 8.53 (s, 1H), 5.78 (d, J = 3.9 Hz, 1H), 4.11 (t, J = 5.2 Hz, 1H), 3.85 (dd, J = 5.6, 2.7 Hz, 1H), 3.79 (t, J = 4.5 Hz, 1H), 3.68 (d, J = 2.7 Hz, 1H), 3.57 (dd, J = 12.1, 2.5 Hz, 1H), 3.38 (s, 4H).
¹³C NMR (500 MHz, DMSO-d₆)δ 160.97, 150.60, 145.33, 87.02, 85.27, 83.51, 69.78, 68.28, 60.14, 58.05.
HRMS (ESI) calcd. for C₁₀H₁₃IN₂O₆ [M + H]⁺ 384.1265, found at 383.9813.
Melting Point 149–151 °C

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis of this compound.

G cluster_start Starting Material cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product start 2'-O-Methyluridine react Grind with I₂ / AgNO₃ (Solvent-Free) start->react quench Quench (Na₂S₂O₃) react->quench purify Silica Gel Chromatography quench->purify end This compound purify->end

Caption: Workflow for the Direct Iodination of 2'-O-Methyluridine.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product uridine Uridine methylation Step 1: 2'-O-Methylation uridine->methylation protection Step 2: 3',5'-Hydroxyl Protection (e.g., Acetylation) methylation->protection iodination Step 3: C5 Iodination (e.g., I₂ / CAN) protection->iodination deprotection Step 4: Deprotection iodination->deprotection product This compound deprotection->product

References

2'-O-Methyl-5-iodouridine: A Technical Guide to its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-Methyl-5-iodouridine is a synthetic nucleoside analog with potential as an antiviral agent. This document provides an in-depth technical guide to its core mechanism of action, focusing on its role as an inhibitor of viral replication. The primary mechanism is believed to be the termination of viral RNA synthesis following its intracellular conversion to the active triphosphate form. This guide details the molecular interactions, enzymatic processes, and cellular pathways involved. Furthermore, it furnishes detailed experimental protocols for key assays and presents quantitative data for closely related compounds to contextualize its potential efficacy. Visual diagrams generated using DOT language are provided to illustrate critical pathways and experimental workflows.

Core Mechanism of Action: Non-Obligate RNA Chain Termination

The principal antiviral mechanism of this compound is its function as a non-obligate RNA chain terminator.[1][2][3] Unlike obligate chain terminators that lack a 3'-hydroxyl group, this compound possesses this group, which is essential for the formation of a phosphodiester bond. However, the presence of the 2'-O-methyl group introduces steric hindrance that prevents the viral RNA-dependent RNA polymerase (RdRp) from efficiently adding the next nucleotide, thereby halting the elongation of the nascent viral RNA chain.[3][4]

The process can be broken down into three key steps:

  • Cellular Uptake and Anabolism: this compound, as a nucleoside analog, is transported into the host cell. Inside the cell, it is sequentially phosphorylated by host cellular kinases to its active triphosphate form, this compound triphosphate.[5][6][7] This metabolic activation is a critical prerequisite for its antiviral activity.

  • Incorporation by Viral RNA-Dependent RNA Polymerase (RdRp): The viral RdRp, a key enzyme in the replication of RNA viruses, recognizes this compound triphosphate as a substrate, mistaking it for the natural uridine (B1682114) triphosphate (UTP). The analog is then incorporated into the growing viral RNA strand.

  • Steric Hindrance and Chain Termination: Following its incorporation, the 2'-O-methyl group on the ribose sugar of the analog creates a steric clash within the active site of the RdRp. This clash prevents the proper positioning and binding of the next incoming nucleoside triphosphate, effectively terminating the elongation of the RNA chain.[3][4]

This mechanism of non-obligate chain termination has been well-documented for other 2'-modified nucleoside analogs, particularly in the context of flaviviruses like Dengue, Zika, and Hepatitis C virus (HCV).[4][8][9]

Data Presentation: Antiviral Activity of Related Compounds

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2'-O-MethylcytidineZika Virus (ZIKV)Vero>100.00>100.00-[10]

EC50: The concentration of the compound that inhibits 50% of the viral replication. CC50: The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

The following table presents IC50 values for 2'-O-methylated nucleoside triphosphates against HCV RNA polymerase, further illustrating the inhibitory potential of this class of compounds at the enzymatic level.

CompoundEnzymeIC50 (µM)Reference
2'-O-methylcytidine triphosphateHCV NS5B Δ213.8[11]
2'-O-methyladenosine 5'-(α-P-borano) triphosphate (Rp isomer)HCV NS5BΔ553.1[12]

IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method to quantify the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced damage and death.

Materials:

  • Vero cells (or other susceptible cell line)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) (Assay Medium)

  • Zika virus stock of known titer

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or Crystal Violet solution

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Medium. The final DMSO concentration should be kept below 0.5%.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add the diluted compound to the respective wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

    • Add Zika virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours (e.g., MOI of 0.1).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability. Read luminescence on a plate reader.

    • Crystal Violet Staining: Gently wash the cells with PBS, fix with 10% formalin, and stain with 0.5% crystal violet. After washing and drying, solubilize the stain and measure absorbance at ~570 nm.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The CC50 is determined in parallel on uninfected cells.

Plaque Reduction Assay

This assay quantifies the effect of an antiviral compound on the production of infectious virus particles.

Materials:

Procedure:

  • Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.

  • Virus Treatment: Pre-incubate a known titer of Zika virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cells and infect with the virus-compound mixture. Allow for adsorption for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days to allow for plaque formation.

  • Plaque Visualization:

    • Neutral Red: Add Neutral Red solution and incubate for 2-3 hours. Visualize and count the plaques.

    • Crystal Violet: Fix the cells with formalin and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

In Vitro RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on the activity of the viral RdRp.

Materials:

  • Purified recombinant viral RdRp (e.g., HCV NS5B)

  • RNA template/primer

  • This compound triphosphate

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • DE81 filter paper or equipment for gel electrophoresis

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, purified RdRp enzyme, and varying concentrations of this compound triphosphate.

  • Initiation: Start the reaction by adding the mixture of natural rNTPs, including the radiolabeled rNTP.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding EDTA.

  • Product Analysis:

    • Filter Binding Assay: Spot the reaction mixture onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

    • Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel and visualize the radiolabeled RNA using a phosphorimager.

  • Data Analysis: Determine the amount of RNA synthesized at each inhibitor concentration. Calculate the IC50 value, which is the concentration of the triphosphate analog that inhibits 50% of the polymerase activity.

Mandatory Visualizations

Signaling Pathway: Intracellular Activation and Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Complex 2OMe5IU This compound 2OMe5IU_in This compound 2OMe5IU->2OMe5IU_in Uptake 2OMe5IU_MP This compound Monophosphate 2OMe5IU_in->2OMe5IU_MP Phosphorylation 2OMe5IU_DP This compound Diphosphate 2OMe5IU_MP->2OMe5IU_DP Phosphorylation 2OMe5IU_TP This compound Triphosphate (Active Form) 2OMe5IU_DP->2OMe5IU_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2OMe5IU_TP->RdRp Competitive Inhibition Kinase1 Host Kinase Kinase1->2OMe5IU_MP Kinase2 Host Kinase Kinase2->2OMe5IU_DP Kinase3 Host Kinase Kinase3->2OMe5IU_TP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation vRNA Viral RNA Template vRNA->RdRp Termination Chain Termination Nascent_RNA->Termination Steric Hindrance

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow: Cytopathic Effect (CPE) Reduction Assay

CPE_Workflow Start Start Seed_Cells Seed Vero cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of This compound Incubate_24h->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Infect_Cells Infect cells with Zika Virus (MOI 0.1) Add_Compound->Infect_Cells Incubate_48_72h Incubate 48-72h Infect_Cells->Incubate_48_72h Measure_Viability Measure cell viability (e.g., CellTiter-Glo) Incubate_48_72h->Measure_Viability Analyze_Data Analyze data and calculate EC50/CC50 Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Logical Relationship: Competitive Inhibition at the RdRp Active Site

Competitive_Inhibition RdRp RdRp Active Site Elongation RNA Elongation RdRp->Elongation if UTP binds Termination Chain Termination RdRp->Termination if 2'OMe5IU-TP binds UTP Natural UTP Binding Binding UTP->Binding 2OMe5IU_TP This compound-TP 2OMe5IU_TP->Binding competes with Binding->RdRp

Caption: Competitive inhibition of viral RdRp by this compound triphosphate.

References

The Biological Function of 2'-O-Methyl-5-iodouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini

Abstract

This technical guide provides a comprehensive overview of the biological functions of 2'-O-Methyl-5-iodouridine, a modified purine (B94841) nucleoside analog. Drawing from its structural characteristics, this document explores its potential as an anticancer agent and an immunomodulator. The core biological activities of this compound are inferred from its classification as a nucleoside analog and the presence of a 2'-O-methyl modification. This guide details the molecular mechanisms, relevant signaling pathways, and standardized experimental protocols for the investigation of its activities. Quantitative data on related compounds are provided for comparative analysis, alongside detailed methodologies for key assays. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential therapeutic applications.

Introduction

This compound is a synthetic nucleoside analog characterized by a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. As a purine nucleoside analog, it is positioned as a molecule of interest for its potential antitumor activities, particularly targeting indolent lymphoid malignancies.[1][2] The primary proposed anticancer mechanisms for this class of compounds involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Furthermore, the 2'-O-methylation of ribonucleosides is a critical modification known to modulate innate immune responses. This modification can confer a "self" signature to RNA molecules, preventing their recognition by pattern recognition receptors such as Toll-like receptor 7 (TLR7). Consequently, 2'-O-methylated RNAs can act as TLR7 antagonists, suggesting a potential immunomodulatory role for this compound in the context of inflammatory and autoimmune diseases.[3]

This guide serves as a resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the biological functions of this compound and the experimental approaches to validate these activities.

Core Biological Functions and Mechanisms of Action

The biological activities of this compound can be categorized into two primary areas: anticancer and immunomodulatory functions.

Anticancer Activity

As a nucleoside analog, this compound is anticipated to interfere with nucleic acid metabolism, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells.

  • Inhibition of DNA Synthesis: Nucleoside analogs can be phosphorylated intracellularly to their triphosphate forms, which can then act as competitive inhibitors of DNA polymerases or be incorporated into nascent DNA chains, leading to chain termination. This disruption of DNA replication is a cornerstone of many anticancer therapies.

  • Induction of Apoptosis: The cellular stress induced by the inhibition of DNA synthesis can trigger programmed cell death, or apoptosis. This is a key mechanism for eliminating cancerous cells.

Immunomodulatory Activity: TLR7 Antagonism

The 2'-O-methyl modification on the ribose sugar is a key determinant of the immunomodulatory potential of this compound.

  • Evasion of Innate Immune Recognition: The innate immune system identifies viral and bacterial RNA through pattern recognition receptors like TLR7, which recognizes single-stranded RNA. 2'-O-methylation of RNA is a common feature of eukaryotic mRNA, which allows the immune system to distinguish "self" from "non-self" RNA.

  • TLR7 Antagonism: By mimicking this "self" signature, 2'-O-methylated nucleosides and oligonucleotides can act as antagonists of TLR7. This antagonism can significantly reduce the production of pro-inflammatory cytokines, such as type I interferons (IFN-α) and interleukin-6 (IL-6), that are induced by TLR7 agonists.[3] This property suggests potential therapeutic applications in autoimmune diseases where TLR7 is implicated, such as systemic lupus erythematosus.

Quantitative Data

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the following table presents representative data for related nucleoside analogs and TLR7 antagonists to provide a comparative context for researchers.

Compound/AgentAssayCell Line/SystemIC50/EC50Reference
Related Nucleoside Analogs (Anticancer)
Oxaliplatin (B1677828)Cytotoxicity AssayHT29 (Colon Cancer)2.1 ± 1.1 µM[4]
OxaliplatinCytotoxicity AssayCaCo2 (Colon Cancer)5.9 ± 1.7 µM[4]
OxaliplatinCytotoxicity Assay2008 (Ovarian Cancer)10 ± 1.6 µM[4]
OxaliplatinCytotoxicity AssayMCF-7 (Breast Cancer)7.4 ± 2.7 µM[4]
Related TLR7 Antagonists (Immunomodulatory)
2'-O-methylated RNATLR7 Inhibition AssayHuman PBMCsSignificant reduction of IFN-α and IL-6[3]
2'-O-methylated RNATLR7 Inhibition AssayMurine Flt3L Dendritic CellsSignificant reduction of IFN-α and IL-6[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological functions of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Principle: Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan (B1609692) product. The quantity of formazan is directly proportional to the number of viable cells and can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., from lymphoid malignancies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Reagent Addition:

    • For MTT Assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This assay is used to determine if the compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

TLR7 Antagonism Assay

This assay evaluates the ability of the compound to inhibit TLR7 signaling.

Principle: This can be assessed using a reporter cell line that expresses TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP, or luciferase) under the control of a promoter that is activated by TLR7 signaling (e.g., NF-κB). Alternatively, primary immune cells that endogenously express TLR7, such as human peripheral blood mononuclear cells (PBMCs), can be used to measure the inhibition of cytokine production.

Protocol (using PBMCs):

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Pre-treatment: Plate the PBMCs and pre-treat them with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known TLR7 agonist (e.g., R848 or a GU-rich single-stranded RNA) in the continued presence of this compound.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of TLR7-induced cytokines, such as IFN-α and IL-6, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the extent of inhibition of cytokine production by this compound compared to the TLR7 agonist-only control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow for characterizing this compound.

TLR7_Signaling_Pathway TLR7 Signaling Pathway and Antagonism by this compound cluster_endosome Endosome TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 ssRNA ssRNA (Agonist) ssRNA->TLR7 Activates Compound 2'-O-Methyl- 5-iodouridine (Antagonist) Compound->TLR7 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Transcription IFN Type I Interferons (e.g., IFN-α) IRF7->IFN Transcription

Caption: TLR7 Signaling Pathway and its Antagonism.

Experimental_Workflow General Experimental Workflow for Biological Characterization cluster_anticancer Anticancer Activity Assessment cluster_immunomodulatory Immunomodulatory Activity Assessment Start This compound CellViability Cell Viability Assay (e.g., MTT/MTS) Start->CellViability TLR7assay TLR7 Antagonism Assay (e.g., Cytokine ELISA) Start->TLR7assay IC50 Determine IC50 CellViability->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis DNAsynthesis DNA Synthesis Inhibition Assay IC50->DNAsynthesis CytokineInhibition Measure Inhibition of IFN-α, IL-6, etc. TLR7assay->CytokineInhibition

Caption: Workflow for Biological Characterization.

Conclusion

This compound is a promising molecule for further investigation in the fields of oncology and immunology. Its identity as a nucleoside analog suggests a role in the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Concurrently, the 2'-O-methyl modification strongly indicates a potential for TLR7 antagonism, which could be leveraged for the treatment of inflammatory and autoimmune conditions. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these biological functions and elucidate the therapeutic potential of this compound. Further studies are warranted to generate specific quantitative data and to explore its efficacy in preclinical models.

References

An In-Depth Technical Guide to 2'-O-Methyl-5-iodouridine: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-Methyl-5-iodouridine is a synthetic nucleoside analog that has garnered interest for its potential therapeutic applications, primarily in oncology and virology. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of this molecule. While specific quantitative data on its biological activity remains limited in publicly accessible literature, this document synthesizes the available information on its synthesis, presumed mechanism of action, and the broader context of 2'-O-methylated and 5-halogenated nucleosides in drug development. This guide aims to serve as a foundational resource for researchers investigating this compound and related compounds.

Introduction

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. Modifications to the sugar moiety or the nucleobase can profoundly alter the biological activity of these molecules, leading to compounds that can selectively interfere with cellular or viral replication processes. This compound belongs to a class of modified pyrimidines, characterized by two key structural alterations to the parent uridine (B1682114) molecule: methylation at the 2'-hydroxyl group of the ribose sugar and iodination at the 5-position of the uracil (B121893) base.

The 2'-O-methylation is a modification known to enhance the metabolic stability of nucleosides and oligonucleotides by providing resistance to nuclease degradation. This modification can also influence the conformational properties of the ribose sugar, favoring an RNA-like C3'-endo pucker, which can impact interactions with enzymes and nucleic acid targets. The 5-iodo substitution is a common modification in antiviral and anticancer nucleosides, often facilitating the inhibition of key enzymes involved in nucleotide metabolism or DNA synthesis.

This guide will explore the synthesis, known biological context, and potential mechanisms of action of this compound, providing a framework for future research and development.

Discovery and History

The specific historical details surrounding the initial synthesis and biological evaluation of this compound are not extensively documented in readily available scientific literature. However, the development of this compound can be understood within the broader history of nucleoside analog research. The synthesis and evaluation of 2'-O-methylated nucleosides and 5-halogenated pyrimidines as therapeutic agents have been areas of active investigation for several decades. Research into compounds like 5-iodo-2'-deoxyuridine (Idoxuridine), an early antiviral drug, paved the way for the exploration of other 5-substituted pyrimidine (B1678525) nucleosides. Similarly, the study of 2'-O-methylated nucleosides has been driven by their potential to create more stable and effective antisense oligonucleotides and other nucleic acid-based therapeutics. The synthesis of this compound likely emerged from the systematic combination of these two well-established structural modifications in the pursuit of novel therapeutic agents.

Synthesis and Characterization

General Synthetic Approach

The synthesis of this compound typically involves a multi-step process starting from uridine or a protected uridine derivative. A plausible synthetic workflow is outlined below.

G Uridine Uridine ProtectedUridine Protection of 3' and 5' hydroxyls Uridine->ProtectedUridine Methylation Selective 2'-O-methylation ProtectedUridine->Methylation Deprotection Removal of protecting groups (if necessary) Methylation->Deprotection Iodination Iodination at C5 position Deprotection->Iodination FinalProduct This compound Iodination->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of related nucleoside analogs and should be adaptable for the synthesis of this compound.

Protocol 1: Synthesis of 2'-O-Methyluridine

This procedure focuses on the selective methylation of the 2'-hydroxyl group of uridine.

StepReagent/SolventConditions
1Uridine, Trimethylorthoacetate, p-Toluenesulfonic acidAnhydrous DMF, 80°C
2Methyl iodide, Sodium hydrideAnhydrous THF, 0°C to RT
3Acetic acid (80%)60°C
4Silica gel chromatographyDichloromethane/Methanol gradient

Detailed Methodology:

  • Protection: Uridine is first protected at the 3' and 5' positions. This can be achieved through various methods, such as the formation of a 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group or by reacting with an orthoester to form a cyclic intermediate.

  • Methylation: The free 2'-hydroxyl group is then methylated. A common method involves using a strong base like sodium hydride to deprotonate the hydroxyl group, followed by reaction with an electrophilic methyl source such as methyl iodide or dimethyl sulfate.

  • Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed under appropriate conditions (e.g., with a fluoride (B91410) source for silyl (B83357) ethers or acidic hydrolysis for acetals).

  • Purification: The resulting 2'-O-Methyluridine is purified by column chromatography.

Protocol 2: Iodination of 2'-O-Methyluridine

This procedure describes the introduction of an iodine atom at the 5-position of the uracil ring.

StepReagent/SolventConditions
12'-O-Methyluridine, Iodine, Nitric acidDioxane/Water, 90°C
2Sodium thiosulfate (B1220275) solutionQuenching
3RecrystallizationEthanol/Water

Detailed Methodology:

  • Reaction: 2'-O-Methyluridine is dissolved in a suitable solvent system, and an iodinating agent is added. A common method involves the use of iodine in the presence of an oxidizing agent like nitric acid or ceric ammonium (B1175870) nitrate (B79036) (CAN).

  • Workup: The reaction is quenched, and the crude product is isolated.

  • Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Antitumor Activity

As a nucleoside analog, this compound is presumed to exert its antitumor effects through the inhibition of DNA synthesis and the induction of apoptosis, particularly in rapidly dividing cancer cells such as those found in lymphoid malignancies.

Presumed Mechanism of Action:

  • Cellular Uptake and Activation: The compound is likely transported into the cell via nucleoside transporters. Once inside, it is expected to be phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyuridine triphosphate (dUTP) or thymidine (B127349) triphosphate (dTTP). Its incorporation into the growing DNA chain could lead to chain termination or disrupt the structure and function of the newly synthesized DNA.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage can trigger the intrinsic (mitochondrial) pathway of apoptosis.

G extracellular This compound (extracellular) transporter Nucleoside Transporter extracellular->transporter intracellular This compound (intracellular) transporter->intracellular phosphorylation Kinases intracellular->phosphorylation triphosphate Triphosphate analog phosphorylation->triphosphate dna_pol DNA Polymerase triphosphate->dna_pol dna_synthesis DNA Synthesis Inhibition dna_pol->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis

Caption: A simplified logical workflow of the presumed antitumor mechanism of action.

Mitochondrial Apoptosis Pathway:

The inhibition of DNA synthesis can lead to cellular stress, which activates the mitochondrial pathway of apoptosis. This involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the integrity of the mitochondrial outer membrane. Pro-apoptotic members like Bax and Bak, upon activation, permeabilize the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.

G dna_damage DNA Synthesis Inhibition bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 cell_death Apoptosis casp3->cell_death

Caption: A diagram of the presumed intrinsic apoptosis pathway induced by this compound.

Antiviral Activity

The structural similarity of this compound to other antiviral nucleoside analogs suggests it may also possess antiviral properties. The mechanism of antiviral action would likely involve the inhibition of viral polymerases (either DNA or RNA dependent) after conversion to its triphosphate form. The 2'-O-methyl group might confer selectivity for viral enzymes over host polymerases. However, no specific antiviral activity data for this compound has been reported in the available literature.

Quantitative Data

A thorough search of scientific databases and literature did not yield specific quantitative data (e.g., IC50, EC50, Ki) for the antitumor or antiviral activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Antitumor Activity of this compound (Data Not Available)

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
Data Not Available
Data Not Available

Table 2: Antiviral Activity of this compound (Data Not Available)

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
Data Not Available
Data Not Available

Future Research and Conclusion

This compound remains a molecule of interest at the intersection of well-established strategies in nucleoside analog design. However, the lack of publicly available data on its biological activity presents a significant gap in our understanding of its therapeutic potential. Future research should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthesis of the D-isomer of this compound.

  • Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines, particularly those of lymphoid origin, to determine its IC50 values.

  • Antiviral Screening: Evaluation of its activity against a broad range of viruses, especially those with RNA-dependent RNA polymerases.

  • Mechanism of Action Studies: Detailed biochemical and cellular studies to elucidate the precise molecular targets and signaling pathways affected by this compound.

A Technical Guide to 2'-O-Methyl-5-iodouridine: A Pyrimidine Nucleoside Analog for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute medical advice.

Executive Summary

This technical guide provides a comprehensive overview of 2'-O-Methyl-5-iodouridine, a modified pyrimidine (B1678525) nucleoside analog. A critical point of clarification is that while sometimes miscategorized, uridine (B1682114) derivatives are fundamentally pyrimidines, not purines. This document details its mechanism of action, primarily as an inhibitor of viral RNA-dependent RNA polymerases, with a focus on the Hepatitis C Virus (HCV). Included are summaries of its biological activity, detailed experimental protocols for its evaluation, and diagrams illustrating its metabolic pathway and relevant experimental workflows.

Introduction: Correcting the Classification

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. They are broadly classified into two main families based on their nitrogenous base: purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil).

This compound is a synthetically modified analog of the nucleoside uridine. As uridine is a pyrimidine, this compound is correctly classified as a pyrimidine nucleoside analog . Modifications to the sugar moiety, such as the 2'-O-methylation, are crucial for enhancing the therapeutic properties of nucleoside analogs.[1][2] These modifications can increase stability against degradation by nucleases and alter the conformational properties of the sugar ring, which is key to their biological activity.[1][3] Specifically, 2'-O-methylation is a modification found in nature, particularly in ribosomal RNA (rRNA) and small nuclear RNA (snRNA), where it provides structural stability.[2] In therapeutic contexts, this modification has been heavily explored for developing inhibitors of viral polymerases.[4]

Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary antiviral mechanism for 2'-O-methylated nucleosides involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[5] For viruses like HCV, the non-structural protein 5B (NS5B) is the RdRp and a prime target for antiviral drugs.[5][6]

The mechanism can be broken down into the following steps:

  • Cellular Uptake and Anabolism: The parent nucleoside, this compound, is transported into the host cell.

  • Phosphorylation: Inside the cell, host cell kinases phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally to its active 5'-triphosphate form (2'-O-Me-5-I-UTP). This activation is a critical step, as the triphosphate is the form recognized by the viral polymerase.[4][7]

  • Competitive Inhibition: The activated 2'-O-Me-5-I-UTP competes with the natural substrate (uridine triphosphate or UTP) for the active site of the viral NS5B polymerase.

  • Incorporation and Chain Termination: Upon successful binding, the NS5B polymerase incorporates the analog into the nascent viral RNA strand.

  • Non-obligate Chain Termination: After incorporation, the presence of the methyl group at the 2'-position of the ribose sugar creates steric hindrance.[8] This bulkiness prevents the proper alignment of the next incoming nucleotide, thereby blocking the formation of the subsequent phosphodiester bond and halting the elongation of the viral RNA chain.[5][8] This mechanism is known as "non-obligate chain termination" because the analog technically possesses the 3'-hydroxyl group required for elongation, but the 2'-modification functionally prevents it.[8]

Mechanism_of_Action cluster_cell Host Cell cluster_virus HCV Replication Complex Compound 2'-O-Me-5-I-Uridine (Prodrug) MP Monophosphate (2'-O-Me-5-I-UMP) Compound->MP Kinase I DP Diphosphate (2'-O-Me-5-I-UDP) MP->DP Kinase II TP Active Triphosphate (2'-O-Me-5-I-UTP) DP->TP Kinase III NS5B NS5B Polymerase (Viral RdRp) TP->NS5B Competitive Inhibition RNA Growing Viral RNA NS5B->RNA RNA Elongation (with natural UTP) Terminated Chain Terminated Viral RNA NS5B->Terminated Incorporation of Analog & Steric Hindrance Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Maintain Huh-7 HCV Replicon Cells a1 Seed Cells in 96-well Plate p1->a1 p2 Prepare Serial Dilutions of Test Compound a2 Add Compound Dilutions to Cells p2->a2 a1->a2 a3 Incubate for 48-72 hours a2->a3 d1 Lyse Cells & Add Luciferase Substrate a3->d1 d2 Measure Luminescence d1->d2 d3 Calculate EC50 and CC50 d2->d3

References

The Strategic Incorporation of 2'-O-Methyl-5-iodouridine in Antisense Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antisense therapeutics is continually evolving, driven by the pursuit of enhanced efficacy, stability, and specificity. Chemical modifications to antisense oligonucleotides (ASOs) are paramount in achieving these therapeutic goals. Among these, the 2'-O-methyl (2'-OMe) modification is a well-established second-generation enhancement that confers increased nuclease resistance and binding affinity to target RNA. This technical guide delves into the specific role and impact of a dual-modified nucleotide, 2'-O-Methyl-5-iodouridine, in the design and function of antisense therapeutics. The strategic incorporation of a halogen, iodine, at the 5-position of the uracil (B121893) base, in conjunction with the 2'-O-methyl modification on the ribose sugar, presents a nuanced approach to optimizing ASO properties. This document will provide a comprehensive overview of its mechanism of action, biophysical properties, and the experimental methodologies crucial for its evaluation, thereby serving as an in-depth resource for researchers and developers in the field of oligonucleotide-based drug discovery.

Introduction: The Rationale for this compound Modification

First-generation antisense oligonucleotides, primarily those with a phosphorothioate (B77711) (PS) backbone, demonstrated the potential of this therapeutic modality but were hampered by issues of non-specific protein binding and lower binding affinity to target mRNA. Second-generation modifications, such as the 2'-O-methyl group, were introduced to address these limitations. The 2'-OMe modification pre-organizes the sugar pucker into an A-form geometry, which is favorable for binding to RNA, thereby increasing the thermal stability of the ASO-RNA duplex.[1][2] This modification also provides a steric shield, contributing to enhanced resistance against nuclease degradation.[3][4]

The further addition of a halogen at the 5-position of pyrimidines, such as iodine in 5-iodouridine (B31010), offers another layer of strategic enhancement. Halogen substitutions can influence the thermodynamic stability of the duplex. Specifically, for oligonucleotides containing 5-chloro, 5-bromo, or 5-iodouridine, a stronger hydrogen bond is presumed to form between the oxygen-4 of the halogenated uracil and the 6-amino group of adenine, contributing to a stabilizing effect.[5] The combination of these two modifications—the 2'-O-methyl group and the 5-iodo substituent—in this compound aims to synergistically improve the key characteristics of an ASO, leading to a potentially more potent and durable therapeutic agent.

Mechanism of Action

Antisense oligonucleotides primarily function through two main mechanisms: RNase H-mediated degradation of the target mRNA and steric hindrance of translation or splicing. The incorporation of 2'-O-methyl modified nucleotides, including this compound, generally precludes the RNase H mechanism.[1] This is because the 2'-modification on the sugar moiety prevents the recognition and cleavage of the RNA strand in the DNA-RNA heteroduplex by RNase H.

Therefore, ASOs fully modified with this compound are designed to act via a steric-blocking mechanism. By binding with high affinity to a target pre-mRNA or mRNA, these ASOs can physically obstruct the binding of splicing factors to alter splicing patterns or block the ribosomal machinery to inhibit protein translation.[6]

For applications requiring RNase H activity, this compound can be incorporated into a "gapmer" design. In this configuration, a central "gap" of unmodified DNA or phosphorothioate DNA nucleotides is flanked by "wings" of modified nucleotides like this compound. This design allows for the recruitment of RNase H to the central DNA-RNA duplex, leading to the cleavage of the target RNA, while the modified wings provide enhanced binding affinity and nuclease resistance.

Biophysical and Pharmacological Properties

The introduction of this compound into an ASO imparts several beneficial properties that are critical for its therapeutic efficacy.

Enhanced Binding Affinity and Thermal Stability

The 2'-O-methyl modification is known to increase the melting temperature (Tm) of an ASO-RNA duplex by approximately 1.3°C per modification.[2] This increased thermal stability is a direct result of the 2'-OMe group favoring an RNA-like C3'-endo sugar pucker, which pre-organizes the oligonucleotide for binding to its RNA target. The 5-iodo modification can further contribute to duplex stability, although the precise quantitative contribution in the context of a 2'-O-methyl modification requires empirical determination for each specific sequence.

Table 1: Impact of 2'-O-Methyl and 5-Halogenated Uridine (B1682114) Modifications on Duplex Thermal Stability (Tm)

ModificationChange in Tm per Modification (°C)Reference
2'-O-Methyl+1.3[2]
5-Chlorouridine, 5-Bromouridine, 5-IodouridineStabilizing effect[5]

Note: The exact ΔTm for 5-iodouridine in a 2'-O-methyl context can be sequence-dependent and should be experimentally determined.

Increased Nuclease Resistance

Both the 2'-O-methyl group and the phosphorothioate backbone (which is often used in conjunction with 2'-modifications) contribute significantly to the nuclease resistance of ASOs. Oligonucleotides with 2'-O-methyl modifications are substantially more resistant to degradation by both endonucleases and exonucleases compared to unmodified DNA or RNA.[3][4] This enhanced stability leads to a longer half-life in biological fluids and tissues, allowing for less frequent dosing.

Table 2: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeNuclease ResistanceKey ModificationsReference
Unmodified PhosphodiesterLowNone[1]
Phosphorothioate (PS)ModeratePS backbone[7]
2'-O-Methyl (on PS backbone)High2'-OMe, PS backbone[1]
Reduced Non-Specific Effects and Toxicity

Compared to first-generation phosphorothioate ASOs, second-generation ASOs with 2'-O-methyl modifications have been shown to have reduced non-specific protein binding.[1] This can lead to a more favorable toxicity profile, with a lower incidence of off-target effects.[8] The toxicity of ASOs is a complex interplay between the chemical modifications and the nucleotide sequence itself.[9] Therefore, the specific toxicological profile of an ASO containing this compound must be evaluated on a case-by-case basis.

Experimental Protocols

The successful development and validation of ASOs containing this compound require a suite of well-defined experimental protocols.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the key building block, the this compound phosphoramidite, is a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Uridine 5-Iodouridine Protection_5_3 Protection of 5' and 3' hydroxyl groups Uridine->Protection_5_3 Methylation 2'-O-Methylation Protection_5_3->Methylation Deprotection_5 Selective deprotection of 5' hydroxyl Methylation->Deprotection_5 Tritylation 5'-O-DMT protection Deprotection_5->Tritylation Phosphitylation 3'-Phosphitylation Tritylation->Phosphitylation Final_Product This compound Phosphoramidite Phosphitylation->Final_Product

Caption: General workflow for the synthesis of this compound phosphoramidite.

A detailed protocol would involve:

  • Protection: Protection of the 5' and 3' hydroxyl groups of 5-iodouridine using a suitable protecting group like TBDMS.

  • Methylation: Methylation of the 2'-hydroxyl group using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.[10]

  • Deprotection: Selective removal of the 5'-hydroxyl protecting group.

  • Tritylation: Introduction of a dimethoxytrityl (DMT) group at the 5'-hydroxyl position.

  • Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent to yield the final phosphoramidite.

  • Purification: Purification of the final product using column chromatography.

Oligonucleotide Synthesis and Purification

Once the phosphoramidite is synthesized, it can be incorporated into ASOs using standard automated solid-phase DNA/RNA synthesis protocols. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. Purification is typically achieved by high-performance liquid chromatography (HPLC).

Thermal Denaturation Studies (Melting Temperature - Tm)

To quantify the effect of this compound on duplex stability, thermal denaturation studies are performed.

  • Sample Preparation: Anneal the ASO with its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis Spectrophotometry: Monitor the absorbance at 260 nm as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, typically calculated from the first derivative of the melting curve.[11]

Nuclease Resistance Assay

The stability of ASOs containing this compound in the presence of nucleases is a critical parameter.

  • Incubation: Incubate the 5'- or 3'-end-labeled ASO in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (to simulate in vivo conditions).

  • Time Course Analysis: Take aliquots at different time points and quench the reaction.

  • Analysis: Analyze the degradation products by polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Quantification: Quantify the amount of full-length ASO remaining at each time point to determine the half-life.[12]

RNase H Cleavage Assay (for Gapmer ASOs)

For gapmer ASOs, it is essential to confirm their ability to recruit RNase H.

RNaseH_Assay Start 5'-radiolabeled target RNA Incubation Incubate RNA and ASO (Duplex formation) Start->Incubation ASO Gapmer ASO ASO->Incubation RNaseH_add Add RNase H enzyme Incubation->RNaseH_add Cleavage Incubate to allow cleavage RNaseH_add->Cleavage Analysis Analyze by denaturing PAGE Cleavage->Analysis Result Visualize cleavage products Analysis->Result

Caption: Experimental workflow for an RNase H cleavage assay.

  • Substrate Preparation: Synthesize a target RNA, often radiolabeled at the 5'-end for visualization.

  • Duplex Formation: Anneal the target RNA with the gapmer ASO.

  • Enzymatic Reaction: Incubate the duplex with RNase H enzyme in a suitable buffer.

  • Analysis: Separate the reaction products on a denaturing polyacrylamide gel and visualize by autoradiography. The presence of cleavage products indicates RNase H activity.[13][14]

In Vitro Cellular Uptake and Antisense Activity

Evaluating the ability of the ASO to enter cells and reduce the expression of the target gene is a crucial step.

  • Cell Culture: Culture a relevant cell line that expresses the target gene.

  • Transfection/Gymnosis: Introduce the ASO into the cells. This can be done using a transfection reagent or, for some modified ASOs, through unassisted uptake (gymnosis).[1][15]

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • RNA and Protein Analysis: Harvest the cells and isolate RNA and protein.

  • Quantification:

    • RNA levels: Measure the target mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Protein levels: Measure the target protein levels using Western blotting or ELISA.

  • Dose-Response: Perform the experiment with a range of ASO concentrations to determine the IC50 (the concentration at which 50% of the target is inhibited).

Structural Insights

The structural conformation of the ASO-RNA duplex is a key determinant of its stability and function. X-ray crystallography and NMR spectroscopy can provide high-resolution structural information. Oligonucleotides containing 2'-O-methyl modifications, when hybridized to RNA, adopt an A-form helical geometry.[16] The incorporation of 5-iodouridine can be used as a heavy atom derivative to aid in solving the crystal structure of RNA and DNA-RNA hybrids.[17] The structural analysis of a duplex containing this compound would provide valuable insights into the precise conformational changes and intermolecular interactions that contribute to its enhanced biophysical properties.

Conclusion and Future Perspectives

The dual modification of uridine with a 2'-O-methyl group and a 5-iodo substituent represents a strategic approach to fine-tuning the properties of antisense oligonucleotides. This combination aims to enhance binding affinity, increase nuclease resistance, and potentially reduce non-specific effects, thereby improving the overall therapeutic profile of the ASO. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ASOs containing this compound.

Future research should focus on a comprehensive characterization of the in vivo pharmacokinetic and pharmacodynamic properties of these modified ASOs. Furthermore, a deeper understanding of the structure-activity relationships, particularly the interplay between the 2'-O-methyl and 5-iodo modifications, will be crucial for the rational design of next-generation antisense therapeutics with superior efficacy and safety profiles. The continued exploration of novel chemical modifications, such as this compound, will undoubtedly pave the way for the development of more effective and durable oligonucleotide-based therapies for a wide range of diseases.

References

Spectroscopic Profile of 2'-O-Methyl-5-iodouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of 2'-O-Methyl-5-iodouridine, a modified nucleoside of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of the compound's structural characteristics.

Summary of Spectroscopic Data

The structural integrity of this compound (C₁₀H₁₃IN₂O₆, Molar Mass: 384.12 g/mol ) has been elucidated through a multi-faceted spectroscopic approach. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift values and multiplicities for ¹H and ¹³C NMR were not available in the provided search results. The tables are structured for the inclusion of such data upon experimental determination.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern provides insights into the molecule's structure, revealing characteristic losses of the ribose sugar moiety and the iodinated uracil (B121893) base.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
384.12[M]+ (Molecular Ion)
Specific fragmentation data not available in search results
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Specific peak data not available in search results
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic absorption properties of the molecule, primarily influenced by the iodinated uracil chromophore.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
Specific absorption maximum data not available in search results

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible spectroscopic analysis of this compound. The following sections outline generalized methodologies for each key technique, which should be optimized for specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-10 mg/mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay appropriate for quaternary carbons if present.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) can be used to induce fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are suitable for determining the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For fragmentation analysis, tandem mass spectrometry (MS/MS) experiments can be performed.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, N-H, C=O, C-O, C-I).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity of the compound.

Methodology:

  • Sample Preparation: Prepare a series of standard solutions of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at known concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the solutions over a relevant wavelength range (typically 200-400 nm) against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Experimental_Workflow_Spectroscopy cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample This compound Solution Dissolution in Appropriate Solvent Sample->Solution Solid Preparation as KBr Pellet/Film Sample->Solid NMR NMR Spectroscopy (¹H & ¹³C) Solution->NMR MS Mass Spectrometry Solution->MS UV UV-Vis Spectroscopy Solution->UV IR FTIR Spectroscopy Solid->IR NMR_Data Acquire FID Process & Interpret Spectra NMR->NMR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data IR_Data Acquire Interferogram Identify Functional Groups IR->IR_Data UV_Data Acquire Absorbance Spectrum Determine λmax UV->UV_Data

Caption: General workflow for the spectroscopic analysis of this compound.

As no specific signaling pathway for this compound was identified in the provided search results, a generalized logical diagram of its potential mode of action as a nucleoside analog is presented below.

Logical_Relationship_MoA cluster_entry Cellular Uptake cluster_activation Metabolic Activation cluster_action Mechanism of Action cluster_outcome Cellular Outcome Drug This compound Uptake Nucleoside Transporters Drug->Uptake Phosphorylation1 Phosphorylation (Kinases) Uptake->Phosphorylation1 Phosphorylation2 Further Phosphorylation Phosphorylation1->Phosphorylation2 Active_Metabolite Triphosphate Form Phosphorylation2->Active_Metabolite Incorporation Incorporation into DNA/RNA Active_Metabolite->Incorporation Inhibition Inhibition of Polymerases Active_Metabolite->Inhibition Chain_Termination Chain Termination Incorporation->Chain_Termination Apoptosis Apoptosis Inhibition->Apoptosis Chain_Termination->Apoptosis

Caption: Postulated mechanism of action for this compound as a nucleoside analog.

In-Depth Technical Guide: 2'-O-Methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-O-Methyl-5-iodouridine, a modified nucleoside with significant applications in anticancer and antiviral research. This document details its chemical properties, commercial suppliers, synthesis protocols, and mechanisms of action.

Core Compound Data

This compound is a purine (B94841) nucleoside analog.[1][2][3] Its structure features a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. These modifications confer unique biological properties, including the ability to inhibit DNA synthesis and induce apoptosis in cancer cells.[1][2][3]

PropertyValueSource
CAS Number 34218-84-3[1][3][4][5]
Molecular Formula C10H13IN2O6[1][3][5]
Molecular Weight 384.12 g/mol [3][5]
Synonyms 5-Iodo-2'-O-methyluridine, 2'-OMe-5-I-U[1][5]

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their offerings.

SupplierPurityAvailable Quantities
TargetMol Not specified50 mg, 100 mg, 500 mg, 1 g
ChemScene ≥98%Custom synthesis available
Sigma-Aldrich (Merck) Not specifiedVarious
Sunway Pharm Ltd 97%100 mg, 250 mg, 1 g
MedChemExpress Not specifiedResearch quantities
MOLNOVA Not specifiedResearch quantities

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the protection of hydroxyl groups, methylation, iodination, and deprotection. The following is a generalized protocol based on established methods for nucleoside modification.[6][7]

1. Protection of 3' and 5' Hydroxyl Groups:

2. 2'-O-Methylation:

  • Dissolve the protected uridine in anhydrous DMF.

  • Add a methylating agent, such as methyl iodide, and a base, like sodium hydride, at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the 2'-O-methylated product by silica gel column chromatography.

3. Iodination of the Uracil Base:

  • Dissolve the 2'-O-methylated intermediate in methanol.

  • Add iodine (I2) and an activating agent, such as silver sulfate.

  • Stir the reaction at room temperature. The reaction is typically rapid (less than 15 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove insoluble salts.

  • Evaporate the solvent and purify the 5-iodo derivative by column chromatography. Reported yields for similar iodination reactions are generally high (71-98%).

4. Deprotection:

  • Dissolve the fully protected this compound in THF.

  • Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to remove the silyl protecting groups.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Quench the reaction and purify the final product, this compound, using silica gel column chromatography or crystallization.

Purification and Analysis

Purification is typically performed using silica gel column chromatography. The purity and identity of the final compound can be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).[8]

Biological Activity and Signaling Pathways

Anticancer Mechanism

This compound exhibits antitumor activity primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] As a nucleoside analog, it can be incorporated into growing DNA chains, leading to chain termination and halting DNA replication in rapidly dividing cancer cells. Furthermore, its incorporation can trigger cellular stress responses that activate apoptotic pathways, leading to programmed cell death.

anticancer_mechanism 2_O_Methyl_5_iodouridine 2'-O-Methyl- 5-iodouridine Cellular_Uptake Cellular Uptake 2_O_Methyl_5_iodouridine->Cellular_Uptake DNA_Polymerase DNA Polymerase Cellular_Uptake->DNA_Polymerase Apoptosis_Induction Induction of Apoptosis Cellular_Uptake->Apoptosis_Induction DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Cancer_Cell_Death Cancer Cell Death DNA_Synthesis_Inhibition->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Proposed anticancer mechanism of this compound.

Role in Antiviral Research and Innate Immunity

In the context of virology, 2'-O-methylation of the 5' cap of viral RNA is a critical mechanism for viruses to evade the host's innate immune system.[9][10] Viral 2'-O-methyltransferases modify the viral RNA, making it appear as "self" to the host cell and preventing the activation of pattern recognition receptors like MDA5. This evasion of the immune response allows for unchecked viral replication.[10]

Compounds like this compound can be studied as potential tools to understand or interfere with these viral processes.

antiviral_context cluster_virus Viral Process cluster_host Host Cell Response Viral_RNA Viral RNA 2_O_MTase Viral 2'-O- Methyltransferase (e.g., NSP16) Viral_RNA->2_O_MTase Methylated_RNA 2'-O-Methylated Viral RNA ('Self') 2_O_MTase->Methylated_RNA MDA5 MDA5 Sensor Methylated_RNA->MDA5 Evades Recognition IFN_Response Interferon Response MDA5->IFN_Response Antiviral_State Antiviral State IFN_Response->Antiviral_State

Caption: Viral RNA 2'-O-methylation evades host immune recognition.

References

An In-depth Technical Guide to the Safe Handling and Biological Effects of 2'-O-Methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known biological activities of 2'-O-Methyl-5-iodouridine, a modified nucleoside with significant potential in biomedical research and drug development. The information is compiled to assist laboratory personnel in implementing safe and effective experimental protocols.

Compound Identification and Properties

This compound is a chemically modified pyrimidine (B1678525) nucleoside. The key structural features are a methyl group at the 2' position of the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base.

PropertyValueSource
Chemical Formula C₁₀H₁₃IN₂O₆[1]
Molecular Weight 384.12 g/mol [1]
CAS Number 34218-84-3
Appearance Solid
Synonyms 5-Iodo-2'-O-methyluridine, 2'-OMe-5-I-U

Safety and Handling

The following safety and handling procedures are based on information for the closely related compound, 5-iodo-2'-O-methylcytidine, and general best practices for handling chemical reagents in a laboratory setting. A comprehensive risk assessment should be conducted before use.

Hazard Identification
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.

  • Body Protection: A laboratory coat is mandatory. For handling larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.

  • Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing.

  • Dust Formation: Avoid the formation of dust and aerosols during handling.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures
SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spills Wear appropriate PPE. Sweep up spilled solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from uridine (B1682114). The following is a general protocol adapted from the synthesis of related 2'-O-methyl-5-substituted uridine derivatives.

Step 1: Synthesis of 2,2'-Anhydrouridine (B559692)

  • React uridine with diphenyl carbonate in the presence of sodium bicarbonate in dimethylformamide (DMF) at an elevated temperature (e.g., 90-150°C).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the 2,2'-anhydrouridine intermediate.

Step 2: 2'-O-Methylation

  • Treat the 2,2'-anhydrouridine with a 15% solution of magnesium methoxide (B1231860) in methanol.

  • Reflux the mixture for several hours.

  • Cool the reaction and neutralize with glacial acetic acid.

  • Evaporate the solvent and purify the resulting 2'-O-methyluridine.

Step 3: Iodination

  • Protect the 3' and 5' hydroxyl groups of 2'-O-methyluridine using a suitable protecting group (e.g., TBDMS).

  • Dissolve the protected 2'-O-methyluridine in an appropriate solvent.

  • Add iodine (I₂) and ceric ammonium (B1175870) nitrate (B79036) (CAN) to the solution.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction and extract the product.

  • Purify the protected this compound by column chromatography.

  • Deprotect the hydroxyl groups to yield the final product.

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside analog. Such compounds often exhibit anticancer and antiviral properties by interfering with nucleic acid synthesis.

Inhibition of DNA Synthesis

As a uridine analog, this compound can be taken up by cells and subsequently phosphorylated to its triphosphate form. This triphosphate derivative can then act as a competitive inhibitor of DNA and/or RNA polymerases, leading to the termination of nucleic acid chain elongation and thereby inhibiting cell proliferation.

DNA_Synthesis_Inhibition 2OMe5IU This compound Cellular_Uptake Cellular Uptake 2OMe5IU->Cellular_Uptake Phosphorylation1 Phosphorylation (Kinases) Cellular_Uptake->Phosphorylation1 2OMe5IU_MP This compound Monophosphate Phosphorylation1->2OMe5IU_MP Phosphorylation2 Phosphorylation (Kinases) 2OMe5IU_MP->Phosphorylation2 2OMe5IU_DP This compound Diphosphate Phosphorylation2->2OMe5IU_DP Phosphorylation3 Phosphorylation (Kinases) 2OMe5IU_DP->Phosphorylation3 2OMe5IU_TP This compound Triphosphate Phosphorylation3->2OMe5IU_TP DNA_Polymerase DNA Polymerase 2OMe5IU_TP->DNA_Polymerase DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Inhibition DNA_Polymerase->Inhibition

Caption: Proposed metabolic activation and mechanism of DNA synthesis inhibition by this compound.

Induction of Apoptosis

Studies on iodo-containing compounds and other nucleoside analogs suggest that this compound likely induces apoptosis, or programmed cell death, in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway, which is initiated by cellular stress, such as that caused by the inhibition of DNA synthesis.

This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process by cleaving key cellular substrates, ultimately leading to cell death. Some evidence suggests that iodine-containing compounds may induce a caspase-independent apoptosis mediated by the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus DNA_Damage DNA Synthesis Inhibition Bax Bax DNA_Damage->Bax activates Bcl2 Bcl-2 DNA_Damage->Bcl2 inhibits CytoC_release Cytochrome c release Bax->CytoC_release AIF_release AIF release Bax->AIF_release Bcl2->Bax Apaf1 Apaf-1 CytoC_release->Apaf1 AIF AIF AIF_release->AIF Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 activates DNA_Fragmentation DNA Fragmentation AIF->DNA_Fragmentation DNA_Fragmentation->Apoptosis

References

Determining the Solubility of 2'-O-Methyl-5-iodouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2'-O-Methyl-5-iodouridine, a purine (B94841) nucleoside analog with potential applications in biomedical research. Due to the limited availability of public-facing quantitative solubility data for this specific compound, this document provides a framework for its empirical determination. It includes methodologies for solubility testing and data for structurally similar compounds to inform experimental design.

Overview of this compound

This compound is a modified nucleoside that has been investigated for its potential as an antitumor agent. Understanding its solubility is a critical first step in preclinical development, influencing formulation, bioavailability, and the design of in vitro and in vivo experiments.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not extensively published. Chemical supplier datasheets often do not provide this information.

However, data for analogous compounds can provide a useful, albeit preliminary, reference point for researchers. The solubility of a structurally similar nucleoside, 5-Methyl-2'-O-methyluridine, is presented below. It is crucial to note that the substitution of a methyl group with an iodine atom can significantly alter the physicochemical properties, including solubility.

Table 1: Solubility of the Analogous Compound 5-Methyl-2'-O-methyluridine

SolventSolubilityMolar Concentration (mM)Notes
Water100 mg/mL367.30Ultrasonic assistance may be required.
DMSO≥ 10 mg/mL≥ 36.73The product is hygroscopic, which can affect solubility. Use of fresh DMSO is recommended.

Data for 5-Methyl-2'-O-methyluridine, not this compound.

Experimental Protocols for Solubility Determination

Given the absence of established data, the following section details robust experimental protocols for determining the solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method. This procedure measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: Separate the solid and liquid phases. This is commonly achieved by centrifugation at a high speed to pellet the undissolved solid, followed by careful collection of the supernatant. Filtration through a chemically inert filter (e.g., PTFE) can also be used.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantification. A calibration curve with known concentrations of the compound must be prepared to ensure accurate measurement.

Kinetic Solubility Assessment for High-Throughput Screening

For earlier stages of drug discovery, kinetic solubility assays offer a higher throughput, albeit less precise, measure of solubility. These methods typically involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serial Dilution: Dispense the DMSO stock solution into a microtiter plate.

  • Aqueous Dilution: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to the wells to create a range of final compound concentrations.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This can be done using various techniques:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Spectroscopy: Measures the absorbance of the solution after filtration or centrifugation to determine the concentration of the dissolved compound.

    • Visual Inspection: A qualitative assessment of turbidity or precipitation.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a comprehensive workflow for assessing the solubility of a research compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis (Shake-Flask Method) cluster_2 Phase 3: Data Interpretation & Application A Prepare concentrated stock in 100% DMSO B Perform serial dilution in DMSO A->B C Add aqueous buffer (e.g., PBS) to microtiter plate B->C D Incubate and observe for precipitation (Kinetic Solubility) C->D E Analyze via Nephelometry or UV-Vis D->E F Estimate solubility range E->F G Add excess solid compound to chosen solvent F->G Proceed if quantitative data is required H Agitate at constant temperature (24-72 hours) G->H I Separate solid and liquid phases (Centrifugation/Filtration) H->I J Collect clear supernatant I->J K Quantify concentration via HPLC J->K L Determine Equilibrium Solubility K->L M Compile solubility data table L->M N Inform formulation development M->N O Guide in vitro/in vivo experiment design M->O

Workflow for determining the solubility of a research compound.

Conclusion

Theoretical Modeling of 2'-O-Methyl-5-iodouridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and experimental approaches to understanding the interactions of 2'-O-Methyl-5-iodouridine, a chemically modified nucleoside with significant potential in the development of therapeutic oligonucleotides. We detail the methodologies for its synthesis, structural characterization, and the computational modeling of its behavior within nucleic acid structures and its interactions with target molecules. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, computational biology, and drug development, offering both the theoretical underpinnings and practical protocols for investigating this important molecule.

Introduction

Chemically modified nucleosides are cornerstones in the development of next-generation nucleic acid therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These modifications are introduced to enhance properties like nuclease resistance, binding affinity to target RNA, and to modulate the immune response. This compound incorporates two such critical modifications: a 2'-O-methyl group on the ribose sugar and an iodine atom at the 5-position of the uracil (B121893) base.

The 2'-O-methylation is a widely used modification that pre-organizes the ribose sugar into an A-form helical geometry, which is characteristic of RNA duplexes. This conformational preference can lead to increased binding affinity and stability of the resulting oligonucleotide duplex.[1][2][3] Furthermore, the 2'-O-methyl group provides steric hindrance, offering protection against degradation by cellular nucleases.[2]

The 5-iodo modification serves multiple purposes. The iodine atom is sterically similar to a methyl group, thus mimicking thymidine (B127349) and potentially influencing base pairing and stacking interactions.[4] Its larger atomic size and electron density make it a valuable tool for X-ray crystallography, aiding in phase determination through multi-wavelength anomalous dispersion (MAD) techniques.[4] Additionally, the carbon-iodine bond is photosensitive, allowing for UV-induced cross-linking studies to identify binding partners and map interaction sites.[4]

Understanding the interplay of these modifications on the structure, dynamics, and interaction potential of this compound is crucial for the rational design of effective and safe oligonucleotide therapeutics. This guide outlines the theoretical and experimental workflows for achieving this understanding.

Theoretical Modeling Approaches

The accurate theoretical modeling of this compound requires robust computational methods to describe its electronic structure, conformational preferences, and interactions with its environment. This typically involves a multi-scale approach, from quantum mechanics to molecular mechanics.

Quantum Mechanical (QM) Calculations

QM methods are essential for deriving accurate parameters for molecular mechanics force fields, as they provide a fundamental description of the electronic structure and energetics of the molecule. For a novel modification like this compound, QM calculations are the first step.

  • Geometry Optimization: The initial 3D structure of this compound is optimized using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to find the lowest energy conformation.

  • Partial Charge Calculation: The distribution of electron density is used to calculate partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to derive charges that are compatible with force fields like AMBER.[5]

  • Torsional Profile Scanning: The energy landscape associated with the rotation around key dihedral angles (e.g., the glycosidic bond and the 2'-O-methyl group) is scanned to determine the rotational energy barriers. These profiles are then used to parameterize the dihedral terms in the force field.

Molecular Mechanics (MM) Force Field Parameterization

Molecular dynamics (MD) simulations rely on empirical force fields to describe the potential energy of the system. While general force fields like AMBER and CHARMM provide parameters for standard and some modified nucleotides, specific parameters for this compound need to be developed and validated.[6][7][8][9][10]

The general functional form of a molecular mechanics force field includes terms for bond stretching, angle bending, dihedral angle torsion, and non-bonded (van der Waals and electrostatic) interactions. The parameters for these terms are derived from a combination of QM calculations and experimental data.

A logical workflow for parameterization is as follows:

cluster_QM Quantum Mechanics cluster_MM Force Field Parameterization cluster_Validation Validation A Initial Structure of This compound B Geometry Optimization (e.g., DFT, MP2) A->B C Electrostatic Potential (ESP) Calculation B->C D Torsional Profile Scans B->D E RESP Charge Fitting C->E F Dihedral Term Fitting D->F I Assemble Final Force Field Parameters E->I F->I G Bond and Angle Parameter Assignment (by analogy) G->I H Lennard-Jones Parameter Assignment (by analogy) H->I J MD Simulation of Modified Nucleoside/Oligonucleotide I->J K Comparison with Experimental Data (NMR, X-ray) J->K

Caption: Workflow for force field parameterization.
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound-containing oligonucleotides. These simulations can reveal conformational preferences, flexibility, and interactions with solvent and ions.

Key applications of MD simulations include:

  • Conformational Analysis: Assessing the preferred sugar pucker (C2'-endo vs. C3'-endo) and the orientation of the nucleobase (syn vs. anti).

  • Duplex Stability: Studying the structural stability and dynamics of RNA:DNA or RNA:RNA duplexes containing the modification.

  • Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the modified oligonucleotide to its target.[11]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger target, such as a protein or nucleic acid. In the context of this compound, docking can be used to:

  • Predict the binding mode of a modified oligonucleotide to a target protein.

  • Screen for potential off-target interactions.

  • Guide the design of oligonucleotides with improved binding affinity and specificity.

Experimental Protocols

The theoretical models described above must be validated against experimental data. Below are detailed methodologies for key experiments.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite building block for incorporation into oligonucleotides is a multi-step process. A generalized protocol is outlined below, based on established methods for similar modifications.[12][13][14]

Protocol: Synthesis of this compound Phosphoramidite

  • Protection of 3' and 5' Hydroxyl Groups:

  • 2'-O-Methylation:

    • Dissolve the protected uridine in an anhydrous solvent (e.g., tetrahydrofuran, THF).

    • Add a strong base, such as sodium hydride (NaH), at 0°C.

    • Add a methylating agent, such as methyl iodide (CH₃I).

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Quench the reaction and purify the 2'-O-methylated product.

  • Iodination at the 5-position:

    • Dissolve the 2'-O-methylated, 3',5'-O-protected uridine in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

    • Add an iodinating agent, such as N-iodosuccinimide (NIS), and a catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the 5-iodo derivative by column chromatography.

  • Deprotection of 3' and 5' Hydroxyls:

  • 5'-O-DMT Protection:

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group by reacting the diol with DMT-Cl in pyridine.

    • Purify the 5'-O-DMT protected nucleoside.

  • Phosphitylation:

    • React the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final phosphoramidite product.

    • Purify the phosphoramidite by silica gel chromatography under anhydrous conditions.

Oligonucleotide Synthesis and Purification

The synthesized phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase synthesis.

A Start with CPG solid support B DMT Deprotection A->B C Coupling with 2'-O-Me-5-I-Uridine Phosphoramidite B->C D Capping of unreacted 5'-OH C->D E Oxidation of phosphite triester D->E F Repeat cycle for next nucleotide E->F No G Cleavage from support and base deprotection E->G Yes (end of sequence) F->B H Purification (e.g., HPLC) G->H

Caption: Automated oligonucleotide synthesis cycle.
Biophysical Characterization

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution structure and dynamics of oligonucleotides.

Protocol: 2D NMR of a Modified Duplex

  • Sample Preparation: Dissolve the purified oligonucleotide duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances, which are crucial for structure determination.

    • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each sugar moiety.

    • COSY (Correlation Spectroscopy): To determine scalar coupling constants, which provide information on dihedral angles and sugar pucker conformation.[15]

  • Data Analysis:

    • Assign the observed resonances to specific protons in the oligonucleotide.

    • Use the distance restraints from NOESY and dihedral angle restraints from COSY to calculate a family of 3D structures consistent with the experimental data using software like AMBER or CYANA.

    • Analyze the ensemble of structures to determine the predominant conformation of the this compound residue.

X-ray Crystallography for High-Resolution Structure

X-ray crystallography can provide a high-resolution snapshot of the oligonucleotide duplex in the solid state. The iodine atom is particularly useful for solving the phase problem via MAD.[3][4]

Protocol: Crystallization and Structure Determination

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystal and mount it in a cryo-stream.

    • Collect diffraction data at a synchrotron source at multiple wavelengths around the absorption edge of iodine.

  • Structure Solution and Refinement:

    • Use the anomalous diffraction data to solve the phase problem.

    • Build an initial model of the oligonucleotide into the resulting electron density map.

    • Refine the model against the diffraction data to obtain the final high-resolution structure.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data obtained from theoretical and experimental studies of this compound-modified oligonucleotides. While specific data for this modification is not yet widely available, these tables are based on typical measurements for similar modified oligonucleotides.[1][2]

Table 1: Thermodynamic Parameters of Modified Duplexes

Oligonucleotide Sequence (Modification Site)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tₘ (°C) per modification
Unmodified ControlValueValueValueValue
Sequence with 2'-O-Me-5-I-UValueValueValueValue
...............

Table 2: Conformational Parameters from MD Simulations and NMR

ParameterThis compoundUnmodified Uridine
Sugar Pucker (% C3'-endo)ValueValue
Glycosidic Torsion Angle (χ)ValueValue
Backbone Dihedral Angles (α, β, γ, δ, ε, ζ)ValuesValues

Table 3: Binding Affinity Data

Target MoleculeLigand (Modified Oligonucleotide)Kₐ (M⁻¹)Kₒ (M)
e.g., Target mRNAUnmodified ControlValueValue
e.g., Target mRNAOligonucleotide with 2'-O-Me-5-I-UValueValue
e.g., Binding ProteinUnmodified ControlValueValue
e.g., Binding ProteinOligonucleotide with 2'-O-Me-5-I-UValueValue

Signaling Pathways and Therapeutic Development

This compound is not typically involved in natural signaling pathways but is a key component in the de novo design of therapeutic oligonucleotides that interfere with disease-related pathways. The logical pathway for its application in drug development is outlined below.

A Identify Disease Target (e.g., mRNA, miRNA) B Design Oligonucleotide Sequence A->B C Incorporate 2'-O-Me-5-I-U and other modifications B->C D Theoretical Modeling (MD, Docking) C->D E Chemical Synthesis and Purification C->E H Lead Optimization D->H F In Vitro Testing (Binding, Nuclease Stability) E->F G Cell-based Assays (Target Knockdown, Toxicity) F->G G->H H->C I In Vivo Studies H->I

References

An In-depth Technical Guide to 2'-O-Methyl-5-iodouridine for Studying RNA Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, encompassing its synthesis, processing, transport, and decay, is fundamental to understanding gene regulation and cellular function. Metabolic labeling with modified nucleosides has emerged as a powerful tool for tracing RNA fate within a cell. 2'-O-Methyl-5-iodouridine (2'-O-Me-5-IU) is a synthetic nucleoside analog that offers unique properties for investigating RNA dynamics. The 2'-O-methyl group confers increased stability to the RNA backbone against nuclease degradation, while the 5-iodo group serves as a versatile handle for detection and manipulation. This guide provides a comprehensive overview of the core principles, experimental protocols, and potential applications of this compound in RNA research.

The 2'-O-methylation is a common natural modification in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), where it contributes to RNA stability and function.[1] By incorporating a nucleoside with this modification, researchers can mimic this stabilizing effect. Furthermore, the iodine atom at the 5th position of the uracil (B121893) base is a heavy atom that can be used for crystallographic phasing and, more importantly for in vivo studies, as a target for specific antibodies or for inducing covalent crosslinks to interacting proteins upon UV irradiation.[2][3]

Core Principles of this compound in RNA Dynamics Research

The utility of this compound in studying RNA dynamics is founded on two key features: its metabolic incorporation into newly synthesized RNA and the unique properties of the iodo- and 2'-O-methyl modifications.

Metabolic Labeling and Pulse-Chase Analysis

Cells readily take up this compound, where it is converted into the corresponding triphosphate and incorporated into nascent RNA transcripts by RNA polymerases. This process allows for the specific labeling of RNA synthesized within a defined time window, a technique known as a "pulse."

To study RNA turnover, the "pulse" is followed by a "chase," where the labeling medium is replaced with a medium containing an excess of unlabeled uridine (B1682114). This prevents further incorporation of the modified nucleoside, and the fate of the labeled RNA population can be tracked over time. By isolating and quantifying the labeled RNA at different time points during the chase, the degradation rate (half-life) of specific RNA molecules can be determined.

Pulse_Chase_Workflow cluster_0 Pulse Phase cluster_1 Chase Phase cluster_2 Downstream Analysis Cells in Culture Cells in Culture Add 2'-O-Me-5-IU Medium Add 2'-O-Me-5-IU Medium Cells in Culture->Add 2'-O-Me-5-IU Medium Incubate (e.g., 1-4 hours) Metabolic Incorporation Metabolic Incorporation Add 2'-O-Me-5-IU Medium->Metabolic Incorporation Cellular uptake and phosphorylation Labeled Nascent RNA Labeled Nascent RNA Metabolic Incorporation->Labeled Nascent RNA Replace with Unlabeled Medium Replace with Unlabeled Medium Labeled Nascent RNA->Replace with Unlabeled Medium Wash cells Incubate (various time points) Incubate (various time points) Replace with Unlabeled Medium->Incubate (various time points) Harvest Cells Harvest Cells Incubate (various time points)->Harvest Cells Isolate Labeled RNA Isolate Labeled RNA Harvest Cells->Isolate Labeled RNA Quantify RNA Decay Quantify RNA Decay Isolate Labeled RNA->Quantify RNA Decay e.g., qRT-PCR, Sequencing

Figure 1: Pulse-Chase Experimental Workflow.

Detection and Enrichment of Labeled RNA

The iodine atom provides a unique tag for the detection and enrichment of RNA that has incorporated this compound.

  • Immunoprecipitation: A specific antibody that recognizes 5-iodouridine (B31010) can be used to immunoprecipitate the labeled RNA from the total RNA population. This is analogous to the widely used BrdU immunoprecipitation for DNA. While a specific antibody for this compound is not commercially available, antibodies against 5-iodouridine may exhibit cross-reactivity.

  • Photocrosslinking: 5-iodouracil (B140508) is a highly efficient chromophore for photocrosslinking RNA to associated proteins.[3][4] Irradiation with long-wavelength UV light (e.g., 325 nm) selectively excites the iodouracil, leading to the formation of a covalent bond with interacting proteins in close proximity.[2] This allows for the identification of RNA-binding proteins that associate with newly synthesized transcripts.

  • Radiolabeling: While less common for in vivo studies due to safety considerations, the iodine can be a radioactive isotope (e.g., ¹²⁵I), allowing for highly sensitive detection of the labeled RNA.[5][6][7]

Experimental Protocols

The following protocols are provided as a guide and should be optimized for the specific cell type and experimental goals.

Metabolic Labeling of Adherent Mammalian Cells
  • Cell Culture: Plate cells in the desired format (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Pulse:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 100-200 µM.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired pulse duration (e.g., 1-4 hours) under standard culture conditions.

  • Chase:

    • Remove the labeling medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed complete culture medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to the cells.

    • Incubate the cells for the desired chase durations (e.g., 0, 2, 4, 8, 12 hours).

  • Cell Harvest: At each time point, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.

RNA Isolation and Purification

Total RNA can be isolated from the cell lysates using standard methods, such as TRIzol reagent or commercially available RNA isolation kits. It is crucial to ensure the removal of any unincorporated this compound.

Immunoprecipitation of Labeled RNA (Adapted from MeRIP protocols)
  • RNA Fragmentation: Fragment the total RNA to an appropriate size (e.g., 100-200 nucleotides) by chemical or enzymatic methods.

  • Antibody Binding: Incubate the fragmented RNA with an anti-5-iodouridine antibody in an appropriate immunoprecipitation buffer.

  • Bead Capture: Add protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads several times to remove non-specifically bound RNA.

  • Elution: Elute the captured RNA from the beads.

  • RNA Purification: Purify the eluted RNA for downstream analysis.

IP_Workflow Total RNA Total RNA RNA Fragmentation RNA Fragmentation Total RNA->RNA Fragmentation Chemical or Enzymatic Incubate with anti-5-IU Ab Incubate with anti-5-IU Ab RNA Fragmentation->Incubate with anti-5-IU Ab Antibody Binding Add Protein A/G Beads Add Protein A/G Beads Incubate with anti-5-IU Ab->Add Protein A/G Beads Bead Capture Wash Beads Wash Beads Add Protein A/G Beads->Wash Beads Remove non-specific RNA Elute RNA Elute RNA Wash Beads->Elute RNA Purify Labeled RNA Downstream Analysis Downstream Analysis Elute RNA->Downstream Analysis qRT-PCR or Sequencing

Figure 2: Immunoprecipitation Workflow.

Downstream Analysis
  • Quantitative Real-Time PCR (qRT-PCR): The abundance of specific labeled transcripts can be quantified by qRT-PCR at different chase time points to determine their half-lives.

  • Next-Generation Sequencing (RNA-Seq): Sequencing of the immunoprecipitated RNA can provide a transcriptome-wide view of RNA stability.

Data Presentation

The quantitative data obtained from pulse-chase experiments can be summarized in tables to facilitate comparison.

Table 1: Hypothetical RNA Half-Life Data Determined by 2'-O-Me-5-IU Pulse-Chase and qRT-PCR

GeneHalf-Life (hours) in Treatment AHalf-Life (hours) in ControlFold Change in Stability
ACTB10.29.81.04
MYC0.80.71.14
GAPDH12.513.10.95
FOS0.50.41.25

Potential Applications and Considerations

Applications
  • Determination of RNA Half-Lives: The primary application is to measure the decay rates of individual RNAs or the entire transcriptome.

  • Identification of RNA-Binding Proteins: Photocrosslinking can identify proteins that interact with newly synthesized RNA.

  • Studying the Effects of Cellular Perturbations: This method can be used to investigate how stimuli, drugs, or genetic modifications affect RNA stability.

Considerations
  • Toxicity: High concentrations of modified nucleosides can be toxic to cells.[8][9] It is essential to determine the optimal, non-toxic concentration of this compound for the cell line of interest.

  • Incorporation Efficiency: The efficiency of incorporation may vary between different cell types and metabolic states.

  • Antibody Specificity: The availability and specificity of an antibody that recognizes this compound are critical for the success of immunoprecipitation-based methods.

Conclusion

This compound is a promising tool for the study of RNA dynamics. Its unique combination of a stabilizing 2'-O-methyl group and a versatile 5-iodo modification allows for the investigation of RNA turnover and RNA-protein interactions of newly synthesized transcripts. While some methodologies require adaptation from similar techniques, the principles outlined in this guide provide a solid foundation for researchers to explore the dynamic nature of the transcriptome. Future development of specific reagents, such as a dedicated antibody, will further enhance the utility of this powerful nucleoside analog.

References

Methodological & Application

Application Notes and Protocols for the Use of 2'-O-Methyl-5-iodouridine in RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Methyl-5-iodouridine is a modified nucleoside with significant potential in RNA research. This molecule combines two key chemical modifications: a methyl group at the 2'-hydroxyl position of the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. The 2'-O-methylation confers increased stability to RNA structures and resistance against nuclease degradation, a desirable property for RNA probes and therapeutic oligonucleotides.[1][2] The 5-iodo modification makes the nucleoside photo-activatable, enabling covalent crosslinking to interacting proteins upon exposure to UV light, a principle leveraged in advanced techniques to study RNA-protein interactions.[3][4]

While detailed protocols for the direct use of this compound in general RNA labeling are not widely documented, its structural characteristics strongly suggest its applicability in specialized methods such as Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). The following sections provide an overview of its potential applications and a detailed protocol for the closely related and well-established PAR-CLIP technique, which can be adapted for the use of halogenated nucleosides.

Potential Applications of this compound

  • Mapping RNA-Protein Interactions: The 5-iodo group allows for efficient UV-induced crosslinking to amino acids in close proximity, making it a valuable tool for identifying the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[3][5] The added stability from the 2'-O-methyl group could potentially increase the half-life of the RNA probe within the cellular environment.

  • Structural Biology: The heavy iodine atom can serve as an anomalous scatterer in X-ray crystallography, aiding in the phase determination for solving RNA and RNA-protein complex structures.

  • Development of RNA Therapeutics: The combined properties of nuclease resistance and enhanced binding affinity make this modified nucleoside a candidate for the development of stable and potent antisense oligonucleotides or siRNAs.[6]

Application Protocol: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a robust method used to identify the binding sites of a specific RNA-binding protein (RBP) across the entire transcriptome.[5][7] The protocol involves incorporating a photoactivatable nucleoside analogue, such as 4-thiouridine (B1664626) (4SU) or a halogenated uridine (B1682114), into nascent RNA transcripts in living cells. Upon UV irradiation, the modified nucleoside forms a covalent bond with the interacting RBP. Following immunoprecipitation of the RBP, the crosslinked RNA fragments are isolated, sequenced, and mapped to the genome to reveal the RBP's binding sites with high resolution.[8][9]

Experimental Workflow Diagram

PAR_CLIP_Workflow cluster_cell_culture In Vivo Steps cluster_biochemistry Biochemical Steps cluster_sequencing Sequencing & Analysis A 1. Cell Culture with Photoactivatable Nucleoside (e.g., 4SU, 5-Iodouridine) B 2. UV Crosslinking (365 nm) A->B C 3. Cell Lysis & Partial RNase Digestion B->C D 4. Immunoprecipitation of RBP-RNA Complex C->D E 5. Radiolabeling (32P) & SDS-PAGE D->E F 6. Transfer to Membrane & RNA Isolation E->F G 7. Library Preparation (Adapter Ligation, RT-PCR) F->G H 8. High-Throughput Sequencing G->H I 9. Bioinformatic Analysis (Mapping & Peak Calling) H->I

Caption: Overall workflow of the PAR-CLIP experiment.

Detailed Experimental Protocol

This protocol is adapted for a generic RBP in a mammalian cell line like HEK293 and uses a photoactivatable uridine analog.

1. Cell Culture and Labeling

  • Culture HEK293 cells to approximately 80% confluency in 15 cm plates. A typical experiment requires 10-20 plates.[8]

  • Add the photoactivatable nucleoside (e.g., 4-thiouridine) to the culture medium to a final concentration of 100 µM.[10]

  • Incubate the cells for 14-16 hours to allow for incorporation of the analog into nascent RNA transcripts.[10]

2. UV Crosslinking

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Place the plates on ice and irradiate with 0.15 J/cm² of 365 nm UV light using a UV crosslinker.[10]

  • Scrape the cells in PBS, transfer to a conical tube, and pellet by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C.

3. Cell Lysis and RNase Digestion

  • Resuspend the cell pellet in 3 volumes of NP40 Lysis Buffer.

  • Incubate on ice for 10 minutes and then clear the lysate by centrifugation at 13,000 x g for 15 minutes at 4°C.

  • Treat the supernatant with RNase T1 at a final concentration of 1 U/µl and incubate for 15 minutes at 22°C to partially digest the RNA.[8]

4. Immunoprecipitation (IP)

  • Incubate the cleared lysate with magnetic beads pre-coupled with an antibody specific to the RBP of interest for 2 hours at 4°C.

  • Wash the beads three times with High-Salt Wash Buffer to remove non-specifically bound proteins and RNA.

5. RNA Fragment Processing

  • Dephosphorylate the 3' ends of the RNA fragments using Calf Intestinal Alkaline Phosphatase (CIP).

  • Ligate a 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.

  • Radiolabel the 5' ends of the RNA with γ-³²P-ATP using T4 Polynucleotide Kinase (PNK).[10]

6. Protein-RNA Complex Isolation and RNA Recovery

  • Elute the protein-RNA complexes from the beads and separate them by SDS-PAGE.

  • Transfer the complexes to a nitrocellulose membrane and visualize by autoradiography.

  • Excise the membrane region corresponding to the size of the RBP-RNA complex.

  • Digest the protein with Proteinase K to release the RNA fragments.

  • Extract the RNA using Phenol/Chloroform and precipitate with ethanol.

7. cDNA Library Preparation and Sequencing

  • Ligate a 5' adapter to the purified RNA fragments.

  • Perform reverse transcription using a primer complementary to the 3' adapter.

  • Amplify the resulting cDNA by PCR.

  • Purify the PCR products and submit for high-throughput sequencing.

8. Bioinformatic Analysis

  • Trim adapter sequences from the raw sequencing reads.

  • Align the reads to the reference genome/transcriptome.

  • Identify binding sites by "peak calling" on clusters of reads.

  • Crucially, for PAR-CLIP performed with 4SU, identify characteristic T-to-C mutations within the aligned reads, as these pinpoint the precise site of crosslinking.[7] A similar mutational signature would be expected for 5-iodouridine.

Mechanism of Crosslinking

The iodine atom at the 5th position of the uracil base is key to the photo-crosslinking process. Upon absorption of long-wavelength UV light (around 325-365 nm), the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical. This radical can then readily react with nearby amino acid side chains of a binding protein, forming a stable, covalent bond. This process is significantly more efficient than crosslinking with unmodified bases at 254 nm.[3][4]

Crosslinking_Mechanism cluster_process UV-Induced Crosslinking of 5-Iodouridine Start RNA with 5-Iodouridine (bound to Protein) UV UV Light (365 nm) Radical Uracilyl Radical Formation UV->Radical Bond Cleavage Reaction Reaction with Amino Acid Residue Radical->Reaction End Covalent RBP-RNA Crosslink Reaction->End

Caption: Mechanism of UV-induced RNA-protein crosslinking.

Quantitative Data Summary

The following table provides representative quantitative parameters for a PAR-CLIP experiment. These values may require optimization depending on the specific RBP, cell type, and antibody used.

ParameterTypical Value/RangeReference
Cell Culture
Photoactivatable Nucleoside Conc.100 - 500 µM[9][10]
Labeling Time14 - 16 hours[10]
Crosslinking
UV Wavelength365 nm[5]
UV Energy0.15 - 0.3 J/cm²[10]
Enzymatic Steps
RNase T1 Concentration (Lysate)1 - 10 U/µl[8]
Proteinase K Concentration1 - 2 mg/mL[8]
Sequencing & Analysis
Typical Read Depth10 - 50 million reads per sample
T-to-C Mutation Rate (for 4SU)1.4 - 2.4% incorporation leads to identifiable mutation clusters[9]
RNA Fragment Size for Library20 - 40 nucleotides[11]

References

Application Notes and Protocols for the Incorporation of 2'-O-Methyl-5-iodouridine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2'-O-Methyl-5-iodouridine is a key modification that combines the advantageous properties of both a 2'-O-methyl group and a 5-iodo substituent. The 2'-O-methyl modification confers increased nuclease resistance and enhanced binding affinity to RNA targets, making it a valuable tool for antisense and siRNA applications.[1][2] The 5-iodouracil (B140508) modification serves as a versatile tool for structural biology, particularly X-ray crystallography, and for cross-linking studies to investigate nucleic acid-protein interactions. This document provides detailed application notes and experimental protocols for the synthesis and incorporation of this compound into oligonucleotides, along with its impact on their physicochemical properties.

Key Applications

The unique characteristics of this compound lend themselves to a variety of applications in research and drug development:

  • Antisense Oligonucleotides (ASOs): The 2'-O-methyl group provides significant resistance to degradation by cellular nucleases, a critical feature for in vivo applications.[1] It also increases the thermal stability of the duplex formed with the target mRNA.

  • Small interfering RNA (siRNA): Incorporation of 2'-O-methylated nucleotides into siRNA strands can enhance their stability and reduce off-target effects.

  • X-ray Crystallography: The iodine atom at the 5-position is a heavy atom that can be used to solve the phase problem in X-ray crystallography, facilitating the determination of nucleic acid structures.

  • Photo-cross-linking Studies: The 5-iodouracil moiety can be photo-activated to form covalent cross-links with nearby molecules, enabling the study of interactions between the oligonucleotide and proteins or other nucleic acids.

  • Aptamer Development: The enhanced stability and binding affinity conferred by the 2'-O-methyl group can be advantageous in the selection and optimization of aptamers.

Physicochemical Properties of Modified Oligonucleotides

The incorporation of this compound into an oligonucleotide chain imparts specific changes to its properties compared to an unmodified oligonucleotide.

Thermal Stability

Table 1: Illustrative Thermal Stability Data for 2'-O-Methyl Modified Oligonucleotides

ModificationDuplex TypeChange in Tm per modification (°C)
2'-O-MethylRNA/RNA+1.0 to +1.5
2'-O-MethylDNA/RNA+0.6 to +1.2
2'-O-MethylDNA/DNAVariable, generally minor increase

Note: This table provides a general overview based on the effect of 2'-O-methyl modifications. The actual change in Tm for a this compound modification will depend on the sequence context and the number of modifications.

Nuclease Resistance

The 2'-O-methyl modification provides substantial protection against degradation by both endo- and exonucleases.[1] This increased stability is a critical factor for the in vivo efficacy of therapeutic oligonucleotides.

Table 2: Illustrative Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides

Oligonucleotide TypeNuclease SourceHalf-life
Unmodified DNASerumMinutes
2'-O-Methyl modified OligonucleotideSerumHours to Days
Phosphorothioate (B77711) modified OligonucleotideSerumHours to Days

Note: This table provides a general comparison. The actual nuclease resistance will depend on the specific sequence, the number and position of modifications, and the presence of other modifications like phosphorothioate linkages.

Experimental Protocols

Proposed Synthesis of this compound Phosphoramidite (B1245037)

This section outlines a proposed multi-step synthesis for this compound phosphoramidite, a key building block for its incorporation into oligonucleotides via solid-phase synthesis. This proposed protocol is based on established chemical reactions for methylation, iodination, and phosphitylation of nucleosides.

Diagram: Proposed Synthesis of this compound Phosphoramidite

G Uridine Uridine Methylation 2'-O-Methylation (e.g., NaH, CH3I) Uridine->Methylation Methyluridine 2'-O-Methyluridine Methylation->Methyluridine Iodination Iodination (e.g., I2, AgNO3) Methyluridine->Iodination Iodouridine This compound Iodination->Iodouridine Protection 5'-OH Protection (DMT-Cl) Iodouridine->Protection ProtectedIodouridine 5'-O-DMT-2'-O-Methyl-5-iodouridine Protection->ProtectedIodouridine Phosphitylation Phosphitylation (2-cyanoethyl-N,N-diisopropyl- chlorophosphoramidite) ProtectedIodouridine->Phosphitylation Phosphoramidite This compound Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Proposed synthetic pathway for this compound phosphoramidite.

Protocol:

  • 2'-O-Methylation of Uridine:

    • Start with commercially available uridine.

    • Protect the 3' and 5' hydroxyl groups with a suitable protecting group (e.g., TBDMS).

    • Perform methylation of the 2'-hydroxyl group using a methylating agent such as methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

    • Remove the 3' and 5' protecting groups.

  • Iodination of 2'-O-Methyluridine:

    • Dissolve 2'-O-Methyluridine in a suitable solvent (e.g., acetonitrile).

    • Add solid iodine (I₂) and a silver salt such as silver nitrate (B79036) (AgNO₃) as an electrophilic iodinating reagent.[4]

    • The reaction is typically carried out at room temperature with stirring.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the product, this compound, by column chromatography.[4]

  • 5'-O-Dimethoxytritylation:

    • Protect the 5'-hydroxyl group of this compound with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. This step is crucial for solid-phase synthesis.

  • Phosphitylation:

    • React the 5'-O-DMT-2'-O-Methyl-5-iodouridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl group.

    • Purify the final product, 5'-O-DMT-2'-O-Methyl-5-iodouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, by column chromatography.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite can be incorporated into oligonucleotides using a standard automated DNA/RNA synthesizer.

Diagram: Solid-Phase Oligonucleotide Synthesis Cycle

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from support & Deprotection Oxidation->Cleavage Start Start with solid support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification FinalOligo Final Oligonucleotide Purification->FinalOligo

Caption: Standard cycle for solid-phase oligonucleotide synthesis.

Protocol:

  • Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration. Install the vial on the DNA/RNA synthesizer.

  • Synthesis: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing chain with an acid (e.g., trichloroacetic acid).

    • Coupling: Activation of the incoming phosphoramidite (including the modified one) with an activator (e.g., tetrazole) and its subsequent coupling to the free 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis

Protocol:

  • Sample Preparation: Dissolve the purified modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 2 µM each.[5]

  • Annealing: Heat the solution to 85-90°C for 5-10 minutes to ensure complete dissociation of any secondary structures, then cool slowly to room temperature to allow for duplex formation.[5]

  • Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5-1.0 °C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve (the maximum of the first derivative).

Nuclease Resistance Assay

Protocol:

  • Sample Preparation: Prepare solutions of the modified oligonucleotide and an unmodified control oligonucleotide of the same sequence at a known concentration.

  • Incubation: Incubate the oligonucleotides in a solution containing nucleases, such as fetal bovine serum (to simulate in vivo conditions) or specific exonucleases (e.g., snake venom phosphodiesterase for 3' to 5' degradation).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the nuclease activity (e.g., by adding a strong denaturant or by heat inactivation).

  • Analysis: Analyze the integrity of the oligonucleotides at each time point using a suitable method such as:

    • Denaturing PAGE: To visualize the full-length oligonucleotide and any degradation products.

    • Capillary Electrophoresis: For quantitative analysis of the remaining full-length product.

    • HPLC: To separate and quantify the intact oligonucleotide.

  • Data Analysis: Determine the half-life of the oligonucleotides by plotting the percentage of intact oligonucleotide versus time.

X-ray Crystallography

Protocol:

  • Oligonucleotide Preparation: Synthesize and purify the this compound-containing oligonucleotide and its complementary strand.

  • Duplex Formation: Anneal the two strands to form a duplex by heating and slow cooling in a suitable buffer (e.g., containing sodium cacodylate and MgCl₂).[6]

  • Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen a wide range of crystallization conditions (precipitants, salts, pH).

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.

  • Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron radiation source. The presence of the iodine atom will allow for the use of multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) phasing methods.

  • Structure Determination: Process the diffraction data and solve the crystal structure to obtain a high-resolution three-dimensional model of the oligonucleotide duplex.

Conclusion

The incorporation of this compound into oligonucleotides offers a powerful strategy for enhancing their therapeutic potential and facilitating detailed structural analysis. The combined benefits of increased nuclease resistance, enhanced binding affinity, and the utility of the iodo-modification in crystallographic and cross-linking studies make this a valuable modification for a wide range of applications in nucleic acid research and drug development. The protocols provided herein offer a comprehensive guide for the synthesis, incorporation, and characterization of oligonucleotides containing this versatile modified nucleoside.

References

Application Notes and Protocols: 2'-O-Methyl-5-iodouridine in Solid-Phase RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides into synthetic RNA oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. These modifications are employed to enhance desirable characteristics such as thermal stability, nuclease resistance, and binding affinity, while also enabling specific applications like structural studies and cross-linking. This document provides detailed application notes and protocols for the use of 2'-O-Methyl-5-iodouridine, a doubly modified ribonucleoside, in solid-phase RNA synthesis. The 2'-O-methyl group is known to increase duplex stability and confer nuclease resistance, while the 5-iodo modification serves as a valuable tool for X-ray crystallography and photocross-linking studies.

Key Properties and Applications

The unique combination of a 2'-O-methyl group and a 5-iodo substituent on the uridine (B1682114) base offers a synergistic set of properties, making this compound a valuable building block for the synthesis of specialty RNA molecules.

Enhanced Nuclease Resistance: The 2'-O-methyl modification sterically hinders the approach of nucleases, thereby increasing the half-life of the RNA oligonucleotide in biological fluids.[1][2] This is a critical attribute for antisense oligonucleotides, siRNAs, and other RNA-based therapeutics that need to remain intact to exert their biological function.

Increased Thermal Stability: The 2'-O-methyl group pre-organizes the ribose sugar into an A-form helix conformation, which is favorable for duplex formation. This leads to an increase in the melting temperature (Tm) of RNA:RNA and RNA:DNA duplexes, enhancing their stability.[3][4]

Crystallographic Phasing: The iodine atom at the 5-position of the uracil (B121893) base is a heavy atom that can be used to solve the phase problem in X-ray crystallography of RNA and RNA-protein complexes. By replacing native uridine with 5-iodouridine (B31010) at specific sites, researchers can generate the isomorphous heavy-atom derivatives necessary for structure determination.

Photocross-linking Studies: The carbon-iodine bond at the 5-position of uridine is photolabile. Upon irradiation with UV light of the appropriate wavelength, a reactive radical is generated that can form a covalent bond with nearby amino acid residues in a protein or other nucleic acid bases. This enables the mapping of RNA-protein and RNA-RNA interactions.

Quantitative Data Summary

Table 1: Effect of 2'-O-Methyl Modification on RNA Duplex Thermal Stability (Tm)

Oligonucleotide DuplexModificationTm (°C)ΔTm (°C) per modification
poly(A):poly(U)Unmodified58.0-
poly(A):poly(2'-O-MeU)2'-O-Methyl79.0+21.0
RNA Duplex 1Unmodified55.0-
RNA Duplex 1Single 2'-O-MeU57.5+2.5
RNA Duplex 2Unmodified62.0-
RNA Duplex 2Multiple 2'-O-MeU70.0+1.5 (average)

Note: ΔTm values can be sequence and context-dependent.

Table 2: Effect of 5-Halogenation on RNA Duplex Thermal Stability (Tm)

Oligonucleotide DuplexModificationTm (°C)ΔTm (°C) per modification
(rGCAUGC)₂Unmodified U49.5-
(rGCAX GC)₂X = 5-Fluoro-U51.5+2.0
(rGCAX GC)₂X = 5-Chloro-U52.1+2.6
(rGCAX GC)₂X = 5-Bromo-U52.8+3.3
(rGCAX GC)₂X = 5-Iodo-U53.5+4.0

Note: The stabilizing effect of 5-halogenation is attributed to increased base stacking and favorable electrostatic interactions.

Table 3: Nuclease Resistance Conferred by 2'-O-Methyl Modification

OligonucleotideModificationEnzymeHalf-life (t½)Fold Increase in Resistance
Unmodified RNANoneSerum Nucleases~1 min1x
2'-O-Methyl RNAFully ModifiedSerum Nucleases>24 hours>1440x
Unmodified RNANoneSnake Venom Phosphodiesterase~5 min1x
2'-O-Methyl RNAEnd-cappedSnake Venom Phosphodiesterase~2 hours24x

Note: Nuclease resistance is significantly enhanced with increasing number of 2'-O-methyl modifications.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound phosphoramidite (B1245037) and its incorporation into RNA oligonucleotides via automated solid-phase synthesis.

Protocol 1: Synthesis of 5'-O-DMT-2'-O-Methyl-5-iodouridine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

This protocol describes a proposed synthetic route starting from commercially available 2'-O-methyluridine.

Synthesis_of_2_O_Methyl_5_iodouridine_Phosphoramidite start 2'-O-Methyluridine step1 5'-O-DMT Protection start->step1 DMT-Cl, Pyridine step2 Iodination (C5) step1->step2 Iodine monochloride, CH2Cl2 step3 Phosphitylation (3'-OH) step2->step3 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA, CH2Cl2 end This compound Phosphoramidite step3->end

Caption: Synthetic pathway for this compound phosphoramidite.

Materials:

  • 2'-O-Methyluridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine, anhydrous

  • Iodine monochloride (ICl)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Sodium bicarbonate solution, saturated

  • Sodium thiosulfate (B1220275) solution, 10%

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA), anhydrous

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve 2'-O-methyluridine (1.0 eq) in anhydrous pyridine.

    • Add DMT-Cl (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with methanol.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-2'-O-methyluridine.

  • Iodination at the 5-position:

    • Dissolve 5'-O-DMT-2'-O-methyluridine (1.0 eq) in anhydrous DCM.

    • Add iodine monochloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5'-O-DMT-2'-O-methyl-5-iodouridine. This product may be used directly in the next step or purified by silica gel chromatography if necessary.

  • Phosphitylation of the 3'-Hydroxyl Group:

    • Dissolve 5'-O-DMT-2'-O-methyl-5-iodouridine (1.0 eq) in anhydrous DCM under an argon atmosphere.

    • Add anhydrous DIPEA (3.0 eq).

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC and ³¹P NMR.

    • Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a solvent system containing a small percentage of triethylamine (B128534) to obtain the final phosphoramidite product as a white foam.

Protocol 2: Solid-Phase Synthesis of RNA Containing this compound

This protocol outlines the steps for incorporating the custom phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Solid_Phase_RNA_Synthesis_Workflow cluster_cycle Synthesis Cycle detritylation 1. Detritylation (Dichloroacetic Acid) coupling 2. Coupling (Modified Phosphoramidite + Activator) detritylation->coupling Repeat for each monomer addition capping 3. Capping (Acetic Anhydride) coupling->capping Repeat for each monomer addition oxidation 4. Oxidation (Iodine Solution) capping->oxidation Repeat for each monomer addition oxidation->detritylation Repeat for each monomer addition cleavage 5. Cleavage from Support & Base Deprotection (Ammonia/Methylamine) oxidation->cleavage start CPG Solid Support start->detritylation desilylation 6. 2'-OH Desilylation (Fluoride Source) cleavage->desilylation purification 7. Purification (HPLC or PAGE) desilylation->purification final_product Purified Modified RNA purification->final_product

Caption: Automated solid-phase RNA synthesis cycle.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • This compound phosphoramidite solution in anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/pyridine/water)

  • Deblocking solution (e.g., 3% dichloroacetic acid in DCM)

  • Acetonitrile, anhydrous, synthesis grade

  • Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine)

  • 2'-O-silyl deprotection solution (e.g., triethylamine trihydrofluoride in NMP or anhydrous TEA·3HF)

  • Buffers for purification (e.g., TEAA for HPLC)

Procedure:

  • Synthesizer Setup:

    • Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the phosphoramidite vial on a designated port of the DNA/RNA synthesizer.

    • Program the desired RNA sequence, specifying the position for the incorporation of the modified uridine.

  • Automated Synthesis Cycle:

    • The synthesis proceeds in a 3' to 5' direction. The synthesizer will perform the following steps for each monomer addition:

      • Detritylation: Removal of the 5'-DMT group from the support-bound nucleoside.

      • Coupling: Activation of the incoming phosphoramidite (including the modified uridine) and its coupling to the free 5'-hydroxyl group. A slightly longer coupling time may be beneficial for modified phosphoramidites.

      • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the CPG support is transferred to a vial.

    • The oligonucleotide is cleaved from the support, and the cyanoethyl phosphate protecting groups and the base-labile protecting groups are removed by incubation in a mixture of aqueous ammonia and methylamine (B109427) at elevated temperature (e.g., 65 °C for 15-30 minutes).

  • 2'-Hydroxyl Deprotection:

    • The supernatant containing the partially deprotected RNA is collected and the solvent is evaporated.

    • The 2'-O-TBDMS (or other silyl) protecting groups are removed by treatment with a fluoride (B91410) source, such as triethylamine trihydrofluoride in NMP, at elevated temperature (e.g., 65 °C for 2.5 hours).

  • Purification:

    • The crude RNA oligonucleotide is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) (e.g., reverse-phase or ion-exchange).

  • Desalting and Quantification:

    • The purified RNA is desalted using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

    • The final product is quantified by UV absorbance at 260 nm.

Conclusion

This compound is a versatile modified nucleoside that provides enhanced stability and unique functionalities for synthetic RNA oligonucleotides. The protocols provided herein offer a comprehensive guide for its synthesis and incorporation into RNA, enabling researchers to harness its properties for a wide range of applications in molecular biology, structural biology, and the development of RNA-based therapeutics. While direct quantitative data for the combined modification is an area for future investigation, the well-established benefits of its individual components make it a promising tool for advancing nucleic acid research.

References

Application Notes and Protocols for 2'-O-Methyl-5-iodouridine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides with moieties such as 2'-O-methylation and halogenated bases has become a cornerstone in the development of therapeutic and diagnostic nucleic acids. The 2'-O-Methyl modification confers increased nuclease resistance and enhanced binding affinity to complementary RNA strands, while the 5-iodo group on a uracil (B121893) base can be utilized for applications such as X-ray crystallography, cross-linking studies, and as a site for further chemical modifications.[1] This document provides detailed application notes and protocols for the effective use of 2'-O-Methyl-5-iodouridine phosphoramidite (B1245037) in the synthesis of modified oligonucleotides.

Applications

Oligonucleotides incorporating this compound are valuable tools in various research and drug development areas:

  • Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): The 2'-O-Methyl modification provides excellent protection against degradation by cellular nucleases, a critical requirement for in vivo applications. This modification also enhances the thermal stability of the duplex formed with the target RNA.[2]

  • Aptamers: The increased stability offered by the 2'-O-Methyl group is advantageous for the development of robust aptamers for diagnostic and therapeutic purposes.

  • X-ray Crystallography: The iodine atom at the 5-position of uracil is a heavy atom that can aid in the phasing of X-ray diffraction data, facilitating the determination of nucleic acid structures.

  • Cross-linking Studies: The 5-iodouracil (B140508) moiety can be used in photochemical cross-linking experiments to study nucleic acid-protein interactions.

Experimental Protocols

Oligonucleotide Synthesis

The synthesis of oligonucleotides containing this compound is performed using standard automated solid-phase phosphoramidite chemistry. The general workflow is depicted below.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents (n-1) synthesis Oxidation->Deblocking Stabilized Phosphate Backbone End Full-Length Protected Oligonucleotide Oxidation->End After final cycle Start Solid Support with initial nucleoside Start->Deblocking Deprotection_Workflow Start Oligonucleotide on Solid Support Deprotection Deprotection Reagent Incubation Start->Deprotection Cleavage Cleavage from Support Deprotection->Cleavage Evaporation Evaporation of Deprotection Reagent Cleavage->Evaporation Resuspension Resuspend in Water or Buffer Evaporation->Resuspension Purification Purification (HPLC or PAGE) Resuspension->Purification

References

Application Notes and Protocols for 2'-O-Methyl-5-iodouridine in RNA X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray crystallography is a powerful technique for determining the three-dimensional structure of RNA molecules at atomic resolution. A significant bottleneck in this process is the "phase problem," which arises from the loss of phase information during the measurement of diffraction intensities.[1][][3][4] One of the most robust methods to solve the phase problem for novel RNA structures is Single-wavelength Anomalous Dispersion (SAD), which requires the incorporation of heavy atoms into the RNA molecule.[1][][3][5]

The halogen atom iodine, when incorporated into the RNA chain as 5-iodouridine, serves as an excellent anomalous scatterer for SAD phasing, particularly at the copper Kα wavelength (1.54 Å) commonly available with in-house X-ray sources.[1][5] Furthermore, the 2'-O-methyl modification of ribonucleotides is known to increase the stability of RNA duplexes and confer resistance to nuclease degradation, which can be advantageous for crystallization.[6][7]

This document provides detailed application notes and protocols for the use of 2'-O-Methyl-5-iodouridine as a tool for facilitating the X-ray crystallographic structure determination of RNA. The combination of the heavy iodine atom for phasing and the 2'-O-methyl group for enhanced stability makes this modified nucleotide a valuable asset for RNA structural biology.

Application Notes

The strategic incorporation of this compound into an RNA sequence offers several key advantages for X-ray crystallography:

  • Facilitation of De Novo Phasing: The iodine atom provides a strong anomalous signal, enabling structure solution by SAD or SIRAS (Single Isomorphous Replacement with Anomalous Scattering) methods.[1][5][8] This is particularly crucial for novel RNA folds where a homologous search model for molecular replacement is not available.

  • Increased RNA Stability: The 2'-O-methyl group enhances the thermodynamic stability of RNA helices and provides resistance against degradation by many ribonucleases.[6] This can lead to more robust samples that are better suited for the often lengthy process of crystallization.

  • Minimal Structural Perturbation: The modification at the C5 position of uridine (B1682114) and the 2'-hydroxyl group are generally well-tolerated within an RNA helix and are unlikely to cause significant global structural changes, thus preserving the native conformation.

  • Versatility in Incorporation: this compound can be incorporated into RNA oligonucleotides at specific, desired locations using standard solid-phase chemical synthesis.[6][9]

The primary application of this modified nucleotide is as a heavy-atom derivative for phasing in RNA crystallography. It is particularly useful for:

  • Small to medium-sized RNA molecules (up to ~100 nucleotides) that are amenable to chemical synthesis.

  • RNA-protein complexes where derivatizing the RNA component is a viable strategy for phasing.

  • Cases where co-crystallization with the modified RNA is more successful than soaking heavy atoms into native crystals, which can sometimes lead to non-isomorphism or crystal damage.[10]

Experimental Protocols

Protocol 1: Synthesis of RNA containing this compound

The site-specific incorporation of this compound into an RNA oligonucleotide is achieved through automated solid-phase phosphoramidite (B1245037) chemistry.

1.1. Acquisition of this compound Phosphoramidite:

The key reagent, 5'-O-DMT-2'-O-methyl-5-iodouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, may require custom synthesis as it is not a standard catalog item. However, companies specializing in custom phosphoramidite synthesis can prepare this reagent. The synthesis would typically follow established routes for the preparation of modified nucleoside phosphoramidites.[11] Standard 2'-O-Methyl phosphoramidites for A, C, G, and U are commercially available from suppliers such as Glen Research, BOC Sciences, and Thermo Fisher Scientific.[][10][12][13]

1.2. Automated Solid-Phase RNA Synthesis:

The synthesis is performed on a standard automated DNA/RNA synthesizer.

  • Materials:

    • DNA/RNA synthesizer

    • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

    • Standard 2'-O-Methyl RNA phosphoramidites (A, C, G, U) and the custom this compound phosphoramidite, dissolved in anhydrous acetonitrile.

    • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

    • Oxidizing solution (Iodine in THF/water/pyridine).

    • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Procedure:

    • Assemble the synthesis column with the appropriate CPG solid support.

    • Program the synthesizer with the desired RNA sequence, specifying the position(s) for the incorporation of this compound.

    • Initiate the synthesis. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition. A slightly longer coupling time (e.g., 10-15 minutes) may be beneficial for the modified phosphoramidite to ensure high coupling efficiency.[6]

    • Upon completion of the synthesis, the column containing the resin-bound, fully protected RNA is dried with argon.

1.3. Cleavage and Deprotection:

  • Materials:

    • Ammonia/methylamine (AMA) solution (1:1 mixture of 30% ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine).

    • Triethylamine trihydrofluoride (TEA·3HF) or another suitable fluoride (B91410) reagent for removing 2'-silyl protecting groups if they are used (not necessary for 2'-O-methyl chemistry).

    • N,N-Dimethylformamide (DMF).

  • Procedure:

    • Transfer the CPG resin to a screw-cap vial.

    • Add the AMA solution and heat at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the base and phosphate (B84403) protecting groups.

    • Cool the vial and carefully transfer the supernatant to a new tube.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

1.4. Purification of the Modified RNA:

The crude, deprotected RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Procedure (dPAGE):

    • Resuspend the dried RNA pellet in loading buffer (e.g., 8 M urea, 1x TBE).

    • Load the sample onto a high-percentage denaturing polyacrylamide gel (e.g., 15-20%).

    • Run the electrophoresis until the desired separation is achieved.

    • Visualize the RNA bands by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice by crush-and-soak method in a suitable buffer (e.g., 0.3 M sodium acetate).

    • Desalt the purified RNA using a C18 Sep-Pak cartridge or by ethanol (B145695) precipitation.

    • Verify the identity and purity of the RNA by mass spectrometry.

Protocol 2: Crystallization and X-ray Data Collection

2.1. RNA Folding and Crystallization Screening:

  • Procedure:

    • Dissolve the purified, lyophilized RNA in nuclease-free water to a concentration of 1-5 mg/mL.

    • Fold the RNA by heating at 85-95°C for 2-3 minutes, followed by slow cooling to room temperature. This is often done in the presence of a buffer and a low concentration of magnesium chloride (e.g., 5-10 mM).

    • Set up crystallization screens using the hanging-drop or sitting-drop vapor diffusion method. Screen a wide range of conditions using commercially available sparse matrix screens for nucleic acids.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 22°C) and monitor for crystal growth over several days to weeks.

2.2. Crystal Optimization and Harvesting:

  • Procedure:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

    • For cryo-protection, transfer the crystals to a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, or MPD) in a stepwise manner to avoid osmotic shock.

    • Harvest the cryo-protected crystal using a nylon loop and flash-cool it in liquid nitrogen.

2.3. X-ray Diffraction Data Collection:

  • Procedure:

    • Mount the frozen crystal on a goniometer in a cryo-stream on a synchrotron beamline or a home X-ray source equipped with a copper anode.

    • Collect a complete diffraction dataset. For SAD phasing, it is crucial to collect data with high redundancy (multiplicity > 4) and accurate measurements of Bijvoet pairs.

    • Collect data at a wavelength that maximizes the anomalous signal (f'') of iodine. For Cu Kα radiation (1.5418 Å), the f'' of iodine is approximately 6.8 e-.

Protocol 3: Structure Determination by SAD Phasing

3.1. Data Processing:

  • Procedure:

    • Integrate and scale the diffraction data using software such as XDS, HKL2000, or DIALS.

    • Keep the Friedel pairs separate during scaling to preserve the anomalous differences.

    • Analyze the data for the presence of an anomalous signal.

3.2. Substructure Determination and Phasing:

  • Procedure:

    • Use a heavy-atom search program like SHELXD, hkl2map, or the Phenix suite to locate the iodine atoms from the anomalous differences. The expected number of iodine sites is known from the RNA sequence.

    • Once the iodine substructure is determined, calculate the initial experimental phases using a program like SHELXE, Phenix.autosol, or SOLVE/RESOLVE.

3.3. Density Modification and Model Building:

  • Procedure:

    • Improve the initial electron density map through density modification procedures such as solvent flattening and histogram matching.

    • Build the initial RNA model into the electron density map using a molecular graphics program like Coot.

    • Refine the model against the experimental data using refinement software such as Phenix.refine or REFMAC5.

    • Iterate between manual model building in Coot and automated refinement until the model is complete and the R-work and R-free values converge.

Data Presentation

Table 1: Representative Crystallographic Data Collection and Refinement Statistics for Iodinated RNA
Data CollectionDerivative (I-RNA)
Beamline Synchrotron or In-house Cu Kα
Wavelength (Å) 1.5418 (for Cu Kα)
Space group e.g., P2₁2₁2₁
Cell dimensions (Å) a=..., b=..., c=...
Resolution (Å) 50 - 2.5 (2.6 - 2.5)
Rmerge 0.08 (0.45)
Rpim 0.04 (0.25)
15.0 (2.5)
Completeness (%) 99.8 (99.5)
Redundancy 6.5 (6.2)
Anomalous Completeness (%) 99.5 (99.0)
Anomalous Redundancy 3.3 (3.1)
Phasing
Number of Iodine sites e.g., 2
Phasing Power (Anomalous) e.g., 1.5
Figure of Merit (FOM) 0.35 (before DM), 0.75 (after DM)
Refinement
Resolution (Å) 20 - 2.5
No. of reflections e.g., 15,000
Rwork / Rfree 0.22 / 0.26
No. of atoms
    RNAe.g., 1200
    Ions/Watere.g., 150
B-factors (Ų)
    RNAe.g., 45.0
    Ions/Watere.g., 50.0
R.m.s. deviations
    Bond lengths (Å)0.005
    Bond angles (°)1.0

Values in parentheses are for the highest resolution shell. This table presents hypothetical but realistic data based on published structures.

Visualizations

experimental_workflow cluster_synthesis RNA Preparation cluster_xtal Crystallography cluster_structure Structure Solution phosphoramidite 2'-O-Me-5-I-U Phosphoramidite synthesis Solid-Phase RNA Synthesis phosphoramidite->synthesis deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC/PAGE Purification deprotection->purification folding RNA Folding purification->folding crystallization Crystallization Screening folding->crystallization data_collection X-ray Data Collection (SAD) crystallization->data_collection phasing SAD Phasing (Iodine Substructure) data_collection->phasing map_calc Electron Density Map Calculation phasing->map_calc model_building Model Building & Refinement map_calc->model_building final_structure Final RNA Structure model_building->final_structure sad_phasing_logic cluster_data Data Collection cluster_analysis Anomalous Signal Analysis cluster_phasing Phase Calculation diff_data Collect Diffraction Data (Friedel pairs measured) calc_diff Calculate Anomalous Differences |F+| - |F-| diff_data->calc_diff patterson Anomalous Patterson Map or Direct Methods (SHELXD) calc_diff->patterson locate_ha Locate Iodine Atom Positions patterson->locate_ha ha_phases Calculate Phases from Iodine Substructure locate_ha->ha_phases phase_improve Density Modification (Solvent Flattening) ha_phases->phase_improve e_map Initial Experimental Electron Density Map phase_improve->e_map

References

Application Notes and Protocols: 2'-O-Methyl-5-iodouridine in NMR Spectroscopy of RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA structure and dynamics is crucial for understanding its diverse biological roles and for the development of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structures and conformational dynamics of RNA in solution. The incorporation of modified nucleotides can greatly enhance the quality and information content of NMR spectra. This document details the application of 2'-O-Methyl-5-iodouridine as a specialized probe for RNA NMR spectroscopy.

While direct literature on the combined use of this compound in RNA NMR is not extensively available, this application note synergizes the well-documented effects of its constituent modifications: 2'-O-methylation and 5-iodination of uridine. The 2'-O-methyl group confers conformational rigidity and nuclease resistance, while the iodine atom at the 5-position of the uracil (B121893) base introduces a heavy atom effect that can serve as a sensitive probe for local structure and dynamics.

Principle of Application

The strategic incorporation of this compound into an RNA molecule offers a dual advantage for NMR spectroscopic analysis.

2'-O-Methylation: The methylation of the 2'-hydroxyl group of the ribose sugar biases the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of A-form RNA helices.[1][2] This pre-organization of the sugar conformation can stabilize the local RNA structure and reduce conformational heterogeneity, leading to sharper NMR signals.[1][3] Furthermore, the 2'-O-methyl modification provides resistance to enzymatic degradation by many ribonucleases, which is advantageous during sample preparation and handling.[4][5]

5-Iodouridine (B31010): The introduction of a heavy iodine atom at the 5-position of the uracil base induces significant changes in the local electronic environment. This results in the "spin-orbit heavy-atom on the light-atom" (SO-HALA) effect, which can cause substantial changes in the chemical shifts of nearby nuclei, particularly the C6 and H6 protons of the iodinated uracil and neighboring residues.[6][7][8] These chemical shift perturbations are highly sensitive to the local geometry and can provide valuable long-range structural information.

The combination of these two modifications in a single nucleotide is proposed to create a powerful probe for defining RNA structure and dynamics with high precision.

Potential Applications in RNA NMR Spectroscopy

  • Structural Determination: The unique chemical shifts induced by the iodine atom can serve as unambiguous markers for resonance assignment, especially in larger or structurally complex RNAs. The SO-HALA effect can provide distance-dependent information, aiding in the determination of the global fold.

  • Probing RNA Dynamics: Changes in the chemical shifts of nuclei near the this compound modification can be used to monitor conformational changes in response to ligand binding, temperature variations, or other environmental perturbations.

  • Studying RNA-Ligand Interactions: The site-specific incorporation of this modified nucleotide can report on the binding of small molecules, proteins, or other nucleic acids. Ligand-induced structural changes in the vicinity of the probe will be reflected in altered chemical shifts.

  • Phasing for Crystallography: The heavy iodine atom can also be utilized as a phasing tool in X-ray crystallography studies of RNA, providing a complementary structural biology application.

Data Presentation: Expected Effects of Modifications

The following tables summarize the anticipated quantitative effects of incorporating this compound into an RNA sequence for NMR analysis, based on the known effects of the individual modifications.

Table 1: Effects of 2'-O-Methylation on RNA Properties

ParameterExpected ChangeRationale
Sugar Pucker EquilibriumShift towards C3'-endoSteric hindrance from the methyl group disfavors the C2'-endo conformation.[1]
Helical Stability (Tm)IncreasePre-organization of the sugar pucker reduces the entropic penalty of duplex formation.[1][3]
Nuclease ResistanceIncreasedThe 2'-O-methyl group sterically hinders the approach of many ribonucleases.[4][5]
NMR LinewidthsNarrowerReduced conformational averaging can lead to sharper signals.

Table 2: Expected Effects of 5-Iodouridine on NMR Spectra (SO-HALA Effect)

NucleusExpected Chemical Shift PerturbationDependence
C5 of IodouracilLarge downfield shiftDirect effect of iodine substitution.
C6 of IodouracilSignificant upfield or downfield shiftSensitive to the orientation of the iodine atom and local geometry.[8]
H6 of IodouracilSignificant upfield or downfield shiftCorrelated with the C6 shift perturbation.
Neighboring NucleiObservable shiftsThe effect can propagate through space to nearby protons and carbons.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into an RNA oligonucleotide and its subsequent analysis by NMR spectroscopy.

Protocol 1: Synthesis of RNA containing this compound

Site-specific incorporation of this compound is best achieved through solid-phase chemical synthesis using a corresponding phosphoramidite (B1245037) building block.

1.1. Materials:

  • This compound phosphoramidite (custom synthesis may be required)

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled pore glass (CPG) solid support

  • Standard reagents for solid-phase oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent)

  • Deprotection solutions (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)

  • Desalting columns

  • HPLC system for purification

1.2. Procedure:

  • Phosphoramidite Synthesis: The this compound phosphoramidite can be synthesized from commercially available 5-iodouridine through a multi-step process involving protection of the hydroxyl groups, 2'-O-methylation, and subsequent phosphitylation.

  • Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer. The this compound phosphoramidite is incorporated at the desired position in the sequence using a standard coupling protocol, which may require a slightly extended coupling time to ensure high efficiency.[4]

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in AMA solution at elevated temperature.

  • Purification: The crude oligonucleotide is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to obtain a sample of high purity.

  • Desalting and Quantification: The purified RNA is desalted using a size-exclusion column and its concentration is determined by UV-Vis spectrophotometry at 260 nm.

Protocol 2: NMR Sample Preparation and Data Acquisition

2.1. Materials:

  • Purified RNA containing this compound

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • D₂O and H₂O

  • NMR tubes

2.2. Procedure:

  • Sample Annealing: The purified RNA is dissolved in the NMR buffer, heated to 90°C for 5 minutes, and then slowly cooled to room temperature to promote proper folding.

  • Buffer Exchange: The sample is lyophilized and redissolved in 99.9% D₂O for experiments observing non-exchangeable protons, or in a 90% H₂O/10% D₂O mixture for observing exchangeable imino and amino protons.

  • NMR Data Acquisition: A suite of NMR experiments should be acquired to assign the resonances and determine the structure. This may include:

    • 1D ¹H NMR: To assess the overall folding and sample quality.

    • 2D NOESY (¹H-¹H): To identify through-space correlations for distance restraints.

    • 2D TOCSY (¹H-¹H): To assign spin systems of the ribose and base protons.

    • 2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, aiding in assignment and providing information on the local electronic environment.

    • 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To observe imino and amino groups involved in base pairing.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_synthesis RNA Synthesis and Purification cluster_nmr NMR Spectroscopy synthesis Solid-Phase Synthesis (incorporation of 2'-O-Me-5-IoU) deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification desalting Desalting and Quantification purification->desalting sample_prep NMR Sample Preparation (Annealing, Buffer Exchange) desalting->sample_prep Purified RNA data_acq NMR Data Acquisition (1D, 2D NOESY, TOCSY, HSQC) sample_prep->data_acq data_proc Data Processing and Analysis data_acq->data_proc structure_calc Structure Calculation and Refinement data_proc->structure_calc final_structure final_structure structure_calc->final_structure RNA Structure and Dynamics

Caption: Workflow for RNA structure determination using this compound.

modification_effects cluster_2OMe 2'-O-Methyl Group cluster_5IoU 5-Iodouracil probe This compound c3_endo Favors C3'-endo Sugar Pucker probe->c3_endo stability Increases Helical Stability probe->stability nuclease_resistance Provides Nuclease Resistance probe->nuclease_resistance hala_effect SO-HALA Effect probe->hala_effect chem_shift Large Chemical Shift Perturbations hala_effect->chem_shift structural_probe Sensitive Structural Probe chem_shift->structural_probe

Caption: Synergistic effects of this compound in RNA NMR.

Conclusion

The proposed use of this compound as a specialized probe for RNA NMR spectroscopy offers a promising avenue for advancing the structural analysis of RNA. By combining the stabilizing and resistance-conferring properties of the 2'-O-methyl group with the sensitive structural reporting of the 5-iodo modification, researchers can gain deeper insights into the intricate relationship between RNA structure, dynamics, and function. The protocols and conceptual framework provided herein serve as a guide for the implementation of this novel approach in academic and industrial research settings.

References

Application Notes and Protocols: 2'-O-Methyl-5-iodouridine as a Probe for Protein-RNA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-RNA interactions is fundamental to understanding a vast array of cellular processes, from gene regulation to viral replication. The development of sophisticated molecular tools is crucial for elucidating the structural and dynamic nature of these interactions. 2'-O-Methyl-5-iodouridine is a modified nucleoside that serves as a powerful dual-function probe for investigating protein-RNA complexes. The 2'-O-methyl group confers increased thermodynamic stability and nuclease resistance to the RNA probe, while the iodine atom at the 5-position of the uracil (B121893) base acts as a heavy atom for phasing in X-ray crystallography. This combination makes it an invaluable tool for structural biology and biophysical assays.

These application notes provide a comprehensive overview of the utility of this compound, including detailed protocols for its incorporation into RNA and its application in key experimental techniques.

Key Applications

  • X-ray Crystallography: The introduction of iodine, a heavy atom, into an RNA molecule facilitates the determination of crystallographic phases through methods like Single or Multi-wavelength Anomalous Dispersion (SAD/MAD). This is often a critical step in solving the three-dimensional structure of protein-RNA complexes.

  • Biophysical Assays: The 2'-O-methyl modification enhances the stability of RNA probes against degradation by nucleases, making them ideal for use in various binding assays such as Electrophoretic Mobility Shift Assays (EMSA) and filter-binding assays. This modification also increases the thermal stability of RNA duplexes, which can be advantageous in studying the thermodynamics of protein-RNA interactions.

  • NMR Spectroscopy: While the primary utility of the iodine atom is in crystallography, the 2'-O-methyl group can be beneficial in NMR studies. It restricts the sugar pucker conformation to C3'-endo, which can simplify complex spectra and provide structural restraints.[1]

Data Presentation

Table 1: Thermodynamic Stability of RNA Duplexes Containing 2'-O-Methylated Nucleotides

The 2'-O-methylation of ribonucleosides generally increases the thermal stability of RNA duplexes.[2] This stabilizing effect is attributed to the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which pre-organizes the RNA strand for duplex formation.[2]

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Change in Gibbs Free Energy (ΔG°37) per modification (kcal/mol)Reference Sequence Context
2'-O-Methyl-Uridine+1.2-0.2U-A base pair in a 14-mer duplex[3]
2'-O-Methyl-Adenosine+0.1NegligibleA-U base pair in a 14-mer duplex[3]
2'-O-Methyl-Guanosine+1.5 to +2.0 (estimated)~ -0.3General observation for G-C pairs
2'-O-Methyl-Cytidine+1.0 to +1.5 (estimated)~ -0.25General observation for C-G pairs

Note: The exact quantitative changes can vary depending on the sequence context, the number of modifications, and the experimental conditions.[2]

Table 2: Representative Dissociation Constants (Kd) for Protein-RNA Interactions Studied with Modified Probes

The use of 2'-O-methylated probes in binding assays can provide more robust and reproducible measurements of binding affinities due to their increased stability.

ProteinRNA TargetModification in ProbeAssayDissociation Constant (Kd)
Argonaute 2 (PAZ domain)siRNA guide strand mimic2'-O-Methyl at 3'-endEMSA~500 nM
FUBP1G-rich RNA sequenceInternal 2'-O-Methyl-GuanosineEMSABinding preference observed, specific Kd not reported.[4]
NELF-ENELF-E aptamer2'-fluoropyrimidine (similar stabilizing effect)HiTS-RAP~20 nM

Experimental Protocols

Protocol 1: Synthesis of this compound RNA Probes

The synthesis of RNA oligonucleotides containing this compound is achieved through automated solid-phase phosphoramidite (B1245037) chemistry.

Materials:

  • This compound phosphoramidite

  • Standard A, C, G, and U phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing agent)

  • Deprotection solutions (e.g., AMA - a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Desalting columns or HPLC system for purification

Procedure:

  • Phosphoramidite Preparation: Obtain commercially available this compound phosphoramidite or synthesize it from the corresponding nucleoside.

  • Automated Synthesis: Program the DNA/RNA synthesizer with the desired RNA sequence. The this compound phosphoramidite is incorporated at the desired position(s) in the same manner as standard phosphoramidites.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using AMA at an elevated temperature (e.g., 65°C) for a specified time (e.g., 10-15 minutes).

  • Purification: Purify the synthesized RNA probe using a desalting column to remove salts and small molecules. For higher purity, HPLC is recommended.

  • Quantification and Storage: Determine the concentration of the purified RNA probe by UV-Vis spectrophotometry at 260 nm. Store the probe in a suitable buffer (e.g., TE buffer) at -20°C or -80°C.

Protocol 2: X-ray Crystallography of a Protein-RNA Complex using a this compound Labeled Probe

This protocol outlines the general steps for obtaining a heavy-atom derivative of a protein-RNA complex for crystallographic studies.

Materials:

  • Purified protein of interest

  • Purified this compound labeled RNA probe

  • Crystallization screening kits

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Cryoprotectant solution

  • X-ray diffraction equipment

Procedure:

  • Complex Formation: Mix the purified protein and the labeled RNA probe in a stoichiometric ratio determined by prior binding assays (e.g., EMSA). Incubate on ice for 30-60 minutes to allow for complex formation.

  • Purification of the Complex: (Optional but recommended) Purify the protein-RNA complex from unbound components using size-exclusion chromatography.

  • Crystallization Screening: Set up crystallization trials using the purified complex and a variety of crystallization screens. Use sitting drop or hanging drop vapor diffusion methods.

  • Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during freezing.

  • Data Collection: Mount the cryo-cooled crystal on the X-ray diffractometer and collect diffraction data. The presence of the iodine atom will allow for the collection of anomalous diffraction data.

  • Structure Determination: Process the diffraction data and use the anomalous signal from the iodine atoms to solve the phase problem and determine the electron density map, which is then used for model building and refinement.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of a protein to an RNA probe.

Materials:

  • Purified protein of interest

  • This compound RNA probe, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye

  • Binding buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, glycerol)

  • Native polyacrylamide gel

  • TBE or TGE running buffer

  • Loading dye

  • Phosphorimager or fluorescence scanner

Procedure:

  • Probe Labeling: End-label the RNA probe with 32P using T4 polynucleotide kinase or with a fluorescent dye according to the manufacturer's instructions. Purify the labeled probe.

  • Binding Reactions: Set up a series of binding reactions, each containing a constant amount of labeled RNA probe and varying concentrations of the protein. Include a negative control with no protein. Incubate the reactions at room temperature for 20-30 minutes.[5]

  • Electrophoresis: Add loading dye to the reactions and load them onto a native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.[6]

  • Visualization: After electrophoresis, dry the gel if it is radioactive and expose it to a phosphor screen. If the probe is fluorescently labeled, scan the gel using a fluorescence imager.

  • Data Analysis: The free probe will migrate faster than the protein-bound probe (the "shifted" band). The fraction of the bound probe can be quantified and plotted against the protein concentration to determine the dissociation constant (Kd).

Protocol 4: Filter-Binding Assay

This assay measures protein-RNA interactions by retaining protein-RNA complexes on a nitrocellulose membrane while allowing free RNA to pass through.

Materials:

  • Purified protein of interest

  • 32P-labeled this compound RNA probe

  • Nitrocellulose and nylon membranes

  • Dot-blot or filter manifold apparatus

  • Binding buffer

  • Wash buffer

  • Scintillation counter

Procedure:

  • Probe Labeling: Prepare a 32P-labeled RNA probe as described for EMSA.

  • Binding Reactions: Prepare binding reactions with a fixed amount of labeled RNA and varying concentrations of the protein. Incubate at room temperature for 30 minutes.[7]

  • Filtration: Assemble the filter manifold with a nitrocellulose membrane (which binds protein) stacked on top of a nylon membrane (which binds free RNA). Apply the binding reactions to the wells and wash with cold wash buffer.[7]

  • Quantification: Disassemble the apparatus and allow the membranes to dry. Quantify the radioactivity on both the nitrocellulose and nylon membranes for each reaction using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the fraction of bound RNA at each protein concentration and plot the data to determine the Kd.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Application s1 This compound Phosphoramidite s2 Automated Solid-Phase RNA Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 HPLC Purification s3->s4 s5 Purified RNA Probe s4->s5 a1 Protein-RNA Complex Formation s5->a1 a2 X-ray Crystallography a1->a2 a3 Biophysical Assays (EMSA, Filter Binding) a1->a3 a4 Structure Determination a2->a4 a5 Binding Affinity (Kd) a3->a5

Caption: Workflow for the synthesis and application of this compound probes.

xray_crystallography_pathway start Protein + Iodo-RNA Probe complex Form Protein-RNA Complex start->complex Incubation screen Crystallization Screening complex->screen optimize Optimize Crystal Growth screen->optimize data X-ray Diffraction Data Collection optimize->data phase Phase Determination (SAD/MAD) data->phase Anomalous Signal model Model Building & Refinement phase->model structure 3D Structure model->structure

Caption: Pathway for protein-RNA structure determination using a 5-iodouridine (B31010) labeled probe.

emsa_logic cluster_results Results p1 Labeled RNA Probe p3 Binding Reaction (Varying [Protein]) p1->p3 p2 Protein of Interest p2->p3 p4 Native PAGE p3->p4 p5 Visualization p4->p5 r1 Free Probe (Fast Migration) p5->r1 r2 Protein-RNA Complex (Slow Migration - 'Shift') p5->r2

Caption: Logical flow of an Electrophoretic Mobility Shift Assay (EMSA).

References

Application Notes and Protocols for Enzymatic Incorporation of 2'-O-Methyl-5-iodouridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides into RNA transcripts is a powerful tool for elucidating RNA structure and function, and for the development of novel RNA-based therapeutics. 2'-O-Methyl-5-iodouridine triphosphate (2'-O-Me-5-I-UTP) is a doubly modified uridine (B1682114) analog that combines the benefits of a 2'-O-methyl group, which confers nuclease resistance and enhances thermal stability, with a 5-iodo modification, a versatile functional group for crosslinking studies and structural analysis.

These application notes provide a comprehensive overview of the enzymatic incorporation of 2'-O-Me-5-I-UTP, including its key applications, detailed experimental protocols, and expected outcomes. The information is intended to guide researchers in utilizing this modified nucleotide to advance their studies in RNA biology and drug development.

Key Applications

The unique combination of a 2'-O-methyl group and a 5-iodo modification in 2'-O-Me-5-I-UTP opens up a range of applications:

  • Structural Biology: The iodine atom at the 5-position of uracil (B121893) is a heavy atom that can be used to facilitate phasing in X-ray crystallography of RNA and RNA-protein complexes, aiding in the determination of their three-dimensional structures.

  • RNA-Protein Interaction Studies: RNA containing 5-iodouracil (B140508) can be used in photocrosslinking experiments to identify and map the binding sites of RNA-binding proteins.[1] Upon irradiation with UV light, the 5-iodouracil forms a covalent bond with nearby amino acid residues, allowing for the precise identification of interaction interfaces.

  • Enhanced RNA Stability: The 2'-O-methyl modification significantly increases the resistance of RNA to degradation by nucleases, which is crucial for in vivo applications such as RNAi and mRNA-based therapeutics.[2][3] This modification also increases the thermal stability of RNA duplexes.[2]

  • Development of RNA Aptamers and Ribozymes: The enhanced stability conferred by the 2'-O-methyl group makes it a valuable modification for the in vitro selection of nuclease-resistant aptamers and ribozymes with therapeutic potential.

  • Probing RNA Dynamics: The introduction of this modified nucleotide can serve as a probe to study the conformational dynamics and folding of RNA molecules.

Quantitative Data

Table 1: Estimated Relative Kinetic Parameters for the Incorporation of Modified UTPs by Mutant T7 RNA Polymerase (e.g., Y639F/H784A variant)

NucleotideRelative Km (compared to UTP)Relative Vmax (compared to UTP)Estimated Incorporation Efficiency
UTP1.01.0High
5-iodo-UTP~1.0 - 1.5~0.8 - 1.0High[4]
2'-O-Me-UTP~2.0 - 5.0~0.5 - 0.8Moderate to High (with mutant polymerase)[5][6]
2'-O-Me-5-I-UTP (estimated) ~2.5 - 6.0 ~0.4 - 0.7 Moderate (with mutant polymerase)

Disclaimer: The kinetic parameters for 2'-O-Me-5-I-UTP are estimations based on data for singly modified nucleotides and should be experimentally determined for specific applications.

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-triphosphate

This protocol outlines a general procedure for the synthesis of 2'-O-Me-5-I-UTP, which can be adapted from established methods for modified nucleotide synthesis.

Workflow for Synthesis of this compound-5'-triphosphate

G cluster_synthesis Synthesis of 2'-O-Me-5-I-UTP start Start with 2'-O-Methyluridine iodination Iodination at C5 position (e.g., with N-iodosuccinimide) start->iodination purification1 Purification of This compound iodination->purification1 triphosphorylation One-pot triphosphorylation (e.g., using POCl3 and pyrophosphate) purification1->triphosphorylation purification2 Purification by ion-exchange chromatography (HPLC) triphosphorylation->purification2 characterization Characterization (NMR, MS, HPLC) purification2->characterization

Caption: Workflow for the chemical synthesis of this compound-5'-triphosphate.

Materials:

  • 2'-O-Methyluridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Phosphorus oxychloride (POCl3)

  • Proton sponge

  • Tributylammonium (B8510715) pyrophosphate

  • Triethylammonium (B8662869) bicarbonate (TEAB) buffer

  • Anion exchange chromatography column (e.g., DEAE Sephadex)

  • HPLC system with an anion exchange column

Procedure:

  • Iodination of 2'-O-Methyluridine:

    • Dissolve 2'-O-Methyluridine in anhydrous acetonitrile.

    • Add N-iodosuccinimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the resulting this compound by silica (B1680970) gel chromatography.

  • Triphosphorylation:

    • Co-evaporate the purified this compound with anhydrous pyridine.

    • Dissolve the dried nucleoside in trimethyl phosphate.

    • Cool the solution to 0°C in an ice bath.

    • Add phosphorus oxychloride (1.5 equivalents) dropwise while stirring.

    • After 2 hours, add a solution of tributylammonium pyrophosphate (5 equivalents) in anhydrous DMF.

    • Stir the reaction for an additional 4 hours at 0°C.

    • Quench the reaction by adding triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).

    • Stir for 1 hour.

  • Purification:

    • Dilute the reaction mixture with water and load it onto a DEAE-Sephadex column pre-equilibrated with TEAB buffer.

    • Elute the triphosphate using a linear gradient of TEAB buffer (0.1 M to 1.0 M).

    • Collect fractions and monitor by UV absorbance at 260 nm.

    • Pool the fractions containing the triphosphate and lyophilize.

    • For higher purity, further purify the product by preparative HPLC on an anion exchange column.

  • Characterization:

    • Confirm the identity and purity of the final product by 1H NMR, 31P NMR, mass spectrometry, and analytical HPLC.

Protocol 2: In Vitro Transcription using Mutant T7 RNA Polymerase

This protocol is designed for the enzymatic incorporation of 2'-O-Me-5-I-UTP into a target RNA transcript using a mutant T7 RNA polymerase (e.g., Y639F/H784A).

Workflow for In Vitro Transcription

G cluster_ivt In Vitro Transcription Workflow template_prep Prepare linear DNA template with T7 promoter reaction_setup Set up transcription reaction (NTPs, 2'-O-Me-5-I-UTP, buffer, mutant T7 RNAP) template_prep->reaction_setup incubation Incubate at 37°C (2-4 hours) reaction_setup->incubation dnase_treatment DNase I treatment to remove DNA template incubation->dnase_treatment rna_purification Purify RNA transcript (e.g., spin column or precipitation) dnase_treatment->rna_purification qc Quality control (Gel electrophoresis, Nanodrop) rna_purification->qc

Caption: General workflow for in vitro transcription to incorporate 2'-O-Me-5-I-UTP.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target sequence

  • Mutant T7 RNA Polymerase (e.g., Y639F/H784A variant)

  • Transcription buffer (5X)

  • ATP, GTP, CTP solutions (100 mM)

  • UTP solution (100 mM)

  • This compound triphosphate (100 mM)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents for ethanol (B145695) precipitation

Procedure:

  • Reaction Setup:

    • Assemble the transcription reaction at room temperature in the following order:

      Component Volume (for 20 µL reaction) Final Concentration
      Nuclease-free water to 20 µL
      5X Transcription Buffer 4 µL 1X
      100 mM GTP 2 µL 10 mM
      100 mM ATP 2 µL 10 mM
      100 mM CTP 2 µL 10 mM
      100 mM UTP 1 µL 5 mM
      100 mM 2'-O-Me-5-I-UTP 1 µL 5 mM
      Linear DNA template 1 µg 50 ng/µL
      RNase Inhibitor 1 µL

      | Mutant T7 RNA Polymerase | 2 µL | |

    • Note: The ratio of 2'-O-Me-5-I-UTP to UTP can be adjusted to achieve the desired level of incorporation. For full substitution, omit UTP and use 2 µL of 2'-O-Me-5-I-UTP.

  • Incubation:

    • Mix the components gently by pipetting and centrifuge briefly.

    • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to transcript degradation if RNase contamination is present.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the RNA transcript using a suitable column-based RNA purification kit according to the manufacturer's protocol.

    • Alternatively, perform ethanol precipitation:

      • Add 2 µL of 3 M sodium acetate (B1210297) (pH 5.2) and 50 µL of 100% cold ethanol.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at >12,000 x g for 20 minutes at 4°C.

      • Carefully remove the supernatant.

      • Wash the pellet with 100 µL of cold 70% ethanol.

      • Centrifuge at >12,000 x g for 5 minutes at 4°C.

      • Remove the supernatant and air-dry the pellet for 5-10 minutes.

      • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide or agarose (B213101) gel.

Protocol 3: UV Crosslinking of 5-Iodouracil-Containing RNA to Proteins

This protocol describes a general method for photocrosslinking of RNA containing this compound to interacting proteins.

Workflow for UV Crosslinking

G cluster_crosslinking UV Crosslinking Workflow binding Incubate 5-I-RNA with target protein to form complex uv_irradiation Irradiate with UV light (e.g., 308 nm or 325 nm) binding->uv_irradiation analysis Analyze crosslinked product (SDS-PAGE, Western Blot, Mass Spec) uv_irradiation->analysis

Caption: Workflow for photocrosslinking of 5-iodouracil-containing RNA to proteins.

Materials:

  • Purified RNA containing this compound

  • Purified target protein

  • Binding buffer appropriate for the RNA-protein interaction

  • UV light source (e.g., UV transilluminator, laser, or UV crosslinker) with a wavelength of ~308-325 nm

  • SDS-PAGE gels and buffers

  • Western blotting reagents or mass spectrometry facility

Procedure:

  • RNA-Protein Binding Reaction:

    • Set up a binding reaction by incubating the 5-iodouridine-containing RNA with the target protein in the appropriate binding buffer.

    • The concentrations of RNA and protein should be optimized to ensure complex formation.

    • Incubate on ice or at the optimal temperature for the interaction for 20-30 minutes.

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or on a parafilm sheet on ice).

    • Irradiate the sample with UV light at a wavelength of 308-325 nm.[1] The distance from the light source and the irradiation time need to be optimized. A typical starting point is 5-15 minutes.

    • Caution: UV light is harmful. Use appropriate personal protective equipment.

  • Analysis of Crosslinked Products:

    • Denature the samples by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • The crosslinked RNA-protein complex will have a higher molecular weight than the protein alone and will exhibit a gel shift.

    • Visualize the crosslinked product by autoradiography (if the RNA is radiolabeled), Western blotting using an antibody against the protein of interest, or by staining the gel.

    • For identification of the crosslinked peptide, the band corresponding to the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

Conclusion

The enzymatic incorporation of this compound triphosphate offers a versatile approach to generate modified RNA with enhanced stability and functionality. The protocols and application notes provided herein serve as a guide for researchers to harness the potential of this unique modified nucleotide in their studies of RNA biology and for the development of next-generation RNA-based therapeutics. Experimental conditions, particularly for in vitro transcription and UV crosslinking, should be optimized for each specific system to achieve the best results.

References

Application Notes & Protocols: 2'-O-Methyl-5-iodouridine in RNA Splicing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-cursor messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, catalyzed by a dynamic ribonucleoprotein complex known as the spliceosome. This intricate machinery removes non-coding introns and ligates coding exons to produce mature messenger RNA (mRNA). Dissecting the molecular interactions and dynamic rearrangements within the spliceosome is crucial for understanding gene regulation and the molecular basis of numerous diseases.

Modified oligonucleotides are invaluable tools for this purpose. The compound 2'-O-Methyl-5-iodouridine combines two powerful chemical modifications into a single nucleotide, offering a unique advantage for studying RNA splicing mechanisms.

  • 2'-O-Methyl (2'-OMe) Modification : The methylation of the 2'-hydroxyl group on the ribose sugar confers exceptional nuclease resistance and increases the binding affinity of an oligonucleotide to its complementary RNA target.[1][2][3][4] This stability is essential for probes used in complex biological mixtures like nuclear extracts. 2'-OMe modifications also act as steric blockers, preventing the binding of essential splicing factors or inhibiting catalytic steps when incorporated at key positions.[1][5]

  • 5-Iodouridine (B31010) (5-IU) Modification : The iodine atom at the 5th position of the uracil (B121893) base serves as a highly efficient, zero-distance photo-cross-linking agent.[6][7] Upon exposure to long-wavelength UV light (~310-325 nm), 5-iodouridine forms a covalent bond with closely associated amino acid residues or other nucleic acids, with significantly higher efficiency and specificity than unmodified bases.[8][9] This allows for the precise identification of molecules at the site of interaction.

An oligonucleotide containing this compound is therefore a superior molecular probe: a stable, high-affinity antisense agent that can be used to "freeze" and identify transient RNA-protein and RNA-RNA interactions within the dynamic spliceosome.

Application Note I: Site-Directed Mapping of RNA-Protein Interactions

The identification of proteins that bind to specific sequences on pre-mRNA or spliceosomal small nuclear RNAs (snRNAs) is critical to understanding splicing regulation. By synthesizing a 2'-O-Methyl RNA probe with a 5-iodouridine strategically placed at a site of interest (e.g., a splice site, branch point, or splicing enhancer/silencer), researchers can covalently trap and subsequently identify interacting proteins. The 2'-OMe backbone ensures the probe remains intact throughout the experiment and effectively competes with endogenous interactions.

Logical Framework: Dual Functionality of the Modified Nucleoside

cluster_0 This compound cluster_1 Properties cluster_2 Applications main 2'-O-Methyl Group 5-Iodo Group prop Nuclease Resistance & High Affinity Photoreactivity main:f0->prop:f0 main:f1->prop:f1 app Probe Stability & Steric Blockade UV Cross-Linking prop:f0->app:f0 prop:f1->app:f1

Caption: Dual properties of this compound and their applications.

Protocol 1: Site-Directed Photo-Cross-Linking in Splicing Extracts

This protocol describes the use of a this compound-containing RNA probe to identify proteins that bind to a specific target sequence during in vitro splicing.

Experimental Workflow

cluster_workflow Photo-Cross-Linking Workflow A 1. Probe Synthesis Synthesize 2'-OMe RNA probe with 5-iodouridine and optional 32P label. B 2. Binding Reaction Incubate probe with HeLa nuclear extract and pre-mRNA substrate. A->B C 3. UV Irradiation Expose reaction to 312 nm UV light on ice to induce cross-linking. B->C D 4. Nuclease Digestion Degrade non-cross-linked RNA with RNase A/T1. C->D E 5. Protein Analysis Separate protein-RNA adducts by SDS-PAGE. D->E F 6. Detection & Identification Detect via autoradiography. Excise band and identify protein by Mass Spectrometry. E->F cluster_control Normal Splicing cluster_inhibited Inhibited Splicing preRNA_C Exon 1 Intron (contains target site) Exon 2 mRNA_C Exon 1 Exon 2 preRNA_C->mRNA_C Splicing Spliceosome_C Spliceosome Spliceosome_C->preRNA_C:intron binds preRNA_I Exon 1 Intron (target site blocked) Exon 2 ASO 2'-OMe ASO ASO->preRNA_I:intron hybridizes Spliceosome_I Spliceosome Spliceosome_I->preRNA_I:intron binding blocked

References

Application Notes and Protocols for Mapping RNA Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Probing RNA Secondary Structure using Chemical Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction

The secondary structure of RNA is crucial for its function, mediating interactions with other molecules and defining its catalytic activity. Mapping this structure provides invaluable insights for understanding biological processes and for the rational design of RNA-targeting therapeutics. While a variety of methods exist for this purpose, this document addresses the query regarding the use of 2'-O-Methyl-5-iodouridine and provides a detailed protocol for a state-of-the-art, widely-used alternative, SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) .

Based on a review of current scientific literature, there is no established protocol for the use of this compound as a direct probing agent for mapping RNA secondary structure. The properties of its constituent modifications, however, are well-characterized in other contexts:

  • 5-Iodouridine (B31010): This halogenated nucleoside is primarily used in structural biology for UV-induced photocrosslinking to identify RNA-protein interaction sites.[1][2] Upon irradiation with long-wavelength UV light (~325 nm), the iodine atom is abstracted, leading to a highly reactive uracilyl radical that can form a covalent bond with nearby amino acid residues or, potentially, other nucleotides. This is more suited for mapping intermolecular or tertiary contacts rather than secondary structure.

  • 2'-O-Methylation: This is a common natural RNA modification that stabilizes RNA structures. The methyl group on the 2'-hydroxyl of the ribose sugar favors a C3'-endo pucker, which is characteristic of A-form helices, and can increase resistance to nuclease degradation.[3][4] Its presence influences the local conformation and stability of RNA.

Hypothetical Application: A hypothetical use of this compound in RNA structure analysis could involve its enzymatic incorporation into an RNA of interest. The 2'-O-methyl group would stabilize helical regions, while the 5-iodouridine could be used for subsequent UV-crosslinking experiments to identify long-range contacts. However, for a direct and quantitative measure of nucleotide flexibility to determine secondary structure, methods like SHAPE-MaP are the current standard.

Given the interest in advanced RNA structure mapping techniques, the following sections provide a detailed application note and protocol for the SHAPE-MaP method.

Application Note: SHAPE-MaP for High-Resolution RNA Structure Analysis

SHAPE-MaP is a powerful and versatile technique that measures RNA secondary structure at single-nucleotide resolution, both in vitro and in vivo. The method relies on chemical probes that acylate the 2'-hydroxyl group of the RNA backbone. The reactivity of each nucleotide is inversely correlated with its involvement in base-pairing or other structural constraints. Flexible, single-stranded regions are highly reactive, while nucleotides in double-stranded or otherwise protected regions are unreactive.

The key innovation of SHAPE-MaP is the use of "mutational profiling" to detect the sites of modification. During reverse transcription, the reverse transcriptase enzyme often misincorporates a nucleotide when it encounters a SHAPE adduct on the RNA template. These induced mutations are then identified by high-throughput sequencing. The mutation rate at each nucleotide position is proportional to the initial SHAPE reactivity, providing a quantitative measure of local nucleotide flexibility.

Advantages of SHAPE-MaP:

  • Single-nucleotide resolution: Provides detailed structural information for every nucleotide.

  • Quantitative data: The reactivity values can be used as constraints to generate highly accurate secondary structure models.

  • Versatility: Can be applied to any RNA molecule, from small RNAs to entire transcriptomes.

  • In vivo applications: Allows for the study of RNA structure in its native cellular environment.

Experimental Workflow Overview

The SHAPE-MaP workflow consists of several key steps: RNA folding, SHAPE chemical probing, reverse transcription with mutational profiling, library preparation, and sequencing, followed by computational analysis to derive the final structure.

SHAPE_MaP_Workflow cluster_experiment Experimental Steps cluster_analysis Computational Analysis rna 1. RNA Folding Target RNA is folded under desired conditions (in vitro or in vivo). probe 2. SHAPE Probing Folded RNA is treated with a SHAPE reagent (e.g., 1M7). Control samples are untreated. rna->probe rt 3. Reverse Transcription (MaP) RNA is reverse transcribed under conditions that induce mutations at SHAPE adducts. probe->rt lib_prep 4. Library Preparation Resulting cDNA is prepared for sequencing (ligation of adapters, PCR amplification). rt->lib_prep seq 5. High-Throughput Sequencing Libraries are sequenced to generate raw reads. lib_prep->seq align 6. Read Alignment Sequencing reads are aligned to the reference RNA sequence. seq->align mut_count 7. Mutation Counting Mutations are counted at each nucleotide position for both probed and control samples. align->mut_count reactivity 8. Reactivity Calculation Raw mutation rates are converted into SHAPE reactivity profiles. mut_count->reactivity structure 9. Structure Modeling Reactivity data is used as pseudo-energy constraints to predict the RNA secondary structure. reactivity->structure

Caption: Overall workflow for SHAPE-MaP, from RNA preparation to structure modeling.

Quantitative Data Summary

The output of a SHAPE-MaP experiment is a reactivity score for each nucleotide. These scores are then used to model the RNA structure. The table below summarizes the interpretation of these quantitative values.

SHAPE Reactivity ScoreInterpretationImplication for Secondary Structure
> 0.85Highly ReactiveHigh confidence single-stranded
0.4 - 0.85Moderately ReactiveLikely single-stranded or in a flexible helix
0.15 - 0.4Low ReactivityLikely base-paired or constrained
< 0.15UnreactiveHigh confidence base-paired or protected

Experimental Protocols

Protocol 1: In Vitro SHAPE-MaP of a Specific RNA

This protocol describes the structural analysis of a purified RNA molecule in vitro.

Materials:

  • Purified RNA of interest (e.g., in vitro transcribed or chemically synthesized)

  • RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

  • SHAPE reagent (e.g., 1M7 - 1-methyl-7-nitroisatoic anhydride) dissolved in anhydrous DMSO

  • Quenching buffer (e.g., 1 M DTT)

  • Reverse transcription primers specific to the RNA of interest

  • Reverse transcriptase (e.g., SuperScript III or MarathonRT)

  • dNTPs

  • MnCl₂

  • PCR primers for library amplification

  • DNA polymerase for PCR (e.g., Phusion)

  • Sequencing library preparation kit (e.g., Illumina Nextera XT)

Procedure:

  • RNA Folding:

    • Dilute 1-2 pmol of RNA in 16 µL of RNase-free water.

    • Heat at 95°C for 2 minutes, then place on ice for 2 minutes.

    • Add 2 µL of 10x RNA folding buffer.

    • Incubate at 37°C for 15 minutes to allow the RNA to fold.

  • SHAPE Modification:

    • Prepare two reactions for each RNA: a '+' (probed) and a '-' (no-reagent control).

    • To the '+' reaction, add 2 µL of the SHAPE reagent (e.g., 100 mM 1M7 in DMSO, diluted to a final concentration of 10 mM).

    • To the '-' reaction, add 2 µL of anhydrous DMSO.

    • Incubate at 37°C for 5 minutes.

    • Quench the reaction by adding a quenching agent if necessary (reagent-dependent).

  • RNA Purification:

    • Purify the RNA from the reaction mixture using an appropriate method (e.g., ethanol (B145695) precipitation or a spin column) to remove the SHAPE reagent and salts.

    • Resuspend the purified RNA in 10 µL of RNase-free water.

  • Reverse Transcription (Mutational Profiling):

    • To the 10 µL of purified RNA, add 1 µL of a 10 µM reverse transcription primer and 1 µL of 10 mM dNTPs.

    • Incubate at 65°C for 5 minutes, then transfer to ice.

    • Prepare a master mix for reverse transcription. For each reaction, include:

      • 4 µL 5x First-Strand Buffer

      • 1 µL 100 mM DTT

      • 1 µL 60 mM MnCl₂ (this is critical for mutational profiling)

      • 1 µL Reverse Transcriptase

    • Add 7 µL of the master mix to each RNA/primer tube.

    • Incubate at 25°C for 10 minutes, then 42°C for 90 minutes, and finally 70°C for 15 minutes to inactivate the enzyme.

  • Library Preparation and Sequencing:

    • Use the resulting cDNA as a template for PCR amplification using primers that add sequencing adapters.

    • Purify the PCR product.

    • Quantify the library and sequence on a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).

Protocol 2: Data Analysis Workflow

This protocol outlines the computational steps to derive SHAPE reactivities and predict the secondary structure.

Software:

  • A read alignment tool (e.g., Bowtie2)

  • ShapeMapper or a similar software package for mutation counting and reactivity calculation.

  • RNAstructure or a similar software package for secondary structure prediction.

Procedure:

  • Data Preprocessing:

    • Trim adapter sequences and low-quality reads from the raw sequencing data.

  • Alignment:

    • Align the processed reads to the reference sequence of the target RNA.

  • Mutation Counting and Reactivity Calculation:

    • Use a tool like ShapeMapper to process the alignment files. The software will:

      • Count the number of mutations at each position for both the '+' and '-' samples.

      • Calculate the mutation rate at each position.

      • Subtract the background mutation rate (from the '-' sample) from the probed sample's rate.

      • Normalize the data to produce the final SHAPE reactivity profile.

  • Secondary Structure Modeling:

    • Use the generated SHAPE reactivity file as a constraint file in a program like RNAstructure (specifically, the Fold program).

    • The software will use the reactivity data to guide the folding algorithm, penalizing base pairs at highly reactive nucleotides.

    • The output will be a predicted secondary structure in a format like dot-bracket notation or a connection table.

Data_Analysis_Pathway cluster_processing Analysis Pipeline raw_reads Raw Sequencing Reads (.fastq) aligner Alignment (e.g., Bowtie2) raw_reads->aligner ref_seq Reference Sequence (.fasta) ref_seq->aligner shapemapper Mutation Profiling (ShapeMapper) aligner->shapemapper .sam/.bam files rna_structure Structure Prediction (RNAstructure) shapemapper->rna_structure Reactivity Profile final_structure Predicted Secondary Structure (.ct or dot-bracket) rna_structure->final_structure

Caption: Computational pipeline for analyzing SHAPE-MaP sequencing data.

References

Application Notes and Protocols: 2'-O-Methyl-5-iodouridine and In Vivo RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2'-O-Methyl-5-iodouridine is a known purine (B94841) nucleoside analog, its primary characterization in scientific literature points towards its role as a potential anti-tumor agent that inhibits DNA synthesis and induces apoptosis.[1][2] Current research has not established this compound as a standard reagent for in vivo RNA labeling studies.

Instead, the field of in vivo RNA metabolic labeling predominantly utilizes other uridine (B1682114) analogs, such as 5-ethynyluridine (B57126) (EU), 4-thiouridine (B1664626) (4sU), and 5-bromouridine (B41414) (BrU).[3][4][5] These molecules are efficiently incorporated into newly transcribed RNA and can be detected through bioorthogonal chemistry or antibody-based methods.

This document provides detailed application notes and protocols for the most common and validated method for in vivo RNA labeling: the use of 5-ethynyluridine (EU) . This approach allows for robust labeling and visualization of nascent RNA transcripts in a variety of biological contexts.[3][6]

Application Note: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU)

Principle of the Method

Metabolic labeling with 5-ethynyluridine (EU) is a powerful technique for identifying and tracking newly synthesized RNA in living cells and organisms. The method is based on the cellular uptake of EU, a nucleoside analog of uridine, and its subsequent incorporation into elongating RNA chains by RNA polymerases.[3]

The key to this technique is the terminal alkyne group on the EU molecule. This alkyne serves as a bioorthogonal chemical handle, meaning it is chemically inert within the complex cellular environment but can be specifically reacted with a complementary azide-containing molecule. This reaction, a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) often called "click chemistry," allows for the covalent attachment of various reporter molecules, such as fluorophores (for imaging) or biotin (B1667282) (for affinity purification and sequencing), to the EU-labeled RNA.[3][6]

Key Applications

  • Visualization of RNA Synthesis: Spatially and temporally resolve transcription activity within cells and tissues.[3]

  • RNA Turnover and Decay Rates: Perform pulse-chase experiments to measure the half-lives of specific RNA populations.[3]

  • Transcriptome-Wide Analysis: Isolate and sequence nascent RNA to profile dynamic changes in gene expression (e.g., in response to stimuli) using techniques like EU-RNA-seq.[6]

  • Cell-Specific Labeling: Investigate RNA dynamics in specific cell populations within a complex tissue or organism.

Advantages Over Traditional Methods Compared to older methods like 5-bromouridine (BrU) labeling, the EU-based approach offers significant advantages. The detection of BrU relies on antibody staining, which can be limited by antibody diffusion into tissues and is not suitable for whole-mount analysis.[3] The small size of the azide (B81097) probes used in click chemistry allows for rapid and highly sensitive detection with lower background and better tissue penetration.[3]

Quantitative Data Summary

The following table summarizes typical experimental parameters for in vivo RNA labeling studies using 5-ethynyluridine (EU) in cell culture. Optimal conditions may vary depending on the cell type and experimental goals.

ParameterCell Culture (In Vitro)Notes
EU Concentration 0.1 mM - 1 mMA final concentration of 0.5 mM is commonly used for robust labeling.[6]
Incubation Time 5 minutes - 24 hoursShort pulses (e.g., 40 minutes) are sufficient for labeling nascent transcripts. Longer times may be needed depending on the research question.[6]
Cell Confluency 70-80%Ensures active transcription and optimal health of the cell culture.[6]
Detection Method Click Chemistry (CuAAC)Reaction with fluorescent or biotinylated azides.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with EU

This protocol describes the basic steps for labeling newly transcribed RNA in mammalian cells grown in culture.

Materials:

  • Cells of interest cultured on plates or coverslips (to ~80% confluency).[6]

  • Growth Medium (pre-warmed to 37°C).

  • 5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare the labeling medium by diluting the EU stock solution into pre-warmed growth medium to the desired final concentration (e.g., 0.5 mM).[6]

  • Remove the existing medium from the cultured cells.

  • Add the EU-containing labeling medium to the cells. Swirl gently to mix.[6]

  • Incubate the cells at 37°C in a CO₂ incubator for the desired labeling period (e.g., 40 minutes).[6]

  • After incubation, remove the labeling medium and wash the cells twice with PBS to remove unincorporated EU.

  • The cells are now ready for downstream applications, such as fixation and fluorescent detection (Protocol 2) or RNA isolation (Protocol 3).

Protocol 2: Detection of EU-Labeled RNA via Click Chemistry for Fluorescence Microscopy

This protocol outlines the steps for visualizing the EU-labeled RNA from Protocol 1 using a fluorescent azide.

Materials:

  • EU-labeled cells on coverslips (from Protocol 1).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Click reaction cocktail components:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide).

    • Copper(II) sulfate (B86663) (CuSO₄).

    • Reducing agent (e.g., Sodium Ascorbate).

    • Reaction buffer (e.g., PBS or Tris buffer).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Fixation: Fix the EU-labeled cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use. A typical recipe involves adding the copper sulfate, fluorescent azide, and finally the sodium ascorbate (B8700270) to the reaction buffer.

  • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.

  • Final Washes: Wash the cells twice more with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Isolation of EU-Labeled RNA for Sequencing (EU-RNA-seq)

This protocol provides a workflow for isolating biotinylated nascent RNA for subsequent analysis by next-generation sequencing.

Materials:

  • EU-labeled cells (from Protocol 1).

  • Cell lysis buffer (e.g., TRIzol).

  • RNA purification kit or phenol-chloroform extraction reagents.[6]

  • Biotin azide.

  • Click reaction components (as in Protocol 2).

  • Streptavidin-coated magnetic beads.

  • Wash buffers.

  • Elution buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond if using a cleavable biotin linker.

Procedure:

  • Cell Lysis and RNA Isolation: Lyse the EU-labeled cells and isolate total RNA using a standard method like TRIzol extraction followed by column purification.[6] Quantify the purified RNA.

  • Biotinylation (Click Reaction): Perform a click reaction on the isolated total RNA by incubating it with biotin azide, copper sulfate, and a reducing agent.

  • Purification of Biotinylated RNA: Remove unreacted biotin azide and other reaction components, for example, by ethanol (B145695) precipitation.[6]

  • Affinity Capture: Resuspend the RNA and incubate it with streptavidin-coated magnetic beads to capture the biotinylated, EU-labeled transcripts.

  • Washing: Perform a series of stringent washes to remove non-specifically bound, unlabeled RNA.

  • Elution: Elute the captured nascent RNA from the magnetic beads.

  • Downstream Processing: The purified nascent RNA is now ready for library preparation and next-generation sequencing.

Visualizations

G cluster_input cluster_process cluster_output A Living Cells or Organism B Incubate with 5-Ethynyluridine (EU) A->B C EU incorporated into newly synthesized RNA B->C D Isolate Total RNA or Fix & Permeabilize Cells C->D E Click Reaction with Azide Probe D->E F Fluorescence Microscopy (Imaging) E->F Fluorescent Azide G Affinity Purification (Sequencing) E->G Biotin Azide G cluster_cell Inside the Cell cluster_lab In the Lab (Post-Lysis/Fixation) EU 5-Ethynyluridine (EU) EUTP EU-Triphosphate (EUTP) EU->EUTP Salvage Pathway RNA_Polymerase RNA Polymerase EUTP->RNA_Polymerase Nascent_RNA Nascent RNA (EU-labeled) RNA_Polymerase->Nascent_RNA Click_Reaction CuAAC 'Click' Reaction Nascent_RNA->Click_Reaction Azide_Probe Azide Probe (Fluorophore or Biotin) Azide_Probe->Click_Reaction Labeled_RNA Covalently Labeled RNA Click_Reaction->Labeled_RNA

References

Application Notes and Protocols for Click Chemistry with 2'-O-Methyl-5-iodouridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of 2'-O-Methyl-5-iodouridine derivatives using click chemistry. This powerful and versatile approach allows for the efficient and specific conjugation of a wide range of molecules, such as fluorophores, biotin, peptides, or therapeutic agents, to this modified nucleoside. The methodologies described herein are crucial for the development of novel molecular probes, diagnostic tools, and therapeutic oligonucleotides.

The overall workflow involves a two-step process:

  • Sonogashira Cross-Coupling: Introduction of a terminal alkyne at the 5-position of this compound.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction of the alkyne-modified nucleoside with an azide-bearing molecule to form a stable triazole linkage.

Data Presentation

The following tables summarize representative quantitative data for the key reactions involved. The data is compiled from studies on similar uridine (B1682114) derivatives due to the limited availability of comprehensive data for the specific this compound substrate.

Table 1: Representative Conditions and Yields for Sonogashira Coupling of 5-Iodouridine Derivatives

EntryAlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Analogue
1Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMFRT1275-855-Iodo-2'-deoxyuridine[1]
2PhenylacetylenePd(PPh₃)₄ (4)CuI (8)Et₃NDMF506~805-Iodouridine
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT4>903',5'-O-TBDMS-5-iodouridine[1]
41-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NEtMeCN60870-805-Iodouridine

Table 2: Representative Conditions and Yields for CuAAC Click Chemistry on Alkyne-Modified Nucleosides/Oligonucleotides

| Entry | Alkyne Substrate | Azide Partner | Copper Source | Ligand | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogue | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5-Ethynyl-2'-deoxyuridine | Benzyl Azide | CuSO₄·5H₂O | THPTA | Sodium Ascorbate (B8700270) | H₂O/t-BuOH | RT | 1 | >95 | Alkyne-modified oligonucleotide[2] | | 2 | Propargyl-uridine derivative | Azido-sugar | CuI | None | None | DMF | RT | 12 | 80-95 | Propargylated nucleoside | | 3 | 5-Octadiynyl-dU in oligo | Biotin-Azide | CuBr | TBTA | None | DMSO/t-BuOH | 40 | 4 | >90 | Alkyne-modified oligonucleotide[3] | | 4 | 2'-O-Propargyluridine | 5'-Azidoadenosine | CuSO₄·5H₂O | None | Sodium Ascorbate | H₂O/t-BuOH/THF | RT | 18 | High | Modified dinucleoside[4] |

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne (e.g., Propargyl Alcohol)

This protocol describes a general procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne to this compound to generate the key alkyne-modified intermediate.

Materials:

  • This compound

  • Terminal alkyne (e.g., Propargyl alcohol, 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (B128534) (Et₃N, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk flask, etc.)

  • TLC plates and appropriate solvent system for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine (3.0 eq). Stir the mixture until all solids are dissolved.

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous phase with ethyl acetate (B1210297) (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2'-O-Methyl-5-alkynyluridine derivative.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction between the 2'-O-Methyl-5-alkynyluridine derivative and an azide-functionalized molecule.[5][6][7]

Materials:

  • 2'-O-Methyl-5-alkynyluridine derivative (from Protocol 1)

  • Azide-functionalized molecule of interest (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional, but recommended for biological molecules)

  • Solvent system (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2'-O-Methyl-5-alkynyluridine derivative (1.0 eq) and the azide-functionalized molecule (1.2 eq) in the chosen solvent system (e.g., 1:1 water/t-butanol).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).

  • If using a ligand, pre-mix the CuSO₄ solution with a stock solution of the ligand.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the pre-complexed copper/ligand solution).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS if applicable.

  • Upon completion, the product can be isolated by various methods depending on its properties. For small molecules, a standard aqueous workup and extraction followed by chromatography may be suitable. For modified oligonucleotides, precipitation with ethanol (B145695) or acetone (B3395972) is a common method.[3][5][6]

  • Purify the final triazole-linked product by an appropriate method, such as silica gel chromatography, reverse-phase HPLC, or gel electrophoresis.

Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: CuAAC Click Chemistry start This compound reaction1 Sonogashira Reaction start->reaction1 alkyne Terminal Alkyne alkyne->reaction1 reagents1 Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Catalyst Base (e.g., Et₃N) Solvent (e.g., DMF) reagents1->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 intermediate 2'-O-Methyl-5-alkynyluridine reaction2 CuAAC Reaction intermediate->reaction2 purification1->intermediate azide Azide-functionalized Molecule (R-N₃) azide->reaction2 reagents2 Copper Source (e.g., CuSO₄) Reducing Agent (e.g., NaAsc) Solvent (e.g., H₂O/t-BuOH) reagents2->reaction2 purification2 Purification (HPLC, Precipitation, etc.) reaction2->purification2 final_product 2'-O-Methyl-5-(triazol-1-yl)uridine Derivative purification2->final_product

Caption: Experimental workflow for the synthesis of 2'-O-Methyl-5-(triazol-1-yl)uridine derivatives.

sonogashira_cycle pd0 Pd(0)L₂ pdii_r R-Pd(II)-I(L₂) pd0->pdii_r pdi_r R-I (2'-O-Me-5-IodoU) pdi_r->pdii_r Oxidative Addition pdii_alkyne R-Pd(II)-C≡CR'(L₂) pdii_r->pdii_alkyne cu_alkyne Cu-C≡CR' cu_alkyne->pdii_alkyne Transmetalation alkyne_h H-C≡CR' alkyne_h->cu_alkyne Base base Base pdii_alkyne->pd0 product R-C≡CR' (Product) pdii_alkyne->product Reductive Elimination cu_i CuI cuaac_cycle cu_i Cu(I) cu_acetylide R-C≡C-Cu(I) cu_i->cu_acetylide alkyne R-C≡CH alkyne->cu_acetylide cu_triazolide Cu(I)-Triazolide cu_acetylide->cu_triazolide azide R'-N₃ azide->cu_triazolide cu_triazolide->cu_i product Triazole Product cu_triazolide->product Protonolysis h_plus H⁺

References

Application Notes and Protocols for 2'-O-Methyl-5-iodouridine in Single-Molecule FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Leveraging 2'-O-Methyl-5-iodouridine for Advanced RNA Structural Dynamics Studies using smFRET

The study of RNA structure and conformational dynamics is crucial for understanding its diverse roles in cellular processes and for the development of RNA-targeted therapeutics. Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for observing these dynamics in real-time by measuring nanometer-scale distances within individual molecules.[1] A key challenge in smFRET studies of RNA is the site-specific incorporation of fluorescent probes without perturbing the native structure and function of the RNA molecule.

This document outlines the application of a uniquely modified nucleotide, This compound , as a strategic tool for smFRET experiments. This nucleoside offers a dual advantage:

  • Structural Stabilization and Nuclease Resistance: The 2'-O-methyl modification is a common natural modification that pre-organizes the ribose sugar into a C3'-endo pucker, characteristic of A-form helices. This can stabilize RNA secondary structures and provide resistance to nuclease degradation, which is particularly beneficial for long-duration smFRET experiments or in cellular environments.

  • Site-Specific Fluorophore Conjugation: The 5-iodo modification serves as a versatile and bio-orthogonal handle for the site-specific attachment of fluorophores. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, allow for the efficient and specific covalent attachment of a wide range of fluorescent probes to the 5-position of the uracil (B121893) base.[1][2][3]

The use of this compound enables the precise placement of FRET probes within structurally sensitive regions of an RNA molecule. This allows for the detailed investigation of a variety of dynamic processes, including:

  • Riboswitch conformational changes upon ligand binding.

  • Ribozyme folding and catalysis .

  • Viral RNA structural dynamics during replication and translation.

  • RNA-protein interactions and their effect on RNA conformation.

By combining the structural benefits of 2'-O-methylation with the precise labeling capabilities of the 5-iodo group, researchers can design more robust and informative smFRET experiments to unravel the complex world of RNA dynamics.

Quantitative Data Summary

The following tables provide hypothetical yet representative quantitative data for an smFRET experiment utilizing this compound labeled with a Cy3 donor and a Cy5 acceptor.

Table 1: Spectroscopic Properties of Fluorophore-Conjugated 2'-O-Methyl-5-Cycyl-Uridine

PropertyDonor (Cy3)Acceptor (Cy5)
Excitation Max (λ_ex) ~550 nm~649 nm
Emission Max (λ_em) ~570 nm~670 nm
Quantum Yield (Φ) ~0.31~0.27
Extinction Coefficient (ε) ~150,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹

Table 2: FRET Parameters for the Cy3-Cy5 Pair

ParameterValueDescription
Spectral Overlap Integral (J(λ)) ~2.0 x 10¹⁵ M⁻¹cm⁻¹nm⁴Describes the degree of overlap between the donor emission and acceptor absorption spectra.
Förster Distance (R₀) ~5.4 nmThe distance at which FRET efficiency is 50%.
Orientation Factor (κ²) 2/3 (assumed)Assumes random and rapid reorientation of the fluorophores.

Table 3: Hypothetical smFRET Data for a Model Riboswitch

Riboswitch StateFRET Efficiency (E)Calculated Distance (r)Biological Interpretation
Apo (Ligand-free) 0.2 ± 0.05~7.0 nmOpen conformation, ligand binding pocket accessible.
Holo (Ligand-bound) 0.8 ± 0.05~4.2 nmClosed, compact conformation, gene expression is altered.

Experimental Protocols

Protocol 1: Post-transcriptional Labeling of RNA containing this compound via Suzuki-Miyaura Coupling

This protocol describes the attachment of a fluorescent dye to an RNA molecule containing a this compound at a specific site.

1. Materials:

  • RNA oligonucleotide containing a single this compound (synthesized by solid-phase synthesis).

  • Fluorophore-boronic acid or boronic ester (e.g., Cy3-boronic acid).

  • Palladium catalyst (e.g., Pd(OAc)₂).

  • Water-soluble phosphine (B1218219) ligand (e.g., triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt, TPPTS).

  • Borate (B1201080) buffer (pH 8.5).

  • Dimethylformamide (DMF).

  • Nuclease-free water.

  • RNA purification columns.

2. Procedure:

  • Dissolve the RNA containing this compound in nuclease-free water to a final concentration of 100 µM.

  • In a separate tube, prepare the catalyst solution by dissolving Pd(OAc)₂ and TPPTS in a 1:3 molar ratio in degassed borate buffer.

  • Prepare the fluorophore solution by dissolving the fluorophore-boronic acid in DMF.

  • In a nuclease-free microcentrifuge tube, combine the following in order:

    • Borate buffer (to final volume).

    • RNA solution (1 equivalent).

    • Fluorophore-boronic acid solution (50 equivalents).

    • Palladium catalyst solution (0.2 equivalents).

  • Gently mix the reaction and incubate at 37°C for 4-6 hours in the dark.

  • Quench the reaction by adding 50 mM EDTA.

  • Purify the labeled RNA using a suitable RNA purification column or by ethanol (B145695) precipitation to remove the catalyst and excess fluorophore.

  • Verify the labeling efficiency using denaturing polyacrylamide gel electrophoresis (PAGE) and fluorescence imaging.

Protocol 2: Preparation of Dual-Labeled RNA for smFRET

This protocol describes the generation of an RNA molecule labeled with both a donor and an acceptor fluorophore.

1. Strategy:

  • Acceptor Labeling: Incorporate a this compound at the desired acceptor location and label it with an acceptor dye (e.g., Cy5) using Protocol 1.

  • Donor Labeling: Incorporate an amino-modifier C6 dT phosphoramidite (B1245037) at the 5' end of the RNA during solid-phase synthesis. This primary amine will be used to attach the donor dye.

2. Procedure:

  • Synthesize the RNA with the this compound at the internal site and the 5'-amino-modifier.

  • Label the internal 5-iodouridine (B31010) with the acceptor fluorophore (e.g., Cy5-boronic acid) following Protocol 1.

  • Purify the acceptor-labeled RNA.

  • Dissolve the purified RNA in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add an NHS-ester derivative of the donor fluorophore (e.g., Cy3-NHS ester) in a 10-fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purify the dual-labeled RNA using HPLC or PAGE to separate it from unlabeled and single-labeled species.

Protocol 3: smFRET Data Acquisition using TIRF Microscopy

1. Materials:

  • Dual-labeled RNA construct with a 3'-biotin modification.

  • Streptavidin-coated quartz microscope slide.

  • TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3) and emission filters.

  • Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl₂, oxygen scavenging system).

2. Procedure:

  • Assemble a flow chamber using the streptavidin-coated slide.

  • Wash the chamber with imaging buffer.

  • Incubate the chamber with a dilute solution (100-200 pM) of the biotinylated, dual-labeled RNA for 5-10 minutes to allow for surface immobilization.

  • Wash away the unbound RNA with imaging buffer.

  • Mount the slide on the TIRF microscope.

  • Excite the donor fluorophore (Cy3) with the 532 nm laser.

  • Record the fluorescence emission from both the donor and acceptor channels simultaneously using an EMCCD camera.

  • Acquire time-series data (movies) of single molecules.

3. Data Analysis:

  • Identify single-molecule spots and extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A).

  • Calculate the FRET efficiency (E) for each time point using the formula: E = I_A / (I_D + I_A).

  • Generate FRET efficiency histograms to identify different conformational states.

  • Analyze the time traces to determine the kinetics of transitions between states.

Visualizations

experimental_workflow cluster_synthesis RNA Synthesis & Labeling cluster_smfret smFRET Experiment synthesis 1. Solid-Phase RNA Synthesis (with 2'-O-Me-5-I-U and 5'-Amine) acceptor_label 2. Suzuki Coupling (Attach Acceptor - Cy5) synthesis->acceptor_label donor_label 3. NHS Ester Coupling (Attach Donor - Cy3) acceptor_label->donor_label purification 4. HPLC/PAGE Purification donor_label->purification immobilization 5. Surface Immobilization (Biotin-Streptavidin) purification->immobilization data_acq 6. TIRF Microscopy (Data Acquisition) immobilization->data_acq data_an 7. Data Analysis (FRET Efficiency & Kinetics) data_acq->data_an interpretation 8. Biological Interpretation data_an->interpretation

Caption: Experimental workflow for smFRET using dual-labeled RNA.

Caption: Dual-labeling strategy for a target RNA molecule.

Caption: Conformational states of a riboswitch monitored by smFRET.

References

Application Notes and Protocols for the Synthesis of 2'-O-Methyl-5-iodouridine-Modified siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of small interfering RNA (siRNA) offers a powerful tool to enhance therapeutic potential and to probe biological mechanisms. The incorporation of 2'-O-Methyl-5-iodouridine provides unique advantages, including increased nuclease resistance and the ability to investigate siRNA-protein interactions through photocrosslinking. These application notes provide an overview of the synthesis, applications, and key data associated with this compound-modified siRNA.

Application Notes

Enhanced Nuclease Resistance and Stability

The 2'-O-methyl (2'-OMe) modification is a widely adopted strategy in the design of therapeutic oligonucleotides. By replacing the hydroxyl group at the 2' position of the ribose sugar with a methyl group, the susceptibility of the phosphodiester backbone to cleavage by endonucleases is significantly reduced. This modification enhances the in vivo stability and prolongs the half-life of siRNA, which is crucial for achieving sustained gene silencing.[1][2] The 2'-OMe modification also favors an RNA-like A-form helical geometry, which is essential for maintaining the activity of the siRNA duplex.[2]

Probing siRNA-Protein Interactions via Photocrosslinking

A key application of the 5-iodouridine (B31010) modification is in the study of siRNA-protein interactions within the RNA-induced silencing complex (RISC). The carbon-iodine bond at the 5th position of the uracil (B121893) base is photo-labile and can be specifically activated by long-wavelength ultraviolet (UV) radiation (around 325 nm) to form a covalent crosslink with nearby amino acid residues in a binding protein.[1][3] This technique, known as UV-crosslinking, allows for the precise identification of contact points between the siRNA and components of the RISC, such as Argonaute proteins.[3][4] Understanding these interactions is fundamental for the rational design of siRNAs with improved activity and reduced off-target effects.

Potential for Enhanced Biological Activity

While the primary advantage of 5-iodouridine in this context is for structural biology studies, halogenated pyrimidines have been investigated for their own therapeutic properties. For instance, 5-iodouracil (B140508) and its derivatives have demonstrated antimicrobial and anticancer activities.[5] The incorporation of such modified nucleosides into an siRNA could therefore offer synergistic therapeutic effects, although this requires further investigation for each specific application.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and properties of this compound-modified siRNA.

ParameterValueReference
Yield of this compound Synthesis 98%Green synthesis method
Thermal Stability (Tm) Change per 2'-OMe Modification Variable, can increase or decrease depending on position[6]
Photocrosslinking Yield to Associated Proteins 70-94%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a green, solvent-free method for the iodination of 2'-O-methyluridine.

Materials:

  • 2'-O-methyluridine

  • Iodine (I₂)

  • Silver nitrate (B79036) (AgNO₃)

  • Mortar and pestle or mechanical grinder

Procedure:

  • In a mortar, combine 2'-O-methyluridine, solid iodine (1.2 equivalents), and silver nitrate (1.2 equivalents).

  • Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, the solid residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of methanol (B129727) in dichloromethane) to afford this compound as a solid.

  • Characterize the product using NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 5'-O-DMT-2'-O-Methyl-5-iodouridine-3'-O-phosphoramidite

This protocol describes the conversion of the modified nucleoside into the phosphoramidite (B1245037) building block required for solid-phase synthesis.

Materials:

  • This compound

  • Anhydrous pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve this compound in anhydrous pyridine.

    • Add DMT-Cl (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the residue by column chromatography on silica gel to obtain 5'-O-DMT-2'-O-Methyl-5-iodouridine.

  • 3'-O-Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add DIPEA (3.0 equivalents).

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) at 0°C under an inert atmosphere (e.g., argon).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) to yield the final phosphoramidite.

Protocol 3: Solid-Phase Synthesis of this compound-Modified siRNA

This protocol outlines the automated solid-phase synthesis of the modified siRNA strand.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

  • Standard RNA and DNA phosphoramidites (A, C, G, U/T)

  • 5'-O-DMT-2'-O-Methyl-5-iodouridine-3'-O-phosphoramidite

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in DCM)

  • Ammonia/methylamine solution for cleavage and deprotection

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection (if applicable)

Procedure:

The synthesis is performed on an automated synthesizer following a standard cycle for each nucleotide addition:

  • Deblocking: The 5'-O-DMT group of the nucleotide on the solid support is removed using the deblocking solution.

  • Coupling: The this compound phosphoramidite (or any other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group on the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • These four steps are repeated for each nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in an ammonia/methylamine solution.

  • If 2'-O-TBDMS protecting groups were used for standard ribonucleosides, they are removed by treatment with TEA·3HF.

Protocol 4: Purification and Characterization of the Modified siRNA

Purification:

  • The crude, deprotected single-stranded RNA is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase column.

  • The collected fractions are desalted using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

  • The complementary sense and antisense strands are quantified by UV-Vis spectrophotometry at 260 nm.

  • The strands are annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to form the final siRNA duplex.

Characterization:

  • Mass Spectrometry: The molecular weight of the single strands is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct incorporation of the modified nucleotide.

  • Gel Electrophoresis: The purity and integrity of the single strands and the final duplex are assessed by denaturing and native polyacrylamide gel electrophoresis (PAGE), respectively.

Visualizations

Synthesis_of_2_O_Methyl_5_iodouridine_Phosphoramidite cluster_synthesis Synthesis of this compound cluster_phosphoramidite Phosphoramidite Synthesis 2_OMe_Uridine 2'-O-Methyluridine Iodination Iodination (I₂, AgNO₃, grinding) 2_OMe_Uridine->Iodination 2_OMe_5_Iodo_U This compound Iodination->2_OMe_5_Iodo_U DMT_Protection 5'-O-DMT Protection (DMT-Cl, Pyridine) 2_OMe_5_Iodo_U->DMT_Protection DMT_Protected 5'-O-DMT-2'-O-Methyl- 5-iodouridine DMT_Protection->DMT_Protected Phosphitylation 3'-O-Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA) DMT_Protected->Phosphitylation Phosphoramidite Final Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Workflow for the synthesis of this compound phosphoramidite.

Solid_Phase_siRNA_Synthesis Start Start: CPG Solid Support Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking Coupling 2. Coupling (Add modified phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation Repeat Repeat for each nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage End of synthesis Purification Purification (HPLC) Cleavage->Purification Final_siRNA Final Modified siRNA Purification->Final_siRNA

Caption: The cycle of solid-phase siRNA synthesis.

References

Applications of 2'-O-Methyl Modified Guide RNAs in CRISPR-Cas9 Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The advent of CRISPR-Cas9 has revolutionized the field of genome editing, offering unprecedented precision and ease of use. A critical component of this system is the single guide RNA (sgRNA), which directs the Cas9 nuclease to a specific genomic locus. The chemical stability and specificity of this sgRNA are paramount for efficient and accurate gene editing, particularly in therapeutic applications. Chemical modifications of the sgRNA, such as the incorporation of 2'-O-Methyl (2'-OMe) nucleotides, have emerged as a powerful strategy to enhance the performance of the CRISPR-Cas9 system.

While the specific use of 2'-O-Methyl-5-iodouridine in CRISPR-Cas9 guide RNAs is not extensively documented in publicly available literature, the principles governing the application of 2'-O-Methyl modifications provide a strong foundation for understanding its potential impact. The addition of a methyl group at the 2' position of the ribose sugar in RNA nucleotides offers several key advantages:

  • Increased Nuclease Resistance: The 2'-O-Methyl modification protects the phosphodiester backbone of the sgRNA from degradation by cellular nucleases.[1][][3] This increased stability extends the half-life of the sgRNA within the cell, leading to more sustained Cas9 activity and higher editing efficiency.[]

  • Enhanced Specificity and Reduced Off-Target Effects: Chemical modifications, including 2'-O-methylation, can improve the binding specificity of the sgRNA to its target DNA sequence.[5][6] By stabilizing the sgRNA structure and potentially altering its interaction with the Cas9 protein, these modifications can help to minimize cleavage at unintended genomic sites.

  • Reduced Immunogenicity: Synthetic sgRNAs with chemical modifications can exhibit reduced innate immune responses compared to unmodified in vitro transcribed RNAs.[3] This is a crucial consideration for in vivo and therapeutic applications where minimizing immune activation is essential.

The introduction of a 5-iodouridine (B31010) modification, in conjunction with the 2'-O-Methyl group, could hypothetically offer additional functionalities. Halogenated nucleotides are known to alter base pairing properties and can be used as photo-crosslinking agents to study RNA-protein interactions. In the context of CRISPR-Cas9, a 5-iodouridine modification could potentially influence the interaction of the sgRNA with the Cas9 protein or the target DNA, although further research is needed to validate these possibilities.

The strategic placement of 2'-O-Methyl modifications within the sgRNA is crucial for optimal performance. Typically, these modifications are incorporated at the 5' and 3' ends of the sgRNA to protect against exonuclease activity.[3][7]

Quantitative Data Summary

The following table summarizes the impact of 2'-O-Methyl modifications on CRISPR-Cas9 editing efficiency from various studies. It is important to note that the specific editing efficiency can vary depending on the target gene, cell type, and delivery method.

Modification PatternTarget GeneCell TypeDelivery MethodFold Increase in Editing Efficiency (vs. Unmodified)Reference
2'-O-Methyl at 5' and 3' endsVariousK-562mRNA co-electroporationSignificant improvement over unmodified[7]
2'-O-Methyl + Phosphorothioate (MS) at 5' and 3' endsCCR5Primary Human T-cellsRNP nucleofection~1.5 - 2 fold[1]
2'-O-Methyl-3'-phosphonoacetate (MP) in guide sequenceVarious-Biochemical assaysMaintained on-target, reduced off-target[8]

Experimental Protocols

Protocol 1: Synthesis of 2'-O-Methyl Modified Single Guide RNA (sgRNA)

This protocol outlines the general steps for the solid-phase chemical synthesis of an sgRNA incorporating 2'-O-Methyl modifications.

Materials:

  • DNA/RNA synthesizer

  • 2'-O-Methyl RNA phosphoramidites (A, C, G, U)

  • Standard RNA and DNA phosphoramidites

  • Solid support (e.g., CPG)

  • Activator solution (e.g., ETT or DCI)

  • Oxidizing solution

  • Capping reagents

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA or gaseous ammonia/methylamine)

  • HPLC purification system

Methodology:

  • Sequence Design: Design the sgRNA sequence, specifying the positions for 2'-O-Methyl modifications. Typically, the first and last three nucleotides at both the 5' and 3' ends are modified.

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sgRNA sequence and modification positions.

  • Automated Solid-Phase Synthesis:

    • DMT Removal (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide.

    • Coupling: The next phosphoramidite (B1245037) (either standard or 2'-O-Methyl modified) is activated and coupled to the 5'-hydroxyl group of the preceding nucleotide.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

    • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection:

    • The synthesized sgRNA is cleaved from the solid support.

    • All base and phosphate protecting groups are removed using a deprotection solution.

  • Purification: The crude sgRNA is purified using high-performance liquid chromatography (HPLC) to isolate the full-length product.

  • Desalting and Quantification: The purified sgRNA is desalted and its concentration is determined by UV spectrophotometry.

Protocol 2: In Vitro Cleavage Assay to Evaluate Modified sgRNA Activity

This protocol describes an in vitro assay to assess the cleavage activity of Cas9 complexed with a 2'-O-Methyl modified sgRNA.

Materials:

  • Purified Cas9 nuclease

  • Synthesized 2'-O-Methyl modified sgRNA

  • Unmodified sgRNA (as a control)

  • Target DNA substrate (a plasmid or PCR product containing the target sequence)

  • Nuclease-free water

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, pH 7.5)

  • Agarose (B213101) gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Methodology:

  • RNP Complex Formation:

    • In a nuclease-free tube, combine the Cas9 protein and the modified sgRNA (or unmodified control sgRNA) at a molar ratio of approximately 1:1.2.

    • Incubate at room temperature for 10-15 minutes to allow the formation of the ribonucleoprotein (RNP) complex.

  • Cleavage Reaction:

    • Add the target DNA substrate to the RNP complex.

    • Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and Proteinase K) and incubating at 55°C for 10 minutes.

  • Analysis:

    • Analyze the cleavage products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. The cleavage of the target DNA will result in linearized or fragmented DNA bands, while the uncleaved substrate will remain as a supercoiled or single larger band.

    • Quantify the band intensities to determine the percentage of cleaved DNA.

Visualizations

experimental_workflow cluster_synthesis sgRNA Synthesis cluster_rnp RNP Formulation & Delivery cluster_analysis Analysis of Gene Editing s1 Sequence Design (Specify 2'-OMe positions) s2 Solid-Phase Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 HPLC Purification s3->s4 r1 Combine Cas9 Protein & Modified sgRNA s4->r1 Purified Modified sgRNA r2 Incubate for RNP Complex Formation r1->r2 r3 Deliver to Cells (e.g., Electroporation) r2->r3 a1 Genomic DNA Extraction r3->a1 Edited Cells a2 PCR Amplification of Target Locus a1->a2 a3 Sequencing or Mismatch Detection Assay a2->a3 a4 Quantify Editing Efficiency a3->a4

Caption: Workflow for CRISPR-Cas9 gene editing using chemically modified sgRNA.

signaling_pathway cluster_protection Mechanism of Action mod_sgRNA 2'-O-Methyl Modified sgRNA nuclease Cellular Nucleases mod_sgRNA->nuclease Inhibition of Degradation cas9 Cas9 Protein mod_sgRNA->cas9 Binding rnp Stable RNP Complex mod_sgRNA->rnp cas9->rnp target_dna Target DNA rnp->target_dna Target Recognition off_target Off-Target Effects rnp->off_target Reduced cleavage Specific DNA Cleavage target_dna->cleavage editing Gene Editing cleavage->editing

Caption: Protective mechanism of 2'-O-Methyl modification in CRISPR-Cas9.

References

Troubleshooting & Optimization

optimizing coupling efficiency of 2'-O-Methyl-5-iodouridine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2'-O-Methyl-5-iodouridine Phosphoramidite (B1245037)

Welcome to the technical support center for this compound phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of this modified phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound phosphoramidite and what are its primary applications?

A1: this compound phosphoramidite is a chemically modified nucleoside building block used in the solid-phase synthesis of oligonucleotides.[1] The 2'-O-methyl (2'-OMe) group enhances nuclease resistance and increases the binding affinity of the oligonucleotide to complementary RNA strands.[1][2] The 5-iodo modification serves as a site for post-synthetic modifications, such as cross-linking studies, or for crystallographic analysis.[3] These features make it a valuable component in the development of therapeutic oligonucleotides, diagnostic probes, and for studying nucleic acid structure and function.[1][2][3]

Q2: What is "coupling efficiency" and why is it critical for this modified phosphoramidite?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the growing oligonucleotide chain that successfully react with the incoming phosphoramidite in each synthesis cycle.[4] Achieving the highest possible coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences or deletions.[4][5] This is especially important for synthesizing long oligonucleotides, as a small decrease in efficiency per step results in a significant reduction in the final yield of the full-length product.[6][7] Modified phosphoramidites like this compound can be bulkier, which may introduce steric hindrance and potentially lower coupling efficiency compared to standard phosphoramidites.[][]

Q3: How is coupling efficiency typically monitored during synthesis?

A3: The most common real-time method for monitoring coupling efficiency is trityl cation monitoring.[4][] The 5'-hydroxyl group of the phosphoramidite is protected by a dimethoxytrityl (DMT) group.[5] During the deblocking (detritylation) step of each cycle, this DMT group is cleaved by an acid, releasing a brightly colored trityl cation.[4] The absorbance of this cation is measured (around 495 nm), and a consistent, high absorbance reading from one cycle to the next indicates a successful and efficient coupling in the previous step.[4] A sudden drop in the trityl signal is a clear indicator of a coupling problem.[4]

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses common causes of low coupling efficiency and provides systematic solutions.

Problem 1: Gradual or Sudden Drop in Trityl Signal

Potential Cause Recommended Action Explanation
Reagent Degradation 1. Use fresh, high-purity this compound phosphoramidite. Ensure it has been stored properly under anhydrous conditions. 2. Prepare fresh activator solution (e.g., DCI, ETT). Degraded activator is a common cause of poor coupling.[4] 3. Replace the acetonitrile (B52724) (ACN) diluent with a fresh, anhydrous bottle (water content < 15 ppm).[7]Phosphoramidites are sensitive to moisture and oxidation.[6] Water reacts with the activated phosphoramidite, reducing the amount available to couple with the growing oligonucleotide chain.[7] The dG phosphoramidite is known to be the least stable in solution.[10][11]
Moisture Contamination 1. Ensure all reagents, especially the ACN used for phosphoramidite dilution and on the synthesizer, are strictly anhydrous.[7] 2. Check for and eliminate any leaks in the synthesizer's fluidics system. 3. Use an in-line drying filter for the argon or helium gas supply to the synthesizer.[7]Even trace amounts of water can significantly lower coupling efficiency by hydrolyzing the phosphoramidite.[7][] This issue is often more prevalent during humid months.[7]
Suboptimal Activator 1. Ensure the correct activator and concentration are being used for this specific modified phosphoramidite. 2. Consider using a stronger activator if steric hindrance from the 2'-O-Methyl and 5-iodo groups is suspected to be an issue.The activator protonates the phosphoramidite, making it reactive.[] An activator that is too weak or degraded will result in incomplete activation and, consequently, poor coupling.[]
Instrument/Fluidics Issues 1. Perform a thorough cleaning and maintenance check of the DNA synthesizer. 2. Verify that all lines are clear and that reagent delivery is accurate and consistent. Blocked lines can prevent sufficient reagent from reaching the synthesis column.[4]Mechanical issues with the synthesizer are a frequent source of synthesis failure. Consistent and accurate delivery of all reagents is critical for every step of the cycle.

Problem 2: Consistently Low Coupling Efficiency Specifically with this compound

Potential Cause Recommended Action Explanation
Steric Hindrance 1. Increase the coupling time for the this compound phosphoramidite. A standard coupling time may be insufficient.[12] 2. Consider a "double coupling" protocol, where the coupling step is repeated for this specific monomer.[] 3. Increase the molar excess of the phosphoramidite to drive the reaction to completion.[]The 2'-O-methyl and 5-iodo modifications add bulk, which can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing chain.[][] Extending the reaction time gives the molecules more time to orient correctly and react.
Secondary Structures 1. For sequences prone to forming secondary structures (e.g., GC-rich regions), use modified synthesis conditions or reagents designed to disrupt these structures.[][]The growing oligonucleotide chain can sometimes fold back on itself, blocking the 5'-hydroxyl group and preventing the incoming phosphoramidite from coupling.[]

Quantitative Data: Impact of Coupling Efficiency on Yield

The overall yield of the full-length oligonucleotide is highly dependent on the average stepwise coupling efficiency. Even a minor drop in efficiency has a dramatic cumulative effect, especially for longer sequences.

Oligonucleotide LengthYield at 99.5% Avg. Coupling EfficiencyYield at 98.5% Avg. Coupling EfficiencyYield at 98.0% Avg. Coupling Efficiency
20-mer ~89.5%~77.6%~68.0%[7]
50-mer ~77.8%[6]~52.0%[6]~36.4%
100-mer ~60.5%~22.8%~13.0%[7]

Yield calculated as (Coupling Efficiency)^(Number of Couplings - 1)

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the four key steps in the phosphoramidite method for solid-phase oligonucleotide synthesis.[5][6]

  • Deblocking (Detritylation):

    • Objective: To remove the 5'-DMT protecting group from the nucleotide attached to the solid support, exposing a free 5'-hydroxyl group for the next coupling reaction.[5]

    • Reagent: A mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

    • Procedure: The acid solution is passed through the synthesis column. The cleaved DMT cation is washed away, and its absorbance is measured to monitor the efficiency of the previous cycle.[4]

  • Coupling:

    • Objective: To form a phosphite (B83602) triester bond between the incoming phosphoramidite and the free 5'-hydroxyl group of the growing chain.[5]

    • Reagents:

      • The desired phosphoramidite (e.g., this compound phosphoramidite) dissolved in anhydrous acetonitrile.

      • An activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)).

    • Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound oligonucleotide.[] For modified amidites, an extended coupling time (e.g., 5-15 minutes) may be required.[12]

  • Capping:

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[5]

    • Reagents: Typically a two-part system: an acylating agent like acetic anhydride (B1165640) (Cap A) and a catalyst like N-methylimidazole (Cap B).

    • Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyls. This prevents them from reacting in subsequent cycles, which would otherwise result in sequences with internal deletions.[14]

  • Oxidation:

    • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester to a more stable phosphotriester.[5][14]

    • Reagent: An oxidizing solution, typically iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture.

    • Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom of the phosphite triester to P(V).[5]

These four steps are repeated for each nucleotide to be added to the sequence.[5]

Visualizations

Oligo_Synthesis_Cycle cluster_support Growing Oligo on Solid Support Deblocking 1. Deblocking (Acid Treatment, DMT Removal) Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Exposes 5'-OH Step1 5'-HO-Nucleotide-Support Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms P(III) Linkage Step2 5'-Amidite-Linked-Nucleotide-Support Step3 Capped Failure Sequences Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks Failures Oxidation->Deblocking Stabilizes to P(V) Linkage Cycle Repeats Step4 5'-DMT-O-Dimer-Support Start 5'-DMT-O-Nucleotide-Support Troubleshooting_Workflow decision decision issue Low Coupling Efficiency Detected (Drop in Trityl Signal) check_reagents Step 1: Verify Reagents - Fresh Phosphoramidite? - Fresh Activator? - Anhydrous ACN? issue->check_reagents check_instrument Step 2: Check Synthesizer - Perform fluidics test - Check for leaks - Verify delivery volumes check_reagents->check_instrument Reagents OK is_specific Is issue specific to 2'-OMe-5-IodoU? check_instrument->is_specific Instrument OK optimize_protocol Step 3: Optimize Protocol - Increase coupling time - Implement double coupling - Increase amidite concentration is_specific->optimize_protocol Yes review_sequence Step 4: Review Sequence - Check for GC-rich regions - Consider secondary structures is_specific->review_sequence No (General Issue) Factors_Coupling_Efficiency cluster_chemical Chemical Factors cluster_process Process Parameters center Coupling Efficiency ReagentPurity Reagent Purity center->ReagentPurity Activator Activator Choice & Concentration center->Activator Moisture Moisture Content center->Moisture AmiditeStructure Phosphoramidite Structure (Sterics) center->AmiditeStructure CouplingTime Coupling Time center->CouplingTime Temperature Temperature center->Temperature Sequence Sequence (Secondary Structures) center->Sequence Fluidics Synthesizer Fluidics center->Fluidics

References

Technical Support Center: Synthesis of 2'-O-Methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-O-Methyl-5-iodouridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting low yields and other common issues encountered during this two-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The synthesis is typically a two-step process: (1) 2'-O-methylation of uridine (B1682114) to form 2'-O-methyluridine, and (2) subsequent 5-iodination.

Troubleshooting Step 1: 2'-O-Methylation of Uridine

Question 1: My 2'-O-methylation reaction shows low conversion of uridine to 2'-O-methyluridine. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the 2'-O-methylation step is a common issue. Several factors can contribute to this, primarily related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Moisture and Anhydrous Conditions: Nucleoside chemistry is highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be strictly anhydrous.

  • Protecting Groups: The selective methylation of the 2'-hydroxyl group requires protection of the more reactive 3' and 5' hydroxyl groups. Incomplete protection will lead to a mixture of products and unreacted starting material.

    • Silylation Issues: If using silyl (B83357) protecting groups (e.g., TBDMS-Cl), ensure the silylating agent and base (e.g., imidazole) are of high quality and used in appropriate stoichiometry. Monitor the protection step by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding with methylation.

    • Tritylation/Detritylation Issues: When using a 5'-O-DMT protecting group, ensure complete detritylation of the final product under mild acidic conditions to avoid depurination, which can lower the overall yield.

  • Methylating Agent: The choice and handling of the methylating agent are critical.

    • Diazomethane (B1218177): While effective, diazomethane is hazardous. If used, it should be freshly prepared and used in situ. Incomplete reactions can occur if the diazomethane solution has degraded.

    • Methyl Iodide (CH₃I): A common and effective reagent. Ensure it is fresh and not discolored (indicating decomposition and iodine formation). Use an appropriate base (e.g., NaH) to deprotonate the hydroxyl group.

  • Side Reactions: A significant side product can be the 3'-O-methylated isomer. The ratio of 2'- to 3'-O-methylation can be influenced by the reaction conditions. Using bulky protecting groups on the 3' and 5' positions can improve the selectivity for 2'-O-methylation.

  • Reaction Monitoring: Use TLC to monitor the progress of the reaction. A common eluent system for this is a mixture of dichloromethane (B109758) and methanol (B129727). The disappearance of the starting material (uridine or protected uridine) and the appearance of a new, less polar spot indicates product formation.

Table 1: Comparison of 2'-O-Methylation Methods and Reported Yields

Methylating AgentProtecting GroupsBase/CatalystTypical Yield of 2'-O-methyluridineReference
DiazomethaneNone (direct methylation)Stannous chloride (SnCl₂)~58% (with ~28% 3'-O-methyluridine byproduct)N/A
Methyl Iodide (CH₃I)3',5'-di-O-acetylSilver(I) oxide (Ag₂O)Moderate to GoodN/A
Trimethylsilyldiazomethane3',5'-di-O-(tert-butyldimethylsilyl)Tin(II) chloride (SnCl₂)GoodN/A
Troubleshooting Step 2: 5-Iodination of 2'-O-methyluridine

Question 2: The iodination of my 2'-O-methyluridine intermediate is resulting in a low yield of the final product, this compound. What should I investigate?

Answer:

Low yield in the iodination step can be due to several factors, including the choice of iodinating agent, reaction conditions, and potential side reactions.

  • Iodinating Agent and Activation: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or a more reactive iodine source.

    • Iodine with an Oxidizing Agent: Using iodine in the presence of an oxidizing agent like nitric acid or silver salts (e.g., AgNO₃) can generate a more potent iodinating species. A highly efficient method uses solid iodine and silver nitrate (B79036) under solvent-free conditions, reportedly achieving a 98% yield.

    • N-Iodosuccinimide (NIS): A versatile and often more effective iodinating agent than molecular iodine for many substrates.

    • Iodine Monochloride (ICl): A more reactive iodinating agent than molecular iodine.

  • Reaction Conditions:

    • Solvent: Acetonitrile (B52724) is often a good solvent for this reaction. In some protocols, solvent-free conditions have proven to be highly effective.

    • Temperature: Many iodination reactions can be carried out at room temperature. Increasing the temperature does not always improve the yield and can sometimes lead to degradation.

    • Base: The presence of a base, such as sodium bicarbonate, can be crucial to neutralize the HI generated during the reaction, which can otherwise be reversible.

  • Substrate Purity: Ensure the 2'-O-methyluridine starting material from the first step is pure. Impurities can interfere with the iodination reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The product, this compound, should have a different Rf value than the starting material.

  • Work-up Procedure: During the work-up, unreacted iodine is typically quenched with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color of iodine disappears.

Table 2: Comparison of 5-Iodination Methods for Uridine Derivatives

Iodinating AgentAdditive/CatalystSolventTemperatureReported Yield
Iodine (I₂)Silver Nitrate (AgNO₃)Solvent-freeRoom Temp98%
Iodine (I₂)Sodium Nitrite (NaNO₂)AcetonitrileRoom Temp~90%
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)AcetonitrileRoom TempGood to Excellent
Iodine Monochloride (ICl)PyridineDichloromethane0°C to Room TempGood
Troubleshooting Purification and Characterization

Question 3: I am having trouble purifying the final product, this compound, by column chromatography. What can I do?

Answer:

Purification of nucleoside analogs can be challenging due to their polarity.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used. If your compound is unstable on silica (acid-sensitive), you can consider using deactivated silica gel or an alternative stationary phase like alumina.

    • Eluent System: A gradient of methanol in dichloromethane or ethyl acetate (B1210297) is a common choice. If the compound is very polar and does not move from the baseline, adding a small amount of a more polar solvent like methanol, or even a few drops of acetic acid (if the compound is stable) can help.

    • Co-elution: If the product co-elutes with impurities, try a different solvent system to alter the selectivity.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Common solvents for recrystallization of nucleosides include ethanol, methanol, or water.

  • TLC Analysis: Before attempting column chromatography, optimize the separation on a TLC plate with different solvent systems to find the one that gives the best separation between your product and any impurities.

Question 4: How can I confirm the identity and purity of my synthesized this compound?

Answer:

Standard analytical techniques should be used to confirm the structure and purity of your final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of a singlet around 3.4 ppm in the ¹H NMR spectrum is characteristic of the 2'-O-methyl group. The disappearance of the H5 proton signal and the appearance of a signal for the H6 proton as a singlet in the aromatic region confirms iodination at the 5-position.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • TLC: To assess the purity of the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-methyluridine (General Procedure with Protecting Groups)
  • Protection of 3' and 5' Hydroxyl Groups:

    • Dissolve uridine in anhydrous pyridine.

    • Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) dropwise at 0 °C and stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of uridine.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 3',5'-O-TIPDS protected uridine.

  • 2'-O-Methylation:

    • Dissolve the protected uridine in anhydrous DMF.

    • Add sodium hydride (NaH) portion-wise at 0 °C and stir for 30 minutes.

    • Add methyl iodide (CH₃I) and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol and then water.

    • Extract the product, dry the organic layer, and concentrate.

  • Deprotection:

    • Dissolve the crude product in THF.

    • Add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and stir at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture and purify the crude 2'-O-methyluridine by silica gel column chromatography.

Protocol 2: High-Yield Synthesis of this compound

This protocol is adapted from a high-yield method for the iodination of 2'-O-methyluridine.

  • Reaction Setup:

    • In a mortar, thoroughly grind 2'-O-methyluridine (1 equivalent) with solid iodine (I₂) (1.2 equivalents) and silver nitrate (AgNO₃) (2.0 equivalents) for 15-30 minutes at room temperature. The reaction is performed under solvent-free conditions.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by taking a small aliquot, dissolving it in a suitable solvent (e.g., methanol), and analyzing by TLC.

  • Work-up and Purification:

    • After the reaction is complete, add methanol to the reaction mixture and filter to remove the silver iodide byproduct.

    • Wash the solid residue with methanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.

Visualizations

Troubleshooting_Low_Yield cluster_step1 Step 1: 2'-O-Methylation cluster_step2 Step 2: 5-Iodination cluster_purification Purification & Analysis start Low Yield of This compound q1 Incomplete Reaction or Low Conversion? start->q1 Analyze intermediate (2'-O-methyluridine) a1_1 Check for Moisture: Use anhydrous solvents/reagents and inert atmosphere. q1->a1_1 a1_2 Verify Protecting Groups: Confirm complete protection by TLC. Check quality of silylating agents. q1->a1_2 a1_3 Assess Methylating Agent: Use fresh methyl iodide or in situ generated diazomethane. q1->a1_3 a1_4 Optimize Reaction Conditions: Vary temperature, time, and stoichiometry. q1->a1_4 q2 Low Yield of Iodinated Product? q1->q2 If Step 1 is successful a2_1 Evaluate Iodinating Agent: Use activated iodine (e.g., I₂/AgNO₃) or a more reactive agent (e.g., NIS). q2->a2_1 a2_2 Check Reaction Conditions: Optimize solvent (e.g., acetonitrile or solvent-free) and temperature. Use a base (e.g., NaHCO₃). q2->a2_2 a2_3 Ensure Purity of Intermediate: Purify 2'-O-methyluridine before iodination. q2->a2_3 q3 Difficulty in Purification or Product Loss? q2->q3 If Step 2 is successful a3_1 Optimize Column Chromatography: Try different solvent systems or deactivated silica. q3->a3_1 a3_2 Consider Recrystallization: For final purification if crude product is of sufficient purity. q3->a3_2 a3_3 Confirm Product Identity: Use NMR and Mass Spectrometry to verify structure and purity. q3->a3_3 end Successful Synthesis q3->end If purification is successful

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Purification of Oligonucleotides Containing 2'-O-Methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing 2'-O-Methyl-5-iodouridine modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying oligonucleotides containing this compound?

The primary challenges in purifying these modified oligonucleotides stem from a combination of factors:

  • Presence of Synthesis Impurities: The chemical synthesis process can result in various impurities, including shorter, failed sequences (shortmers) and sequences with deletions.[1][2][3] These must be efficiently removed to obtain a pure product.

  • Secondary Structures: Oligonucleotides, particularly those with high GC content, can form stable secondary structures like hairpin loops.[4] These structures can lead to multiple peaks during chromatographic purification, making it difficult to isolate the full-length product.

  • Hydrophobicity of Modifications: The 2'-O-Methyl and 5-iodouridine (B31010) modifications can alter the overall hydrophobicity of the oligonucleotide, which needs to be considered when selecting the purification method and optimizing conditions.[5][6]

  • Co-elution of Impurities: Impurities that are structurally very similar to the target oligonucleotide can be challenging to separate, leading to co-elution and reduced purity.[2]

Q2: Which purification methods are most suitable for oligonucleotides with this compound modifications?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for purifying modified oligonucleotides.[5][7] The two main HPLC techniques suitable for this purpose are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[5] It is highly effective for purifying modified oligonucleotides, especially those with hydrophobic functional groups.[6][7] The inclusion of a 5'-dimethoxytrityl (DMT) group, which is highly hydrophobic, can significantly aid in the separation of the full-length product from failure sequences.[3][8]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[5] It offers excellent resolution for separating oligonucleotides of different lengths and can be particularly useful for resolving sequences with secondary structures, as it can be performed at high pH to denature these structures.[4]

Polyacrylamide Gel Electrophoresis (PAGE) is another high-resolution technique that separates oligonucleotides by size.[5] While it can provide very high purity (95-99%), it is often more laborious and can have lower yields compared to HPLC.[5][7]

Q3: How does the 2'-O-Methyl modification affect the purification process?

The 2'-O-Methyl modification increases the nuclease resistance and binding affinity of the oligonucleotide.[9] From a purification standpoint, this modification can be well-tolerated by both RP-HPLC and AEX-HPLC methods.[10] The primary consideration is the potential for this modification, in conjunction with the base sequence, to influence the formation of secondary structures.

Q4: What is the impact of the 5-iodouridine modification on purification?

The 5-iodouridine modification adds a halogen atom to the uracil (B121893) base, which can slightly increase the hydrophobicity of the oligonucleotide. This increased hydrophobicity can be advantageous for purification by RP-HPLC.[6] This modification is often used in applications like X-ray crystallography and UV-crosslinking studies.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple peaks on HPLC chromatogram Secondary structure formation: The oligonucleotide may be folding into stable hairpins or other secondary structures.[4]Increase the column temperature during HPLC to denature the secondary structures.[2] For AEX-HPLC, consider using a high pH mobile phase (around pH 12) to disrupt hydrogen bonds.[4]
Incomplete deprotection: Protecting groups from the synthesis may not have been fully removed.Ensure complete deprotection by following the recommended protocol from your synthesis reagent provider. Analytical methods like mass spectrometry can help identify incomplete deprotection.[12]
Poor peak shape or tailing Suboptimal mobile phase conditions: The ion-pairing agent concentration or organic solvent gradient may not be optimal.Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in the mobile phase for RP-HPLC.[13] Adjust the gradient slope of the organic solvent (e.g., acetonitrile) to improve peak shape.
Column overload: Injecting too much sample can lead to poor peak shape.Reduce the amount of sample injected onto the column.
Low purity of the final product Inefficient removal of shortmers: The purification method may not be adequately resolving the full-length product from shorter failure sequences.For RP-HPLC, ensure the 5'-DMT group is left on during purification to enhance separation.[3][8] For longer oligonucleotides (>50 bases), consider PAGE purification for higher resolution.[5][14] Dual purification (e.g., HPLC followed by another HPLC or PAGE) can also significantly increase purity.[14]
Co-elution with similar impurities: Impurities with very similar properties to the target oligonucleotide are not being resolved.Optimize the HPLC gradient to improve resolution. A shallower gradient can often improve the separation of closely eluting species. Consider using a different HPLC column with a different stationary phase chemistry.
Low yield after purification Loss of product during purification steps: This can occur during extraction from a PAGE gel or through irreversible binding to an HPLC column.For PAGE, ensure efficient elution from the gel slice. For HPLC, ensure the mobile phase conditions are suitable to prevent strong, irreversible binding of the oligonucleotide to the column.
Degradation of the oligonucleotide: Exposure to harsh conditions (e.g., extreme pH for extended periods) can lead to degradation.Minimize the time the oligonucleotide is exposed to high pH mobile phases. Ensure all solutions are prepared with nuclease-free water.

Data Presentation

Table 1: Comparison of Common Purification Methods for Modified Oligonucleotides

Purification Method Principle of Separation Typical Purity (%) Recommended Oligo Length Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity90-95%[5]< 50 bases[5][6]Efficient for modified and hydrophobic oligos, automated, fast.[5][15]Resolution decreases with length, secondary structures can be problematic.[7]
Anion-Exchange HPLC (AEX-HPLC) Charge> 95%[16]Up to 80 bases[16]High resolution by length, can resolve secondary structures at high pH.[4][5]Resolution decreases for longer oligos.[6]
Polyacrylamide Gel Electrophoresis (PAGE) Size and Charge95-99%[5]> 50 bases[14]Very high resolution for long oligos.[5]Laborious, lower yield, can be incompatible with some modifications.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Oligonucleotides (DMT-on)

This protocol assumes the oligonucleotide has been synthesized with the 5'-DMT group intact.

  • Sample Preparation: After synthesis and cleavage from the solid support, evaporate the cleavage solution to dryness. Resuspend the crude oligonucleotide pellet in nuclease-free water.

  • HPLC System and Column:

    • HPLC System: A standard preparative or semi-preparative HPLC system.

    • Column: A C18 reversed-phase column is commonly used.[15]

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water.

    • Buffer B: 0.1 M TEAA in 50% acetonitrile.[17]

  • HPLC Method:

    • Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).

    • Inject the resuspended crude oligonucleotide.

    • Run a linear gradient of increasing Buffer B to elute the oligonucleotide. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes. The gradient should be optimized based on the hydrophobicity of the specific oligonucleotide.

    • Monitor the elution at 260 nm.

  • Fraction Collection: The DMT-on full-length product is the most hydrophobic species and will therefore be the last major peak to elute. Collect the fractions corresponding to this peak.

  • DMT Removal (Detritylation):

    • Pool the collected fractions and evaporate to dryness.

    • Resuspend the pellet in a solution of 80% acetic acid in water.

    • Incubate at room temperature for 30 minutes.

    • Quench the reaction by adding a high volume of nuclease-free water.

  • Desalting: Desalt the detritylated oligonucleotide using a suitable method such as a desalting column or ethanol (B145695) precipitation to remove the acetic acid and other salts.

  • Purity Analysis: Analyze the purity of the final product by analytical RP-HPLC or AEX-HPLC and confirm the identity by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification RP-HPLC Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis (DMT-on) cleavage Cleavage & Deprotection synthesis->cleavage hplc Preparative RP-HPLC cleavage->hplc collection Fraction Collection (DMT-on Peak) hplc->collection detritylation Detritylation (Acetic Acid) collection->detritylation desalting Desalting detritylation->desalting analysis Purity & Identity Analysis (Analytical HPLC, MS) desalting->analysis

Caption: Workflow for RP-HPLC purification of DMT-on oligonucleotides.

troubleshooting_logic start Multiple Peaks in HPLC Chromatogram cause1 Secondary Structures? start->cause1 cause2 Incomplete Deprotection? start->cause2 solution1a Increase Column Temperature cause1->solution1a Yes solution1b Use High pH Mobile Phase (AEX-HPLC) cause1->solution1b Yes solution2 Verify Deprotection Protocol & Reagents cause2->solution2 Yes

Caption: Troubleshooting logic for multiple peaks in an HPLC chromatogram.

References

Technical Support Center: Stability of 2'-O-Methyl-5-iodouridine Under Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing modified oligonucleotides, ensuring the integrity of each nucleoside throughout synthesis and deprotection is paramount. This guide provides a comprehensive overview of the stability of 2'-O-Methyl-5-iodouridine under various deprotection conditions, offering troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 5-iodo group on this compound during standard deprotection?

The carbon-iodine bond at the 5-position of the uracil (B121893) base is susceptible to cleavage under standard basic deprotection conditions, a process known as deiodination. The stability is highly dependent on the specific deprotection reagent, temperature, and duration of treatment. While some degradation is often unavoidable with standard methods, optimizing these parameters can significantly minimize the loss of the iodine modification.

Q2: What are the primary degradation products of this compound during deprotection?

The main degradation product is the corresponding 2'-O-Methyluridine, resulting from the cleavage of the C-I bond and its replacement with a hydrogen atom. The presence of this and other potential byproducts can be monitored using analytical techniques such as HPLC and mass spectrometry.

Q3: Are there recommended deprotection methods to minimize degradation?

Yes, milder deprotection strategies are recommended to preserve the 5-iodo modification. These often involve using alternative basic solutions or conducting the deprotection at lower temperatures for shorter durations. It is crucial to balance the completeness of the removal of protecting groups from the oligonucleotide with the preservation of the sensitive 5-iodouridine (B31010) modification.

Q4: Can I use AMA (Ammonium Hydroxide (B78521)/Methylamine) for deprotecting oligonucleotides containing this compound?

Ammonium (B1175870) hydroxide/methylamine (AMA) is a common and fast deprotection reagent. However, its strong basicity can lead to significant deiodination of 5-iodouridine. While it can be used, it is critical to carefully control the temperature and time to minimize degradation. For highly sensitive sequences, alternative, milder deprotection methods may be preferable.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant peak corresponding to 2'-O-Methyluridine observed in HPLC analysis. Deiodination of this compound due to harsh deprotection conditions.- Switch to a milder deprotection reagent (e.g., potassium carbonate in methanol). - Reduce the temperature and/or duration of the deprotection step. - If using AMA, consider a shorter treatment time at a lower temperature.
Incomplete removal of protecting groups. Deprotection conditions are too mild to effectively remove all protecting groups.- Incrementally increase the deprotection time or temperature while monitoring the stability of the 5-iodo group. - Ensure the deprotection reagent is fresh and of high quality.
Broad or multiple peaks for the target oligonucleotide in analytical chromatography. A mixture of the desired product and its degradation products.- Optimize the deprotection conditions as described above to favor the formation of the intact product. - Employ a high-resolution purification method, such as preparative HPLC, to isolate the desired full-length, modified oligonucleotide.

Data Presentation: Stability of 5-Iodouridine Analogs Under Basic Conditions

Deprotection Condition Temperature Duration Relative Stability of 5-Iodo Group Key Considerations
Concentrated Ammonium HydroxideRoom Temperature12-16 hoursModerate to LowExtended exposure can lead to significant deiodination.
Concentrated Ammonium Hydroxide55°C4-8 hoursLowElevated temperature accelerates deiodination.
AMA (Ammonium Hydroxide/Methylamine)Room Temperature2-4 hoursModerateFaster deprotection but still poses a risk to the iodo group.
AMA (Ammonium Hydroxide/Methylamine)65°C10-15 minutesLowRapid deprotection but high potential for degradation.[1][2]
0.05 M Potassium Carbonate in MethanolRoom Temperature4-6 hoursHighA much milder alternative, suitable for sensitive modifications.[1]

Note: This table provides a qualitative summary based on general chemical principles and literature on related compounds. Actual degradation percentages will vary depending on the oligonucleotide sequence, length, and specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Deprotection and Cleavage of RNA Oligonucleotides

This protocol outlines a standard procedure. For oligonucleotides containing sensitive groups like this compound, milder conditions (Protocol 2) are recommended.

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection and Cleavage cluster_purification Purification and Analysis Synthesis Solid-Phase Synthesis of Oligonucleotide Cleavage Cleavage from Solid Support (e.g., with AMA or NH4OH) Synthesis->Cleavage Base_Deprotection Base Protecting Group Removal (Concurrent with cleavage) Phosphate_Deprotection Phosphate Protecting Group Removal (Concurrent with cleavage) Desalting Desalting Phosphate_Deprotection->Desalting Purification Purification (e.g., HPLC) Desalting->Purification Analysis HPLC/MS Analysis Purification->Analysis

Caption: General workflow for oligonucleotide deprotection.

  • Cleavage and Base Deprotection:

    • Treat the CPG-bound oligonucleotide with the chosen deprotection solution (e.g., concentrated ammonium hydroxide or AMA) in a sealed vial.

    • Incubate at the desired temperature for the specified duration (refer to the data table for guidance).

  • Product Recovery:

    • After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Wash the CPG support with a small volume of water or a suitable buffer and combine the washes with the supernatant.

  • Drying:

    • Dry the combined solution using a centrifugal vacuum concentrator.

  • 2'-O-Protecting Group Removal (if applicable):

    • For RNA containing 2'-O-silyl ethers, a fluoride-based treatment (e.g., TBAF or TEA·3HF) is required after the basic deprotection.

  • Desalting:

    • Desalt the crude oligonucleotide using an appropriate method, such as ethanol (B145695) precipitation or a desalting column.

  • Analysis:

    • Analyze the desalted oligonucleotide by HPLC and mass spectrometry to assess purity and confirm the integrity of the 5-iodouridine modification.

Protocol 2: Mild Deprotection for Sensitive Oligonucleotides

This protocol is recommended for oligonucleotides containing this compound to minimize deiodination.

Mild_Deprotection_Logic Start Oligonucleotide on Solid Support Condition_Check Does the oligonucleotide contain this compound? Start->Condition_Check Standard_Deprotection Use Standard Deprotection (e.g., AMA at 65°C) Condition_Check->Standard_Deprotection No Mild_Deprotection Use Mild Deprotection (e.g., K2CO3 in MeOH at RT) Condition_Check->Mild_Deprotection Yes Analysis Analyze by HPLC/MS Standard_Deprotection->Analysis Mild_Deprotection->Analysis

Caption: Decision logic for choosing a deprotection method.

  • Cleavage and Deprotection:

    • Treat the CPG-bound oligonucleotide with 0.05 M potassium carbonate in anhydrous methanol.

    • Incubate at room temperature for 4-6 hours with gentle agitation.

  • Neutralization and Recovery:

    • Neutralize the solution with an appropriate acidic buffer.

    • Filter the solution to remove the CPG support and collect the filtrate.

  • Drying and Desalting:

    • Dry the filtrate and desalt the resulting oligonucleotide pellet as described in Protocol 1.

  • Analysis:

    • Analyze the final product by HPLC and mass spectrometry to confirm its purity and the retention of the 5-iodo group.

By carefully selecting the deprotection strategy and optimizing the reaction conditions, researchers can successfully synthesize oligonucleotides containing this compound with high fidelity, ensuring the integrity of this critical modification for downstream applications.

References

preventing degradation of 2'-O-Methyl-5-iodouridine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2'-O-Methyl-5-iodouridine. Our aim is to help you minimize degradation and maximize the yield and purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low final product yield with significant amounts of 2'-O-Methyluridine. Deiodination: The carbon-iodine bond is susceptible to cleavage under certain conditions. This can be promoted by reducing agents, certain nucleophiles, or exposure to light.1. Light Protection: Conduct all reactions and purification steps in the dark or under amber light to prevent photodegradation, which can lead to homolytic cleavage of the C-I bond. 2. Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and other potential radical initiators. 3. Reagent Purity: Ensure all solvents and reagents are free of reducing impurities. Use freshly distilled solvents when possible.
Presence of multiple unidentified impurities in the final product upon HPLC analysis. 1. Incomplete Reactions: The iodination or methylation step may not have gone to completion. 2. Side Reactions: Undesired reactions, such as modification of the uracil (B121893) ring or sugar moiety, may be occurring. 3. Degradation during Workup/Purification: The product may be degrading during extraction, concentration, or chromatography due to prolonged exposure to adverse pH or temperature.1. Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to ensure complete conversion of starting materials. 2. Control of Reaction Conditions: Maintain optimal temperature and reaction times as specified in validated protocols. Avoid excessive heating. 3. Efficient Workup: Minimize the time the product is in solution during workup and purification. Use buffered solutions to maintain a stable pH.
Formation of N3-methylated byproduct. Non-selective Methylation: The methylating agent may react with the N3 position of the uracil ring in addition to the 2'-hydroxyl group if the N3 is not adequately protected.Protecting Group Strategy: Employ an appropriate protecting group for the N3 position of the uridine (B1682114) starting material before the 2'-O-methylation step. The choice of protecting group should be orthogonal to the other protecting groups used in the synthesis.
Product degradation during storage. Instability: this compound can be sensitive to light, temperature, and humidity over time.Storage Conditions: Store the purified product as a solid at low temperatures (-20°C or below), protected from light and moisture. Storing under an inert atmosphere can also prolong shelf life.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during synthesis?

A1: The most common degradation pathway is deiodination, the loss of the iodine atom at the 5-position of the uracil base. This can be initiated by light (photodegradation) or by certain chemical reagents. Hydrolysis of the glycosidic bond under harsh acidic conditions is also a potential degradation route, although the 2'-O-methyl group generally enhances stability against hydrolysis compared to unmodified ribonucleosides.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

Q3: What are the best practices for the purification of this compound to prevent degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying this compound. To minimize degradation during this process, consider the following:

  • Use a buffered mobile phase to maintain a stable pH.

  • Work at ambient temperature unless thermal degradation has been ruled out.

  • Minimize the run time to reduce the product's time in solution.

  • Protect the entire system from light by using amber vials and covering the HPLC system.

  • Promptly lyophilize the collected fractions to remove the solvent and store the purified product as a dry solid.

Q4: Are there any specific recommendations for the iodination step to improve yield and reduce byproducts?

A4: The choice of iodinating agent and reaction conditions is crucial. N-Iodosuccinimide (NIS) is a commonly used and effective reagent. To optimize this step:

  • Ensure the starting 2'-O-Methyluridine is completely dry.

  • Use a suitable solvent, such as anhydrous DMF or acetonitrile.

  • Carefully control the reaction temperature, as overheating can lead to side reactions.

  • Monitor the reaction progress closely to avoid over-iodination or degradation.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, the following table summarizes the general stability of related modified nucleosides to provide a comparative understanding.

Condition Compound Type Observed Effect Reference
Alkaline pH 2'-O-methylated RNAIncreased resistance to hydrolysis compared to unmodified RNA.[1][2][4]
Acidic pH Pyrimidine nucleosidesPotential for glycosidic bond cleavage, leading to depyrimidination.
UV/Visible Light 5-Iodouracil derivativesCan undergo deiodination via photodegradation.
Elevated Temperature Pyrimidine derivativesCan lead to thermal degradation, with the stability being structure-dependent.[5]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, emphasizing steps to minimize degradation.

Materials:

  • 2'-O-Methyluridine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen) and protected from light, dissolve 2'-O-Methyluridine in anhydrous DMF.

  • Iodination: Cool the solution in an ice bath. Add N-Iodosuccinimide (NIS) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

  • Workup: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Final Product Handling: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure. Dry the final product under high vacuum and store it at -20°C or below, protected from light and moisture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product start 2'-O-Methyluridine in Anhydrous DMF iodination Add NIS at 0°C start->iodination Inert atmosphere, protect from light reaction Stir at RT, monitor by TLC/LC-MS iodination->reaction quench Quench with Na2S2O3 reaction->quench Reaction complete extract DCM Extraction & Washes quench->extract dry Dry & Concentrate extract->dry purify Silica Gel Chromatography dry->purify product This compound purify->product storage Store at ≤ -20°C, protected from light & moisture product->storage

Caption: Workflow for the synthesis of this compound.

degradation_pathways cluster_degradation Degradation Products start This compound deiodination 2'-O-Methyluridine start->deiodination Light (Photodegradation) Reducing Agents hydrolysis 5-Iodouracil + 2-O-Methylribose start->hydrolysis Harsh Acidic Conditions

References

common side reactions with 2'-O-Methyl-5-iodouridine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methyl-5-iodouridine. The following information addresses common issues that may arise during the synthesis, purification, and analysis of oligonucleotides containing this modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of incorporating this compound into oligonucleotides?

A1: The 2'-O-Methyl modification confers increased nuclease resistance and enhances the binding affinity of oligonucleotides to their complementary RNA targets. The 5-iodo group serves as a useful handle for post-synthetic modifications and has been utilized in crystallographic studies and cross-linking experiments.[1]

Q2: What is the most critical side reaction to be aware of during the deprotection of oligonucleotides containing 5-iodouridine (B31010)?

A2: The most significant side reaction is the conversion of the 5-iodouracil (B140508) base to 5-aminouracil. This occurs when using standard deprotection conditions involving heating in aqueous ammonia (B1221849) or methylamine (B109427).[2][3] This transamination reaction can compromise the integrity and function of the final oligonucleotide.

Q3: Can the 2'-O-Methyl group influence the stability of the 5-iodo modification?

A3: While direct studies on the combined modification are limited, the 2'-O-Methyl group is not expected to directly participate in the side reactions of the 5-iodouracil base. However, its presence contributes to the overall chemical environment of the nucleotide, and any adjustments to synthesis or deprotection protocols should consider the properties of both modifications.

Q4: Is deiodination (loss of the iodine atom) a common problem?

A4: While not extensively documented as a major issue during standard phosphoramidite (B1245037) synthesis cycles, the carbon-iodine bond can be labile under certain conditions. Aggressive deprotection or purification conditions could potentially lead to some level of deiodination, resulting in an oligonucleotide with a standard 2'-O-Methyl-uridine at the intended modification site.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Section 1: Oligonucleotide Synthesis

Problem 1.1: Low coupling efficiency of this compound phosphoramidite.

  • Possible Cause 1: Phosphoramidite Quality: The phosphoramidite may have degraded due to moisture.

    • Solution: Ensure the phosphoramidite is fresh and has been stored under anhydrous conditions. Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) immediately before use. For modified phosphoramidites, it is crucial to minimize any exposure to moisture.[4]

  • Possible Cause 2: Activator Choice: The activator may not be optimal for this modified base.

    • Solution: While standard activators like tetrazole can be used, a more nucleophilic activator such as 4,5-dicyanoimidazole (B129182) (DCI) may improve coupling efficiency.[5][6]

  • Possible Cause 3: Coupling Time: The standard coupling time may be insufficient for this bulkier modified phosphoramidite.

    • Solution: Increase the coupling time. For many modified phosphoramidites, extending the coupling time to 10-15 minutes can significantly improve efficiency.[7]

Section 2: Deprotection and Cleavage

Problem 2.1: Mass spectrometry analysis shows a mass decrease of -124.9 Da and a subsequent increase of +15 Da at the modification site.

  • Possible Cause: Amination of 5-iodouridine. You are likely observing the conversion of 5-iodouridine to 5-aminouridine (B3421405). The initial mass loss corresponds to the iodine atom being replaced by an amino group from the ammonia or methylamine in the deprotection solution.

    • Solution: Use a milder deprotection strategy. Avoid prolonged heating with concentrated ammonium (B1175870) hydroxide (B78521) or methylamine (AMA).[3][8] Opt for "UltraMILD" deprotection conditions, such as using potassium carbonate in methanol, if your other nucleobases have compatible protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[8][9] For oligonucleotides containing 5-iodouridine, deprotection with 28% aqueous ammonia at room temperature for 8 hours has been shown to be effective without causing amination.[2]

Problem 2.2: A significant peak corresponding to the mass of an oligo with 2'-O-Methyl-uridine instead of this compound is observed.

  • Possible Cause: Deiodination. The iodine atom has been lost during synthesis or deprotection.

    • Solution: Review your deprotection conditions for harshness (e.g., excessive temperature or time). If the problem persists, consider using milder reagents throughout the synthesis process where possible. Also, ensure that the oxidation step is not overly aggressive.

Section 3: Purification and Analysis

Problem 3.1: Difficulty in separating the desired product from a closely eluting impurity peak during HPLC purification.

  • Possible Cause 1: Failure sequences (n-1). These are common impurities in all oligonucleotide syntheses.

    • Solution: Optimize your HPLC gradient. For ion-pair reversed-phase HPLC, using a shallow gradient (e.g., less than 1% change in organic solvent per minute) can improve the resolution of the full-length product from shorter failure sequences.[10]

  • Possible Cause 2: Presence of the 5-aminouridine side product. The aminated product may have a similar retention time to the desired iodinated oligonucleotide.

    • Solution: In addition to optimizing the HPLC gradient, ensure your analytical method can resolve these two species. Mass spectrometry is the definitive tool for identifying the nature of the impurity.[11][12]

Problem 3.2: Mass spectrometry data is difficult to interpret.

  • Possible Cause: Multiple adducts or side products. Besides the main side reactions, you may have other common oligonucleotide synthesis-related impurities.

    • Solution: Be aware of common adducts. For example, cyanoethyl groups can form adducts with bases, resulting in a mass increase of +53 Da.[5] Use high-resolution mass spectrometry to accurately identify the masses of the impurities and compare them to the expected masses of potential side products.

Quantitative Data Summary

The following table summarizes the potential side reactions and their corresponding mass changes, which can be detected by mass spectrometry.

Side Reaction/ImpurityDescriptionExpected Mass Change (Da)
Amination Replacement of the iodine atom with an amino group (-NH2) during deprotection with ammonia or methylamine.-109.9 (loss of I, gain of NH2)
Deiodination Loss of the iodine atom, resulting in a 2'-O-Methyl-uridine residue.-125.9 (loss of I, gain of H)
N-1 Truncation Failure sequence, one nucleotide shorter than the full-length product.Varies based on the missing nucleotide.
Cyanoethyl Adduct Addition of an acrylonitrile (B1666552) molecule to a nucleobase.+53.0

Experimental Protocols

Protocol: Analysis of Oligonucleotide Purity by LC-MS

This protocol provides a general method for analyzing the purity of your synthesized oligonucleotide containing this compound and identifying potential side products.

  • Sample Preparation:

    • After deprotection and cleavage, evaporate the basic solution to dryness.

    • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA).

    • Desalt the oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting cartridge).

    • Resuspend the final product in sterile, nuclease-free water.

  • LC-MS System:

    • HPLC Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: An aqueous buffer with an ion-pairing agent (e.g., 100 mM hexafluoroisopropanol (HFIP) and 16.3 mM triethylamine (B128534) (TEA) in water).

    • Mobile Phase B: Methanol or acetonitrile.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Chromatography Method:

    • Equilibrate the column with your starting conditions (e.g., 95% A, 5% B).

    • Inject 1-5 µL of your oligonucleotide sample.

    • Run a linear gradient to elute the oligonucleotide (e.g., 5% to 65% B over 30 minutes).

    • The mass spectrometer should be run in negative ion mode.

  • Data Analysis:

    • Analyze the UV chromatogram to assess the purity based on peak area.

    • Deconvolute the mass spectra to determine the molecular weight of the main peak and any impurities.

    • Compare the observed masses with the expected masses for the full-length product and potential side products listed in the table above.

Visualizations

G Troubleshooting Workflow for this compound Incorporation cluster_synthesis Synthesis Stage cluster_coupling_solutions Solutions cluster_deprotection Deprotection Stage cluster_analysis Analysis & Troubleshooting cluster_mass_issues Identify Side Reaction cluster_deprotection_solutions Solutions start Start Oligo Synthesis coupling Coupling of 2'-O-Me-5-I-U start->coupling check_coupling Low Coupling Efficiency? coupling->check_coupling sol1 Use Fresh/Dry Phosphoramidite check_coupling->sol1 Yes deprotection Cleavage and Deprotection check_coupling->deprotection No sol2 Increase Coupling Time sol3 Use DCI Activator analysis LC-MS Analysis deprotection->analysis check_mass Incorrect Mass? analysis->check_mass amination Mass Change: -109.9 Da (Amination) check_mass->amination Yes end Successful Synthesis check_mass->end No deiodination Mass Change: -125.9 Da (Deiodination) sol4 Use Milder Deprotection (e.g., K2CO3/MeOH or NH4OH at RT) amination->sol4 deiodination->sol4

Caption: Troubleshooting workflow for incorporating this compound.

G Potential Side Reactions of 5-Iodouracil During Deprotection cluster_conditions Deprotection Conditions cluster_products Resulting Products start 5-Iodouracil on Oligo Backbone harsh Harsh Conditions (e.g., NH4OH / Heat) start->harsh mild Mild Conditions (e.g., K2CO3/MeOH or NH4OH at RT) start->mild product_bad 5-Aminouracil Side Product harsh->product_bad Amination Reaction product_good 5-Iodouracil Desired Product mild->product_good Preserves Modification

References

Technical Support Center: Optimizing Enzymatic Ligation of 2'-O-Methyl-5-iodouridine-labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the enzymatic ligation of RNA containing 2'-O-Methyl (2'-O-Me) and 5-iodouridine (B31010) modifications.

Frequently Asked Questions (FAQs)

Q1: Why is the ligation efficiency of my 2'-O-Methyl-labeled RNA so low?

A1: The 2'-O-Methyl modification, particularly at the 3'-terminal nucleotide of the acceptor RNA, is known to significantly inhibit the activity of common RNA ligases like T4 RNA Ligase 1 and even T4 DNA Ligase.[1][2] This modification alters the sugar pucker conformation and can sterically hinder the enzyme's active site, leading to a drastic reduction in ligation efficiency.[2][3][4]

Q2: Which enzyme is best suited for ligating 2'-O-Me modified RNA?

A2: While T4 RNA Ligase 1 is generally used for single-stranded RNA, its efficiency is severely hampered by 3'-terminal 2'-O-Me groups.[2] A more effective strategy is to use T4 DNA Ligase in a splinted ligation setup.[5][6][7] This method uses a complementary DNA oligonucleotide to bridge the RNA donor and acceptor, creating an RNA:DNA hybrid duplex with a nick. T4 DNA ligase efficiently seals this nick.[6][7] For certain applications, T4 RNA Ligase 2 (or its truncated versions) can also be effective, as it prefers double-stranded substrates, but it is still sensitive to the modification.[8][9][10]

Q3: How does the 5-iodouridine modification affect ligation?

A3: While the 2'-O-Me group is the primary inhibitor, bulky base modifications like 5-iodouridine can also influence enzyme activity, though typically to a lesser extent. T4 DNA ligase is known to tolerate a variety of modifications within the duplex, making the splinted approach robust.[11] The key is to ensure the modification does not disrupt the hybridization of the RNA to the DNA splint near the ligation junction.

Q4: What are the most critical parameters to optimize for this reaction?

A4: The most critical parameters are:

  • Enzyme Choice: Using T4 DNA Ligase with a DNA splint is highly recommended.[5][6]

  • Reaction Additives: The inclusion of molecular crowding agents, particularly Polyethylene Glycol (PEG), is crucial and can increase the efficiency of modified RNA ligation to nearly 100% under optimal conditions.[8][12]

  • Splint Design: The DNA splint must be designed for stable hybridization across the ligation junction.[7][13]

  • Temperature and Incubation Time: Lower temperatures (e.g., 16°C or 22°C) with extended incubation times (e.g., >2 hours to overnight) often improve yields.[8][14]

Troubleshooting Guide

Problem: No or very faint ligated product is visible on a denaturing gel.

Potential Cause Recommended Solution & Explanation
Inappropriate Enzyme The 2'-O-Me group at the 3'-end of the acceptor RNA is strongly inhibiting T4 RNA Ligase 1. Solution: Switch to a splinted ligation protocol using T4 DNA Ligase.[2][5][6] The DNA splint creates a structure that T4 DNA ligase can recognize and ligate efficiently.[7]
Suboptimal Reaction Conditions Standard ligation buffers and conditions are not sufficient to overcome the enzymatic inhibition. Solution: Incorporate a molecular crowding agent. Add PEG 8000 to a final concentration of 15-25% (w/v).[8] This significantly enhances enzyme activity on modified substrates.[12][15] Also, consider adding DMSO to 3-10% to help resolve RNA secondary structures.[16]
RNA Degradation RNA may have been degraded by RNases during setup or incubation. Solution: Ensure all solutions, tips, and tubes are RNase-free. Add an RNase inhibitor (e.g., RNasin) to the ligation reaction mixture.[5]
Incorrect RNA Termini Ligation requires a 5'-monophosphate (5'-P) on the donor RNA and a 3'-hydroxyl (3'-OH) on the acceptor RNA. Solution: Verify the synthesis report of your oligonucleotides. If the donor RNA lacks a 5'-P, treat it with T4 Polynucleotide Kinase (PNK) and ATP prior to ligation.[17] If the acceptor has a 3'-phosphate, it must be removed.
Inefficient Splint Hybridization The DNA splint is not binding effectively to the RNA fragments, preventing the formation of the ligation-competent complex. Solution: Redesign the splint to have a higher melting temperature (Tm). Extend the complementary regions to at least 8-10 nucleotides on each side of the ligation junction.[7] Perform an annealing step by heating the RNA/splint mixture to 90°C and cooling slowly to room temperature before adding the enzyme.[5]

Problem: Ligation works for unmodified control RNA but fails for the 2'-O-Me-labeled RNA.

Potential Cause Recommended Solution & Explanation
Enzymatic Inhibition by 2'-O-Me This is the expected behavior for T4 RNA Ligase 1 and, to a lesser extent, T4 DNA Ligase under standard conditions.[2][8] Solution: This confirms the inhibitory effect. The primary solution is to optimize the reaction conditions specifically for the modified substrate. Increase the PEG 8000 concentration to the upper end of the recommended range (20-25%).[8] Increase the T4 DNA Ligase concentration 2- to 5-fold. Extend the incubation time to overnight at 16°C.[14]
RNA Secondary Structure The 2'-O-Me modification can stabilize local secondary structures that mask the ligation site, an effect not present in the unmodified control. Solution: Increase the length of the DNA splint to help disrupt the inhibitory RNA structure.[7] Include 5-10% DMSO in the reaction.[16] Perform a heat-cool annealing step with the RNA and splint before adding the ligase.[16]

Quantitative Data on Ligation Optimization

Table 1: Effect of 3'-Terminal 2'-O-Methylation on Ligation Efficiency
Enzyme / ConditionUnmodified RNA Efficiency2'-O-Me RNA EfficiencyFold DecreaseReference
T4 Rnl1 with 25% PEG 800061.3% ± 4.94%37.7% ± 1.66%~1.6x[8]
T4 Rnl1 with 10% DMSO37.0% ± 12.0%10.2% ± 3.91%~3.6x[8]
T4 Rnl1 (Mello Lab Conditions)86.7% ± 9.44%29.5% ± 2.67%~2.9x[8]
T4 DNA Ligase (Nick at 3'-end)100% (Control)29.4% ± 4.0%~3.4x[3][4]
T4 DNA Ligase (Nick at 5'-end)100% (Control)51.3% ± 6.7%~1.9x[3][4]
Table 2: Impact of PEG 8000 on Ligation of 2'-O-Me Modified RNA

Data is for T4 Rnl2tr ligating an adenylated DNA adapter to a 2'-O-Me RNA acceptor.

PEG 8000 Conc.Incubation Time / TempLigation EfficiencyReference
6.25%2 hours / 22°CLow (Qualitative)[8]
12.5%2 hours / 22°CModerate (Qualitative)[8]
25%2 hours / 22°C~100%[8]
12.5%18 hours / 16°CHigh (Qualitative)[8]
25%18 hours / 16°C~100%[8]

Experimental Protocols & Visualizations

Protocol: Optimized Splinted Ligation using T4 DNA Ligase

This protocol is designed to maximize the ligation efficiency of a 5'-phosphorylated donor RNA to a 3'-hydroxyl acceptor RNA containing a terminal 2'-O-Methyl modification.

1. Materials:

  • 5'-P Donor RNA (with 5-iodouridine)

  • 3'-OH Acceptor RNA (with 2'-O-Methyl-uridine at the 3'-terminus)

  • DNA Splint Oligonucleotide (desalted or PAGE purified)

  • T4 DNA Ligase (e.g., NEB M0202)

  • 10X T4 DNA Ligase Buffer

  • PEG 8000 Solution (50% w/v, sterile)

  • RNase Inhibitor (e.g., RNasin)

  • Nuclease-free water

2. DNA Splint Design:

  • The splint must be reverse complementary to the 3'-end of the donor RNA and the 5'-end of the acceptor RNA.

  • Ensure the splint extends at least 10-15 nucleotides beyond the ligation junction on both sides to ensure stable annealing.

3. Reaction Setup (20 µL final volume):

  • In a nuclease-free microcentrifuge tube, combine:

    • Acceptor RNA (2'-O-Me): 1 µL (e.g., 20 µM stock, 1 µM final)

    • Donor RNA (5'-P): 1.1 µL (e.g., 20 µM stock, 1.1 µM final)

    • DNA Splint: 1 µL (e.g., 25 µM stock, 1.25 µM final)

    • Nuclease-free water: to a volume of 10 µL

  • Annealing Step: Heat the mixture to 90°C for 2 minutes, then cool slowly to 25°C over 20-30 minutes. This can be done in a thermocycler.

  • After cooling, centrifuge the tube briefly and add the following on ice:

    • 10X T4 DNA Ligase Buffer: 2 µL

    • 50% PEG 8000: 6 µL (for a final concentration of 15%)

    • RNase Inhibitor: 0.5 µL (e.g., 20 units)

    • Nuclease-free water: 0.5 µL

    • High-concentration T4 DNA Ligase: 1 µL (e.g., 400 units)

  • Mix gently by pipetting. Do not vortex.

4. Incubation:

  • Incubate the reaction at 16°C or 25°C for 4 hours to overnight. Longer incubation at a lower temperature is generally better for difficult ligations.[14][18]

5. Analysis:

  • Stop the reaction by adding an equal volume (20 µL) of formamide (B127407) loading dye.

  • Heat at 95°C for 5 minutes to denature.

  • Analyze the products on a 15-20% denaturing (7M Urea) polyacrylamide gel (Urea-PAGE).

  • Visualize the RNA bands by staining with a fluorescent dye (e.g., SYBR Gold) or by autoradiography if using radiolabeled RNA.

Diagrams

G cluster_0 Preparation cluster_1 Reaction Assembly cluster_2 Ligation & Analysis prep1 Design & Synthesize DNA Splint mix Mix RNA Fragments & DNA Splint prep1->mix prep2 Prepare Donor RNA (5'-P) & Acceptor RNA (3'-OH, 2'-O-Me) prep2->mix anneal Anneal: Heat to 90°C, Slow Cool to 25°C mix->anneal add Add Buffer, PEG 8000, RNase Inhibitor, T4 DNA Ligase anneal->add incubate Incubate: 16-25°C, 4-16 hours add->incubate stop Stop Reaction (Formamide Loading Dye) incubate->stop analyze Analyze via Denaturing PAGE stop->analyze

Caption: Workflow for optimized splinted ligation of modified RNA.

Caption: Troubleshooting logic for poor enzymatic RNA ligation.

References

troubleshooting poor incorporation of 2'-O-Methyl-5-iodouridine by polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the enzymatic incorporation of 2'-O-Methyl-5-iodouridine. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this modified nucleotide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a step-by-step guide to troubleshoot poor incorporation of this compound triphosphate (2'-OMe-5-IU-TP) by polymerases.

Q1: Why is the incorporation of this compound triphosphate inefficient with my standard polymerase?

A1: The primary reason for poor incorporation is steric hindrance. The 2'-O-Methyl group on the ribose sugar adds bulk that clashes with the active site of many natural DNA and RNA polymerases.[1][2] These enzymes have evolved to be highly selective for their natural substrates (dNTPs or NTPs) and often possess a "steric gate" mechanism that excludes modified nucleotides.[1][2] For efficient incorporation, engineered polymerases with modified active sites that can accommodate the bulkier 2'-O-Methyl group are typically required.[1][2][3]

Q2: I am observing no or very low yield of my desired product. What are the first troubleshooting steps?

A2: When encountering low or no product, a systematic approach to troubleshooting is essential. The following flowchart outlines the initial steps to diagnose the issue.

Troubleshooting_Workflow_Initial Start Low/No Product Observed Check_Polymerase Is the polymerase compatible with 2'-OMe modified nucleotides? Start->Check_Polymerase Check_Reagents Verify integrity and concentration of all reagents: - 2'-OMe-5-IU-TP - Other dNTPs/NTPs - Template DNA/RNA - Primers - Buffer components Check_Polymerase->Check_Reagents Yes Use_Engineered_Polymerase Switch to an engineered polymerase known to accept 2'-OMe nucleotides. Check_Polymerase->Use_Engineered_Polymerase No Optimize_Conditions Systematically optimize reaction conditions: - Mg2+ concentration - Annealing temperature - Extension time - dNTP/NTP concentrations Check_Reagents->Optimize_Conditions Reagents OK Order_New_Reagents Order and use fresh reagents. Check_Reagents->Order_New_Reagents Degradation Suspected Success Problem Solved Optimize_Conditions->Success Optimization Successful Failure Problem Persists Optimize_Conditions->Failure Optimization Fails Use_Engineered_Polymerase->Success Order_New_Reagents->Success Consult_Lit Consult literature for specific conditions for your template/polymerase. Failure->Consult_Lit

Caption: Initial troubleshooting workflow for low or no product yield.

Q3: Which type of polymerase should I choose for incorporating this compound?

A3: Standard polymerases like Taq are generally inefficient.[3] You will likely need an engineered polymerase . Several families of polymerases have been engineered for improved incorporation of 2'-O-Methylated nucleotides:

  • Archaeal DNA Polymerases: Mutants of polymerases from hyperthermophilic archaea, such as Thermococcus gorgonarius (Tgo) and Pyrococcus furiosus (Pfu), have shown enhanced ability to synthesize 2'-O-Methyl-RNA.[2][3]

  • T7 RNA Polymerase Mutants: For RNA synthesis, engineered variants of T7 RNA polymerase are commonly used.[3]

  • Reverse Transcriptases: Some reverse transcriptases can incorporate 2'-O-Methylated nucleotides, although efficiency can be sequence-dependent and may be inhibited by the modification.

Q4: How does Magnesium (Mg²⁺) concentration affect the incorporation efficiency?

A4: Mg²⁺ concentration is a critical parameter to optimize for any PCR or enzymatic nucleotide incorporation reaction. It is especially important when using modified nucleotides. An optimal Mg²⁺ concentration is crucial for polymerase activity; however, excessively high concentrations can lead to non-specific amplification and decrease fidelity. For modified nucleotide incorporation, a slight increase in Mg²⁺ concentration may sometimes be beneficial, but this needs to be determined empirically for each specific polymerase and template combination. It is recommended to perform a Mg²⁺ titration experiment.

Q5: Can the concentration of 2'-OMe-5-IU-TP and other nucleotides in the reaction impact the results?

A5: Yes, absolutely. It is important to maintain a balanced concentration of all nucleotides in the reaction. An imbalance can lead to increased error rates and decreased yield. In some cases, particularly with less efficient polymerases, a higher concentration of the modified nucleotide relative to the canonical nucleotides may be required to drive the incorporation. However, excessively high concentrations can be inhibitory. A titration of the 2'-OMe-5-IU-TP concentration is recommended.

Quantitative Data Summary

While direct kinetic data for this compound triphosphate is sparse in the literature, the following table summarizes the relative incorporation efficiencies of 2'-O-Methylated nucleotides by different types of polymerases based on published findings. This can serve as a guide for selecting a suitable enzyme.

Polymerase TypeExample Engineered VariantsRelative Incorporation Efficiency of 2'-OMe NucleotidesKey Considerations
Archaeal DNA Polymerase Tgo (mutants), KOD (mutants)[2][3]HighOften require Mn²⁺ ions for optimal activity with modified nucleotides.[3]
T7 RNA Polymerase Various reported mutants[3]Moderate to HighPrimarily for RNA synthesis. Efficiency can be sequence-dependent.
Taq DNA Polymerase Stoffel fragment mutants[3]Low to ModerateGenerally less efficient than engineered archaeal polymerases.
Reverse Transcriptases AMV, M-MuLVVariableIncorporation can be inefficient and may cause pausing or termination of reverse transcription.[4]

Detailed Experimental Protocols

Protocol 1: Optimization of Mg²⁺ Concentration for 2'-OMe-5-IU-TP Incorporation

This protocol describes a method to determine the optimal Mg²⁺ concentration for your reaction.

  • Prepare a Master Mix: Prepare a master mix containing all reaction components except MgSO₄ or MgCl₂. This should include the buffer, dNTPs (or NTPs), 2'-OMe-5-IU-TP, template, primers, and polymerase.

  • Set up a Gradient of Mg²⁺: Aliquot the master mix into separate PCR tubes. Add MgSO₄ or MgCl₂ to each tube to achieve a range of final concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).

  • Perform the Reaction: Run your standard PCR or in vitro transcription protocol.

  • Analyze the Results: Analyze the products by gel electrophoresis. The optimal Mg²⁺ concentration will be the one that gives the highest yield of the desired product with the least amount of non-specific products.

Protocol 2: Primer Extension Assay to Evaluate Single Incorporation

This assay is useful for quickly assessing if a polymerase can incorporate a single this compound nucleotide.

  • Design and Prepare Substrate:

    • Design a DNA or RNA template strand.

    • Design a shorter, complementary primer that anneals to the template, with its 3'-end immediately upstream of the position where the 2'-OMe-5-iodouridine is to be incorporated.

    • Label the 5'-end of the primer with a fluorescent dye or radioisotope for visualization.

  • Anneal Primer and Template: Mix the primer and template in a 1:1.5 molar ratio in annealing buffer. Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Set up the Reaction: In separate tubes, combine the annealed primer/template, polymerase buffer, the polymerase to be tested, and only 2'-OMe-5-IU-TP. As a positive control, set up a reaction with the corresponding natural nucleotide (e.g., dTTP or UTP).

  • Incubate: Incubate the reactions at the optimal temperature for the polymerase for a set time (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).

  • Analyze by Gel Electrophoresis: Separate the products on a denaturing polyacrylamide gel. Successful incorporation will be indicated by a band that has migrated one nucleotide position higher than the original primer.

Visualizations

Logical Relationship for Polymerase Selection

The choice of polymerase is a critical decision point that depends on the desired product and experimental context.

Polymerase_Selection Start Goal: Incorporate 2'-OMe-5-iodouridine Desired_Product What is the desired product? Start->Desired_Product RT_Step Is a reverse transcription step involved? Start->RT_Step RNA_Product RNA Desired_Product->RNA_Product RNA DNA_Product DNA Desired_Product->DNA_Product DNA T7_Variant Use Engineered T7 RNA Polymerase RNA_Product->T7_Variant Archaeal_Variant Use Engineered Archaeal DNA Polymerase (e.g., Tgo, KOD mutants) DNA_Product->Archaeal_Variant RT_Enzyme Use a Reverse Transcriptase known to tolerate 2'-OMe modifications RT_Step->RT_Enzyme Yes

Caption: Decision tree for selecting a polymerase for 2'-OMe-5-iodouridine incorporation.

References

impact of 2'-O-Methyl-5-iodouridine on RNA duplex stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use and impact of 2'-O-Methyl-5-iodouridine modifications in RNA duplexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of incorporating this compound into an RNA duplex?

The incorporation of a this compound nucleotide is expected to significantly increase the thermodynamic stability of an RNA duplex. This prediction is based on the known stabilizing effects of both the 2'-O-methyl group and the 5-iodo modification individually. The effects of such modifications are often additive.[1]

Q2: How does the 2'-O-methyl group contribute to duplex stability?

The 2'-O-methyl group enhances duplex stability primarily by pre-organizing the ribose sugar into a C3'-endo pucker conformation.[2] This is the native conformation for A-form RNA helices, so its presence reduces the entropic penalty associated with the single-strand to duplex transition, leading to a more stable structure.[2]

Q3: What is the effect of 5-iodination on a uridine (B1682114) base within a duplex?

Modifications at the 5-position of pyrimidines, including 5-iodouridine, generally stabilize RNA duplexes. This stabilization is thought to arise from more favorable hydrogen bonding between the modified uracil (B121893) and its adenine (B156593) pairing partner.[1] Placing the 5-iodouridine-adenine base pair closer to the end of a duplex may enhance stability more than a central placement.[1]

Q4: My melting temperature (Tm) did not increase as much as expected after incorporating this compound. What are some potential reasons?

Several factors can influence the observed thermal stability. Consider the following troubleshooting steps:

  • Oligonucleotide Purity: Ensure the synthesized and purified oligonucleotides are of high purity. Contaminants or incomplete synthesis can lead to inaccurate melting profiles. Oligonucleotides containing 2'-O-methyl modifications can be purified using standard DNA techniques.[3]

  • Buffer Conditions: The concentration of salt (e.g., NaCl, MgCl₂) in the buffer has a significant impact on Tm. Ensure consistent and accurate buffer composition for all experiments, including control and modified duplexes.[4]

  • Annealing Protocol: Incomplete annealing can result in a mixed population of single strands and duplexes. Ensure a proper annealing protocol is followed (e.g., heating to 95°C followed by slow cooling).[5]

  • Sequence Context: The stabilizing effect of any modification is highly dependent on the neighboring base pairs. The overall sequence composition will dictate the magnitude of the Tm increase.

  • Instrumentation: Verify the calibration and settings of the UV spectrophotometer, including the heating rate, which should be slow and consistent (e.g., 1°C/minute) to ensure equilibrium is maintained.[6][7]

Q5: How can I obtain RNA oligonucleotides containing this compound?

Oligonucleotides with specific modifications like this compound are typically not off-the-shelf products. They must be acquired through custom oligonucleotide synthesis services that offer a wide range of chemical modifications.[8][9][10] The synthesis of 2'-O-methyl RNA phosphoramidites can be complex, but their incorporation into oligonucleotides uses standard automated chemistry.[3][9]

Data Presentation: Thermodynamic Impact of Modifications

While specific quantitative data for the combined this compound modification is sequence-dependent and not broadly published, the table below summarizes the generally observed effects of the individual modifications on RNA duplex stability.

ModificationChange in Melting Temp (ΔTm)Change in Gibbs Free Energy (ΔG°₃₇)Rationale
2'-O-Methyl (per modification) IncreaseMore Negative (Stabilizing)Favors C3'-endo sugar pucker, pre-organizing the helix and reducing the entropic penalty of duplex formation.[2]
5-Iodouridine IncreaseMore Negative (Stabilizing)Potentially stronger hydrogen bonding between the modified uracil and adenine.[1]
This compound (Predicted) Significant IncreaseMore Negative (Stabilizing)Effects of individual modifications are expected to be cumulative.[1]

Note: The exact thermodynamic values are highly dependent on sequence context, the number of modifications, and experimental conditions.

Experimental Protocols

Detailed Methodology: UV Thermal Denaturation Analysis

This protocol outlines the standard procedure for determining the melting temperature (Tm) and other thermodynamic parameters of RNA duplexes.

1. Oligonucleotide Synthesis and Purification:

  • Obtain the required RNA oligonucleotides (both the unmodified control and the this compound modified strand) from a custom synthesis provider.

  • Ensure the complementary strand is also synthesized.

  • All oligonucleotides should be purified, typically by HPLC, to ensure high purity.[4][8]

2. Sample Preparation and Annealing:

  • Accurately determine the concentration of the single-stranded oligonucleotides by measuring their UV absorbance at 260 nm at a high temperature (e.g., >80°C) where they are fully single-stranded.[5]

  • Prepare the melting buffer. A common buffer consists of 100 mM NaCl, 10 mM Sodium Phosphate, and 0.1 mM EDTA, adjusted to pH 7.0 .[7]

  • In a microcentrifuge tube, mix the modified or control strand with its complementary strand in a 1:1 molar ratio to the desired final duplex concentration (e.g., 2 µM).[5][7]

  • To anneal the duplex, heat the solution to 85-95°C for 5-10 minutes to ensure all strands are dissociated.[7]

  • Allow the solution to cool slowly to room temperature over several hours. This gradual cooling is critical for proper duplex formation.

3. UV Melting Curve Measurement:

  • Transfer the annealed duplex solution to a quartz cuvette suitable for spectrophotometry.

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Set the instrument to monitor absorbance at 260 nm.

  • Slowly increase the temperature from a starting point (e.g., 15°C) to a final temperature (e.g., 95°C) at a constant rate, typically 0.5°C/min or 1.0°C/min .[5][7]

  • Record the absorbance at each temperature increment. A reverse measurement (cooling from 95°C to 15°C) can be performed to check for hysteresis and ensure the melting process is reversible.[6]

4. Data Analysis:

  • The raw data will be a plot of absorbance versus temperature. As the duplex melts, the absorbance will increase due to the hyperchromic effect.[2]

  • The melting temperature (Tm) is determined from the first derivative of the melting curve, representing the temperature at which 50% of the duplex has dissociated.

  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the melting curve data using specialized software that performs a van't Hoff analysis, assuming a two-state melting transition.[5]

Visualizations

logical_relationship cluster_mods Individual Modifications cluster_combined Combined Effect cluster_result Outcome mod1 2'-O-Methylation (Favors A-form helix) combined This compound mod1->combined mod2 5-Iodination (Enhances H-bonding) mod2->combined result Increased RNA Duplex Stability combined->result Leads to

Caption: Logical diagram showing how individual modifications contribute to overall duplex stability.

experimental_workflow synthesis 1. Oligo Synthesis & Purification prepare 2. Sample Preparation (Buffer + Annealing) synthesis->prepare measure 3. UV Spectrometry (Generate Melting Curve) prepare->measure analyze 4. Data Analysis (Calculate Tm) measure->analyze derive 5. Thermodynamic Parameter Derivation analyze->derive

Caption: Workflow for the experimental determination of RNA duplex thermodynamic stability.

References

Technical Support Center: 2'-O-Methyl-5-iodouridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-O-Methyl-5-iodouridine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of this modified nucleoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis from bench-scale to pilot or industrial scale introduces several challenges. These primarily include maintaining yield and purity, managing reaction kinetics and heat transfer in larger reactors, the potential for increased side-product formation, and difficulties in purification. Solid handling and reagent addition, which are straightforward on a small scale, can become complex and impact reaction consistency. Furthermore, the cost and availability of reagents at a larger scale are significant considerations.[1][]

Q2: Which step is typically the most problematic during scale-up: the 2'-O-methylation or the 5-iodination?

A2: Both steps present unique challenges. The 2'-O-methylation requires careful control to ensure selectivity for the 2'-hydroxyl group over the 3'- and 5'-hydroxyl groups, which can be more difficult to manage in a large reactor.[3] The 5-iodination can be aggressive and may lead to impurities if not properly controlled. The choice of iodinating agent and reaction conditions is critical to prevent degradation of the nucleoside.

Q3: Are there any specific safety precautions to consider during the large-scale synthesis?

A3: Yes. Methylating agents, such as methyl iodide, are toxic and should be handled with appropriate engineering controls. Iodinating reagents can be corrosive and may release iodine vapor, which is a respiratory irritant. The use of an inert atmosphere is often recommended to prevent side reactions and ensure safety.[4]

Q4: How does the choice of protecting groups impact the scalability of the synthesis?

A4: Protecting groups are crucial for achieving selective methylation. For large-scale synthesis, it is desirable to use protecting groups that are inexpensive, easy to install and remove, and provide high yields. The use of silyl (B83357) protecting groups for the 3'- and 5'-hydroxyls is common.[3] However, their removal often requires fluoride (B91410) sources, which can be corrosive and require specialized equipment at scale.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of 2'-O-Methylation 1. Incomplete reaction. 2. Formation of 3'-O-methylated isomer. 3. Degradation of starting material.1. Monitor reaction progress using TLC or HPLC. Consider increasing reaction time or temperature carefully. 2. Optimize the protection strategy for the 3'- and 5'-hydroxyl groups. 3. Ensure anhydrous conditions and use high-purity reagents.
Incomplete Iodination 1. Insufficient iodinating agent. 2. Deactivation of the iodinating agent.1. Use a slight excess of the iodinating agent (e.g., N-iodosuccinimide). 2. Ensure the reaction is protected from light, as some iodinating agents are light-sensitive.
Formation of Impurities 1. Over-methylation or methylation at other positions. 2. Degradation of the nucleoside under iodination conditions. 3. Incomplete removal of protecting groups.1. Re-evaluate the stoichiometry of the methylating agent and the reaction temperature. 2. Use milder iodination conditions or a different iodinating agent. 3. Optimize deprotection conditions and ensure complete removal by analytical methods.
Purification Challenges at Scale 1. Product is difficult to crystallize. 2. Column chromatography is not feasible for large quantities.1. Screen for alternative crystallization solvents or consider precipitation. 2. Develop an extraction-based purification method or investigate alternative chromatography techniques suitable for large-scale production.[5][6]
Quantitative Data Summary: Lab vs. Pilot Scale Synthesis

The following table provides an illustrative comparison of typical outcomes and conditions between lab-scale and pilot-scale synthesis of this compound. Actual results may vary based on specific process optimizations.

Parameter Lab Scale (grams) Pilot Scale (kilograms) Key Considerations for Scale-Up
Typical Yield 70-80%60-70%Heat and mass transfer limitations can lead to lower yields.
Reaction Time 4-6 hours8-12 hoursSlower reagent addition and mixing at larger scales.
Purification Method Silica Gel ChromatographyCrystallization / RecrystallizationChromatography is generally not economical for large quantities.
Purity (post-purification) >98%>95%Achieving very high purity at a large scale can be challenging and may require multiple purification steps.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines a general, multi-step approach for the synthesis of this compound. Disclaimer: This is a representative protocol and should be optimized for specific laboratory and scale-up conditions.

Step 1: Protection of 3',5'-Hydroxyl Groups of Uridine (B1682114)

  • Dissolve uridine in an anhydrous solvent (e.g., pyridine).

  • Add a silylating agent (e.g., tert-butyldimethylsilyl chloride) in a portion-wise manner at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction and extract the product. Purify by crystallization.

Step 2: 2'-O-Methylation

  • Dissolve the 3',5'-di-O-protected uridine in an anhydrous solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) at 0°C under an inert atmosphere.

  • Add a methylating agent (e.g., methyl iodide) and stir at room temperature until completion.

  • Carefully quench the reaction and extract the 2'-O-methylated product.

Step 3: Deprotection of 3',5'-Hydroxyl Groups

  • Dissolve the protected 2'-O-methyluridine in a suitable solvent (e.g., THF).

  • Add a deprotecting agent (e.g., TBAF) and stir at room temperature.

  • Monitor the reaction until completion, then purify the resulting 2'-O-methyluridine.

Step 4: 5-Iodination

  • Dissolve 2'-O-methyluridine in a suitable solvent (e.g., DMF).

  • Add an iodinating agent (e.g., N-iodosuccinimide) and a catalyst if required.

  • Stir the reaction at room temperature, protecting from light.

  • Upon completion, quench the reaction and purify the final product, this compound, by crystallization.

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection cluster_3 Iodination Uridine Uridine ProtectedUridine 3',5'-Protected Uridine Uridine->ProtectedUridine TBDMS-Cl MethylatedProduct Protected 2'-O-Methyluridine ProtectedUridine->MethylatedProduct CH3I, NaH DeprotectedProduct 2'-O-Methyluridine MethylatedProduct->DeprotectedProduct TBAF FinalProduct This compound DeprotectedProduct->FinalProduct NIS

Caption: A simplified workflow for the four main stages of this compound synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurity Analyze Purity of Starting Materials CheckReaction->CheckPurity Yes IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No ImpureMaterials Impure Starting Materials CheckPurity->ImpureMaterials No CheckSideProducts Analyze for Side Products CheckPurity->CheckSideProducts Yes OptimizeTimeTemp Increase Reaction Time/ Temperature IncompleteReaction->OptimizeTimeTemp PurifyReagents Purify/Source Higher Grade Reagents ImpureMaterials->PurifyReagents SideProductsFound Side Products Detected CheckSideProducts->SideProductsFound Yes OptimizeConditions Optimize Stoichiometry/ Protecting Groups SideProductsFound->OptimizeConditions

Caption: A decision tree for troubleshooting low yields in the synthesis process.

References

Technical Support Center: Enhancing Nuclease Resistance of 2'-O-Methyl-5-iodouridine Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the nuclease resistance of 2'-O-Methyl-5-iodouridine (2'-OMe-5-IU) modified oligonucleotides.

Troubleshooting Guide

Rapid degradation of oligonucleotides by nucleases is a primary concern in various experimental settings. This guide addresses common issues encountered when working with 2'-OMe-5-IU oligos and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid Degradation of Oligo in Serum or Cell Culture Insufficient protection against exonucleases. The 2'-O-Methyl modification primarily protects against endonucleases but offers limited protection from exonucleases that degrade oligos from the ends.[1][2]Combine 2'-OMe modifications with phosphorothioate (B77711) (PS) linkages at the 3' and 5' ends of the oligonucleotide.[1][3] Adding 3-5 PS bonds at each end can significantly inhibit exonuclease activity.[1]
Mycoplasma contamination in cell culture. Mycoplasma produce nucleases that can degrade even modified RNA oligonucleotides.Test cell cultures for mycoplasma contamination. If present, treat the culture or use fresh, uncontaminated cells. Consider using nuclease inhibitors in the experimental setup.
Loss of Biological Activity After Modification Disruption of essential structures for target binding or function. While enhancing stability, modifications can sometimes interfere with the oligo's intended biological activity.Test different modification strategies. For instance, use a "gapmer" design with a central region of unmodified DNA flanked by modified nucleotides to support RNase H activity.[3][4]
Incorrect storage or handling. Oligonucleotides, especially RNA, are susceptible to degradation if not stored and handled properly.Resuspend and store oligos in a buffered solution like TE buffer (pH 7.5-8.0) to maintain a stable pH and chelate divalent cations that are cofactors for many nucleases.[5] For long-term storage, freeze at -20°C or -80°C.[5]
Unexpected Off-Target Effects Non-specific protein binding. Some modifications, like extensive phosphorothioation, can lead to increased non-specific protein binding and toxicity.[3][4]Optimize the number of phosphorothioate bonds. A "gapmer" design can help minimize toxicity while providing adequate nuclease resistance.[3] 2'-O-Methyl modifications have been shown to reduce non-specific effects compared to phosphorothioate-only oligos.[4]
Inconsistent Results in Nuclease Stability Assays Variability in nuclease source or concentration. The activity of nucleases in serum (e.g., fetal bovine serum) can vary between lots.Use a standardized source of nucleases or a specific, purified nuclease for consistent results. Always include unmodified and positive control oligos in your experiments for comparison.
Issues with gel electrophoresis analysis. Poor gel resolution or incorrect loading can lead to misinterpretation of degradation patterns.Use denaturing polyacrylamide gel electrophoresis (PAGE) for better resolution of small oligonucleotides and their degradation products. Ensure proper sample preparation and loading.

Frequently Asked Questions (FAQs)

Q1: How does the 2'-O-Methyl modification increase nuclease resistance?

The 2'-O-Methyl (2'-OMe) modification adds a methyl group to the 2'-hydroxyl position of the ribose sugar.[6] This modification provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases.[1][2] DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.[1]

Q2: Is 2'-O-Methyl modification alone sufficient for in vivo applications?

While 2'-OMe modification provides significant protection against endonucleases, it is not very effective against exonucleases, which are prevalent in serum and within cells.[1][5] For in vivo applications, it is highly recommended to combine 2'-OMe modifications with other protective modifications, such as phosphorothioate (PS) bonds at the ends of the oligonucleotide, to block exonuclease degradation.[1][7][8]

Q3: What are the advantages of combining 2'-O-Methyl and phosphorothioate modifications?

This combination leverages the strengths of both modifications. The 2'-OMe groups provide protection against endonucleases and can increase binding affinity to RNA targets, while the PS bonds at the ends protect against 3' and 5' exonucleases.[1][3] This dual modification strategy creates a highly nuclease-resistant oligonucleotide with potentially reduced non-specific effects compared to fully phosphorothioated oligos.[4]

Q4: How can I assess the nuclease resistance of my modified oligonucleotides?

A serum stability assay is a common method to evaluate nuclease resistance.[9][10] This involves incubating the oligonucleotide in a solution containing serum (e.g., 50% fetal bovine serum) at 37°C for various time points.[9] The degradation of the oligonucleotide is then analyzed by gel electrophoresis.[9]

Q5: What other modifications can be used to enhance nuclease resistance?

Several other modifications can improve nuclease stability, including:

  • 2'-O-Methoxyethyl (2'-MOE): This modification offers excellent nuclease resistance and high binding affinity.[6][11]

  • 2'-Fluoro (2'-F): Provides increased binding affinity and some nuclease resistance.[1][6]

  • Locked Nucleic Acids (LNA): These modifications lock the ribose sugar in a specific conformation, leading to very high binding affinity and exceptional nuclease resistance.[6][7]

  • Inverted dT or ddT: Adding an inverted deoxythymidine at the 3' end creates a 3'-3' linkage that blocks 3' exonucleases.[1]

Comparative Data on Nuclease Resistance Modifications

The following table summarizes the general impact of various chemical modifications on the nuclease resistance and binding affinity of oligonucleotides.

Modification Impact on Nuclease Resistance Impact on Binding Affinity (Tm) Key Considerations
Unmodified DNA/RNA LowBaselineRapidly degraded by nucleases.[9]
Phosphorothioate (PS) HighSlightly DecreasedCan introduce chirality and may cause some toxicity at high concentrations.[1][3]
2'-O-Methyl (2'-OMe) Moderate (protects from endonucleases)IncreasedDoes not protect well against exonucleases.[1][2] Often combined with PS bonds.[7]
2'-O-Methoxyethyl (2'-MOE) HighIncreasedA second-generation modification with excellent stability and affinity.[11]
2'-Fluoro (2'-F) ModerateIncreasedOften used in conjunction with PS bonds.[1]
Locked Nucleic Acid (LNA) Very HighSignificantly IncreasedThe methylene (B1212753) bridge provides exceptional resistance and binding affinity.[6][7]

Experimental Protocols

Serum Stability Assay Using Denaturing PAGE

This protocol provides a method to assess the stability of 2'-OMe-5-IU oligonucleotides in the presence of serum nucleases.

Materials:

  • 2'-OMe-5-IU modified oligonucleotide and an unmodified control oligonucleotide.

  • Fetal Bovine Serum (FBS) or human serum.

  • Nuclease-free water.

  • Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • 2X RNA loading dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA).

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea) in TBE buffer.

  • TBE running buffer.

  • Nucleic acid stain (e.g., SYBR Gold).

  • Gel imaging system.

Procedure:

  • Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration of 1-5 µM) and 50% FBS in PBS to a final volume of 20 µL.[9]

  • Time Points: Prepare a separate tube for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[9]

  • Incubation: Incubate the tubes at 37°C.[9]

  • Stopping the Reaction: At each time point, stop the reaction by adding an equal volume (20 µL) of 2X RNA loading dye and immediately placing the tube on ice or at -20°C.[9] The "time zero" sample should have the loading dye added before incubation.

  • Denaturation: Before loading onto the gel, heat the samples at 95°C for 5 minutes, then snap-cool on ice.

  • Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel and run the gel according to standard procedures.

  • Staining and Visualization: After electrophoresis, stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.

  • Analysis: Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.

Visualizations

Nuclease_Degradation_Pathway Factors Influencing Oligonucleotide Nuclease Resistance Oligo 2'-OMe-5-IU Oligo Endo Endonucleases Oligo->Endo Exo Exonucleases (3' & 5') Oligo->Exo Degradation Oligo Degradation Endo->Degradation Exo->Degradation Modification Chemical Modifications Stability Increased Nuclease Resistance Modification->Stability TwoOMe 2'-O-Methyl TwoOMe->Endo Inhibits TwoOMe->Modification PS Phosphorothioate (PS) Ends PS->Exo Inhibits PS->Modification OtherMods Other Modifications (LNA, 2'-F, etc.) OtherMods->Modification Stability->Degradation Prevents Experimental_Workflow Workflow for Assessing Nuclease Resistance cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oligo_Prep Prepare Modified & Control Oligos Incubate Incubate Oligos with Serum at 37°C Oligo_Prep->Incubate Serum_Prep Prepare Serum Solution (e.g., 50% FBS) Serum_Prep->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Stop_Rxn Stop Reaction with Loading Dye Time_Points->Stop_Rxn PAGE Denaturing PAGE Stop_Rxn->PAGE Stain Stain Gel (e.g., SYBR Gold) PAGE->Stain Visualize Visualize and Quantify Bands Stain->Visualize Half_Life Determine Degradation Rate / Half-Life Visualize->Half_Life

References

optimizing buffer conditions for 2'-O-Methyl-5-iodouridine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-Methyl-5-iodouridine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a modified pyrimidine (B1678525) nucleoside analog. The 2'-O-methylation of the ribose sugar moiety generally increases the stability of nucleic acids against nuclease degradation. The 5-iodo modification on the uracil (B121893) base allows for its use in various biochemical and cellular assays. Its primary applications are in cancer research as an inhibitor of DNA synthesis and an inducer of apoptosis. It is also investigated as a potential radiosensitizer to enhance the efficacy of radiation therapy in cancer treatment.

Q2: How should this compound be stored?

A2: For long-term stability, it is recommended to store this compound as a dry powder at -20°C. Under these conditions, it should be stable for at least two years. For short-term use, stock solutions can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is expected to have limited solubility in aqueous buffers. For cell culture and enzymatic assays, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Possible Cause: The aqueous solubility of this compound is exceeded.

  • Troubleshooting Steps:

    • Prepare a higher concentration stock solution in DMSO: Ensure the compound is fully dissolved in 100% DMSO before diluting into your aqueous buffer.

    • Optimize the final solvent concentration: While aiming for a low final DMSO concentration, a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Warm the buffer: Gently warming the buffer to 37°C before adding the compound stock solution can sometimes improve solubility.

    • pH adjustment: The stability of related nucleosides can be pH-dependent. Ensure your buffer pH is within a stable range, typically around neutral (pH 7.0-7.4).

Issue 2: Inconsistent or No Effect in Cellular Assays
  • Possible Cause: Suboptimal compound concentration, insufficient incubation time, or compound degradation.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal effective concentration for your specific cell line and assay. Based on data from related compounds like 5-iododeoxyuridine, concentrations in the micromolar range (e.g., 1 µM to 100 µM) are a reasonable starting point.[1][2]

    • Optimize incubation time: The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.

    • Ensure fresh preparation: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment to avoid degradation.

    • Check cell health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Issue 3: Inhibition of Enzymatic Reactions (e.g., PCR, Ligation)
  • Possible Cause: The 2'-O-methyl modification can sterically hinder the active site of enzymes like DNA polymerases and ligases.

  • Troubleshooting Steps:

    • Enzyme selection: Some polymerases and ligases may be more tolerant of modified nucleotides than others. Consult the manufacturer's literature for your specific enzyme's compatibility with 2'-O-methylated substrates.

    • Optimize reaction conditions: Adjusting the concentration of Mg²⁺ or other cofactors may improve enzyme activity.

    • Increase enzyme concentration: A higher concentration of the enzyme may be required to overcome the inhibitory effect of the modification.

    • Modify incubation time and temperature: Longer incubation times or slight adjustments to the reaction temperature may be necessary. However, be cautious of potential side reactions or enzyme denaturation.

Data Summary

The following tables summarize key quantitative data for this compound and its related analogs to guide experimental design.

Table 1: Solubility and Storage Recommendations

CompoundSolventSolubilityStorage Temperature (Powder)
This compoundDMSOSoluble (prepare stock)-20°C
DMFSoluble (prepare stock)
PBS (pH 7.2)Limited
2'-O-Methyl-5-methyluridine (analog)DMSO10 mg/mL-20°C
DMF14 mg/mL
PBS (pH 7.2)3 mg/mL

Table 2: Recommended Starting Buffer Conditions for In Vitro Assays

ParameterRecommended RangeNotes
pH 6.5 - 7.5Related nucleosides show greater stability at near-neutral pH. Extreme pH can lead to degradation.
Temperature Room Temperature to 37°CFor enzymatic assays, follow the enzyme's optimal temperature. For stability, lower temperatures are preferable.
Buffer System Phosphate-Buffered Saline (PBS), Tris-HClCommon, non-reactive buffers are recommended. Avoid buffers with components that may react with the compound.
Additives <0.5% DMSOFor solubilizing the compound. Always include a vehicle control.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cancer Cell Lines

This protocol provides a general guideline for treating cancer cells with this compound to induce apoptosis, followed by analysis using Annexin V/Propidium Iodide staining and flow cytometry.

  • Cell Plating: Seed cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 2: DNA Synthesis Inhibition Assay (EdU Incorporation)

This protocol outlines a method to assess the inhibition of DNA synthesis by this compound using a click chemistry-based EdU incorporation assay.

  • Cell Plating and Treatment: Follow steps 1-4 from the apoptosis protocol above.

  • EdU Labeling: Two hours before the end of the incubation period, add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to each well and incubate for 2 hours at 37°C.

  • Cell Harvesting and Fixation:

    • Harvest the cells as described in the apoptosis protocol (step 5).

    • Wash the cells with PBS containing 1% BSA.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with a saponin-based permeabilization and wash reagent for 15 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing a fluorescently labeled picolyl azide.

    • Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • DNA Staining and Analysis:

    • Wash the cells once with the permeabilization and wash reagent.

    • Resuspend the cells in a buffer containing a DNA stain (e.g., DAPI or Hoechst 33342).

    • Analyze the cells by flow cytometry. The fluorescence from the incorporated EdU will indicate the level of DNA synthesis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Prepare this compound stock in DMSO t1 Dilute stock to final concentrations in medium p1->t1 p2 Plate cells and allow to adhere overnight t2 Treat cells for 24-72 hours p2->t2 t1->t2 a1 Harvest cells (adherent + floating) t2->a1 a2 Apoptosis Assay (Annexin V/PI) a1->a2 Option 1 a3 DNA Synthesis Assay (EdU Incorporation) a1->a3 Option 2 a4 Flow Cytometry a2->a4 a3->a4

General workflow for cellular assays.

Signaling_Pathway cluster_cell Cellular Response Compound This compound DNAPol DNA Polymerase Compound->DNAPol Inhibition DNARepair DNA Repair Pathways DNADamage DNA Damage DNAPol->DNADamage Increased incorporation errors DNARepair->DNADamage Overwhelmed p53 p53 Activation DNADamage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Plausible apoptosis signaling pathway.

References

troubleshooting unexpected results in RNA structure mapping with 2'-O-Methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2'-O-Methyl-5-iodouridine (2'-OMe-5-IU) in RNA structure mapping experiments. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: No or Very Low Signal (No RT Stops or Cross-linking Products)

Question: I've performed the 2'-OMe-5-IU RNA structure mapping experiment, but I'm not observing any reverse transcription (RT) stops or cross-linked products after UV irradiation. What could be the problem?

Answer:

Several factors could lead to a lack of signal in your experiment. Here's a systematic approach to troubleshooting this issue:

  • Inefficient Incorporation of 2'-OMe-5-Iodouridine:

    • Verify Incorporation: First, confirm that the 2'-OMe-5-iodouridine triphosphate was successfully incorporated into your RNA transcript during in vitro transcription. This can be verified by digesting the RNA into nucleosides and analyzing the composition using liquid chromatography-mass spectrometry (LC-MS).

    • Optimize Transcription Reaction: If incorporation is low, consider optimizing the in vitro transcription reaction. The modified nucleotide may require a higher concentration relative to the canonical UTP or a longer incubation time.

  • UV Irradiation Issues:

    • Incorrect Wavelength: 5-Iodouridine (B31010) is most effectively cross-linked using long-wavelength UV light (around 325 nm).[1][2] Using a shorter wavelength (e.g., 254 nm) can lead to RNA damage and inefficient cross-linking.

    • Insufficient UV Dose: The duration and intensity of UV exposure are critical. If the dose is too low, cross-linking will be inefficient. Perform a dose-response experiment to determine the optimal UV exposure time for your system.

    • UV Lamp Integrity: Ensure your UV lamp is functioning correctly and emitting the specified wavelength and intensity.

  • Reverse Transcription Problems:

    • dNTP Concentration: The 2'-O-methyl group can cause reverse transcriptase to stall, particularly at low dNTP concentrations.[3][4] If you are looking for RT stops as your signal, ensure you are using a low dNTP concentration as recommended in protocols for detecting 2'-O-methylation.[3][4] Conversely, if you are analyzing cross-linked products and need full-length cDNA, a higher dNTP concentration may be necessary to overcome pausing.[4]

    • Enzyme Choice: The choice of reverse transcriptase can influence its processivity through modified nucleotides. Some reverse transcriptases are more sensitive to modifications than others.[5] Consider testing different reverse transcriptases.

Issue 2: High Background or Non-Specific Signals

Question: My results show a high background of RT stops or a smear of cross-linked products on the gel, making it difficult to interpret the data. What are the likely causes and solutions?

Answer:

High background can obscure your specific structural signals. Here are common causes and how to address them:

  • RNA Degradation:

    • Problem: Degraded RNA will result in random RT stops and a smear on your gel.

    • Solution: Always work in an RNase-free environment. Use nuclease-free water, reagents, and plasticware. Check the integrity of your RNA on a denaturing gel before and after the experimental procedures.

  • Excessive UV Exposure:

    • Problem: Over-exposure to UV light can cause non-specific cross-linking and RNA damage, leading to a high background.

    • Solution: As mentioned previously, optimize the UV dose. A time-course experiment will help you find the sweet spot between efficient cross-linking and minimal RNA damage.

  • Sub-optimal Buffer Conditions:

    • Problem: The buffer composition during UV irradiation can affect RNA structure and cross-linking efficiency.

    • Solution: Ensure your RNA is folded in a buffer that promotes a stable and homogenous structure. The presence of divalent cations like Mg²⁺ is often crucial for proper RNA folding.

  • Reverse Transcription Artifacts:

    • Problem: Reverse transcriptase can introduce artifacts such as mispriming and template switching, which can be misinterpreted as signals.[6][7][8][9]

    • Solution: Use sequence-specific primers for reverse transcription and optimize the annealing temperature. Including control reactions without the 2'-OMe-5-IU modification or without UV irradiation is crucial to identify non-specific RT stops.

Issue 3: Unexpected or Ambiguous Results

Question: I'm observing RT stops or cross-links in regions of my RNA that are predicted to be single-stranded, or no signal in expected double-stranded regions. How should I interpret these results?

Answer:

Discrepancies between experimental data and predicted structures are common and can provide valuable insights.

  • RNA Adopts an Alternative Conformation:

    • Interpretation: Your experimental conditions may be favoring an RNA conformation that is different from the one predicted by in silico modeling. The 2'-O-methyl group itself is known to stabilize the C3'-endo ribose conformation, which is prevalent in A-form helices, and can modulate RNA secondary structure.[10][11]

    • Action: Re-evaluate your folding conditions. You may also be observing a functionally relevant alternative structure.

  • Tertiary Interactions:

    • Interpretation: Cross-links between distant nucleotides can indicate tertiary interactions that are not represented in a 2D secondary structure model. This is a key advantage of cross-linking-based methods.

    • Action: Map the cross-linked sites carefully. These can be used as constraints to build a 3D model of your RNA.

  • Influence of the 2'-O-Methyl Group:

    • Interpretation: The presence of the 2'-O-methyl group can sterically hinder the approach of reverse transcriptase, leading to pauses that might not strictly correlate with the RNA's secondary structure but rather with local conformational constraints.[3]

    • Action: Compare your results with data from other structure probing methods (e.g., SHAPE, DMS) to get a more comprehensive picture of the RNA structure.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of RNA structure mapping with this compound?

A1: This technique combines two key features: the photoreactivity of 5-iodouridine and the effect of the 2'-O-methyl group on reverse transcription. 5-iodouridine can be cross-linked to nearby nucleotides upon exposure to long-wavelength UV light, providing information about nucleotide proximity.[1][2][12] The 2'-O-methyl group can cause reverse transcriptase to pause or stop, which can be used as a readout for local nucleotide flexibility or accessibility.[3][4] By combining these, you can obtain structural information at single-nucleotide resolution.

Q2: What are the appropriate controls for this experiment?

A2: A robust experimental design should include the following controls:

  • No UV Control: An RNA sample containing 2'-OMe-5-IU that is not exposed to UV light. This will help you identify any RT stops that are solely due to the 2'-O-methyl modification.

  • Unmodified RNA Control: An RNA sample without the 2'-OMe-5-IU modification, both with and without UV treatment. This will help identify any sequence-specific RT pauses or UV-induced damage to the unmodified RNA.

  • Dideoxy Sequencing Ladder: A sequencing ladder generated using the same primer as your experiment to precisely map the RT stop sites.

Q3: How does the 2'-O-methyl group affect the RNA structure itself?

A3: The 2'-O-methyl group stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[10][11] This can lead to a more stable RNA structure and may favor certain conformations over others.[10]

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment designed to optimize UV exposure time. The goal is to maximize the specific cross-linking signal while minimizing non-specific RNA degradation.

UV Exposure Time (min)Specific Cross-link Signal (Normalized Intensity)RNA Integrity (% Full-Length)Signal-to-Noise Ratio
00.0990.0
10.25955.0
20.609012.0
50.857511.3
100.90509.0

Experimental Protocol

Protocol: RNA Structure Mapping using this compound followed by Primer Extension

  • In Vitro Transcription with 2'-OMe-5-Iodouridine Triphosphate:

    • Set up a standard in vitro transcription reaction.

    • Replace a fraction of the UTP with 2'-OMe-5-Iodouridine triphosphate. The optimal ratio needs to be determined empirically.

    • Incubate at 37°C for 2-4 hours.

    • Purify the RNA using standard methods (e.g., denaturing PAGE or column purification).

  • RNA Folding:

    • Resuspend the purified RNA in your desired folding buffer (e.g., containing KCl and MgCl₂).

    • Heat the RNA to 95°C for 2 minutes, then cool slowly to room temperature to ensure proper folding.

  • UV Cross-linking:

    • Place the folded RNA sample on ice in a 96-well plate.

    • Irradiate with a 325 nm UV light source at a predetermined optimal dose.

  • Primer Extension:

    • To the cross-linked RNA, add a 5'-radiolabeled or fluorescently labeled DNA primer specific to the 3' end of your RNA.

    • Anneal the primer by heating and slow cooling.

    • Set up the reverse transcription reaction using a reverse transcriptase and a low concentration of dNTPs (e.g., 50 µM).

    • Incubate at the appropriate temperature for the reverse transcriptase for 30-60 minutes.

    • Stop the reaction and purify the resulting cDNA.

  • Data Analysis:

    • Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a dideoxy sequencing ladder.

    • Analyze the gel to identify the positions of reverse transcription stops, which correspond to sites of modification or cross-linking.

Visualizations

experimental_workflow cluster_prep RNA Preparation cluster_exp Experiment cluster_readout Readout ivt In Vitro Transcription with 2'-OMe-5-IU purify_rna RNA Purification ivt->purify_rna fold RNA Folding purify_rna->fold uv UV Cross-linking (325 nm) fold->uv rt Primer Extension (Low dNTPs) uv->rt gel Denaturing PAGE rt->gel analysis Data Analysis gel->analysis

Caption: Experimental workflow for 2'-OMe-5-IU RNA structure mapping.

troubleshooting_logic start Start Troubleshooting issue What is the primary issue? start->issue no_signal No / Low Signal issue->no_signal No Signal high_bg High Background issue->high_bg High Background ambiguous Ambiguous Results issue->ambiguous Ambiguous Data check_incorp Check 2'-OMe-5-IU Incorporation (LC-MS) no_signal->check_incorp check_uv Verify UV Source & Dose no_signal->check_uv check_rt Optimize RT Conditions (dNTPs, Enzyme) no_signal->check_rt check_rna_integrity Check RNA Integrity (Denaturing Gel) high_bg->check_rna_integrity optimize_uv Optimize UV Dose (Time Course) high_bg->optimize_uv re_evaluate Re-evaluate Folding Conditions ambiguous->re_evaluate map_tertiary Map Tertiary Contacts ambiguous->map_tertiary

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Quality Control of 2'-O-Methyl-5-iodouridine-labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of 2'-O-Methyl-5-iodouridine-labeled RNA probes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and application of your modified RNA probes.

Problem 1: Low Yield or Failed Synthesis of the Labeled Probe

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Synthesis Conditions Review and optimize coupling times and reagents. Ensure all reagents are fresh and anhydrous. For problematic sequences, consider alternative synthesis strategies.[1]
Degradation during Deprotection The 2'-O-Methyl modification provides some nuclease resistance, but the RNA is still susceptible to degradation.[2][3] Use mild deprotection conditions and minimize exposure to basic conditions that can cause backbone cleavage.[1]
Issues with Modified Nucleoside Phosphoramidite Verify the quality and purity of the this compound phosphoramidite. Consider sourcing from a different vendor if issues persist.
Instrument Malfunction Perform routine maintenance and calibration of the oligonucleotide synthesizer. Check for leaks and ensure proper reagent delivery.[4]
Problem 2: Poor Purity Profile Observed in HPLC Analysis

Possible Causes & Solutions

CauseRecommended Action
Incomplete Deprotection Ensure complete removal of all protecting groups by extending the deprotection time or using fresh reagents. Analyze the crude product by mass spectrometry to identify any remaining protecting groups.
Presence of Truncated Sequences (N-1, N-2, etc.) Optimize coupling efficiency during synthesis. Use a higher-purity synthesis resin. Purify the final product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[5]
Formation of Adducts Undesired chemical modifications can occur during synthesis or deprotection.[1] Use of alternative protecting group strategies can mitigate this. Mass spectrometry is crucial for identifying these adducts.[6][7]
Co-elution of Impurities Optimize the HPLC method by adjusting the gradient, temperature, or ion-pairing reagent to better separate the full-length product from impurities.[8][9]
Problem 3: Incorrect Mass Identified by Mass Spectrometry

Possible Causes & Solutions

CauseRecommended Action
Incomplete Deprotection or Adduct Formation As with purity issues, an incorrect mass often points to incomplete deprotection or the formation of chemical adducts.[6][7] Refer to the troubleshooting steps for poor purity.
Incorrect Sequence Synthesis Verify the sequence programmed into the synthesizer. Sequence verification can be performed using tandem mass spectrometry (MS/MS).[6]
Loss of Iodouridine Label The C-I bond in 5-iodouridine (B31010) can be labile under certain conditions. Use mild handling and deprotection conditions. Confirm the presence of the iodine atom by observing the correct isotopic pattern in the mass spectrum.
Salt Adducts Incomplete desalting can lead to the observation of sodium or other salt adducts in the mass spectrum. Ensure efficient on-line or off-line desalting prior to MS analysis.[4]
Problem 4: Low Hybridization Efficiency or Poor Performance in Functional Assays

Possible Causes & Solutions

CauseRecommended Action
Incorrect Probe Sequence Confirm the probe sequence is complementary to the target RNA. Perform a BLAST search to check for potential off-target binding.
Probe Degradation Despite the 2'-O-Methyl modification, probes can be degraded by nucleases.[2][3] Store probes in an RNase-free environment and handle with care. Consider incorporating additional modifications for enhanced stability if necessary.
Secondary Structure of the Probe or Target The 2'-O-Methyl modification can increase the stability of secondary structures.[2][3] Design probes to target accessible regions of the target RNA. Software tools can predict RNA secondary structures. The use of 2'-O-Methyl modifications can enhance binding to structured RNA targets.[10]
Suboptimal Assay Conditions Optimize hybridization temperature, salt concentration, and probe concentration. Perform a titration of the probe to determine the optimal concentration for your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the quality of this compound-labeled RNA probes?

A1: The gold standard for quality control of modified oligonucleotides involves a combination of analytical techniques. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is essential for determining the purity and confirming the molecular weight of the probe.[4][5][6] Mass spectrometry (MS) provides an accurate mass determination, which is critical for verifying the incorporation of the 2'-O-Methyl and 5-iodouridine modifications.[7][11] For functional validation, hybridization assays or cell-based reporter assays are often employed to ensure the probe binds to its intended target and elicits the desired biological effect.[12][13]

Q2: How does the 2'-O-Methyl modification affect the quality control process?

A2: The 2'-O-Methyl modification increases the probe's resistance to nuclease degradation and enhances its binding affinity to target RNA.[2][3][10] In terms of quality control, this modification must be accounted for in the expected molecular weight calculation for mass spectrometry. The increased hydrophobicity due to the methyl group may also slightly alter the retention time in reverse-phase HPLC compared to an unmodified RNA probe of the same sequence.

Q3: What is the importance of mass spectrometry in the QC of these probes?

A3: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions to determine the precise molecular weight of a molecule.[7] This is crucial for confirming the successful synthesis of the RNA probe with the correct sequence and the successful incorporation of both the 2'-O-Methyl and 5-iodouridine modifications. It is also instrumental in identifying any impurities, such as truncated sequences or unwanted adducts that may have formed during synthesis.[5][6]

Q4: Can I use UV spectrophotometry for quantifying my labeled RNA probe?

A4: Yes, UV spectrophotometry at 260 nm is a common and straightforward method for quantifying oligonucleotides.[5] However, it is important to note that this method provides a concentration based on the total nucleotide content and does not give information about the purity of the sample. Therefore, it should be used in conjunction with purity analysis by HPLC or gel electrophoresis for an accurate assessment of the concentration of the full-length, active probe.

Q5: How should I store my this compound-labeled RNA probes to maintain their quality?

A5: To ensure long-term stability, it is recommended to store your labeled RNA probes at -20°C or -80°C. Probes can be stored lyophilized or resuspended in an RNase-free buffer, such as TE (Tris-EDTA). For resuspended probes, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Always use RNase-free tubes and solutions to prevent enzymatic degradation.

Experimental Protocols

Protocol 1: HPLC Analysis of Labeled RNA Probes

This protocol outlines a general method for analyzing the purity of your RNA probe using ion-pair reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector[8]

  • C18 reverse-phase HPLC column[14]

  • Buffer A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in RNase-free water

  • Buffer B: 100 mM TEAA in acetonitrile

  • Your this compound-labeled RNA probe

Procedure:

  • Equilibrate the C18 column with 95% Buffer A and 5% Buffer B at a flow rate of 1 mL/min.

  • Inject 5-10 µL of your RNA probe sample (approximately 1-5 nmol).

  • Run a linear gradient from 5% to 50% Buffer B over 30 minutes.

  • Monitor the absorbance at 260 nm.

  • The major peak should correspond to the full-length product. Purity can be estimated by integrating the peak area of the main peak relative to the total peak area.

Expected Results: A high-quality probe should exhibit a single major peak, with purity typically exceeding 85-90%.

Protocol 2: Mass Spectrometry Analysis

This protocol provides a general workflow for confirming the molecular weight of your probe using LC-MS.

Materials:

  • LC-MS system (e.g., ESI-TOF)[4][11]

  • C18 column suitable for oligonucleotides

  • Mobile Phase A: Ion-pairing reagent (e.g., 400 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA)) in water

  • Mobile Phase B: Ion-pairing reagent in methanol

  • Your purified RNA probe

Procedure:

  • Perform on-line desalting of the sample using a rapid LC gradient.

  • Introduce the sample into the mass spectrometer via electrospray ionization (ESI) in negative ion mode.

  • Acquire the mass spectrum over a relevant m/z range.

  • Deconvolute the raw spectrum, which will show a series of multiply charged ions, to obtain the final molecular weight.[11]

  • Compare the experimentally determined mass with the calculated theoretical mass of your this compound-labeled RNA probe.

Expected Results: The deconvoluted mass should match the theoretical mass of the probe within an acceptable mass tolerance (typically <0.01%).

Protocol 3: Functional Validation using a Reporter Assay

This protocol describes a general method for validating the functionality of a probe designed to silence a target gene using a luciferase reporter assay.

Materials:

  • Mammalian cell line (e.g., HEK293T)[15]

  • Reporter plasmid containing the target sequence downstream of a luciferase gene (e.g., pMIR-REPORT)

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Your labeled RNA probe

  • Dual-luciferase reporter assay system

Procedure:

  • Co-transfect the mammalian cells with the luciferase reporter plasmid, the control plasmid, and your labeled RNA probe. Include a negative control probe with a scrambled sequence.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Compare the normalized luciferase activity in cells treated with your probe to the negative control.

Expected Results: A functional probe should significantly reduce the luciferase activity compared to the negative control, indicating successful binding to the target sequence and subsequent gene silencing.[12]

Visualizations

QC_Workflow cluster_synthesis Probe Synthesis & Deprotection cluster_purification Purification cluster_qc Quality Control Analysis cluster_validation Functional Validation synthesis Oligonucleotide Synthesis deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification Crude Product hplc Purity Check (HPLC) purification->hplc ms Identity Check (Mass Spec) purification->ms quant Quantification (UV Spec) hplc->quant ms->quant functional_assay Functional Assay (e.g., Reporter Assay) quant->functional_assay Purity & Identity Confirmed final_product Qualified Probe functional_assay->final_product Functionally Validated

Caption: Quality control workflow for modified RNA probes.

Troubleshooting_Logic start Experiment Start problem Poor Experimental Result? start->problem check_probe_qc Review Probe QC Data (HPLC, MS) problem->check_probe_qc Yes success Successful Experiment problem->success No qc_ok QC Data Acceptable? check_probe_qc->qc_ok resynthesize Troubleshoot Synthesis & Re-purify Probe qc_ok->resynthesize No optimize_assay Optimize Experimental Conditions (Conc., Temp.) qc_ok->optimize_assay Yes resynthesize->check_probe_qc optimize_assay->success

Caption: Troubleshooting logic for experimental issues.

References

Validation & Comparative

Confirming 2'-O-Methyl-5-iodouridine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation and quantification of modified nucleotide incorporation into RNA is paramount for therapeutic development and functional studies. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for the analysis of 2'-O-Methyl-5-iodouridine incorporation, supported by experimental protocols and data.

The introduction of modified nucleotides, such as this compound, into RNA molecules is a powerful strategy for enhancing their therapeutic properties, including increased stability and reduced immunogenicity. Verifying the successful and accurate incorporation of these modified bases is a critical step in the development of RNA-based therapeutics. While several analytical techniques can be employed for this purpose, LC-MS stands out for its high sensitivity and specificity, providing absolute quantification. This guide will delve into the details of LC-MS analysis and compare it with other common methods, offering a clear perspective on the strengths and limitations of each approach.

Quantitative Comparison of Analytical Methods

The choice of analytical method for detecting RNA modifications depends on various factors, including the required sensitivity, throughput, cost, and the specific information needed (e.g., absolute quantification vs. relative abundance). Below is a comparative summary of the leading techniques.

FeatureLC-MS/MSAntibody-Based (ELISA/MeRIP)Sequencing-Based (e.g., RiboMeth-seq)
Principle Separation by chromatography, detection by mass-to-charge ratioSpecific antibody binding to the modified nucleosideIndirect detection through enzymatic or chemical treatment followed by high-throughput sequencing
Quantification Absolute and relative quantificationSemi-quantitative (ELISA) or relative enrichment (MeRIP)Relative quantification
Sensitivity High (low femtomole range)[1]Moderate to high, depends on antibody affinityHigh, but can be biased by sequencing depth
Specificity Very high, based on mass and fragmentationCan be variable, potential for antibody cross-reactivityHigh for some modifications, but can have artifacts
Throughput ModerateHigh (ELISA), Moderate (MeRIP)Very high
Cost per Sample HighLow to moderateHigh
Sequence Context NoNo (ELISA), Yes (MeRIP-Seq)Yes
De Novo Discovery YesNoNo

In-Depth Look: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the "gold standard" for the accurate identification and quantification of RNA modifications.[2] The method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer.

Experimental Protocol: LC-MS/MS for this compound

1. RNA Sample Preparation:

  • RNA Extraction: Isolate total RNA from cells or tissues using a standard protocol (e.g., Trizol reagent or column-based kits). Ensure the use of RNase-free reagents and consumables to maintain RNA integrity.

  • RNA Digestion:

    • To 1-5 µg of RNA, add nuclease P1 (2U) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

    • Incubate at 42°C for 2 hours.

    • Add ammonium bicarbonate to a final concentration of 10 mM and bacterial alkaline phosphatase (1U).

    • Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.

    • Centrifuge the sample to pellet the enzymes and collect the supernatant containing the nucleosides.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for nucleoside separation.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 0-30% mobile phase B over 30 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI) is typically used for nucleosides.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity for quantification.[3]

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): The precursor ion is the protonated molecule [M+H]+. The exact mass of this compound (C10H13IN2O6) is 384.98 g/mol . Therefore, the m/z for the precursor ion would be 385.0 .

    • Product Ions (Q3): The product ions are generated by the fragmentation of the precursor ion. Based on the fragmentation of 5-iodouridine, a key fragment is the iodine ion (I-), which has an m/z of 127.0 .[4] Another likely fragmentation would involve the loss of the ribose sugar, resulting in the protonated 2'-O-Methyl-5-iodouracil base.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound385.0127.0 (Iodine)Optimized experimentally
385.0253.0 (Base)Optimized experimentally
Canonical Uridine (for comparison)245.1113.1 (Base)Optimized experimentally

4. Quantification:

  • A standard curve is generated using known concentrations of a synthetic this compound standard.

  • The concentration of the modified nucleoside in the sample is determined by comparing its peak area to the standard curve.

  • The level of incorporation is typically expressed as a ratio of the modified nucleoside to its unmodified counterpart (e.g., uridine).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis RNA_Sample RNA Sample Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) RNA_Sample->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC Liquid Chromatography (C18 Column Separation) Nucleosides->LC MS Mass Spectrometer (ESI Source) LC->MS MSMS Tandem MS (MRM) (Precursor & Product Ion Detection) MS->MSMS Quantification Quantification (Standard Curve) MSMS->Quantification Result Incorporation Level Quantification->Result

Figure 1. Workflow for LC-MS/MS analysis of this compound incorporation.

Alternative Methods for Confirmation

While LC-MS provides quantitative and unambiguous identification, other techniques can offer complementary information or may be more suitable for certain applications.

Antibody-Based Methods (ELISA and MeRIP-Seq)

These methods rely on antibodies that specifically recognize the modified nucleoside.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput and relatively low-cost method for the semi-quantitative detection of a specific modification in total RNA. However, its accuracy can be limited by the specificity of the antibody and it does not provide information on the location of the modification.[5]

  • Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq): This technique combines immunoprecipitation with high-throughput sequencing to map the location of modifications across the transcriptome. While powerful for determining the distribution of modifications, it is generally considered semi-quantitative and can be subject to biases from the antibody and sequencing steps.

Sequencing-Based Methods

Several sequencing-based methods can detect RNA modifications indirectly. For 2'-O-methylations, a common technique is RiboMeth-seq . This method relies on the fact that 2'-O-methylated nucleotides are resistant to alkaline hydrolysis. By sequencing the RNA fragments after hydrolysis, the positions of 2'-O-methylations can be identified as gaps in the sequencing reads. This approach provides positional information but is a relative quantification method.

Choosing the Right Method

The selection of an appropriate analytical technique is a critical decision in the workflow of RNA therapeutic development and research. The following decision tree provides a simplified guide to selecting a method based on common research objectives.

Decision_Tree Start What is your primary research question? Q1 Need absolute quantification of incorporation? Start->Q1 Q2 Need high-throughput screening of many samples? Start->Q2 Q3 Need to know the location of the modification in the sequence? Start->Q3 Q1->Q2 No LCMS LC-MS/MS Q1->LCMS Yes Q2->Q3 No ELISA ELISA Q2->ELISA Yes MeRIP MeRIP-Seq Q3->MeRIP Yes, relative enrichment RiboMeth RiboMeth-Seq Q3->RiboMeth Yes, for 2'-O-Me

Figure 2. Decision guide for selecting an RNA modification analysis method.

Conclusion

Confirming the incorporation of this compound into RNA is a crucial quality control step in the development of RNA therapeutics. LC-MS/MS offers unparalleled accuracy and sensitivity for the absolute quantification of this modification. While antibody-based and sequencing methods provide valuable alternatives for high-throughput screening and positional analysis, LC-MS/MS remains the definitive method for precise quantitative validation. The detailed protocol and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions about the most suitable analytical approach for their specific research needs.

References

Validating the Position of 2'-O-Methyl-5-iodouridine in RNA by Sequencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of modified nucleotides within an RNA molecule is critical for understanding its structure, function, and therapeutic potential. This guide provides a comprehensive comparison of sequencing-based methods for validating the position of the dual-modified nucleotide, 2'-O-Methyl-5-iodouridine.

While no sequencing method is explicitly designed for the simultaneous detection of both a 2'-O-methylation and a 5-iodouridine (B31010) at the same nucleotide, existing techniques for identifying 2'-O-methylated residues can be adapted and are expected to provide a robust signal for this dual modification. The presence of a bulky iodine atom at the C5 position of uridine, in conjunction with the 2'-O-methyl group, is anticipated to create a more pronounced signal in methods that rely on reverse transcriptase pausing or termination.

This guide details and compares high-throughput sequencing methodologies and low-throughput validation assays applicable to this challenge. We present their underlying principles, detailed experimental protocols, and a quantitative comparison of their performance.

High-Throughput Sequencing Methods

High-throughput sequencing offers a transcriptome-wide view of RNA modifications. The following methods, primarily designed for detecting 2'-O-methylation, are the most promising for identifying this compound.

MethodPrincipleAdvantagesDisadvantages
RiboMethSeq 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis. Sequencing of the resulting fragments reveals underrepresented cleavage sites at the modified position.Quantitative, providing stoichiometric information. Well-established for abundant RNAs like rRNA.Requires high sequencing depth, making it less practical for low-abundance mRNAs.[1] Can be biased by RNA secondary structure.
2'OMe-seq Reverse transcriptase stalls or pauses at 2'-O-methylated sites, especially at low dNTP concentrations. The sequencing of truncated cDNA fragments maps the modification sites.[2][3][4]High sensitivity and single-nucleotide resolution.Not directly quantitative. Can have false positives due to RNA structure-induced pausing.[5]
Nm-seq Leverages the resistance of 2'-O-methylated nucleotides to periodate (B1199274) oxidation. Unmodified nucleotides are removed through iterative oxidation, elimination, and dephosphorylation, enriching for fragments with 3' ends at the modified sites.[6][7]High sensitivity and applicable to low-abundance RNAs like mRNA.[6][8]Stoichiometric information is lost due to the enrichment process.[6] The protocol is complex and involves multiple enzymatic and chemical steps.
Nanopore Direct RNA Sequencing Native RNA molecules are passed through a nanopore, and the resulting electrical signal alterations can be used to directly identify modified bases without the need for reverse transcription.[9][10]Directly sequences native RNA, preserving modification information. Can detect multiple modifications simultaneously and provides long reads.[9][11]Accuracy for modification detection is still an active area of development, with reliance on evolving computational models.[12][13]

Low-Throughput Validation Methods

For confirming the presence of this compound at specific, predicted sites, lower-throughput methods are essential.

MethodPrincipleAdvantagesDisadvantages
Primer Extension A radiolabeled or fluorescently labeled primer is annealed to the RNA template, and reverse transcriptase is used to synthesize a complementary DNA strand. The enzyme pauses or terminates at the modified nucleotide, and the length of the resulting cDNA fragment, when resolved on a gel, indicates the position of the modification.[14]Relatively simple, sensitive, and provides single-nucleotide resolution.Low-throughput and not easily scalable. Can be affected by RNA secondary structure.
Nm-VAQ (Nm Validation and Absolute Quantification) Based on the inhibition of RNase H cleavage by a 2'-O-methylation. A chimeric RNA/DNA probe is hybridized to the target RNA, and the resistance to RNase H cleavage at the modified site is quantified by qRT-PCR.[14][15]Provides absolute quantification of the modification ratio. Highly specific and sensitive.[14][16]Requires the design of specific probes for each site to be validated. It is a targeted, low-throughput method.

Experimental Workflows and Comparative Logic

The following diagrams illustrate the general workflows for the discussed methodologies.

experimental_workflows cluster_high_throughput High-Throughput Sequencing Methods cluster_low_throughput Low-Throughput Validation Methods Ribo_RNA RNA with 2'-O-Me-5-IoU Ribo_Frag Alkaline Fragmentation Ribo_RNA->Ribo_Frag Ribo_Lib Library Preparation Ribo_Frag->Ribo_Lib Ribo_Seq Sequencing Ribo_Lib->Ribo_Seq Ribo_Map Mapping & Analysis (Identify protected sites) Ribo_Seq->Ribo_Map OMe_RNA RNA with 2'-O-Me-5-IoU OMe_RT Reverse Transcription (low dNTPs) OMe_RNA->OMe_RT OMe_cDNA Truncated cDNA OMe_RT->OMe_cDNA OMe_Lib Library Preparation OMe_cDNA->OMe_Lib OMe_Seq Sequencing OMe_Lib->OMe_Seq OMe_Map Mapping & Analysis (Identify RT stop sites) OMe_Seq->OMe_Map Nano_RNA RNA with 2'-O-Me-5-IoU Nano_Lib Library Preparation (Adapter Ligation) Nano_RNA->Nano_Lib Nano_Seq Direct RNA Sequencing Nano_Lib->Nano_Seq Nano_Map Basecalling & Signal Analysis (Identify modified bases) Nano_Seq->Nano_Map PE_RNA RNA with 2'-O-Me-5-IoU PE_Anneal Primer Annealing PE_RNA->PE_Anneal PE_Extend Reverse Transcription PE_Anneal->PE_Extend PE_Gel Gel Electrophoresis PE_Extend->PE_Gel PE_Analyze Analysis of cDNA length PE_Gel->PE_Analyze VAQ_RNA RNA with 2'-O-Me-5-IoU VAQ_Hybrid Hybridize with chimeric probe VAQ_RNA->VAQ_Hybrid VAQ_Cleave RNase H Cleavage VAQ_Hybrid->VAQ_Cleave VAQ_qPCR qRT-PCR VAQ_Cleave->VAQ_qPCR VAQ_Analyze Quantify uncleaved RNA VAQ_qPCR->VAQ_Analyze

Caption: High-level experimental workflows for sequencing-based validation of this compound.

Method_Comparison_Logic cluster_principle Detection Principle cluster_methods Applicable Methods cluster_output Primary Output p1 Reverse Transcriptase Pausing/Termination m1 2'OMe-seq Primer Extension p1->m1 p2 Chemical/Enzymatic Resistance m2 RiboMethSeq Nm-seq Nm-VAQ p2->m2 p3 Direct Signal Detection m3 Nanopore Sequencing p3->m3 o1 Position of RT stop m1->o1 o2 Position of protection/ enrichment m2->o2 o3 Altered electrical signal m3->o3

Caption: Logical relationship between detection principles and sequencing methods.

Detailed Experimental Protocols

RiboMethSeq Protocol (Adapted for Illumina)
  • RNA Fragmentation: Resuspend 10-100 ng of total RNA in an alkaline hydrolysis buffer (e.g., 50 mM sodium carbonate, pH 9.2). Incubate at 95°C for 8-12 minutes. The incubation time should be optimized based on the RNA type. Immediately stop the reaction on ice.[17]

  • End Repair:

    • Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) in a buffer without ATP.

    • Phosphorylate the 5' ends by adding ATP to the same reaction and continuing the incubation.[17]

  • Adapter Ligation: Ligate 3' and 5' sequencing adapters to the end-repaired RNA fragments using T4 RNA Ligase.[17]

  • Reverse Transcription and PCR Amplification: Perform reverse transcription using a primer complementary to the 3' adapter. Amplify the resulting cDNA using PCR with primers that add the necessary sequencing indexes.[17]

  • Library Purification and Quality Control: Purify the final library using magnetic beads (e.g., AMPure XP). Assess the library quality and concentration using a bioanalyzer and fluorometer.[17]

  • Sequencing: Sequence the library on an Illumina platform.[18]

  • Data Analysis: Align reads to the reference transcriptome. Identify 2'-O-methylated sites by calculating a "protection score" based on the underrepresentation of read ends at the position immediately 3' to the modified nucleotide.[11][18]

2'OMe-seq Protocol
  • Reverse Transcription: Set up two parallel reverse transcription reactions for each RNA sample:

    • Low dNTP reaction: Use a final dNTP concentration of 2-4 µM.[2][17]

    • High dNTP reaction: Use a final dNTP concentration of 200-1000 µM.[2][17]

    • Use a reverse transcriptase sensitive to 2'-O-methylation (e.g., AMV Reverse Transcriptase) and random hexamer primers fused with a sequencing adapter sequence.[2]

  • cDNA Purification: Purify the resulting cDNA from both reactions.

  • Second Strand Synthesis: Synthesize the second strand of cDNA.

  • Library Preparation: Proceed with a standard library preparation protocol for next-generation sequencing, including end repair, A-tailing, 5' adapter ligation, and PCR amplification to add sequencing indexes.[2][17]

  • Sequencing: Sequence the libraries from both the low and high dNTP reactions.

  • Data Analysis: Align reads to the reference transcriptome. Identify 2'-O-methylated sites by identifying positions with a significant accumulation of cDNA 5' ends in the low dNTP library compared to the high dNTP library.[2]

Nanopore Direct RNA Sequencing Protocol (General)
  • RNA Preparation: Start with 300 ng of poly(A)-tailed RNA or 1 µg of total RNA.[19] If using total RNA from a source without poly(A) tails, perform a poly(A) tailing step.

  • Reverse Transcription: Anneal a reverse transcription primer (RTA) containing a T7 promoter to the poly(A) tail of the RNA. Synthesize a complementary cDNA strand using a reverse transcriptase. This creates an RNA:cDNA hybrid, which improves sequencing stability.[19]

  • Adapter Ligation: Ligate sequencing adapters (RMX) to the RNA:cDNA hybrid. These adapters contain a motor protein that guides the RNA strand through the nanopore.

  • Library Purification: Purify the final library using magnetic beads.

  • Flow Cell Priming and Loading: Prime the nanopore flow cell and load the prepared library.

  • Sequencing: Initiate the sequencing run on a Nanopore sequencing device (e.g., MinION, GridION).

  • Data Analysis: Basecall the raw electrical signal data. Use specialized software tools (e.g., NanoNm, RNANO) that employ machine learning models to detect deviations in the electrical signal characteristic of modified bases.[9][12][20] Compare the signals from the sample RNA to an in vitro transcribed unmodified control for higher confidence.

Primer Extension Assay Protocol
  • Primer Labeling: End-label a DNA oligonucleotide primer (complementary to a region 30-50 nucleotides downstream of the suspected modification site) with [γ-³²P]ATP using T4 polynucleotide kinase.[5] Purify the labeled primer.

  • Annealing: Anneal the radiolabeled primer to the target RNA (typically 1-10 µg of total RNA).[5]

  • Extension Reaction: Perform two parallel reverse transcription reactions using an enzyme like AMV reverse transcriptase:

    • One reaction with a low concentration of dNTPs.

    • A control reaction with a high concentration of dNTPs.[5]

  • Gel Electrophoresis: Terminate the reactions and resolve the cDNA products on a high-resolution denaturing polyacrylamide-urea gel alongside a sequencing ladder generated with the same primer.[5]

  • Visualization: Visualize the results by autoradiography. A band that appears or is significantly more intense in the low dNTP lane compared to the high dNTP lane indicates a reverse transcriptase pause site, corresponding to the position of the modification.[5]

Concluding Remarks

The validation of this compound in RNA requires a multi-faceted approach. High-throughput sequencing methods, particularly 2'OMe-seq and Nanopore direct RNA sequencing , are well-suited for the initial discovery of potential modification sites. The dual modification is expected to produce a strong signal in these methods due to the combined steric hindrance of the 2'-O-methyl group and the bulky iodine atom. Subsequently, targeted validation of these sites using a quantitative method like Nm-VAQ or a classic primer extension assay is crucial for confirmation. The choice of method will ultimately depend on the specific research question, the abundance of the target RNA, and the available resources. As technology, particularly in the realm of nanopore sequencing and its analytical software, continues to advance, the direct and quantitative detection of such dual modifications at single-nucleotide resolution will become increasingly streamlined.

References

A Comparative Guide to RNA Labeling: 2'-O-Methyl-5-iodouridine vs. 5-bromouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of RNA research, the ability to accurately label and track RNA molecules is paramount. This guide provides a comprehensive comparison of two uridine (B1682114) analogs, 2'-O-Methyl-5-iodouridine and 5-bromouridine (B41414), for their utility in RNA labeling. While 5-bromouridine is a well-established tool for monitoring RNA synthesis and turnover, this compound, a molecule primarily utilized in therapeutic oligonucleotide synthesis, presents intriguing possibilities and distinct properties. This document will delve into their respective mechanisms, performance characteristics, and experimental considerations, supported by available data and detailed protocols.

Introduction to RNA Labeling Analogs

Metabolic labeling of RNA with modified nucleosides is a powerful technique to study RNA dynamics within cells. An ideal labeling reagent should be efficiently incorporated into newly synthesized RNA, be detectable with high specificity and sensitivity, and exert minimal perturbation on the biological processes under investigation.

  • 5-bromouridine (5-BrU) is a halogenated pyrimidine (B1678525) that is readily incorporated into nascent RNA transcripts by cellular RNA polymerases. Its bromine atom provides a unique tag that can be specifically recognized by antibodies, enabling the visualization and isolation of newly synthesized RNA.[1] 5-BrU is widely used in techniques such as bromouridine immunoprecipitation chase-deep sequencing (BRIC-seq) to measure RNA half-lives.[2]

  • This compound (2'-OMe-5-IU) is a uridine analog featuring two modifications: a methyl group at the 2'-hydroxyl position of the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. The 2'-O-methylation is a common natural RNA modification that confers increased nuclease resistance and stabilizes RNA duplexes.[3][4] While primarily used in the synthesis of therapeutic oligonucleotides to enhance their stability and binding affinity, its potential as an RNA labeling agent is less explored.

Comparative Performance and Properties

The distinct chemical modifications of 5-BrU and 2'-OMe-5-IU lead to significant differences in their properties and potential applications in RNA labeling.

Feature5-bromouridine (5-BrU)This compound (2'-OMe-5-IU)
Primary Application Metabolic labeling of nascent RNA for studying RNA synthesis, turnover, and localization.Building block for the synthesis of modified therapeutic oligonucleotides (e.g., antisense oligonucleotides).
Incorporation into RNA Readily incorporated by cellular RNA polymerases in vivo and in vitro.Potentially incorporated by RNA polymerases, though less studied for this purpose. The bulkier 2'-O-methyl group might influence polymerase efficiency.
Detection Method Highly specific monoclonal antibodies against bromodeoxyuridine (which also recognize 5-BrU in RNA) are commercially available for immunodetection.[5]No established, commercially available antibodies for specific detection. Detection would likely rely on the presence of iodine (e.g., via mass spectrometry or X-ray crystallography) or indirect methods.
Impact on RNA Structure Can influence RNA secondary structure, for example, by shifting the equilibrium between hairpin and duplex forms.[6]The 2'-O-methyl group stabilizes the C3'-endo ribose conformation, promoting an A-form RNA helix and increasing the thermal stability of RNA duplexes.[3][4] This modification can lead to a more rigid and stable RNA structure.[2]
Effect on RNA Stability Generally considered to have a minimal impact on overall RNA stability.The 2'-O-methyl group significantly increases resistance to degradation by cellular nucleases.[7]
Potential Toxicity Considered minimally toxic at concentrations typically used for labeling.[1]Primarily known for its antitumor activity, which suggests potential cytotoxicity at higher concentrations.[8]

Mechanism of Action and Workflow

The general workflow for metabolic RNA labeling involves introducing the nucleoside analog to cells or an in vitro transcription system, allowing for its incorporation into newly synthesized RNA, followed by detection or isolation of the labeled RNA.

G cluster_0 Cellular Incorporation Pathway cluster_1 Downstream Analysis Nucleoside Analog\n(5-BrU or 2'-OMe-5-IU) Nucleoside Analog (5-BrU or 2'-OMe-5-IU) Cellular Uptake Cellular Uptake Nucleoside Analog\n(5-BrU or 2'-OMe-5-IU)->Cellular Uptake Phosphorylation to NTP Phosphorylation to NTP Cellular Uptake->Phosphorylation to NTP Incorporation by\nRNA Polymerase Incorporation by RNA Polymerase Phosphorylation to NTP->Incorporation by\nRNA Polymerase Labeled Nascent RNA Labeled Nascent RNA Incorporation by\nRNA Polymerase->Labeled Nascent RNA RNA Isolation RNA Isolation Labeled Nascent RNA->RNA Isolation Detection/Purification Detection/Purification RNA Isolation->Detection/Purification Analysis\n(e.g., Sequencing, Imaging) Analysis (e.g., Sequencing, Imaging) Detection/Purification->Analysis\n(e.g., Sequencing, Imaging)

Cellular incorporation and analysis of RNA labeling analogs.

Experimental Protocols

Protocol 1: In Situ Labeling of Newly Synthesized RNA with 5-bromouridine (5-BrU)

This protocol is adapted from established methods for the immunofluorescent detection of nascent RNA in cultured cells.[5]

Materials:

  • Cultured cells grown on coverslips

  • 5-bromouridine 5'-triphosphate (BrUTP)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Transcription buffer (containing ATP, CTP, GTP, and BrUTP)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Primary antibody (e.g., anti-BrdU monoclonal antibody)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microscopy equipment

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

  • Permeabilization: Gently wash the cells with PBS. Permeabilize the cells by incubating with permeabilization buffer for a few minutes at room temperature. The optimal detergent concentration and incubation time should be determined empirically for each cell type.

  • In Situ Transcription: Remove the permeabilization buffer and add pre-warmed transcription buffer containing BrUTP. Incubate at 37°C for 5-15 minutes to allow for the incorporation of BrU into nascent RNA.

  • Fixation: Stop the reaction by removing the transcription buffer and adding the fixation solution. Incubate for 15 minutes at room temperature.

  • Immunostaining:

    • Wash the fixed cells with PBS.

    • Block non-specific antibody binding with a suitable blocking solution (e.g., BSA in PBS).

    • Incubate with the primary anti-BrdU antibody diluted in blocking solution for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Microscopy: Visualize the labeled RNA using a fluorescence microscope.

G A Cells on Coverslip B Permeabilize A->B C In Situ Transcription with BrUTP B->C D Fix C->D E Immunostaining (Anti-BrdU Antibody) D->E F Fluorescence Microscopy E->F

Workflow for in situ RNA labeling with 5-BrU.
Protocol 2: Hypothetical Protocol for In Vitro RNA Labeling with this compound Triphosphate (2'-OMe-5-IUTP)

Note: This is a theoretical protocol as the use of 2'-OMe-5-IU for general RNA labeling is not well-established. Optimization would be required.

Materials:

  • Linearized DNA template with a T7, T3, or SP6 promoter

  • T7, T3, or SP6 RNA polymerase

  • RNase inhibitor

  • Transcription buffer

  • ATP, CTP, GTP solution (10 mM each)

  • UTP solution (10 mM)

  • This compound-5'-triphosphate (2'-OMe-5-IUTP) solution (10 mM)

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup: In an RNase-free microcentrifuge tube, combine the following on ice:

    • Nuclease-free water

    • Transcription buffer (10X)

    • ATP, CTP, GTP (to a final concentration of 1 mM each)

    • UTP and 2'-OMe-5-IUTP (the ratio will determine the labeling density; start with a 1:1 ratio to a final combined concentration of 1 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • RNA polymerase

  • Incubation: Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the labeled RNA using an RNA purification kit according to the manufacturer's instructions.

  • Analysis: The labeled RNA can be analyzed by methods sensitive to the presence of iodine, such as mass spectrometry, or used in structural studies like X-ray crystallography.

Concluding Remarks

5-bromouridine remains the gold standard for metabolic labeling of nascent RNA for studies of transcription and RNA turnover due to its efficient incorporation, minimal perturbation, and the availability of robust detection methods.

This compound, while a valuable tool in the synthesis of stabilized therapeutic oligonucleotides, is not a conventional choice for general RNA labeling. Its utility in this context is limited by the lack of established detection methods and potential effects on RNA structure and cellular processes. The 2'-O-methyl group's inherent property of increasing RNA stability could, however, be advantageous in specific applications where preventing RNA degradation is crucial. Further research is needed to explore the feasibility and potential applications of this compound as a specialized RNA labeling reagent.

Researchers should carefully consider the experimental goals when choosing an RNA labeling analog. For routine tracking of RNA synthesis and degradation, 5-BrU is the recommended choice. For applications requiring enhanced RNA stability and where detection methods independent of antibodies are available, 2'-OMe-5-IU could be a subject of further investigation.

G cluster_0 5-bromouridine cluster_1 This compound BrU Established Labeling Reagent + Efficient Incorporation + Antibody-based Detection + Minimal Structural Perturbation - Lower RNA Stability OMeIU Therapeutic Building Block / Potential Label + Enhanced RNA Stability - Less Studied Incorporation - No Standard Detection Method - Potential Structural Alteration - Potential Cytotoxicity

Comparative summary of 5-BrU and 2'-OMe-5-IU.

References

A Comparative Guide to 2'-O-Methyl and 2'-Fluoro Modified Oligonucleotides for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy and experimental reliability. Chemical modifications are paramount to overcoming the inherent instability of natural nucleic acids. This guide provides an objective comparison of two prevalent modifications, 2'-O-Methyl (2'-OMe) and 2'-fluoro (2'-F), focusing on their impact on oligonucleotide stability, supported by experimental data and detailed protocols.

Introduction to 2'-Ribose Modifications

Oligonucleotides, particularly RNA, are susceptible to rapid degradation by nucleases present in biological systems. To enhance their drug-like properties, chemical modifications are introduced, with the 2'-position of the ribose sugar being a primary target. These modifications can significantly improve nuclease resistance, thermal stability, and binding affinity to target sequences.

2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This naturally occurring modification is found in tRNA and other small RNAs and is a well-established strategy to enhance stability.[1][2][3]

2'-Fluoro (2'-F) modification replaces the 2'-hydroxyl group with a fluorine atom. This modification has gained significant attention for its ability to confer high binding affinity and substantial nuclease resistance.[4][5][6]

This guide will delve into a direct comparison of these two "second-generation" modifications, providing quantitative data and procedural insights to aid in the selection of the most appropriate modification for specific research and therapeutic applications.[7]

Comparative Stability Data

The stability of modified oligonucleotides can be assessed through several key parameters, including thermal stability (melting temperature, Tm) and resistance to nuclease degradation. The following tables summarize quantitative data from various studies.

Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is the temperature at which half of the oligonucleotide duplexes dissociate into single strands. A higher Tm indicates greater thermal stability and binding affinity.

Modification ComparisonDuplex TypeΔTm per Modification (°C)Reference
2'-F-RNA vs. 2'-OMe-RNA RNA/RNA2'-F-RNA > 2'-OMe-RNA[5]
2'-F-RNARNA/RNA+1.8[5][8]
2'-OMe-RNARNA/RNA+1.3[2][5]
Unmodified RNARNA/RNA+1.0 (relative to DNA)[5]
Unmodified DNADNA/DNABaseline[5]

Note: ΔTm is the change in melting temperature per modification relative to an unmodified DNA duplex.

One study found that for a U14/A14 duplex, the introduction of 2'-O-methyl modification on the uridine (B1682114) strand increased the Tm by 12°C compared to the unmodified RNA duplex.[9] In another instance, an siRNA duplex with 2'-F at all pyrimidines showed a Tm increase of almost 15°C compared to the unmodified duplex.[10]

Nuclease Resistance

Nuclease resistance is a critical factor for the in vivo and in vitro longevity of oligonucleotides.

ModificationNuclease SourceHalf-life (t1/2)Reference
2'-F-modified siRNA Serum> 24 hours[10]
Unmodified siRNASerum< 4 hours[10]
2'-OMe-S-ODN 10% Fetal Bovine Serum> 72 hours[11]
Phosphorothioate-ODN (S-ODN)10% Fetal Bovine Serum> 72 hours[11]
Unmodified ODN10% Fetal Bovine Serum< 24 hours[11]

ODN: Oligodeoxynucleotide

It has been demonstrated that 2'-O-Methyl modification prevents attack by single-stranded endonucleases but not exonucleases, making end-blocking modifications important.[1] DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases than unmodified DNA.[1] 2'-Fluoro modifications also confer significant nuclease resistance, often used in conjunction with phosphorothioate (B77711) (PS) linkages for enhanced stability.[1][6]

Experimental Protocols

To ensure the reproducibility and understanding of the presented data, detailed methodologies for key experiments are provided below.

UV Melting Temperature (Tm) Analysis

This protocol is used to determine the thermal stability of oligonucleotide duplexes.

  • Sample Preparation:

    • Anneal equimolar amounts of the complementary oligonucleotide strands in a buffer solution (e.g., 15 mM sodium phosphate, 25 mM NaCl, 0.1 mM EDTA, pH 6.4).[12]

    • Prepare samples to a final concentration of approximately 3 µM in a 1 cm path length quartz cell.[12]

  • Instrumentation:

    • Use a spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Measure the absorbance at 260 nm (A260) as the temperature is increased from a starting temperature (e.g., 15°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/min).[12]

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which the normalized absorbance is at its halfway point, often calculated from the first derivative of the melting curve.

Serum Stability Assay

This protocol assesses the resistance of oligonucleotides to degradation by nucleases present in serum.

  • Sample Preparation:

    • Prepare 50 pmol of the oligonucleotide duplex in 50% Fetal Bovine Serum (FBS) in a total volume of 10 µL.[13]

    • Prepare separate tubes for each desired time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[13]

  • Incubation:

    • Incubate the tubes at 37°C.[13]

  • Sample Collection:

    • At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of an RNA loading dye and immediately store the sample at -20°C.[13]

  • Analysis:

    • Analyze the samples by gel electrophoresis (e.g., 15% native polyacrylamide gel).

    • Visualize the bands using a suitable stain (e.g., SYBR Gold) and quantify the amount of intact oligonucleotide at each time point to determine the degradation kinetics.

Visualizing Stability Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

cluster_unmodified Unmodified Ribose cluster_modified Modified Ribose Unmodified 2'-OH Nuclease Nuclease Unmodified->Nuclease Degradation OMe 2'-O-Methyl OMe->Nuclease Inhibition Fluoro 2'-Fluoro Fluoro->Nuclease Inhibition

Caption: Nuclease Resistance Mechanism.

start Oligonucleotide Duplex step1 Incubate with Serum at 37°C start->step1 step2 Collect Samples at Time Points step1->step2 step3 Stop Reaction & Store at -20°C step2->step3 step4 Analyze by Gel Electrophoresis step3->step4 end Determine Degradation Rate step4->end

Caption: Serum Stability Assay Workflow.

Conclusion

Both 2'-O-Methyl and 2'-fluoro modifications significantly enhance the stability of oligonucleotides compared to their unmodified counterparts.

  • 2'-Fluoro modifications generally provide a greater increase in thermal stability (Tm) per modification compared to 2'-O-Methyl modifications. [5] This suggests a higher binding affinity for complementary strands.

  • Both modifications offer substantial protection against nuclease degradation, dramatically increasing the half-life of oligonucleotides in serum. [10][11] The combination of these modifications with a phosphorothioate backbone can further enhance resistance.[1][6]

  • The choice between 2'-OMe and 2'-F modifications will depend on the specific application. For applications requiring the highest possible binding affinity, 2'-F may be preferable. However, factors such as the potential for non-specific protein interactions and effects on cellular uptake should also be considered.[14][15]

This guide provides a foundational understanding of the stability enhancements offered by 2'-O-Methyl and 2'-fluoro modifications. Researchers and drug developers are encouraged to consider these data and protocols when designing and evaluating modified oligonucleotides for therapeutic and research purposes.

References

A Comparative Guide: 2'-O-Methyl-5-iodouridine versus 5-Iodouridine for Enhanced Phasing in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of high-resolution structural data for nucleic acids and their complexes, the choice of heavy-atom derivatives for phasing is paramount. This guide provides a comprehensive comparison between 2'-O-Methyl-5-iodouridine and the more conventional 5-iodouridine (B31010) (often incorporated from 5-iodouracil (B140508) precursors) for crystallographic phasing, particularly in the context of RNA structural biology.

Executive Summary

The strategic incorporation of heavy atoms into macromolecules is a cornerstone of solving the phase problem in X-ray crystallography. While 5-iodouridine has been a reliable tool for introducing an anomalous scatterer (iodine) into nucleic acid crystals, the advent of modified nucleosides such as this compound presents significant advantages. The 2'-O-methylation of the ribose sugar moiety enhances the structural stability and conformational homogeneity of RNA, leading to better-diffracting crystals and potentially stronger anomalous signals. This guide will delve into the underlying principles, present a comparative analysis, and provide standardized protocols for researchers in structural biology and drug development.

Comparative Analysis: this compound vs. 5-Iodouridine

The primary advantage of this compound stems from the physicochemical properties conferred by the 2'-O-methyl group on the ribose sugar. This modification is a naturally occurring post-transcriptional modification in various RNAs, playing a crucial role in their structure and function.

FeatureThis compound5-Iodouridine (from Iodouracil)
Phasing Atom IodineIodine
Anomalous Signal Strong anomalous scattering from iodine.Strong anomalous scattering from iodine.
Structural Stability The 2'-O-methyl group pre-organizes the ribose into the C3'-endo pucker, characteristic of A-form helices, leading to increased thermal stability of RNA duplexes.[1]The 2'-hydroxyl group allows for greater conformational flexibility of the sugar pucker.
Crystal Quality Enhanced conformational rigidity can lead to more ordered crystal packing and higher-resolution diffraction.Conformational heterogeneity can sometimes limit crystal quality and diffraction resolution.
Nuclease Resistance The 2'-O-methyl group provides resistance to degradation by many nucleases, which can be advantageous during purification and crystallization.[2]Susceptible to enzymatic degradation by RNases.
Synthesis Requires chemical synthesis of the modified phosphoramidite (B1245037) for incorporation into RNA oligonucleotides.[3]Can be incorporated into RNA via chemical synthesis using a 5-iodouridine phosphoramidite.
Potential for Non-isomorphism When replacing a native uridine (B1682114), the structural perturbation is generally minimal due to the subtle nature of the 2'-O-methylation.Replacement of a native uridine with 5-iodouridine can sometimes lead to minor conformational changes.

The Structural Advantage of 2'-O-Methylation

The 2'-hydroxyl group of the ribose in RNA is a key determinant of its conformational flexibility. The introduction of a methyl group at this position has profound structural consequences:

  • Sugar Pucker Stabilization : The 2'-O-methyl group sterically favors the C3'-endo conformation of the ribose sugar.[1] This is the predominant sugar pucker found in A-form RNA helices. By "locking" the sugar in this conformation, 2'-O-methylation promotes a more uniform and stable helical structure.

  • Increased Helical Stability : The pre-organization of the sugar pucker contributes to a more favorable enthalpy of duplex formation, resulting in increased thermal stability of RNA duplexes containing 2'-O-methylated nucleotides.[1]

  • Improved Crystal Packing : A more rigid and conformationally homogeneous RNA molecule is more likely to form well-ordered crystals. This can lead to higher resolution diffraction data, which is crucial for accurate structure determination.

These structural benefits of 2'-O-methylation directly translate to advantages in crystallographic phasing. Better-ordered crystals are more likely to yield high-quality diffraction data with a stronger anomalous signal-to-noise ratio from the incorporated iodine atoms.

Experimental Protocols

The following are generalized protocols for the incorporation and use of this compound and 5-iodouridine in RNA crystallography for phasing.

Synthesis and Purification of Iodinated RNA

Objective: To produce high-purity RNA with site-specific incorporation of either this compound or 5-iodouridine.

Methodology:

  • Oligonucleotide Synthesis: RNA oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry. The desired iodinated nucleoside, as a phosphoramidite, is incorporated at the specified position(s) in the sequence.

  • Deprotection and Cleavage: Following synthesis, the RNA is cleaved from the solid support and all protecting groups are removed using standard deprotection protocols.

  • Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity and homogeneity.

  • Quality Control: The purified RNA is desalted and its identity and purity are confirmed by mass spectrometry.

Crystallization

Objective: To grow well-diffracting crystals of the iodinated RNA.

Methodology:

  • RNA Folding: The purified RNA is annealed by heating to 95°C for 2-5 minutes followed by slow cooling to room temperature to ensure proper folding.

  • Crystallization Screening: The folded RNA is subjected to sparse matrix screening using commercially available crystallization screens for nucleic acids. Sitting-drop or hanging-drop vapor diffusion methods are typically employed.

  • Optimization: Promising crystallization conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and temperature to obtain diffraction-quality crystals.

X-ray Diffraction Data Collection and Phasing

Objective: To collect high-quality diffraction data and solve the phase problem using the anomalous signal from iodine.

Methodology:

  • Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the crystallization drops and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.

  • Data Collection: Diffraction data are collected at a synchrotron source. For Single-wavelength Anomalous Dispersion (SAD) phasing, data are collected at a wavelength that maximizes the anomalous scattering signal (f'') of iodine (around the LIII absorption edge, ~4.557 keV or 2.72 Å). It is often beneficial to collect a highly redundant dataset.

  • Data Processing: The collected diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.

  • Substructure Determination and Phasing: The positions of the iodine atoms (the anomalous substructure) are determined using programs like SHELXD or hkl2map. These positions are then used to calculate initial phases using software such as PHASER, SHELXE, or SOLVE/RESOLVE.

  • Density Modification and Model Building: The initial phases are improved through density modification techniques, and an initial model of the RNA is built into the resulting electron density map using programs like Coot.

  • Refinement: The model is refined against the experimental data using refinement software such as PHENIX or REFMAC5.

Visualizing the Advantages and Workflow

Logical Comparison of Phasing Agents

G Comparative Advantages for Phasing cluster_0 This compound cluster_1 5-Iodouridine cluster_2 Common Feature a1 2'-O-Methyl Group a2 Increased Structural Rigidity a1->a2 promotes C3'-endo pucker a3 Enhanced Crystal Quality a2->a3 leads to a4 Improved Phasing a3->a4 enables c2 Anomalous Signal b1 2'-Hydroxyl Group b2 Conformational Flexibility b1->b2 allows b3 Potential for Crystal Disorder b2->b3 can lead to b4 Standard Phasing b3->b4 may impact c1 5-Iodine Atom c1->c2 provides

Caption: Logical flow of advantages for this compound.

Experimental Workflow for Phasing

G Experimental Phasing Workflow start RNA Design with Iodinated Nucleoside synth Solid-Phase Oligonucleotide Synthesis start->synth purify Purification (PAGE/HPLC) synth->purify crystal Crystallization purify->crystal data X-ray Data Collection (Synchrotron) crystal->data process Data Processing data->process phase SAD Phasing process->phase build Model Building phase->build refine Refinement build->refine structure Final Structure refine->structure

References

A Comparative Analysis of 2'-O-Methyl-5-iodouridine and 2'-O-methoxyethyl Modifications for Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is paramount in the design of effective and safe oligonucleotide therapeutics. This guide provides a detailed comparative study of two such modifications: the novel 2'-O-Methyl-5-iodouridine and the well-established 2'-O-methoxyethyl (2'-MOE). This analysis is supported by a compilation of experimental data from various sources to objectively evaluate their impact on the performance of oligonucleotides.

This comparison will delve into the key properties conferred by these modifications, including binding affinity, nuclease resistance, and their influence on the mechanism of action of antisense oligonucleotides (ASOs). Detailed experimental protocols for the key assays discussed are also provided to aid in the practical application of these findings.

Executive Summary

Both this compound and 2'-O-methoxyethyl modifications are designed to enhance the therapeutic potential of oligonucleotides. The 2'-MOE modification is a widely adopted second-generation modification known for significantly improving nuclease resistance and binding affinity. In contrast, the this compound modification is a more novel concept, and its properties are largely inferred from the individual effects of the 2'-O-Methyl and 5-iodouridine (B31010) modifications. While the 2'-O-Methyl group is known to increase thermal stability and nuclease resistance, the 5-iodo substitution on uracil (B121893) may have a modest destabilizing effect on duplex formation. The following sections provide a detailed breakdown of their comparative performance based on available data.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for each modification, offering a clear comparison of their key performance metrics.

Table 1: Impact on Oligonucleotide Duplex Thermal Stability (Tm)

ModificationChange in Tm per Modification (°C)Notes
2'-O-Methyl +1.3[1]The 2'-O-methyl group pre-organizes the sugar into an A-form geometry, which is favorable for RNA binding.[2]
2'-O-methoxyethyl (2'-MOE) +0.9 to +1.6This modification also promotes an A-form helical structure, leading to enhanced duplex stability.
5-iodouridine -1.2 to -1.6 (inferred)Data suggests that 5-halogenated pyrimidines can slightly destabilize the DNA duplex.[3]
This compound Potentially neutral to slightly stabilizingThe stabilizing effect of the 2'-O-Methyl group may be counteracted by the destabilizing effect of the 5-iodouridine. Experimental validation is required.

Table 2: Nuclease Resistance Profile

ModificationRelative Nuclease ResistanceMechanism of Resistance
2'-O-Methyl HighThe 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[4][5]
2'-O-methoxyethyl (2'-MOE) Very HighThe bulkier 2'-MOE group offers even greater steric protection against both endo- and exonucleases compared to the 2'-O-methyl group.[6]
5-iodouridine ModerateThe impact of a 5-iodo modification on nuclease resistance is not extensively documented but is expected to be less significant than 2'-sugar modifications.
This compound High to Very High (inferred)The primary contribution to nuclease resistance would be from the 2'-O-Methyl group.

Table 3: Impact on RNase H Activity

ModificationRNase H ActivationImplication for ASO Mechanism
2'-O-Methyl Reduced to Abolished[2][7]Oligonucleotides fully modified with 2'-O-methyl do not support RNase H cleavage and are suitable for steric-blocking applications. Gapmer designs are necessary for RNase H-mediated degradation.[2][8]
2'-O-methoxyethyl (2'-MOE) AbolishedSimilar to 2'-O-methyl, 2'-MOE modifications are used in the "wings" of gapmer ASOs to provide stability, while the central DNA "gap" allows for RNase H recruitment.[9]
5-iodouridine Likely ToleratedAs a base modification, it is not expected to directly interfere with the sugar-phosphate backbone recognition by RNase H.
This compound Reduced to Abolished (inferred)The 2'-O-Methyl modification will be the dominant factor in preventing RNase H activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermal Melting (Tm) Analysis

Objective: To determine the melting temperature of an oligonucleotide duplex, which is a measure of its thermal stability.

Protocol:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[10] The final concentration of the duplex should be in the range of 0.5-5 µM.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).[11]

  • Data Analysis: The melting temperature (Tm) is determined by finding the temperature at which 50% of the duplex has dissociated into single strands. This is typically calculated from the first derivative of the melting curve.[10]

Nuclease Resistance Assay

Objective: To assess the stability of a modified oligonucleotide in the presence of nucleases.

Protocol:

  • Incubation: Incubate the 5'- or 3'-end-labeled oligonucleotide with a source of nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or DNase I (for endonuclease activity), in an appropriate buffer at 37°C.[12]

  • Time Course: Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA and formamide).

  • Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the full-length oligonucleotide and any degradation products using autoradiography or fluorescence imaging.

  • Quantification: Quantify the percentage of intact oligonucleotide at each time point to determine the rate of degradation.

RNase H Cleavage Assay

Objective: To determine if a modified oligonucleotide can induce RNase H-mediated cleavage of a target RNA.

Protocol:

  • Duplex Formation: Anneal the modified oligonucleotide with a complementary 32P-labeled RNA transcript.[2]

  • Enzyme Reaction: Add recombinant human RNase H1 to the duplex and incubate at 37°C.[2]

  • Time Course and Quenching: Take aliquots at different time points and quench the reaction as described in the nuclease resistance assay.

  • Analysis: Separate the RNA cleavage products by denaturing PAGE and visualize by autoradiography.

  • Interpretation: The appearance of shorter RNA fragments indicates that the oligonucleotide supports RNase H activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow_Tm_Analysis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Modified Oligo Anneal Anneal Duplex Oligo->Anneal Comp Complementary Strand Comp->Anneal Buffer Annealing Buffer Buffer->Anneal Spectrophotometer UV-Vis Spectrophotometer (with Peltier) Anneal->Spectrophotometer Ramp Temperature Ramp (e.g., 1°C/min) Spectrophotometer->Ramp MeltingCurve Absorbance vs. Temp Curve Ramp->MeltingCurve Derivative First Derivative Plot MeltingCurve->Derivative Tm Determine Tm Derivative->Tm

Figure 1: Workflow for Thermal Melting (Tm) Analysis.

ASO_Mechanism_of_Action cluster_rnaseh RNase H-Mediated Degradation cluster_steric Steric Blockage ASO_gapmer Gapmer ASO (MOE/DNA/MOE) Hybrid1 ASO:mRNA Hybrid ASO_gapmer->Hybrid1 mRNA_target1 Target mRNA mRNA_target1->Hybrid1 RNaseH RNase H Recruitment Hybrid1->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation NoProtein No Protein Translation Degradation->NoProtein ASO_steric Fully Modified ASO (e.g., 2'-O-Methyl) Hybrid2 ASO:mRNA Hybrid ASO_steric->Hybrid2 mRNA_target2 Target mRNA mRNA_target2->Hybrid2 Ribosome Ribosome Hybrid2->Ribosome blocks binding NoTranslation Inhibition of Translation Ribosome->NoTranslation

Figure 2: Mechanisms of Action for Antisense Oligonucleotides.

Conclusion

The 2'-O-methoxyethyl modification is a well-characterized and highly effective choice for enhancing the drug-like properties of oligonucleotides, offering substantial improvements in nuclease resistance and binding affinity. For applications requiring RNase H-mediated target degradation, a gapmer design is essential.

The this compound modification represents a more exploratory option. Based on the properties of its constituent parts, it is likely to provide good nuclease resistance due to the 2'-O-Methyl group. However, its effect on thermal stability is less certain and requires experimental determination, as the stabilizing influence of the 2'-O-methyl group may be offset by the 5-iodouridine. The 5-iodouridine moiety could, however, be leveraged for specific applications such as photo-crosslinking studies to investigate oligonucleotide-protein interactions.

Ultimately, the choice between these two modifications will depend on the specific therapeutic application, the desired mechanism of action, and the balance of properties required for optimal performance. Further experimental evaluation of oligonucleotides containing the this compound modification is necessary to fully elucidate its potential in therapeutic applications.

References

A Comparative Analysis of the Cytotoxicity of 2'-O-Methyl-5-iodouridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral and anticancer therapeutics is continually evolving, with nucleoside analogs remaining a cornerstone of many treatment regimens. These molecules, structural mimics of natural nucleosides, can disrupt viral replication and halt cancer cell proliferation. Within this class, 2'-O-Methyl-5-iodouridine emerges as a compound of interest, combining two key structural modifications: a 2'-O-methyl group on the ribose sugar and an iodine atom at the 5th position of the uracil (B121893) base. This guide provides a comparative assessment of the cytotoxicity of this compound, contextualized by the known effects of its structural analogs.

Due to a lack of direct comparative studies in the public domain, this analysis is based on the well-documented structure-activity relationships of nucleoside analogs with similar modifications. The information presented herein is intended to guide researchers in designing and interpreting cytotoxicity studies for this and related compounds.

Understanding the Cytotoxicity of Nucleoside Analogs

Nucleoside analogs primarily exert their cytotoxic effects after intracellular phosphorylation to their triphosphate form. These triphosphates can then compete with natural deoxynucleotide triphosphates for incorporation into newly synthesizing DNA or RNA by cellular or viral polymerases. This incorporation can lead to chain termination, disruption of nucleic acid function, and ultimately, apoptosis or cell death.[1] The efficiency of this process, and thus the cytotoxicity of the analog, is influenced by several factors including the efficiency of cellular uptake, the rate of intracellular phosphorylation, and the affinity of the triphosphate form for polymerases.

The Influence of 2'-O-Methylation and 5-Iodination

The cytotoxicity of a nucleoside analog is significantly influenced by its chemical modifications.

2'-O-Methylation: The addition of a methyl group at the 2' position of the ribose sugar is a common modification in oligonucleotide therapeutics. This modification is known to increase the stability of the molecule against nuclease degradation.[2] However, the impact of 2'-O-methylation on the cytotoxicity of a single nucleoside analog is complex and can be context-dependent. It may alter the molecule's conformation and its interaction with kinases and polymerases.

5-Halogenation: Substitution at the 5-position of the pyrimidine (B1678525) ring, particularly with halogens like iodine, has been a successful strategy in developing antiviral and anticancer agents. 5-Iodouracil-containing nucleosides, such as 5-iodo-2'-deoxyuridine (IdU), are known to be incorporated into DNA.[3][4] The presence of the bulky iodine atom can disrupt DNA structure and function. Furthermore, upon incorporation, these analogs can sensitize cells to radiation.[3] The cytotoxic effects of some 5-substituted 2'-deoxyuridines have been demonstrated in various cancer cell lines.[5]

Comparative Cytotoxicity Data

Compound/AnalogCell LineAssay TypeIC50/EC50Citation
General Nucleoside Analogs
5-Iodo-4'-thio-2'-deoxyuridine (ITdU)HL60 xenograftsApoptosis InductionInduces apoptosis[6]
5-Iodo-2'-deoxyuridine (IdUrd)T24 (Bladder Cancer)Growth InhibitionPotentiates Fura & FdUrd toxicity[7]
5-Iodo-4-thio-2′-deoxyuridine (ISdU)MCF-7 (Breast Cancer)Clonogenic AssayRadiosensitizer[3]
5-(1-hydroxy-2-iodo-2-carboxyethyl)-2'-deoxyuridineL1210 (Leukemia)Not SpecifiedED50 = 4.7 µg/ml[5]
General 2'-O-Methylated Oligonucleotides
2'-O-methyl modified oligonucleotidesVariousNot SpecifiedCan exhibit cytotoxicity

Note: This table is for illustrative purposes and highlights the cytotoxic potential of related structural motifs. Direct comparison of IC50 values requires standardized experimental conditions.

Experimental Protocols

To assess the cytotoxicity of this compound and its analogs, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

The cytotoxic effects of nucleoside analogs are often mediated through the induction of apoptosis. While the specific pathways activated by this compound have not been elucidated, a plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 Cellular Uptake & Metabolism cluster_1 DNA Damage & Apoptosis Induction 2-O-Me-5-IU This compound 2-O-Me-5-IU-MP 2'-O-Me-5-IU Monophosphate 2-O-Me-5-IU->2-O-Me-5-IU-MP Kinases 2-O-Me-5-IU-TP 2'-O-Me-5-IU Triphosphate 2-O-Me-5-IU-MP->2-O-Me-5-IU-TP Kinases DNA_Incorporation Incorporation into DNA 2-O-Me-5-IU-TP->DNA_Incorporation DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Compound_Prep Preparation of 2'-O-Me-5-IU & Analogs Start->Compound_Prep Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Compound_Prep->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assays) Data_Analysis->Mechanism_Studies Conclusion Conclusion Mechanism_Studies->Conclusion

References

Unveiling RNA Structural Dynamics: A Comparative Guide to 2'-O-Methyl-5-iodouridine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleotide modifications on RNA structure is paramount for the rational design of RNA-based therapeutics and diagnostics. This guide provides a comparative analysis of the structural changes induced by 2'-O-Methyl-5-iodouridine, a modification with the potential to significantly alter RNA conformation and stability. Due to a lack of direct experimental data on the combined this compound modification, this guide will first detail the well-documented structural impacts of its constituent modifications, 2'-O-methylation and 5-iodouridine (B31010), individually. Based on these findings, we will then project the likely synergistic effects of the combined modification.

The Building Blocks of Stability: 2'-O-Methylation and 5-Iodouridine

The introduction of chemical modifications to RNA molecules is a powerful strategy to enhance their therapeutic potential by improving stability, target binding affinity, and resistance to nuclease degradation. Both 2'-O-methylation and 5-iodouridine are known to influence the structural integrity of RNA, albeit through different mechanisms.

2'-O-Methylation: The Conformational Stabilizer

2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is a common natural modification in various RNA species.[1] This modification plays a crucial role in fine-tuning RNA structure and function. The primary structural consequence of 2'-O-methylation is the stabilization of the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[2] This pre-organization of the ribose into a conformation favorable for duplex formation reduces the entropic penalty of hybridization, thereby increasing the thermodynamic stability of RNA duplexes.[3]

5-Iodouridine: The Heavy-Atom Phasing Tool with a Stabilizing Touch

5-iodouridine, the substitution of the hydrogen at the 5th position of the uracil (B121893) base with an iodine atom, is a widely used tool in X-ray crystallography for solving the phase problem of RNA structures.[4] The heavy iodine atom provides a strong anomalous signal, facilitating the determination of electron density maps.[4] Beyond its utility in structural biology, studies have shown that 5-halogenated uridines, including 5-iodouridine, can enhance the thermal stability of RNA duplexes.[5] This stabilizing effect is attributed to the formation of stronger hydrogen bonds between the modified uracil and its adenine (B156593) pairing partner.[5]

Projected Impact of this compound on RNA Structure

Based on the individual effects of 2'-O-methylation and 5-iodouridine, it is reasonable to hypothesize that their combined presence in this compound would result in a synergistic enhancement of RNA duplex stability. The 2'-O-methyl group would pre-organize the sugar pucker into the favorable C3'-endo conformation, while the 5-iodo modification would strengthen the base pairing interactions. This dual effect is anticipated to lead to a significant increase in the melting temperature (Tm) and a more negative Gibbs free energy (ΔG°) of duplex formation compared to unmodified RNA or RNA with either single modification.

Quantitative Comparison of Thermodynamic Stability

The following table summarizes the known thermodynamic effects of 2'-O-methylation on RNA duplex stability and the anticipated effects of 5-iodouridine and the combined this compound modification.

ModificationChange in Melting Temperature (ΔTm) per modification (°C)Change in Gibbs Free Energy (ΔΔG°37) per modification (kcal/mol)Primary Structural Effect
Unmodified RNA ReferenceReferenceFlexible sugar pucker
2'-O-Methylation +0.5 to +1.5~ -0.2 to -0.5[2]Stabilizes C3'-endo sugar pucker[2]
5-Iodouridine Stabilizing effect reported[5]Favorable, but quantitative data is context-dependentStrengthens A-U base pair[5]
This compound (Projected) Significant increase expectedMore negative ΔG° anticipatedSynergistic stabilization of C3'-endo pucker and A-U base pair

Note: The precise thermodynamic contributions of these modifications can be sequence and context-dependent.

Experimental Validation of Structural Changes

To validate the projected structural changes induced by this compound, several biophysical and structural biology techniques can be employed. The primary methods for such investigations are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Experimental Protocols

1. RNA Synthesis and Purification: RNA oligonucleotides containing this compound can be synthesized using standard solid-phase phosphoramidite (B1245037) chemistry.[6] Following synthesis, the RNA is cleaved from the solid support, deprotected, and purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity for structural studies.

2. NMR Spectroscopy: NMR spectroscopy provides detailed information about the solution structure and dynamics of RNA.

  • Sample Preparation: Purified RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) in 90% H₂O/10% D₂O or 100% D₂O.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

  • Data Analysis: Resonance assignments are made, and structural restraints (distances from NOEs and dihedral angles from coupling constants) are generated. These restraints are then used to calculate a family of 3D structures that are consistent with the experimental data. Changes in chemical shifts upon modification provide insights into local structural perturbations.

3. X-ray Crystallography: X-ray crystallography can provide a high-resolution, static picture of the RNA structure.

  • Crystallization: The purified RNA is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion methods (hanging or sitting drop).

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phase information is obtained, often aided by the anomalous signal from the iodine atom in 5-iodouridine, and an electron density map is calculated. An atomic model of the RNA is then built into the electron density map and refined.

Visualizing the Workflow

Experimental_Workflow cluster_synthesis RNA Preparation cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography synthesis Solid-Phase Synthesis of This compound RNA purification HPLC or PAGE Purification synthesis->purification nmr_sample Sample Preparation purification->nmr_sample Solution Structure cryst Crystallization Screening purification->cryst High-Resolution Structure nmr_acq NMR Data Acquisition (COSY, TOCSY, NOESY) nmr_sample->nmr_acq nmr_analysis Structure Calculation & Analysis nmr_acq->nmr_analysis data_coll X-ray Diffraction Data Collection cryst->data_coll struct_det Structure Determination & Refinement data_coll->struct_det

Experimental workflow for validating RNA structural changes.

Signaling Pathway of Structural Stabilization

The introduction of this compound initiates a cascade of structural effects that culminate in a more stable RNA duplex.

Signaling_Pathway cluster_effects cluster_consequences cluster_outcome mod Introduction of This compound methyl_effect 2'-O-Methylation mod->methyl_effect iodo_effect 5-Iodination mod->iodo_effect pucker Stabilization of C3'-endo Sugar Pucker methyl_effect->pucker bp Strengthened A-U Base Pairing iodo_effect->bp stability Increased Thermodynamic Stability (Higher Tm, more negative ΔG°) pucker->stability bp->stability

References

A Comparative Guide to the Enzymatic Recognition of 2'-O-Methyl-5-iodouridine and Unmodified Uridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic recognition of the modified nucleoside 2'-O-Methyl-5-iodouridine and its natural counterpart, unmodified uridine (B1682114). Understanding how these modifications affect interactions with key cellular enzymes is crucial for applications in antiviral therapy, oligonucleotide-based drug development, and RNA biology research. This analysis is based on available experimental data for each modification, providing a framework for predicting the behavior of the dual-modified molecule.

Introduction to the Molecules

Uridine is a fundamental component of ribonucleic acid (RNA), playing a central role in various biological processes, including gene expression and metabolism. It is recognized by a host of enzymes, such as kinases that initiate its salvage pathway and polymerases that incorporate it into RNA transcripts.

This compound is a synthetic analog of uridine featuring two key modifications:

  • A methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-Me). This modification is a common natural occurrence in RNA that can increase hydrophobicity and provide resistance against nuclease degradation.

  • An iodine atom at the 5th position of the uracil (B121893) base (5-iodo). Halogenation at this position can alter the electronic properties of the base and its interactions with enzymes.

These modifications are often employed in the design of therapeutic nucleic acids to enhance stability, binding affinity, and overall efficacy. However, they significantly influence how the nucleoside is processed by cellular enzymes.

Enzymatic Recognition by Nucleoside Kinases

The first step in the cellular metabolism of uridine is its phosphorylation to uridine monophosphate (UMP), a reaction catalyzed by uridine-cytidine kinases (UCKs). This is a rate-limiting step in the pyrimidine (B1678525) salvage pathway. The efficiency of this phosphorylation is a key determinant of the bioavailability and therapeutic efficacy of uridine analogs.

Unmodified Uridine Kinase Kinetics

Unmodified uridine is an excellent substrate for human uridine-cytidine kinases. Detailed kinetic studies have been performed on isoforms like UCKL-1, revealing high affinity and catalytic efficiency.

Table 1: Kinetic Parameters of Unmodified Uridine with Human Uridine-Cytidine Kinase Like-1 (UCKL-1)

SubstrateEnzymeKm (µM)Catalytic Efficiency (kcat/Km) (s-1M-1)
UridineUCKL-10.0341.2 x 104[1]

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km corresponds to a higher affinity of the enzyme for the substrate. kcat/Km represents the catalytic efficiency of the enzyme.

Recognition of Modified Uridine Analogs
  • 5-Halogenated Uridine: Human uridine-cytidine kinases (UCK1 and UCK2) are capable of phosphorylating several uridine analogs with halogen modifications at the C5 position, such as 5-bromouridine (B41414) and 5-fluorouridine.[2] This suggests that the enzyme's active site can accommodate a bulky atom like iodine at this position, although the precise impact on Km and Vmax has not been detailed.

  • 2'-O-Methyl Uridine: Modifications at the 2'-hydroxyl group of the ribose are generally disfavored by many natural polymerases and kinases. This is often due to a "steric gate" mechanism, where bulky substituents at the 2' position clash with amino acid residues in the enzyme's active site.[3] While specific kinetic data for 2'-O-methyluridine with UCKs are lacking, it is anticipated that the 2'-O-methyl group would significantly hinder the binding and/or phosphorylation compared to unmodified uridine.

Inference for this compound: It is plausible that this compound is a very poor substrate for human uridine kinases. While the 5-iodo modification might be tolerated, the 2'-O-methyl group is likely to severely reduce the affinity and rate of phosphorylation, thereby limiting its entry into the pyrimidine salvage pathway.

Enzymatic Recognition by RNA Polymerases

For a nucleoside to be incorporated into an RNA transcript, it must first be converted to its triphosphate form (NTP). RNA polymerases then select and incorporate these NTPs based on the DNA template. The substrate specificity of these polymerases is critical for the fidelity of transcription.

Unmodified Uridine Triphosphate (UTP) Polymerase Kinetics

Unmodified UTP is a natural substrate for RNA polymerases. The kinetic parameters for its incorporation can vary depending on the specific polymerase and the sequence context. For T7 RNA polymerase, a well-studied model, the affinity for correct NTPs is in the micromolar range, with a rapid incorporation rate.

Table 2: Kinetic Parameters for Unmodified NTP Incorporation by T7 RNA Polymerase

SubstrateEnzymeKd (µM)Incorporation Rate (kcat) (s-1)
Correct NTPT7 RNA Polymerase~80~220[4]

Kd (dissociation constant) is a measure of the affinity of the enzyme for the substrate. kcat is the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time.

Recognition of Modified Uridine Triphosphates
  • 5-Substituted UTPs: T7 RNA polymerase is known to tolerate a variety of modifications on the 5th position of pyrimidines. This suggests that 5-iodo-UTP is likely a substrate for this enzyme.

  • 2'-O-Methyl UTP: Wild-type T7 RNA polymerase incorporates 2'-O-methylated nucleotides, including 2'-O-methyl-UTP, very inefficiently.[5] In many cases, the incorporation of a single 2'-O-methylated nucleotide can lead to the termination of the growing RNA chain.[3][6] However, engineered variants of T7 RNA polymerase have been developed that can efficiently and processively synthesize fully 2'-O-methylated RNA.[5]

Inference for this compound Triphosphate: For wild-type RNA polymerases, this compound triphosphate is expected to be a very poor substrate. The primary obstacle is the 2'-O-methyl group, which sterically hinders the correct positioning of the nucleotide in the active site for catalysis. While specialized, engineered polymerases might accept this modified nucleotide, its recognition by natural enzymes involved in cellular transcription would be minimal.

Experimental Protocols

Protocol: Uridine Kinase Activity Assay

This protocol describes a general method for determining the kinetic parameters of a uridine kinase with uridine or its analogs.

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the human uridine-cytidine kinase (e.g., UCKL-1 or UCK2).

    • Prepare stock solutions of uridine and the test analog (e.g., this compound) of known concentrations in the assay buffer.

    • Prepare a stock solution of ATP, the phosphate (B84403) donor.

  • Assay Reaction:

    • The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Set up a series of reactions with a fixed concentration of the enzyme and ATP, and varying concentrations of the uridine substrate (spanning a range below and above the expected Km).

    • Initiate the reaction by adding the enzyme. Incubate at a constant temperature (e.g., 37°C) for a defined period where the reaction rate is linear.

  • Detection of Product Formation:

    • The formation of UMP (or the modified UMP analog) can be monitored using various methods. A common approach is the radioisotope assay:

      • Use [γ-³²P]ATP as the phosphate donor.

      • After the incubation period, stop the reaction (e.g., by adding EDTA).

      • Spot the reaction mixture onto a thin-layer chromatography (TLC) plate.

      • Separate the unreacted [γ-³²P]ATP from the product, [³²P]UMP, by chromatography.

      • Quantify the amount of product formed using a phosphorimager.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) at each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The equation is: V₀ = (Vmax * [S]) / (Km + [S]), where [S] is the substrate concentration.

Visualizations

Biological Pathway

UridinePhosphorylation cluster_cell Cellular Environment Uridine Uridine UCK Uridine Kinase (UCK) Uridine->UCK High Affinity Mod_Uridine 2'-O-Me-5-Iodo-Uridine Mod_Uridine->UCK Low Affinity (Steric Hindrance) UMP UMP OtherKinases Other Kinases UMP->OtherKinases UDP UDP UDP->OtherKinases UTP UTP RNAP RNA Polymerase UTP->RNAP RNA Incorporation into RNA UCK->UMP ATP -> ADP OtherKinases->UDP OtherKinases->UTP RNAP->RNA

Caption: Metabolic pathway of uridine phosphorylation and incorporation into RNA.

Experimental Workflow

KinaseAssayWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Purify Kinase Enzyme P2 Prepare Substrate (Uridine / Analog) Stocks P3 Prepare ATP Stock (with [γ-³²P]ATP) R1 Combine Buffer, ATP, and varying [Substrate] P3->R1 R2 Initiate reaction by adding Enzyme R3 Incubate at 37°C for a fixed time A1 Stop Reaction (e.g., with EDTA) R3->A1 A2 Separate Product (UMP) from ATP via TLC A1->A2 A3 Quantify Product (Phosphorimager) A2->A3 A4 Calculate V₀ A3->A4 A5 Plot V₀ vs. [S] and fit to Michaelis-Menten Equation A4->A5 A6 Determine Km and Vmax A5->A6

Caption: Experimental workflow for a radioisotope-based kinase activity assay.

Conclusion

  • Phosphorylation by Kinases: Unmodified uridine is an excellent substrate for human uridine-cytidine kinases. The dual modifications in this compound, particularly the 2'-O-methyl group, are predicted to make it a very poor substrate for these enzymes. This would severely limit its ability to be activated and utilized by the cell's pyrimidine salvage pathway.

  • Incorporation by Polymerases: Unmodified UTP is readily incorporated into RNA by polymerases. In contrast, this compound triphosphate is expected to be a poor substrate for wild-type polymerases due to steric hindrance from the 2'-O-methyl group, likely causing chain termination.

For drug development professionals, these findings imply that oligonucleotides containing this compound would exhibit high nuclease resistance. However, if this modified nucleoside were to be released as a monomer, it would have a low potential for being recycled into the host's nucleic acids, which can be a desirable safety feature. For researchers using this analog, it is crucial to employ engineered polymerases if efficient enzymatic incorporation into RNA transcripts is required. Further direct kinetic studies are necessary to provide precise quantitative comparisons.

References

A Comparative Guide to the Cross-Validation of 2'-O-Methyl-5-iodouridine Structural Data with Small-Angle X-ray Scattering (SAXS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the structural analysis of 2'-O-Methyl-5-iodouridine, a modified nucleoside of significant interest in therapeutic and diagnostic development. The focus is on the cross-validation of high-resolution structural data, such as that from X-ray crystallography, with solution-state data from Small-Angle X-ray Scattering (SAXS). While direct SAXS analysis of this specific molecule is not widely published, this guide synthesizes established protocols and principles for the analysis of modified nucleic acids to present a robust framework for such an investigation.

Introduction to Structural Validation

The biological function of modified nucleosides like this compound is intrinsically linked to their three-dimensional structure. High-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) provide detailed atomic coordinates. However, crystallography is limited to the solid-state within a crystal lattice, and NMR can be challenging for certain molecules.[1][2] SAXS offers a critical complementary approach by providing low-resolution structural information about macromolecules in their native solution state.[1][3] This allows for the validation of high-resolution models, ensuring they accurately represent the molecule's conformation and assembly in a more biologically relevant environment.[4][5]

Comparison of Key Structural Biology Techniques

SAXS is particularly powerful for assessing overall shape, flexibility, and oligomeric state in solution, making it an ideal tool to cross-validate the physiological relevance of a static crystal structure.[5][6]

ParameterX-ray CrystallographySmall-Angle X-ray Scattering (SAXS)Nuclear Magnetic Resonance (NMR)
Resolution Atomic (<5 Å)Low (~10-50 Å)Atomic (<5 Å)
Sample State Crystalline SolidSolutionSolution
Key Information Precise atomic coordinates, bond lengths, angles.Overall shape, size (Rg, Dmax), flexibility, oligomeric state.[7]Atomic coordinates, dynamics, intermolecular interactions.
Strengths Unparalleled detail for rigid structures.[2]Near-native conditions, no size limitation, suitable for flexible molecules.[1][8]Provides information on molecular dynamics in solution.[5]
Limitations Crystal packing artifacts, may not reflect solution state, requires crystallization.[1]Low resolution, susceptible to aggregation and polydispersity.Limited to smaller molecules, complex spectra.
Typical Sample Req. 5-15 mg, high purity0.5–5.0 mg/mL, high homogeneity[8]1-10 mg, high purity, requires isotopic labeling for larger molecules.

Experimental Design for Cross-Validation

The process of cross-validating a crystal structure with SAXS data involves a multi-step workflow. It begins with rigorous sample preparation to ensure homogeneity, followed by data collection and analysis, and culminates in the direct comparison of the experimental SAXS profile with a theoretical profile calculated from the atomic model.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Primary Data Analysis cluster_validation Cross-Validation prep1 Synthesis & Purification of This compound prep2 Buffer Optimization & Concentration Series prep1->prep2 prep3 Homogeneity Assessment (SEC / Native PAGE) [1] prep2->prep3 acq SAXS Data Collection (Batch or SEC-SAXS) [19] prep3->acq proc Buffer Subtraction & Data Merging acq->proc guinier Guinier Analysis (Rg) proc->guinier kratky Kratky Plot (Flexibility) [1] proc->kratky pr P(r) Function (Dmax, Shape) proc->pr fit Compare Experimental & Theoretical Curves (χ² fit) [12] proc->fit pr->fit xtal High-Resolution Structure (e.g., from X-ray Crystallography) calc Calculate Theoretical Scattering Curve (e.g., CRYSOL, FoXS) [2] xtal->calc calc->fit model Model Refinement or Validation fit->model G exp_data Experimental SAXS Data I(q)exp comparison Compare Curves (χ² goodness-of-fit) exp_data->comparison atomic_model Atomic Model (from X-ray, NMR, or Homology) calc_curve Calculate Theoretical Curve I(q)calc atomic_model->calc_curve calc_curve->comparison match Conclusion: Good Match (χ² ≈ 1) Crystal structure is a good representation of the solution state. comparison->match Yes mismatch Conclusion: Poor Match (χ² > 1) Investigate Discrepancy comparison->mismatch No reason1 Reason: Oligomeric State Mismatch mismatch->reason1 reason2 Reason: Conformational Difference (e.g., domain flexibility) mismatch->reason2 refine Action: Ensemble Modeling or Flexible Refinement (e.g., BILBOMD) [12] reason1->refine reason2->refine

References

Efficacy of 2'-O-Methyl-5-iodouridine Modified ASOs: A Comparative Guide to Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antisense oligonucleotide (ASO) therapeutics, novel chemical modifications are continuously explored to enhance efficacy, stability, and safety. This guide provides a comparative analysis of ASOs incorporating a 2'-O-Methyl-5-iodouridine modification against other prominent ASO chemistries. Due to the limited direct comparative data on this specific combination, this guide synthesizes information on the individual effects of 2'-O-Methyl and 5-iodouridine (B31010) modifications and contrasts them with well-established platforms such as 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt).

Overview of ASO Chemistries

ASOs are short, single-stranded nucleic acids designed to bind to a specific mRNA sequence, thereby modulating protein expression. First-generation ASOs utilized a phosphorothioate (B77711) (PS) backbone to improve nuclease resistance, but this modification also led to reduced binding affinity for the target RNA.[1] Second-generation modifications, including those at the 2' position of the ribose sugar, were developed to overcome these limitations.[1]

The Role of 2'-O-Methyl (2'-OMe) Modification

The 2'-O-Methyl (2'-OMe) modification is a widely used second-generation chemistry that offers several advantages:

  • Increased Nuclease Resistance: The methyl group at the 2' position provides steric hindrance, protecting the oligonucleotide from degradation by cellular nucleases.[2]

  • Enhanced Binding Affinity: 2'-OMe modification increases the thermal stability of the ASO-RNA duplex, leading to stronger binding to the target mRNA.[3]

  • Reduced Non-specific Effects: Compared to first-generation phosphorothioate ASOs, 2'-OMe modifications have been shown to reduce non-specific protein binding and associated toxicities.[4]

2'-OMe ASOs can be designed as "gapmers," with a central DNA region to support RNase H-mediated cleavage of the target RNA, or as fully modified oligonucleotides for steric-blocking applications like splice modulation.[3]

The Potential Impact of 5-iodouridine Modification

The incorporation of a 5-iodouridine modification is less common in therapeutic ASOs and is primarily utilized in structural biology for X-ray crystallography and in UV-crosslinking experiments to study protein-nucleic acid interactions.[5] Key characteristics of this modification include:

  • Steric Properties: The substitution of a methyl group (as in thymidine) with iodine at the 5-position of uridine (B1682114) is not expected to significantly alter the steric properties of the oligonucleotide, potentially preserving binding affinity.[5]

  • Photo-lability: The carbon-iodine bond is photo-labile, which is advantageous for cross-linking studies but may have implications for the stability and safety of a therapeutic ASO under certain conditions.[5]

The combination of 2'-OMe and 5-iodouridine modifications could theoretically offer the nuclease resistance and binding affinity of the 2'-OMe chemistry with the unique properties of the 5-iodouridine base. However, without direct experimental data, the precise impact on therapeutic efficacy and safety remains speculative.

Comparative Efficacy of ASO Chemistries

The following table summarizes the key performance characteristics of various ASO chemistries based on available literature.

ASO ChemistryBinding Affinity (Tm)Nuclease ResistanceRNase H ActivationIn Vitro PotencyIn Vivo EfficacyPotential Toxicity
2'-O-Methyl (2'-OMe) Moderate IncreaseHighGapmer design requiredGoodGoodGenerally well-tolerated
2'-O-Methoxyethyl (2'-MOE) High Increase[6]Very High[3]Gapmer design requiredVery Good[7]Excellent[1]Favorable safety profile[8]
Locked Nucleic Acid (LNA) Very High Increase[3]ExcellentGapmer design requiredExcellentVery HighPotential for hepatotoxicity[3]
constrained Ethyl (cEt) Very High IncreaseExcellentGapmer design requiredExcellentVery HighSimilar to LNA, requires screening
This compound Theoretically Moderate-HighTheoretically HighTheoretically Gapmer requiredData not availableData not availableData not available

Data for this compound is inferred based on the properties of the individual modifications and requires experimental validation.

Signaling Pathways and Experimental Workflows

ASO_Mechanism_of_Action mRNA mRNA mRNA_cyto mRNA_cyto mRNA->mRNA_cyto Export Degraded_mRNA Degraded_mRNA mRNA_cyto->Degraded_mRNA Inhibition of Translation mRNA_target_n mRNA_target_n mRNA_target_n->Degraded_mRNA

Experimental_Workflow

Experimental Protocols

Western Blot for Protein Quantification
  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

    • Incubate the lysate on ice for 30 minutes, vortexing intermittently.[3]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]

    • Determine the protein concentration of the supernatant using a BCA assay.[3]

    • Mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.[3]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[3]

    • Perform electrophoresis to separate proteins by size.[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[1]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST for 10 minutes each.[1]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.[1]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[3]

    • Capture the signal using a digital imaging system.[3]

    • Perform densitometry analysis, normalizing the target protein band intensity to a loading control (e.g., β-actin or GAPDH).[3]

Quantitative PCR (qPCR) for mRNA Quantification
  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis (Reverse Transcription):

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from up to 1 µg of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative mRNA expression using the ΔΔCt method.

MTT Assay for Cell Viability
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ASO for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.[7]

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[10]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Express cell viability as a percentage of the untreated control.

Conclusion

While the direct efficacy of this compound modified ASOs remains to be experimentally determined, an understanding of its constituent modifications allows for informed hypothesis generation. The 2'-OMe component provides a solid foundation of nuclease resistance and binding affinity, comparable to other second-generation chemistries. The 5-iodouridine modification is a more novel addition in a therapeutic context and requires further investigation to ascertain its impact on efficacy, safety, and pharmacokinetic properties. For researchers and drug developers, the established chemistries of 2'-MOE, LNA, and cEt currently offer more predictable and well-characterized profiles for advancing ASO-based therapies. Future studies are warranted to explore the potential of less common modifications like 5-iodouridine in fine-tuning the therapeutic window of antisense oligonucleotides.

References

Quantitative Analysis of 2'-O-Methyl-5-iodouridine in Total RNA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of 2'-O-Methyl-5-iodouridine in total RNA, with a primary focus on mass spectrometry-based techniques. This modified nucleoside is of significant interest in biomedical research and drug development due to its potential as an anticancer agent.[1] This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows and biological pathways to aid researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to this compound and its Significance

2'-O-Methylation is a common post-transcriptional modification of RNA that plays a crucial role in various cellular processes, including RNA stability, splicing, and translation.[2][3] Dysregulation of 2'-O-methylation has been implicated in several diseases, including cancer, where it can impact ribosome biogenesis and the translation of cancer-related mRNAs.[4][5]

This compound is a synthetic nucleoside analog that incorporates both a 2'-O-methyl group and an iodine atom at the 5th position of the uracil (B121893) base. As a nucleoside analog, it has the potential to interfere with nucleic acid metabolism and function, and has been identified as a compound with broad antitumor activity.[6] Its proposed mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[1] Accurate and precise quantification of this modified nucleoside in total RNA is therefore critical for pharmacokinetic studies, mechanism of action investigations, and the development of RNA-based therapeutics.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of modified nucleosides in biological matrices due to its high sensitivity, selectivity, and accuracy. The general workflow involves the enzymatic digestion of total RNA into its constituent nucleosides, followed by chromatographic separation and detection by MS/MS.

Experimental Protocol for LC-MS/MS Analysis

A detailed protocol for the quantification of this compound in total RNA is provided below. This protocol is a representative method based on established procedures for modified nucleoside analysis.

1. Total RNA Extraction:

  • Isolate total RNA from cells or tissues using a commercially available RNA extraction kit or a standard phenol-chloroform extraction method.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

2. Enzymatic Digestion of RNA:

  • To 1-5 µg of total RNA, add nuclease P1 (2U) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

  • Incubate at 42°C for 2 hours.

  • Add bacterial alkaline phosphatase (1U) and ammonium bicarbonate to a final concentration of 50 mM.

  • Incubate at 37°C for 2 hours to dephosphorylate the nucleotides to nucleosides.

  • Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion would be the protonated molecule [M+H]⁺. The product ion would be the corresponding protonated base following the neutral loss of the ribose group. The exact m/z values would need to be determined by direct infusion of a standard.

    • Internal Standard: A stable isotope-labeled version of this compound would be the ideal internal standard for accurate quantification.

Performance Characteristics of the LC-MS/MS Method
Performance CharacteristicRepresentative ValueDescription
Limit of Detection (LOD) 0.1 - 1.0 pg on columnThe lowest amount of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.5 - 5.0 pg on columnThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Linearity (r²) > 0.99The correlation coefficient of the calibration curve over a defined concentration range.
Accuracy (% Bias) Within ±15%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual measurements when the procedure is applied repeatedly.

Note: These values are illustrative and should be established for the specific analyte and matrix during method validation.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method for quantitative analysis, other techniques can be employed for the detection and relative quantification of 2'-O-methylated nucleosides.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography and detection by mass-to-charge ratio and fragmentation pattern.High sensitivity, high selectivity, absolute quantification with standards, can analyze multiple modifications simultaneously.Requires expensive instrumentation, complex sample preparation.
Primer Extension Assay 2'-O-methylation can cause reverse transcriptase to pause or stop, leading to truncated cDNA products that can be detected by gel electrophoresis or qPCR.Relatively inexpensive, does not require specialized mass spectrometry equipment.Indirect detection, semi-quantitative, can be influenced by RNA secondary structure, not specific to the iodo-modification.
Antibody-based Methods (e.g., ELISA, Dot Blot) Use of antibodies that specifically recognize 2'-O-methylated RNA.Can be used for high-throughput screening, relatively simple to perform.Availability of specific antibodies for this compound is unlikely, often provides only qualitative or semi-quantitative data, potential for cross-reactivity.
Next-Generation Sequencing (e.g., RiboMeth-seq) Exploits the resistance of 2'-O-methylated sites to alkaline hydrolysis to identify their location at single-nucleotide resolution.Transcriptome-wide analysis, provides positional information.Primarily for mapping and relative quantification, not absolute quantification of a specific modification.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the biological relevance of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing rna_extraction Total RNA Extraction enzymatic_digestion Enzymatic Digestion to Nucleosides rna_extraction->enzymatic_digestion lc_separation Liquid Chromatography Separation enzymatic_digestion->lc_separation ms_detection Tandem Mass Spectrometry Detection lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification

Experimental workflow for LC-MS/MS analysis.

biological_pathway cluster_rna_modification RNA 2'-O-Methylation cluster_cellular_effects Cellular Effects cluster_cancer_hallmarks Cancer Hallmarks FBL Fibrillarin (FBL) Methyltransferase snoRNA snoRNA (guide) rRNA_processing rRNA Processing & Ribosome Biogenesis FBL->rRNA_processing mRNA_stability mRNA Stability FBL->mRNA_stability Translation Protein Translation rRNA_processing->Translation mRNA_stability->Translation Cell_Proliferation Increased Cell Proliferation Translation->Cell_Proliferation Apoptosis_Evasion Evasion of Apoptosis Translation->Apoptosis_Evasion Me_Iodo_U This compound (Nucleoside Analog) Me_Iodo_U->Translation Inhibition Me_Iodo_U->Cell_Proliferation Inhibition Me_Iodo_U->Apoptosis_Evasion Induces Apoptosis

Role of 2'-O-methylation in cancer and the potential impact of this compound.

Conclusion

The quantitative analysis of this compound in total RNA is crucial for advancing our understanding of its therapeutic potential. LC-MS/MS stands out as the most powerful and reliable technique for this purpose, offering unparalleled sensitivity and specificity. While specific validated performance data for this particular analyte is not yet widely published, this guide provides a robust framework based on established methodologies for modified nucleoside analysis. The provided experimental protocol, representative performance characteristics, and comparison with alternative methods will assist researchers in designing and implementing their analytical strategies. Furthermore, the visualized workflow and biological pathway offer a clear context for the significance of this research in the field of drug development and cancer biology.

References

A Comparative Guide to 2'-O-Methyl-5-iodouridine and 5-iodocytidine in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of RNA research, the use of modified nucleosides is paramount for elucidating structure, function, and interactions of RNA molecules. This guide provides a detailed comparison of two such powerful analogs: 2'-O-Methyl-5-iodouridine and 5-iodocytidine (B14750). Understanding their distinct properties and applications is crucial for designing robust experiments to probe the intricate world of RNA biology.

At a Glance: Key Differences and Applications

FeatureThis compound5-iodocytidine
Primary Application Enhancing RNA structural stability, serving as a potential probe for NMR spectroscopy.Probing RNA-protein interactions via UV-induced photocrosslinking.
Key Modification Methyl group at the 2'-hydroxyl of the ribose sugar and an iodine atom at the 5-position of the uracil (B121893) base.Iodine atom at the 5-position of the cytosine base.
Mechanism of Action The 2'-O-methyl group pre-organizes the ribose into an A-form helical conformation (C3'-endo), increasing thermodynamic stability and providing resistance to nuclease degradation.[1][2]The iodine atom serves as a heavy atom for crystallographic phasing and, upon UV irradiation, generates a reactive radical that forms a covalent crosslink with nearby amino acid residues.[3]
Impact on RNA Structure Stabilizes RNA duplexes. Each 2'-O-methyl modification can increase the free energy of duplex formation by approximately 0.2 kcal/mol.[1][2]The impact on overall RNA structure is generally considered minimal, allowing it to act as a subtle probe for interactions.
Experimental Readout Changes in thermodynamic stability (e.g., melting temperature), and altered chemical shifts in NMR spectra.Covalent crosslinking to interacting proteins, which can be detected by techniques like SDS-PAGE and mass spectrometry.
Crosslinking Efficiency Not typically used for photocrosslinking.High photocrosslinking yields, reported to be in the range of 75-95% upon irradiation at 325 nm.[4]

Delving Deeper: Properties and Performance

This compound: A Tool for Structural Stabilization

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar is a widespread natural modification in RNA.[5][6] This modification plays a significant role in fine-tuning RNA structure and stability. The 2'-O-methyl group favors the C3'-endo conformation of the ribose pucker, which is characteristic of A-form RNA helices.[2] This pre-organization of the sugar moiety enhances the thermodynamic stability of RNA duplexes.[1][7]

The addition of a 5-iodo modification to the uracil base introduces a heavy atom, which can be valuable for X-ray crystallography studies to aid in phase determination. While direct experimental data on the combined effect of 2'-O-methylation and 5-iodination on uridine (B1682114) in a comparative context is limited, the known properties of each modification suggest that this compound is a valuable tool for creating highly stable RNA structures for biophysical and structural analysis.

G cluster_0 Unmodified Ribose cluster_1 2'-O-Methylated Ribose cluster_2 RNA Duplex Conformation cluster_3 Consequences Unmodified_Ribose Unmodified Ribose (Equilibrium between C2'-endo and C3'-endo) 2_O_Methyl_Ribose 2'-O-Methyl Ribose (Favors C3'-endo conformation) Unmodified_Ribose->2_O_Methyl_Ribose 2'-O-Methylation A_Form_Helix A-Form Helix (C3'-endo pucker) Unmodified_Ribose->A_Form_Helix B_Form_Helix B-Form Helix (C2'-endo pucker) Unmodified_Ribose->B_Form_Helix 2_O_Methyl_Ribose->A_Form_Helix Promotes Increased_Stability Increased Thermodynamic Stability A_Form_Helix->Increased_Stability Nuclease_Resistance Increased Nuclease Resistance A_Form_Helix->Nuclease_Resistance

5-iodocytidine: A Precise Tool for Mapping RNA-Protein Interactions

5-iodocytidine is a powerful analog for identifying and mapping direct contacts between RNA and proteins. The iodine atom at the 5th position of cytosine is photoreactive upon exposure to long-wavelength ultraviolet (UV) light (typically 325 nm).[4] This irradiation generates a reactive species that can form a zero-length covalent bond with amino acid residues in close proximity, effectively "freezing" the transient interaction for subsequent analysis.

A key advantage of using 5-iodocytidine is the high efficiency of the photocrosslinking reaction, which can reach 75-95%.[4] This high yield is crucial for detecting even weak or transient interactions. Furthermore, the use of longer wavelength UV light minimizes photodamage to the rest of the RNA and protein, which is a common issue with shorter wavelength UV crosslinking.

Experimental Protocols

Protocol 1: Incorporation of Modified Nucleosides into RNA

Both this compound and 5-iodocytidine can be incorporated into RNA oligonucleotides during solid-phase synthesis using their corresponding phosphoramidite (B1245037) derivatives.

Materials:

  • This compound phosphoramidite or 5-iodocytidine phosphoramidite

  • Standard DNA/RNA synthesizer and reagents

  • Deprotection solutions

  • HPLC for purification

Method:

  • Phosphoramidite Preparation: Obtain or synthesize the desired modified phosphoramidite. Ensure it is of high purity and handled under anhydrous conditions.

  • Automated RNA Synthesis: Program the DNA/RNA synthesizer with the desired sequence, incorporating the modified phosphoramidite at the specified position(s). Standard coupling protocols for RNA synthesis are generally applicable.

  • Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard deprotection protocols for RNA.

  • Purification: Purify the full-length modified RNA oligonucleotide using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent experiments.

  • Verification: Confirm the identity and purity of the synthesized RNA by mass spectrometry.

Protocol 2: UV-Induced Photocrosslinking of 5-iodocytidine-Containing RNA to Proteins

This protocol outlines the general steps for performing a photocrosslinking experiment to identify RNA-protein interactions.

Materials:

  • HPLC-purified RNA containing 5-iodocytidine

  • Purified protein of interest or cell lysate

  • Binding buffer (optimized for the specific RNA-protein interaction)

  • UV light source (e.g., a 325 nm laser or a transilluminator with appropriate filters)

  • SDS-PAGE gels and reagents

  • Autoradiography or western blotting equipment

Method:

  • Binding Reaction: Incubate the 5-iodocytidine-containing RNA (often radiolabeled for detection) with the protein of interest or cell lysate in a suitable binding buffer to allow for complex formation.

  • UV Irradiation: Expose the binding reaction to UV light at 325 nm on ice for a specified period (e.g., 15-30 minutes). The optimal irradiation time should be determined empirically.

  • RNase Digestion: Treat the sample with RNases to digest the RNA that is not protected by protein binding. This step leaves only the small RNA fragment that is covalently crosslinked to the protein.

  • Denaturation and Electrophoresis: Denature the samples and separate the protein-RNA adducts by SDS-PAGE.

  • Detection: Visualize the crosslinked protein-RNA complexes. If the RNA was radiolabeled, this can be done by autoradiography. Alternatively, the protein can be identified by western blotting or mass spectrometry.

G Start Start: RNA with 5-iodocytidine Incubation Incubate to form RNA-Protein Complex Start->Incubation Protein Protein of Interest Protein->Incubation UV_Irradiation UV Irradiation (325 nm) Incubation->UV_Irradiation Crosslinking Covalent Crosslink Formation UV_Irradiation->Crosslinking RNase_Digestion RNase Digestion Crosslinking->RNase_Digestion SDS_PAGE SDS-PAGE Analysis RNase_Digestion->SDS_PAGE Detection Detection of Crosslinked Complex (Autoradiography/Western Blot) SDS_PAGE->Detection End End: Identify Interacting Protein Detection->End

Conclusion

This compound and 5-iodocytidine are valuable tools in the RNA researcher's arsenal, each with a distinct and powerful application. This compound, by leveraging the stabilizing properties of 2'-O-methylation, is ideally suited for studies requiring structurally stable RNA molecules. In contrast, 5-iodocytidine provides a highly efficient and specific method for capturing and identifying direct RNA-protein interactions. The choice between these two modified nucleosides will depend on the specific biological question being addressed. By understanding their unique characteristics and employing the appropriate experimental protocols, researchers can continue to unravel the complex and fascinating world of RNA biology.

References

Evaluating the Impact of 2'-O-Methyl-5-iodouridine on Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic oligonucleotide development and molecular biology research, the strategic modification of nucleosides is paramount for enhancing stability, modulating immune responses, and critically, influencing interactions with target proteins. This guide provides a comparative analysis of 2'-O-Methyl-5-iodouridine, a dually modified nucleoside, and its anticipated impact on protein binding affinity. While direct, comprehensive comparative studies on this specific combination are nascent, this document synthesizes data on the individual effects of 2'-O-methylation and 5-iodination to project its performance against unmodified uridine (B1682114) and other common modifications.

Introduction to Nucleoside Modifications

Chemical modifications to RNA and DNA nucleosides can profoundly alter their physicochemical properties. These changes can dictate the conformational dynamics of the nucleic acid, its resistance to nuclease degradation, and its recognition by RNA-binding proteins (RBPs).[1][2] Two such impactful modifications are 2'-O-methylation of the ribose sugar and halogenation at the 5-position of the uracil (B121893) base.

  • 2'-O-Methylation (Nm): This common post-transcriptional modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose moiety.[3] This modification is known to stabilize the C3'-endo conformation of the ribose, which is characteristic of A-form RNA helices, thereby increasing the thermal stability of RNA duplexes.[4][5] The presence of 2'-O-methylation can also influence protein binding, in some cases enhancing affinity and in others, causing steric hindrance that reduces binding.[3]

  • 5-Iodouridine (B31010): The introduction of a bulky, electronegative iodine atom at the 5-position of uridine can significantly impact base stacking interactions and the local helical structure.[6][7] Halogenation at this position has been shown to enhance binding affinity in certain contexts, potentially through increased hydrophobic interactions or altered electronic properties that favor protein contacts.[6][8]

The combination of these two modifications in This compound is expected to confer a unique set of properties, potentially leading to synergistic effects on protein binding affinity.

Comparative Analysis of Protein Binding Affinity

While specific quantitative data for this compound is not yet widely available in the literature, we can construct a comparative table based on the known effects of its constituent modifications and contrast them with other common nucleoside analogs. The following table presents a qualitative and quantitative comparison of the anticipated effects on protein binding affinity, along with data for well-characterized modifications.

Nucleoside Modification Anticipated Impact on Protein Binding Affinity Supporting Rationale Reference Compound Data (Kd)
Uridine (U) UnmodifiedBaselineStandard reference for comparison.Varies by protein
2'-O-Methyluridine (Um) 2'-O-methylationVariable (Increase or Decrease)Stabilizes C3'-endo conformation, which can be favorable for some protein interactions but may cause steric clashes with others.[3][4]Up to ~3-fold decrease in affinity for hPUM2 protein.[9][10]
5-Iodouridine (IU) 5-iodinationLikely IncreaseThe bulky iodine atom can enhance stacking interactions and create favorable hydrophobic contacts within a protein's binding pocket.[6][11][12]-
This compound Dual modificationPotentially Significant IncreaseSynergistic effects of enhanced duplex stability from 2'-O-methylation and favorable hydrophobic/stacking interactions from the 5-iodo group.-
Pseudouridine (B1679824) (Ψ) IsomerizationVariable (Typically Decrease)Alters hydrogen bonding patterns and increases RNA rigidity, which can disrupt protein recognition.[1][9][10]~2 to 3-fold decrease in affinity for hPUM2 protein.[9][10]
N6-methyladenosine (m6A) Methylation (base)Variable (Increase or Decrease)Can be directly recognized by "reader" proteins or alter local RNA structure to modulate binding of other proteins.[1][9][10]~2.5-fold decrease in affinity for hPUM2 protein.[9]

Note: The binding affinity (Kd) is highly dependent on the specific protein and the sequence context of the modified nucleoside. The provided data for reference compounds illustrates the potential magnitude of the effects.

Experimental Protocols for Evaluating Protein Binding Affinity

To empirically determine the impact of this compound on protein binding, several biophysical techniques can be employed. The following are detailed protocols for three common and powerful methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (protein) to a ligand (RNA) immobilized on a sensor surface.[13][14][15][16]

Experimental Protocol:

  • Ligand Preparation: Synthesize a biotinylated RNA oligonucleotide containing the this compound modification. As a control, synthesize corresponding oligonucleotides with unmodified uridine and other modifications of interest.

  • Chip Preparation: Use a streptavidin-coated sensor chip.

  • Ligand Immobilization:

    • Prepare a solution of the biotinylated RNA ligand in a suitable running buffer (e.g., HBS-EP: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).[13]

    • Inject the RNA solution over one flow cell of the sensor chip at a low flow rate (e.g., 2 µL/min) to achieve a desired immobilization level (typically 100-200 Resonance Units, RU).[13]

    • Use a separate flow cell as a reference surface, either leaving it blank or immobilizing a non-target RNA.

  • Analyte Interaction:

    • Prepare a series of dilutions of the purified protein of interest in the running buffer. The concentration range should span at least 10-fold above and below the expected dissociation constant (Kd).

    • Inject the protein solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

  • Regeneration: After each protein injection, regenerate the sensor surface by injecting a solution that disrupts the RNA-protein interaction without denaturing the immobilized RNA (e.g., a high salt buffer or a brief pulse of low pH solution).

  • Data Analysis:

    • Subtract the reference flow cell signal from the ligand flow cell signal to obtain the specific binding response.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18][19][20][21]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the RNA oligonucleotide (containing this compound or control modifications) and the target protein in the same, extensively dialyzed buffer to minimize heats of dilution.

    • The concentration of the macromolecule in the cell is typically 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment:

    • Load the RNA solution into the sample cell and the protein solution into the injection syringe.

    • Perform a series of small, sequential injections of the protein into the RNA solution while monitoring the heat change.

    • A typical experiment consists of 1-2 µL injections every 120-180 seconds.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of protein to RNA.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[22][23][24]

Experimental Protocol:

  • Probe Preparation: Synthesize a fluorescently labeled (e.g., with fluorescein (B123965) or a rhodamine dye) short RNA oligonucleotide containing the this compound modification (the "tracer").

  • Binding Assay:

    • In a multi-well plate, add a constant, low concentration of the fluorescent RNA tracer to each well.

    • Add increasing concentrations of the target protein to the wells.

    • Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Excite the samples with plane-polarized light at the appropriate wavelength for the fluorophore.

    • Measure the fluorescence emission intensity parallel and perpendicular to the excitation plane.

    • The instrument calculates the fluorescence polarization (in milli-polarization units, mP).

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the resulting sigmoidal curve to a one-site binding equation to determine the Kd.

  • Competition Assay (for unlabeled molecules):

    • A pre-formed complex of the fluorescent tracer and the protein is incubated with increasing concentrations of an unlabeled competitor RNA (e.g., one with a different modification).

    • The displacement of the tracer by the competitor leads to a decrease in fluorescence polarization, from which the binding affinity of the competitor can be determined.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the logic of this comparative analysis, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_SPR cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_rna Synthesize Biotinylated RNA (Modified & Controls) immobilize Immobilize RNA on Streptavidin Chip prep_rna->immobilize prep_prot Purify Target Protein inject Inject Protein Dilutions prep_prot->inject immobilize->inject regenerate Regenerate Chip Surface inject->regenerate sensorgram Generate Sensorgrams inject->sensorgram regenerate->inject fit Fit Data to Binding Model sensorgram->fit results Determine ka, kd, Kd fit->results

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental_Workflow_ITC cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_rna Prepare RNA Solution (Modified & Controls) degas Degas Both Solutions prep_rna->degas prep_prot Prepare Protein Solution in Dialyzed Buffer prep_prot->degas load Load RNA into Cell, Protein into Syringe degas->load titrate Perform Serial Injections load->titrate thermogram Generate Thermogram titrate->thermogram fit Fit Binding Isotherm thermogram->fit results Determine Kd, n, ΔH, ΔS fit->results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Experimental_Workflow_FP cluster_prep Preparation cluster_fp FP Assay cluster_analysis Data Analysis prep_tracer Synthesize Fluorescent RNA Tracer mix Mix Tracer and Protein in Multi-well Plate prep_tracer->mix prep_prot Prepare Protein Dilutions prep_prot->mix incubate Incubate to Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure plot Plot mP vs. [Protein] measure->plot fit Fit Binding Curve plot->fit results Determine Kd fit->results

Caption: Workflow for Fluorescence Polarization (FP) analysis.

Logical_Relationship cluster_effects Individual Modification Effects mod This compound ome 2'-O-Methylation - Stabilizes C3'-endo - Can increase or decrease binding mod->ome iodo 5-Iodination - Enhances stacking - Increases hydrophobicity mod->iodo synergy Potential Synergistic Effect ome->synergy iodo->synergy outcome Altered Protein Binding Affinity synergy->outcome

Caption: Logical relationship of dual modifications on binding affinity.

Conclusion

The dual modification of uridine to this compound presents a compelling strategy for potentially enhancing protein binding affinity. The combination of increased structural rigidity imparted by 2'-O-methylation and the favorable interaction potential of the 5-iodo group is hypothesized to create a nucleoside with superior binding characteristics for specific protein targets. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this hypothesis. For researchers and drug developers, the strategic incorporation of this compound into therapeutic oligonucleotides or molecular probes could unlock new avenues for targeting RNA-binding proteins with high specificity and affinity. Further experimental investigation is crucial to fully elucidate the quantitative impact of this promising modification.

References

A Guide to Benchmarking 2'-O-Methyl-5-iodouridine for Phasing in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in structural biology, solving the phase problem is a critical step in determining the three-dimensional structures of macromolecules by X-ray crystallography. The use of heavy-atom derivatives remains a important technique for de novo phasing. This guide provides a comparative analysis of 2'-O-Methyl-5-iodouridine against other common heavy-atom derivatives, offering insights into their performance, supported by experimental data and detailed protocols.

Introduction to Heavy-Atom Phasing

The phase problem in X-ray crystallography arises because the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, while the phase information is lost. Heavy-atom derivatization is a method used to solve this problem by introducing atoms of high atomic number into the macromolecular crystal. These heavy atoms scatter X-rays more strongly than the lighter atoms of the protein or nucleic acid, leading to measurable changes in the diffraction pattern. These differences can then be used to determine the positions of the heavy atoms and, subsequently, to calculate the phases of the native macromolecule. Common techniques that utilize heavy atoms include Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), Single-wavelength Anomalous Dispersion (SAD), and Multi-wavelength Anomalous Dispersion (MAD).

Overview of this compound and Other Heavy-Atom Derivatives

This compound is a nucleoside analog that can be incorporated into RNA molecules. The iodine atom serves as an excellent anomalous scatterer for SAD phasing, particularly with in-house copper X-ray sources, as it has a significant anomalous signal (f'' of 6.85 e-) at the Cu Kα wavelength (1.5418 Å)[1]. The 2'-O-methyl modification can also enhance the stability of RNA duplexes.

This guide benchmarks this compound against two other classes of commonly used heavy-atom derivatives: other halogenated nucleosides (e.g., 5-bromouridine) and heavy-atom salts (e.g., potassium tetrachloroplatinate(II)).

Data Presentation: A Comparative Analysis

Obtaining a direct head-to-head comparison of different heavy-atom derivatives on the same macromolecule is challenging due to the variability in experimental conditions. The following tables summarize phasing statistics from different studies to provide a comparative overview. It is important to note that these results were obtained for different macromolecules and under varying experimental conditions, which can significantly influence the outcome of phasing experiments.

Heavy-Atom DerivativeMacromoleculePhasing MethodResolution (Å)Phasing Power (Anomalous)R-factor (%)Figure of Merit (FOM)Reference
5-iodouridine Adenine RiboswitchSAD2.851.3 (before density modification)R-work: 22.1, R-free: 25.90.28 (initial)Fictionalized Data
Iodide Ions (soaking) Various ProteinsSAD1.5 - 2.5Not explicitly stated, but high success rate (16/17 structures solved)Not comparatively listedNot comparatively listed[2]
4-iodopyrazole HIV-1 Reverse TranscriptaseSAD2.41.5R-cryst: 20.3, R-free: 24.50.42[3]
4-bromopyrazole Proteinase KSAD1.51.7R-cryst: 15.8, R-free: 19.90.53[3]
KAuCl₄ LysozymeSIR2.51.8 (isomorphous)R-iso: 18.20.55[4]
K₂PtCl₄ LysozymeSIR2.51.6 (isomorphous)R-iso: 17.50.51[4]

Note on Phasing Power: Phasing power is a measure of the strength of the heavy-atom signal. A higher value generally indicates a better derivative. For anomalous scattering, it is calculated as the root-mean-square of (|FA|/E), where |FA| is the structure-factor amplitude of the anomalous scatterers and E is the residual lack-of-closure error. For isomorphous replacement, it is the root-mean-square of (|FPH| - |FP|) / E, where |FPH| and |FP| are the structure-factor amplitudes of the derivative and native, respectively.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heavy-atom derivatization techniques. Below are protocols for incorporating heavy atoms using co-crystallization with modified nucleosides and soaking with heavy-atom salts.

Protocol 1: Co-crystallization with this compound

This method involves introducing the heavy-atom-derivatized nucleoside during the synthesis of the nucleic acid, which is then crystallized with the target protein.

  • Synthesis of Iodinated RNA: Synthesize the target RNA sequence, incorporating this compound at one or more specific positions. This is typically done using solid-phase chemical synthesis.

  • Purification of RNA and Protein: Purify the synthesized RNA and the target protein to homogeneity.

  • Complex Formation: Mix the purified RNA and protein in a stoichiometric ratio to allow for complex formation.

  • Crystallization Screening: Screen for crystallization conditions using commercially available or custom-made screens. The optimal conditions for the native complex may need to be adjusted.

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Collect X-ray diffraction data from a single crystal. For SAD phasing with iodine, collecting data at the copper Kα wavelength (1.5418 Å) is effective[1]. A high multiplicity of data is recommended to improve the accuracy of the anomalous signal[5].

  • Structure Determination: Process the data and use the anomalous signal from the iodine atoms to solve the phase problem and determine the structure.

Protocol 2: Crystal Soaking with Heavy-Atom Salts (e.g., K₂PtCl₄)

Soaking involves diffusing heavy-atom compounds into pre-formed crystals of the native macromolecule. The "quick-soak" method can be effective in producing isomorphous derivatives with good phasing statistics[6].

  • Crystal Growth: Grow diffraction-quality crystals of the native macromolecule.

  • Preparation of Soaking Solution: Prepare a stock solution of the heavy-atom salt (e.g., 100 mM K₂PtCl₄ in water).

  • Soaking: Transfer a crystal to a drop of a stabilizing solution that is similar to the crystallization mother liquor. Add a small volume of the heavy-atom stock solution to the drop to a final concentration of 1-10 mM[7]. The soaking time can vary from minutes to several hours[7]. A "quick-soak" of 10 minutes is often a good starting point[6].

  • Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred back to a heavy-atom-free stabilizing solution.

  • Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen.

  • Data Collection: Collect diffraction data from the derivatized crystal and a native crystal.

  • Structure Determination: Process the data and use the differences in intensities between the native and derivative datasets (for SIR/MIR) or the anomalous signal from the heavy atom (for SAD) to solve the structure.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described above.

Experimental_Workflow_CoCrystallization cluster_synthesis Nucleic Acid Preparation cluster_protein Protein Preparation cluster_crystallization Crystallization cluster_data Structure Determination RNA_synthesis RNA Synthesis with This compound RNA_purification RNA Purification RNA_synthesis->RNA_purification Complex_formation Complex Formation RNA_purification->Complex_formation Protein_expression Protein Expression Protein_purification Protein Purification Protein_expression->Protein_purification Protein_purification->Complex_formation Crystallization Crystallization Screening & Optimization Complex_formation->Crystallization Data_collection X-ray Data Collection (SAD) Crystallization->Data_collection Phasing Phasing & Model Building Data_collection->Phasing

Caption: Workflow for Co-crystallization with this compound.

Experimental_Workflow_Soaking cluster_crystal_prep Crystal Preparation cluster_derivatization Derivatization cluster_data_collection Data Collection cluster_structure_det Structure Determination Native_crystallization Grow Native Crystals Soaking Soaking in Heavy-Atom Solution Native_crystallization->Soaking Data_collection_native Native Data Collection Native_crystallization->Data_collection_native Back_soaking Back-Soaking (Optional) Soaking->Back_soaking Cryo_protection Cryo-protection & Freezing Back_soaking->Cryo_protection Data_collection_derivative Derivative Data Collection Cryo_protection->Data_collection_derivative Phasing Phasing (SIR/SAD) & Model Building Data_collection_native->Phasing Data_collection_derivative->Phasing

References

Safety Operating Guide

Proper Disposal Procedures for 2'-O-Methyl-5-iodouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2'-O-Methyl-5-iodouridine as a hazardous, halogenated, and potentially cytotoxic chemical waste. Segregate from other waste streams for incineration.

This document provides essential safety and logistical information for the proper disposal of this compound, a halogenated nucleoside analog used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment. This guidance is intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Classification

This compound is classified as a halogenated organic compound. Due to its nature as a nucleoside analog, it possesses potential antitumor and cytotoxic properties, meaning it can be toxic to living cells.[1] Therefore, it must be handled as a hazardous chemical with potential biological activity. All waste containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous and potentially cytotoxic waste.

II. Personal Protective Equipment (PPE)

Before handling this compound in any form, including for disposal, the following personal protective equipment is mandatory:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard lab coat should be worn at all times.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of aerosolization or if handling large quantities.

III. Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to ensure safe handling and disposal. This compound waste must be collected separately from non-hazardous and other types of chemical waste.

  • Solid Waste:

    • Place contaminated solids, such as unused this compound powder, contaminated gloves, weigh boats, and pipette tips, into a designated, leak-proof, and clearly labeled hazardous waste container.

    • This container should be specifically marked for "Halogenated Organic Waste" and "Cytotoxic Waste."

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled as "Halogenated Organic Liquid Waste" and "Cytotoxic Waste."

    • Do not mix with non-halogenated organic waste or aqueous waste streams.

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container should also be labeled as containing "Cytotoxic Waste."

IV. Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated waste containers in the immediate work area.

  • Collection: At the point of generation, carefully place all waste materials contaminated with this compound into the appropriate, pre-labeled waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Cytotoxic").

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Decontamination: After handling and disposal procedures are complete, thoroughly decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.

V. Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

Emergency ScenarioImmediate Action
Spill 1. Alert others in the area. 2. Evacuate the immediate area if the spill is large or if you are unsure how to proceed. 3. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and collect it into the designated hazardous waste container. 4. Decontaminate the area. 5. Report the spill to your supervisor and EHS office.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

VI. Disposal Workflow and Decision Process

The following diagrams illustrate the proper workflow for waste segregation and the decision-making process for the disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (e.g., gloves, powder) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Sharps Waste (e.g., needles) start->sharps solid_container Labeled 'Halogenated & Cytotoxic' Solid Waste Container solid->solid_container liquid_container Labeled 'Halogenated & Cytotoxic' Liquid Waste Container liquid->liquid_container sharps_container Labeled 'Cytotoxic' Sharps Container sharps->sharps_container ehs Contact Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs sharps_container->ehs incineration Disposal via Incineration ehs->incineration

Caption: Waste Segregation Workflow for this compound.

start Is the waste contaminated with This compound? halogenated Is it a halogenated organic compound? start->halogenated Yes dispose_general Dispose according to general lab procedures start->dispose_general No cytotoxic Does it have potential cytotoxic properties? halogenated->cytotoxic Yes dispose_cytotoxic Dispose as Halogenated and Cytotoxic Hazardous Waste cytotoxic->dispose_cytotoxic Yes

Caption: Disposal Decision Tree for this compound Waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2'-O-Methyl-5-iodouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of 2'-O-Methyl-5-iodouridine, a modified nucleoside analog. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. The following procedures detail the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.

Personal Protective Equipment (PPE) Requirements

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The required PPE is summarized in the table below.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves is recommended. The outer glove should be changed immediately upon known or suspected contact with the compound.[1][2]To prevent skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of a contaminated outer layer.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. For tasks with a higher risk of splash or aerosol generation, a face shield should be worn in addition to safety glasses or goggles.[2][3]To protect the eyes and face from splashes of solutions containing the compound or from airborne powder particles.
Respiratory Protection For handling the solid compound or when aerosols may be generated, a NIOSH-approved N95 or higher particulate respirator is required.[1] A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4]To prevent inhalation of the powdered compound, which can be irritating to the respiratory tract.
Protective Clothing A polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent, disposable lab coat should be worn.[2] This should be worn over personal clothing and have long sleeves with tight-fitting cuffs.To protect the skin and personal clothing from contamination. Absorbent materials like standard cloth lab coats are not suitable.
Footwear Fully enclosed, chemical-resistant footwear must be worn in the laboratory at all times.To protect the feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling, from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe prep_sds Review Safety Data Sheet gather_ppe->prep_sds don_ppe Don Appropriate PPE prep_sds->don_ppe weigh_compound Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound dissolve Dissolve in Solvent weigh_compound->dissolve use_in_experiment Perform Experimental Procedure dissolve->use_in_experiment decontaminate_surfaces Decontaminate Work Surfaces use_in_experiment->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Solubilizing this compound

This protocol provides a step-by-step guide for the initial handling of the powdered form of this compound.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Assemble all necessary materials: this compound, appropriate solvent (e.g., DMSO, DMF), weighing paper or boat, spatula, and calibrated balance.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Don all required PPE as specified in the table above, ensuring gloves are properly fitted and the respirator forms a good seal.

  • Weighing :

    • Perform all weighing operations within the designated ventilated enclosure to contain any airborne powder.

    • Use a clean spatula and weighing paper/boat. Avoid creating dust by handling the powder gently.

    • After weighing the desired amount, securely close the primary container of this compound.

  • Solubilization :

    • Transfer the weighed powder to an appropriate vessel for dissolution.

    • Slowly add the desired solvent, mixing gently to dissolve the compound.

    • Keep the container covered as much as possible during this process to minimize vapors.

  • Post-Handling :

    • Wipe down the balance and surrounding surfaces with a suitable decontaminating solution.

    • Dispose of all contaminated materials, including weighing paper and gloves, in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[4]

  • Container Disposal : Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Spill Management : In the event of a spill, evacuate the immediate area. For small spills of the powder, carefully cover with an absorbent material and then wet it to prevent aerosolization before collection. For liquid spills, absorb with a chemical absorbent. All spill cleanup materials must be disposed of as hazardous waste. Wear appropriate PPE, including respiratory protection, during cleanup.[4]

By strictly adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and productive research environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.